molecular formula C7H11N3S B1331837 2-(Piperazin-1-yl)thiazole CAS No. 42270-37-1

2-(Piperazin-1-yl)thiazole

Cat. No.: B1331837
CAS No.: 42270-37-1
M. Wt: 169.25 g/mol
InChI Key: WQFWIVTXNKRNJZ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)thiazole is a chemical compound featuring a thiazole ring linked to a piperazine group. This structure serves as a versatile chemical scaffold and key intermediate in medicinal chemistry and drug discovery research. The piperazine-thiazole core is of significant interest in the development of novel pharmacologically active molecules, as it is found in compounds targeting various biological pathways. Researchers utilize this and related structures in hit-to-lead optimization and for constructing compound libraries for high-throughput screening. As a reagent for further chemical transformation, it can be used to explore structure-activity relationships (SAR) by allowing for functionalization at the piperazine nitrogen atoms. This product is intended for research and manufacturing purposes only. It is not intended for direct human or veterinary use. For safe handling, please refer to the Safety Data Sheet (SDS). Specific details on the mechanism of action and precise research applications are compound-specific and should be determined by the researcher.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-yl-1,3-thiazole
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InChI

InChI=1S/C7H11N3S/c1-4-10(5-2-8-1)7-9-3-6-11-7/h3,6,8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFWIVTXNKRNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40195101
Record name 1-(Thiazol-2-yl)piperazine
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Molecular Weight

169.25 g/mol
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CAS No.

42270-37-1
Record name 1-(2-Thiazolyl)piperazine
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Record name 1-(Thiazol-2-yl)piperazine
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Record name 1-(Thiazol-2-yl)piperazine
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Record name 1-(thiazol-2-yl)piperazine
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Record name 2-(Piperazin-1-yl)thiazole
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry, often yielding compounds with novel pharmacological profiles. The 2-(Piperazin-1-yl)thiazole core is a prime example of such a synergistic design. This scaffold marries the structural rigidity and diverse reactivity of the thiazole ring with the versatile and frequently bioactive piperazine moiety. Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs, including the antiretroviral Ritonavir and the antibacterial Sulfazole.[1][2] Its ability to engage in hydrogen bonding and π-stacking interactions makes it a valuable pharmacophore.[1] Similarly, the piperazine ring is a ubiquitous feature in centrally active agents and other therapeutics, prized for its ability to modulate physicochemical properties like solubility and to serve as a linker to various functional groups.[3][4]

This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and therapeutic applications of the this compound scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights and experimental data to serve as a comprehensive resource for leveraging this versatile chemical entity.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(piperazin-1-yl)-1,3-thiazole, is the foundational structure for a vast library of derivatives.[5] Its core properties are summarized below, providing the essential baseline data for any research or development endeavor.

PropertyValueReference
CAS Number 42270-37-1[5][6][7]
Molecular Formula C₇H₁₁N₃S[5]
Molecular Weight 169.25 g/mol [5]
IUPAC Name 2-piperazin-1-yl-1,3-thiazole[5]
Boiling Point 96 °C (Predicted)[6]
Density 1.205 ± 0.06 g/cm³ (Predicted)[6]
pKa 8.40 ± 0.10 (Predicted)[6]
XLogP3-AA 0.8[5]
Canonical SMILES C1CN(CCN1)C2=NC=CS2[7]

These properties indicate a relatively polar molecule with a basic nitrogen in the piperazine ring (pKa ~8.4), which is often crucial for its mechanism of action and pharmacokinetic profile.

Spectroscopic and Structural Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While spectra for the parent compound are not readily published, its characteristic features can be inferred from the numerous derivatives reported in the literature.[8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the thiazole and piperazine rings. The two protons on the thiazole ring will appear as doublets in the aromatic region (~6.5-7.5 ppm). The piperazine protons typically appear as two multiplets or broad singlets in the range of ~3.0-4.0 ppm. The secondary amine (N-H) proton will appear as a broad singlet that can exchange with D₂O.

  • ¹³C NMR: The carbon NMR would show two distinct signals for the thiazole CH carbons and a quaternary carbon linked to the piperazine nitrogen. The piperazine ring would exhibit two signals for its methylene (-CH₂) carbons. The chemical shifts for carbons in substituted derivatives are well-documented and provide a reliable reference for confirming structural modifications.[10][11]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine in the piperazine ring (around 3300 cm⁻¹), C-H stretching for aromatic and aliphatic protons, and characteristic C=N and C=C stretching frequencies from the thiazole ring (around 1600-1400 cm⁻¹).[10]

  • Mass Spectrometry: The molecular ion peak (M+) would be readily identifiable, confirming the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the piperazine ring or the bond connecting it to the thiazole moiety.

Synthesis of the this compound Scaffold

The most direct and widely employed method for synthesizing the this compound core is through the nucleophilic aromatic substitution (SₙAr) of a 2-halothiazole with piperazine. This reaction is efficient and benefits from the commercial availability of a wide range of starting materials.

G cluster_0 Synthesis Workflow 2-Halothiazole 2-Halothiazole (X = Cl, Br) Product This compound 2-Halothiazole->Product + Piperazine Piperazine Piperazine Base Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, Acetonitrile) Base->Product

Caption: General workflow for the synthesis of the this compound core.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on common procedures for SₙAr reactions involving heterocyclic amines.

  • Reaction Setup: To a solution of 2-bromothiazole (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add piperazine (1.2-2.0 eq) and a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

    • Causality: Piperazine is used in slight excess to drive the reaction to completion. The base is essential to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

  • Reaction Conditions: Heat the mixture under reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Redissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water or brine to remove any remaining salts and excess piperazine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Derivatization

The synthetic utility of the this compound scaffold lies in the high reactivity of the secondary amine on the piperazine ring. This site serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

G cluster_1 Key Derivatization Pathways Scaffold This compound Acylation Acylation (R-COCl, Base) Scaffold->Acylation Alkylation Alkylation (R-X, Base) Scaffold->Alkylation Sulfonylation Sulfonylation (R-SO₂Cl, Base) Scaffold->Sulfonylation Amide N-Acyl Derivatives (Amides) Acylation->Amide Amine N-Alkyl Derivatives Alkylation->Amine Sulfonamide N-Sulfonyl Derivatives (Sulfonamides) Sulfonylation->Sulfonamide

Caption: Common reactions for modifying the piperazine N-H group.

  • N-Acylation: The reaction with acyl chlorides or carboxylic acids (using coupling agents) is one of the most common modifications, yielding N-acylpiperazinyl thiazole derivatives. This reaction is fundamental to creating compounds like the COX-2 inhibitors and acetylcholinesterase inhibitors described in the literature.[8][12]

  • N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This introduces diverse substituents, from simple alkyl chains to complex aromatic and heterocyclic systems.[13]

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl groups to the piperazine nitrogen, though direct alkylation and acylation are more frequently reported.

  • Reactivity of the Thiazole Ring: The thiazole ring itself is relatively electron-rich and can undergo electrophilic substitution, typically at the C5 position. However, in the context of drug discovery, derivatization at the piperazine nitrogen is far more common due to its simplicity and the profound impact on pharmacological activity.[1]

The this compound Scaffold in Drug Discovery

The this compound scaffold is a "privileged structure," appearing in compounds targeting a wide range of biological systems. Its success stems from its ability to present functional groups in a well-defined spatial orientation while maintaining favorable drug-like properties.

G cluster_2 Biological Targets and Therapeutic Areas Scaffold This compound Scaffold Oncology Oncology Scaffold->Oncology CNS CNS Disorders Scaffold->CNS Infectious Infectious Disease Scaffold->Infectious Inflammation Inflammation Scaffold->Inflammation Targets1 VEGFR-2 EGFR Kinase Oncology->Targets1 Targets2 AChE / BuChE 5-HT Receptors CNS->Targets2 Targets3 Antiplasmodial Antitubercular Antimicrobial Infectious->Targets3 Targets4 COX-2 Inflammation->Targets4

Caption: Diverse therapeutic applications of the this compound scaffold.

  • Oncology: Derivatives have shown potent anticancer activity. For instance, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been developed as cytotoxic agents.[3] Other series have been designed as inhibitors of key kinases like VEGFR-2, which is critical in angiogenesis. The scaffold acts as a rigid core to correctly position pharmacophoric elements for kinase hinge-binding.

  • Central Nervous System (CNS) Disorders: This scaffold is prominent in the development of agents for neurodegenerative diseases. Thiazole-clubbed piperazine derivatives have been synthesized as potent, submicromolar inhibitors of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), enzymes implicated in Alzheimer's disease.[8][14] The piperazine moiety often plays a role in crossing the blood-brain barrier and interacting with the peripheral anionic site of the enzyme.[14]

  • Infectious Diseases: The framework has been successfully employed to create agents against a variety of pathogens. Piperazine-tethered thiazole compounds have demonstrated significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[11][15] Furthermore, derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis and broad-spectrum antimicrobial properties.[10][13]

  • Anti-Inflammatory Agents: By incorporating the this compound core into larger molecules, researchers have developed selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[12]

Conclusion

The this compound scaffold represents a powerful and versatile platform in modern drug discovery. Its straightforward synthesis, coupled with the highly tractable chemical handle of the piperazine secondary amine, provides an accessible entry point for extensive chemical modification. The proven success of this core in developing potent and selective modulators for a diverse array of biological targets—from kinases and cholinesterases to microbial enzymes—underscores its status as a privileged structure. For researchers and drug developers, this scaffold continues to offer fertile ground for the design of next-generation therapeutics to address unmet medical needs in oncology, neurodegeneration, and infectious diseases.

References

  • Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole Derivatives With 5-HT3 Antagonist and 5-HT4 Agonist Properties. (Source: PubMed) [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (Source: MDPI) [Link]

  • Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. (Source: PubMed) [Link]

  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (Source: ResearchGate) [Link]

  • a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. (Source: ResearchGate) [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (Source: PubMed) [Link]

  • Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2- hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. (Source: Taylor & Francis Online) [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (Source: PubMed Central) [Link]

  • 1-(Thiazol-2-yl)piperazine. (Source: PubChem, National Center for Biotechnology Information) [Link]

  • Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. (Source: PubMed) [Link]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. (Source: Taylor & Francis Online) [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (Source: International Journal of Trend in Scientific Research and Development) [Link]

  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (Source: ResearchGate) [Link]

  • A Review on Thiazole : It's Synthesis And Pharmaceutical significance. (Source: JETIR) [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (Source: Revue Roumaine de Chimie) [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. (Source: Royal Society of Chemistry) [Link]

  • 1-(2-Thiazolyl)piperazine. (Source: CAS Common Chemistry) [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Source: MDPI) [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (Source: RSC Publishing) [Link]

Sources

2-(Piperazin-1-yl)thiazole structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-(Piperazin-1-yl)thiazole

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods. It details the strategic application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography. Each section is grounded in first principles, explaining the causal logic behind experimental choices and data interpretation, ensuring a self-validating and robust analytical workflow. The guide includes detailed, field-tested protocols, data interpretation tables, and visual workflows to provide a practical framework for the unambiguous structural confirmation of this and related heterocyclic scaffolds.

Introduction: The Significance of the Piperazine-Thiazole Scaffold

The this compound moiety is a privileged scaffold in modern medicinal chemistry. The piperazine ring, a common pharmacophore, is known to improve aqueous solubility and oral bioavailability, while the thiazole ring is a versatile aromatic system present in numerous FDA-approved drugs.[1][2] The combination of these two heterocycles creates a molecule with significant potential for biological activity, including antimicrobial and anticancer applications.[3][4][5]

Given its importance, the unambiguous confirmation of its structure is a critical first step in any research or development program. The molecular structure of this compound is C₇H₁₁N₃S, with a molecular weight of 169.25 g/mol .[6][7] This guide will systematically walk through the analytical process required to confirm this structure, ensuring isomeric purity and correct connectivity.

The Analytical Workflow: A Strategy for Certainty

The elucidation of a novel or synthesized compound is not a linear process but an integrated system of cross-validating techniques. Each method provides a unique piece of the structural puzzle, and their combined data build a fortress of evidence around the proposed structure. Our approach begins with non-destructive, information-rich techniques and proceeds to confirmatory, and potentially destructive, methods.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) - Proton/Carbon Skeleton - Atom Connectivity MS->NMR FTIR FT-IR Spectroscopy - Functional Group ID FTIR->NMR XRAY X-Ray Crystallography - Unambiguous 3D Structure NMR->XRAY END Structure Confirmed NMR->END If single crystal unobtainable XRAY->END START Synthesized Compound (this compound) START->MS START->FTIR

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Proof of Identity

Mass spectrometry provides two foundational pieces of evidence: the molecular weight and the fragmentation pattern, which offers initial clues about the molecule's substructures.

Expertise & Causality: Choosing the Right Ionization

For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the preferred method. It is a "soft" ionization technique that typically yields a prominent protonated molecule [M+H]⁺, minimizing initial fragmentation and providing a clear reading of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is critical here, as it provides the exact mass, allowing for the unambiguous determination of the molecular formula (C₇H₁₁N₃S).[8][9]

Data Presentation: Expected Mass Spectrometry Data
Analysis TypeExpected ResultInformation Gained
Low-Resolution MS (ESI+) m/z = 170.1Confirmation of Molecular Weight ([M+H]⁺)
High-Resolution MS (ESI+) m/z = 170.0752Molecular Formula Confirmation (Calculated for [C₇H₁₂N₃S]⁺: 170.0746)
Tandem MS (MS/MS) See Fragmentation DiagramStructural connectivity clues
Trustworthiness: Fragmentation Analysis

By selecting the [M+H]⁺ ion (m/z 170.1) for collision-induced dissociation (CID), we can generate a predictable fragmentation pattern. The weakest bonds, particularly the C-N bond between the rings and bonds within the piperazine ring, are expected to cleave first. This pattern serves as a fingerprint for the molecule's core structure.[10]

G parent Parent Ion [M+H]⁺ m/z = 170.1 (C₇H₁₂N₃S)⁺ frag1 Loss of C₂H₄N (ethyleneimine) m/z = 127.0 parent->frag1 - 43.0 frag2 Thiazole-Piperazine Cleavage m/z = 86.1 (Piperazinium ion) parent->frag2 - 84.1 frag3 Thiazole-Piperazine Cleavage m/z = 85.0 (Aminothiazole fragment) parent->frag3 - 85.1

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid ensures protonation for positive ion mode.

  • Instrument: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan spectrum from m/z 50-500 to identify the [M+H]⁺ ion.

  • MS2 Scan: Select the precursor ion (m/z 170.1) and apply collision energy (typically 10-40 eV, optimized empirically) to induce fragmentation. Record the resulting product ion spectrum.

NMR Spectroscopy: Mapping the Atomic Connectivity

NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. A suite of 1D and 2D experiments will be used to map out the complete proton and carbon skeleton and confirm how the thiazole and piperazine rings are connected.[11][12]

Data Presentation: Predicted NMR Chemical Shifts

The following table outlines the predicted chemical shifts (in ppm) in a solvent like DMSO-d₆. These predictions are based on the known electronic effects of the heterocyclic systems.[4][13]

Atom LabelNucleusPredicted Shift (ppm)MultiplicityCoupling (J, Hz)Rationale
H-4'¹H~7.20d~3.6Thiazole proton adjacent to S
H-5'¹H~6.80d~3.6Thiazole proton adjacent to N
H-2, H-6¹H~3.50t~5.0Piperazine CH₂, deshielded by thiazole
H-3, H-5¹H~2.80t~5.0Piperazine CH₂, shielded
NH¹H~3.0-4.0br s-Exchangeable proton
C-2'¹³C~168--Thiazole C attached to N and S
C-4'¹³C~138--Thiazole CH
C-5'¹³C~108--Thiazole CH
C-2, C-6¹³C~50--Piperazine CH₂, deshielded
C-3, C-5¹³C~45--Piperazine CH₂, shielded
Trustworthiness: 2D NMR for Unambiguous Connectivity

While 1D spectra provide strong evidence, 2D NMR experiments are required for self-validation.

  • COSY (Correlation Spectroscopy): Will show correlation between the coupled thiazole protons (H-4' to H-5') and the coupled piperazine protons (H-2/6 to H-3/5), confirming the integrity of each ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): Will map each proton directly to the carbon it is attached to (e.g., H-4' to C-4', H-2/6 to C-2/6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the connection between the rings. The definitive correlation will be a 2-bond coupling from the piperazine protons at H-2/6 to the thiazole carbon at C-2'. This single cross-peak proves the piperazine ring is attached at the C-2 position of the thiazole.

G H2_6 H-2,6 C2_prime C-2' H2_6->C2_prime  KEY CORRELATION (2-bond) C4_prime C-4' H2_6->C4_prime (3-bond) C5_prime C-5' H4_prime H-4' H4_prime->C2_prime H4_prime->C5_prime H5_prime H-5' H5_prime->C2_prime H5_prime->C4_prime H3_5 H-3,5

Sources

An In-Depth Technical Guide to 2-(Piperazin-1-yl)thiazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)thiazole (CAS Number 209733-13-1 for its hydrochloride salt), a heterocyclic compound of significant interest in medicinal chemistry. This document details the core chemical properties, a validated synthesis protocol, and in-depth characterization data for this molecule. Furthermore, it explores the pharmacological significance of the piperazine-thiazole scaffold, delving into its diverse biological activities, potential mechanisms of action, and important safety considerations. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this versatile chemical entity.

Introduction: The Significance of the Piperazine-Thiazole Scaffold

The fusion of a piperazine ring and a thiazole nucleus creates a privileged scaffold in medicinal chemistry, giving rise to compounds with a broad spectrum of biological activities. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component of numerous clinically approved drugs, including the anticancer agent dasatinib and the antibiotic cefdinir.[1][2] Its ability to engage in various non-covalent interactions and its metabolic stability make it an attractive pharmacophore.

The piperazine moiety, a six-membered saturated heterocycle with two nitrogen atoms, is another cornerstone of drug design, found in a wide array of therapeutics targeting the central nervous system (CNS), inflammation, and infectious diseases.[3] Its basic nitrogens allow for salt formation, improving solubility and bioavailability, and provide a versatile handle for chemical modification to fine-tune a compound's pharmacokinetic and pharmacodynamic properties.

The combination of these two pharmacophores in this compound results in a molecule with significant potential for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated promising activity in various therapeutic areas, including oncology, infectious diseases, and neurology.[4][5] This guide will provide a detailed exploration of the foundational molecule, this compound, to empower further research and development in this exciting area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below. It is important to note that the most commonly available form of this compound is its hydrochloride salt (CAS Number: 209733-13-1), which exhibits enhanced solubility in aqueous media compared to the free base.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
CAS Number 42270-37-1209733-13-1[6][7]
Molecular Formula C₇H₁₁N₃SC₇H₁₂ClN₃S[6][7]
Molecular Weight 169.25 g/mol 205.71 g/mol [6][7]
Appearance Predicted: Off-white to yellow solidWhite to off-white crystalline solidGeneral Knowledge
Solubility Soluble in organic solvents (e.g., DMSO, Methanol)Soluble in water, DMSO, MethanolGeneral Knowledge
pKa Predicted: ~7.5-8.5 (piperazine amine), ~1-2 (thiazole nitrogen)Not ApplicableGeneral Knowledge

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of the thiazole ring by piperazine. 2-Bromothiazole or 2-chlorothiazole are common starting materials for this transformation.

Reaction Mechanism

The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the thiazole ring nitrogen atom activates the C2 position towards nucleophilic attack. Piperazine, acting as the nucleophile, attacks the electron-deficient C2 carbon, leading to the formation of a Meisenheimer complex. The aromaticity of the thiazole ring is then restored by the expulsion of the halide leaving group.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Aromatization Thiazole 2-Halothiazole Intermediate Meisenheimer Complex Thiazole->Intermediate + Piperazine Piperazine Piperazine Product This compound Intermediate->Product - Halide

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound from 2-bromothiazole.

Materials:

  • 2-Bromothiazole

  • Piperazine (anhydrous)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or 1,4-Dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromothiazole (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: Add piperazine (2.0-3.0 eq) to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HBr formed during the reaction. Alternatively, 1.1-1.2 equivalents of piperazine can be used in the presence of an external base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (piperazine hydrobromide or inorganic salts) is present, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Synthesis_Workflow Start Start: 2-Bromothiazole & Piperazine Reaction Reaction in Anhydrous Solvent (e.g., Acetonitrile) with Base (e.g., K₂CO₃) at Reflux Start->Reaction Workup Cool, Filter, Concentrate Reaction->Workup Extraction Dissolve in DCM, Wash with NaHCO₃ & Brine Workup->Extraction Drying Dry over Na₂SO₄, Filter, Concentrate Extraction->Drying Purification Silica Gel Column Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: General Synthetic Workflow for this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data for the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the thiazole and piperazine rings.

    • Thiazole Protons: Two doublets in the aromatic region, one for the proton at the C4 position and one for the proton at the C5 position.

    • Piperazine Protons: Two multiplets (or broad singlets at room temperature due to conformational exchange) in the aliphatic region, corresponding to the four protons adjacent to the thiazole ring and the four protons adjacent to the secondary amine.

    • NH Proton: A broad singlet for the proton on the secondary amine of the piperazine ring, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

    • Thiazole Carbons: Three signals in the aromatic region, with the C2 carbon attached to the piperazine nitrogen appearing at a characteristic downfield shift.

    • Piperazine Carbons: Two signals in the aliphatic region for the non-equivalent methylene carbons of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak ([M+H]⁺) in electrospray ionization (ESI) mass spectrometry would be at m/z 170.07.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A medium to weak absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.

  • C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

  • C=N and C=C Stretches: Aromatic ring stretching vibrations in the region of 1500-1600 cm⁻¹.

Analytical Methodologies

For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer, such as formic acid or ammonium acetate) would be appropriate. Detection can be achieved using a UV detector, typically in the range of 230-280 nm.[8]

Pharmacological Significance and Biological Activities

The this compound scaffold is a versatile platform for the development of a wide range of biologically active compounds.

Anticancer Activity

Numerous derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds have been shown to inhibit various cancer cell lines, and their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression. For instance, some derivatives have been shown to target kinases involved in cell proliferation and survival.[3]

Antimicrobial Activity

The thiazole ring is a well-known pharmacophore in antimicrobial agents. The incorporation of a piperazine moiety can enhance the antimicrobial spectrum and potency of these compounds. Derivatives of this compound have demonstrated activity against a range of bacteria and fungi.[4]

Central Nervous System (CNS) Activity

The piperazine ring is a common feature in many CNS-active drugs. The this compound scaffold has been explored for its potential to modulate various CNS targets, including receptors and enzymes. This has led to the discovery of compounds with potential applications in the treatment of neurological and psychiatric disorders.[5]

Biological_Activities Core This compound Scaffold Anticancer Anticancer Activity (Kinase Inhibition) Core->Anticancer Antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) Core->Antimicrobial CNS CNS Activity (Receptor Modulation) Core->CNS

Caption: Diverse Biological Activities of the Scaffold.

Safety and Toxicology

While the this compound scaffold holds great therapeutic promise, it is essential to consider its potential toxicity. Both the piperazine and 2-aminothiazole moieties have been associated with certain toxicological concerns.

  • Piperazine-Related Toxicity: Piperazine and its derivatives have been reported to cause neurotoxic side effects in some cases.[4] Overdose or prolonged use can lead to symptoms such as dizziness, coordination problems, and in severe cases, seizures.

  • 2-Aminothiazole as a Potential Toxicophore: The 2-aminothiazole ring system can be a structural alert for potential genotoxicity. Metabolic activation of the 2-amino group can lead to the formation of reactive intermediates that may interact with DNA.[9] Therefore, careful toxicological evaluation of any new derivative is crucial.

It is imperative that any research and development involving this compound and its derivatives include a thorough assessment of their safety profile, including in vitro and in vivo toxicity studies.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with the diverse biological activities exhibited by its derivatives, makes it a compound of significant interest for drug discovery programs. This technical guide has provided a comprehensive overview of its synthesis, characterization, and pharmacological potential, with the aim of facilitating further research and innovation in this promising area of medicinal chemistry. As with any biologically active scaffold, a thorough understanding of its safety and toxicological profile is paramount for the successful development of new drug candidates.

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Sources

Biological activity of 2-(piperazin-1-yl)thiazole scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 2-(piperazin-1-yl)thiazole Scaffold

Authored by a Senior Application Scientist

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The this compound core is a heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its structural features, combining the versatile thiazole ring with the frequently employed piperazine moiety, create a scaffold ripe for synthetic modification and biological exploration.[1][2] This unique combination has proven to be a "privileged structure," consistently appearing in compounds with a wide array of pharmacological activities.[2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the diverse biological activities associated with this scaffold, delving into the nuances of its anticancer, antimicrobial, and antipsychotic properties. We will explore the critical structure-activity relationships (SAR), elucidate known mechanisms of action, and provide actionable experimental protocols to empower further research and development in this exciting area.

Part 1: Anticancer Activity: A Multi-pronged Attack on Malignancy

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. Its derivatives have demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines, operating through various mechanisms, including the inhibition of key signaling pathways and the induction of programmed cell death.

Unraveling the Structure-Activity Relationship (SAR)

The anticancer potency of this compound derivatives is intricately linked to the nature and position of substituents on both the thiazole and piperazine rings. Analysis of various synthesized compounds reveals several key trends:

  • Substitution on the Piperazine Ring: The introduction of various moieties on the distal nitrogen of the piperazine ring has a profound impact on cytotoxic activity.[3] For instance, the incorporation of aroyl groups has been shown to be particularly effective.[4] Hybrid molecules coupling the 2-(piperazin-1-yl)benzothiazole scaffold with a 1,3,4-oxadiazole-2-thiol pharmacophore have also displayed significant cytotoxicity.[5]

  • Substitution on the Thiazole Ring: Modifications to the thiazole ring, particularly at the 4- and 5-positions, are crucial for activity. The presence of a phenyl group at the 4-position of the thiazole ring is a common feature in many active compounds.[6][7] Furthermore, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have shown potent antiproliferative activities.[3][8]

  • Linker Modifications: The nature of the linker connecting the thiazole and piperazine moieties can also influence activity. Acetamide linkers are frequently employed and have been shown to be effective.[3][8][9]

Mechanisms of Action: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold exert their anticancer effects through multiple mechanisms:

  • Kinase Inhibition: A significant number of these compounds function as inhibitors of crucial protein kinases involved in cancer progression.

    • VEGFR-2 Inhibition: Several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7] For example, certain 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives have shown VEGFR-2 inhibitory activity comparable to the standard drug sorafenib.[7]

    • EGFR Inhibition: Some piperazine-based bis(thiazole) hybrids have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), with IC50 values in the nanomolar range, comparable to erlotinib.[10][11]

  • Induction of Apoptosis and Cell Cycle Arrest: Many this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4][10][11] This is often accompanied by cell cycle arrest at different phases, such as the G1 or S phase, preventing cancer cell proliferation.[3][7] For instance, certain benzothiazole-piperazine derivatives were found to cause apoptosis by arresting the cell cycle at the subG1 phase.[4]

Tabulated Cytotoxicity Data
Compound ClassCancer Cell LineIC50 (µM)Reference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamidesHeLa1.6 ± 0.8[3][8]
2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivativesT-47D (Breast)2.73 ± 0.16[6][7]
Piperazine-based bis(thiazole) hybridsHCT-116 (Colon)0.0012[10][11]
Benzothiazole-piperazine derivatives (aroyl substituted)HUH-7, MCF-7, HCT-116Active[4]
2-(piperazin-1-yl)benzothiazole/benzoxazole-1,3,4-oxadiazole-2-thiol hybridsA431 (Skin), MCF-7 (Breast), A549 (Lung), HepG2 (Liver), HeLa (Cervical)Displayed maximum cytotoxic activity[5]
Visualizing the Mechanism: VEGFR-2 Inhibition Pathway

Below is a conceptual diagram illustrating the inhibition of the VEGFR-2 signaling pathway by a this compound derivative, leading to the suppression of angiogenesis.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Thiazole_Derivative This compound Derivative Thiazole_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes caption VEGFR-2 Inhibition by a this compound Derivative DNAGyrase_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Incubation Incubate at 37°C Relaxed_DNA->Incubation DNA_Gyrase DNA Gyrase Enzyme DNA_Gyrase->Incubation Test_Compound This compound Derivative Test_Compound->Incubation ATP ATP ATP->Incubation Agarose_Gel Agarose Gel Electrophoresis Incubation->Agarose_Gel Visualization Visualize DNA Bands Agarose_Gel->Visualization Result Result Interpretation Visualization->Result caption Workflow for DNA Gyrase Inhibition Assay

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of a this compound derivative against a bacterial strain.

1. Preparation of Bacterial Inoculum: a. From a fresh culture plate, inoculate a single colony of the test bacterium into a tube of sterile Mueller-Hinton Broth (MHB). b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute the bacterial suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

2. Preparation of Compound Dilutions: a. In a 96-well microtiter plate, add 100 µL of MHB to all wells. b. Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

3. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10^5 CFU/mL. b. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Antipsychotic Activity: Modulating Neurotransmitter Systems

The this compound scaffold has also been explored for its potential in developing novel antipsychotic drugs, particularly atypical antipsychotics. [12]These compounds aim to treat the symptoms of psychosis with a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.

Receptor Binding Profile and Atypicality

The antipsychotic activity of these compounds is primarily attributed to their interaction with dopamine and serotonin receptors in the brain. [12]

  • Dopamine D2 Receptor Affinity: Like all antipsychotics, these derivatives exhibit affinity for the dopamine D2 receptor.

  • Serotonin 5-HT2A Receptor Affinity: A key characteristic of atypical antipsychotics is a high affinity for the serotonin 5-HT2A receptor, often with a 5-HT2A/D2 affinity ratio greater than 1. [13]* Multi-receptor Targeting: Some derivatives, such as NRA0562, show affinities for a range of dopamine (D1, D2, D3, D4) and serotonin receptors, as well as adrenergic (α1) and histamine (H1) receptors. [14]This multi-receptor profile is thought to contribute to their atypical antipsychotic effects and a more favorable side-effect profile. [14]

A Case Study: NRA0562

NRA0562, or 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide, is a novel compound based on the this compound scaffold that has been investigated as a putative atypical antipsychotic. [14]

  • Receptor Affinities (Ki values in nM):

    • Dopamine D1: 7.09

    • Dopamine D2: 2.49

    • Dopamine D3: 3.48

    • Dopamine D4: 1.79

    • Serotonin 5-HT2A: 1.5

    • α1 Adrenoceptor: 0.56

  • In Vivo Activity: NRA0562 has been shown to inhibit methamphetamine-induced locomotor hyperactivity in rats at doses lower than those that induce catalepsy, a predictor of extrapyramidal side effects. [14]This separation of therapeutic effect and side-effect liability is a hallmark of atypical antipsychotics.

Visualizing the Mechanism: Dopamine and Serotonin Receptor Interaction

The following diagram depicts the dual action of an atypical antipsychotic on dopamine and serotonin pathways.

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Serotonin_Release Serotonin Release HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->HT2A_Receptor Atypical_Antipsychotic Atypical Antipsychotic (this compound derivative) Atypical_Antipsychotic->D2_Receptor Blocks Atypical_Antipsychotic->HT2A_Receptor Blocks caption Dual D2 and 5-HT2A Receptor Blockade by an Atypical Antipsychotic

Caption: Dual blockade of dopamine D2 and serotonin 5-HT2A receptors.

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol provides a general outline for determining the binding affinity of a compound to a specific neurotransmitter receptor.

1. Membrane Preparation: a. Obtain cell lines stably expressing the human receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A). b. Culture the cells to a high density and harvest them. c. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. d. Resuspend the membrane pellet in an appropriate assay buffer.

2. Radioligand Binding Assay: a. In a 96-well plate, add the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the test compound. b. To determine non-specific binding, include wells with a high concentration of a known non-labeled ligand. c. Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

3. Filtration and Scintillation Counting: a. Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. b. Wash the filters with cold assay buffer. c. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). d. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion: A Scaffold with a Bright Future

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent ability to interact with a wide range of biological targets has already led to the identification of potent anticancer, antimicrobial, and antipsychotic candidates. The continued exploration of the structure-activity relationships and mechanisms of action of derivatives based on this core will undoubtedly pave the way for the development of next-generation therapies for a multitude of diseases. This guide serves as a foundation for further investigation, providing the necessary technical insights and experimental frameworks to unlock the full potential of this remarkable chemical scaffold.

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An In-Depth Technical Guide to the In Vitro Screening of 2-(Piperazin-1-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featured in numerous clinically approved drugs.[1] When coupled with a piperazine moiety, the resulting 2-(piperazin-1-yl)thiazole scaffold gives rise to a class of compounds with a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[2][3][4] This technical guide provides a comprehensive framework for the in vitro screening of novel this compound derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, ensuring a robust and self-validating screening cascade. We will explore primary cytotoxicity screening, delve into mechanistic enzyme inhibition assays, and touch upon receptor binding studies, providing detailed, field-proven methodologies and the scientific rationale that underpins them.

Introduction: The Therapeutic Promise of the this compound Scaffold

The unique structural architecture of this compound derivatives imparts favorable physicochemical properties, such as improved solubility and the ability to form various salts, which are advantageous for drug development.[5] The piperazine ring, a common pharmacophore, often enhances the interaction of the molecule with biological targets.[4][6] The thiazole nucleus is essential for the biological activity of many compounds, and its combination with piperazine has led to the development of potent therapeutic agents.[6][7]

This guide will navigate the critical early stages of drug discovery, focusing on a logical progression of in vitro assays to identify and characterize promising lead compounds from a library of novel this compound derivatives.

Primary Screening: Assessing Cytotoxicity in Cancer Cell Lines

The initial step in evaluating the anticancer potential of a new chemical entity is to determine its cytotoxic effect on various cancer cell lines. This is typically achieved through colorimetric assays that measure metabolic activity as an indicator of cell viability.[1]

The MTT Assay: A Cornerstone of Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used and well-established method for assessing cell viability.[8][9] The principle of the assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration.

The XTT Assay: An Alternative with Soluble Formazan

The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is another tetrazolium-based assay that offers the advantage of producing a water-soluble formazan product, eliminating the need for a solubilization step.[10] This can reduce the variability and potential for error associated with the MTT assay.[12]

  • Reagent: XTT is used instead of MTT.

  • Formazan Product: The formazan product is water-soluble.

  • Procedure: No solubilization step is required. The absorbance of the colored formazan product is measured directly in the culture medium.[10]

Data Presentation: Cytotoxicity Screening Results

The results of the primary cytotoxicity screening should be summarized in a clear and concise table for easy comparison of the activities of the different derivatives.

Compound IDCancer Cell LineIC50 (µM)
Derivative 1MCF-715.2
Derivative 2MCF-78.7
Derivative 3MCF-722.5
Derivative 1HepG225.1
Derivative 2HepG212.3
Derivative 3HepG235.8
DoxorubicinMCF-70.5
DoxorubicinHepG21.2

This is example data and does not reflect actual experimental results.

Secondary Screening: Elucidating the Mechanism of Action

Once promising cytotoxic compounds have been identified, the next step is to investigate their potential mechanism of action. Many anticancer drugs function by inhibiting specific enzymes or interacting with cellular receptors.[13]

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining whether a compound's cytotoxic effect is due to the modulation of a specific enzyme's activity.[14] These assays are essential for lead optimization and understanding the structure-activity relationship (SAR) of a series of compounds.[15]

G cluster_0 Assay Development cluster_1 Primary Screening cluster_2 Dose-Response & IC50 Determination cluster_3 Mechanism of Inhibition Studies Target Identify Target Enzyme Substrate Select Appropriate Substrate Target->Substrate Assay_Format Choose Assay Format (e.g., colorimetric, fluorescent) Substrate->Assay_Format Optimization Optimize Assay Conditions (pH, temp, concentrations) Assay_Format->Optimization Single_Conc Screen Library at a Single High Concentration Optimization->Single_Conc Identify_Hits Identify Initial 'Hits' Single_Conc->Identify_Hits Dose_Response Perform Dose-Response Curves for Hits Identify_Hits->Dose_Response Calculate_IC50 Calculate IC50 Values Dose_Response->Calculate_IC50 Kinetics Determine Kinetic Parameters (e.g., Ki, mode of inhibition) Calculate_IC50->Kinetics

Caption: General workflow for an enzyme inhibition screening cascade.

Many this compound derivatives have been investigated as kinase inhibitors. The following is a generalized protocol for a kinase inhibition assay.

  • Reagents:

    • Kinase enzyme (e.g., VEGFR-2, EGFR)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (adenosine triphosphate)

    • Assay buffer

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

  • Procedure:

    • In a 96-well plate, add the kinase, the test compound (at various concentrations), and the kinase substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase reaction.

    • Stop the reaction.

    • Add the detection reagent and measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Receptor Binding Assays

Receptor binding assays are used to determine if a compound interacts directly with a specific cellular receptor.[16] These assays are particularly useful for identifying compounds that may act as agonists or antagonists of a receptor.[17]

In a competitive binding assay, the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor.[16] The amount of labeled ligand that is displaced by the test compound is measured, and this is used to determine the binding affinity of the test compound.[18]

  • Preparation:

    • Prepare cell membranes or purified receptors that express the target receptor.

    • Prepare a solution of the labeled ligand at a concentration close to its dissociation constant (Kd).

    • Prepare serial dilutions of the this compound derivatives.

  • Binding Reaction:

    • In a 96-well filter plate, combine the receptor preparation, the labeled ligand, and the test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Filter the contents of the wells and wash to remove the unbound labeled ligand.

  • Detection:

    • Measure the amount of radioactivity or fluorescence remaining on the filter, which corresponds to the amount of labeled ligand bound to the receptor.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Antimicrobial Screening

Many thiazole derivatives exhibit significant antimicrobial activity.[19][20][21] Therefore, it is prudent to screen a library of this compound derivatives for their ability to inhibit the growth of various bacterial and fungal strains.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[22]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Antimicrobial Screening Results

The MIC values for the tested compounds against various microbial strains should be presented in a table.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 11632>64
Derivative 24816
Derivative 3>64>64>64
Ampicillin0.54NA
FluconazoleNANA2

This is example data and does not reflect actual experimental results. NA = Not Applicable.

Conclusion and Future Directions

This technical guide has outlined a systematic and logical approach to the in vitro screening of novel this compound derivatives. By employing a cascade of assays, from primary cytotoxicity screening to more in-depth mechanistic studies, researchers can efficiently identify and characterize promising lead compounds for further development. The provided protocols and the rationale behind them are intended to serve as a robust foundation for drug discovery programs targeting this versatile chemical scaffold. Future work should focus on lead optimization, in vivo efficacy studies, and a comprehensive evaluation of the pharmacokinetic and toxicological profiles of the most promising candidates.

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The Nexus of Privileged Scaffolds: A Technical Guide to Thiazole-Piperazine Hybrids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the strategy of molecular hybridization—the rational design of new chemical entities by combining two or more pharmacophoric units—has emerged as a powerful tool to overcome challenges such as drug resistance and to achieve multi-target therapeutic profiles. This guide delves into the synergistic combination of two exceptionally versatile heterocyclic scaffolds: thiazole and piperazine. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in numerous FDA-approved drugs, valued for its diverse biological activities and metabolic stability.[1][2][3] Similarly, the piperazine nucleus, a six-membered ring with two opposing nitrogen atoms, is a ubiquitous motif in pharmaceuticals, prized for its ability to improve physicochemical properties and modulate receptor interactions.[1][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of thiazole-piperazine hybrids, grounded in field-proven insights and validated experimental protocols.

The Rationale: Why Combine Thiazole and Piperazine?

The decision to fuse thiazole and piperazine moieties is a deliberate one, driven by the complementary attributes of each scaffold. This strategic pairing aims to create synergistic effects, leading to enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action.

  • Thiazole as the Bioactive Anchor: The thiazole ring is a versatile pharmacophore present in drugs spanning a wide range of indications, including anticancer agents like Dasatinib, antimicrobials such as Sulfathiazole, and CNS-active drugs like Riluzole.[1][3][5] Its aromatic nature allows for π-π stacking interactions with biological targets, while the sulfur and nitrogen atoms can act as crucial hydrogen bond acceptors or donors. The ring is also relatively stable to metabolic degradation, contributing to favorable drug-like properties.

  • Piperazine as the Modulating Linker: The piperazine ring is not merely a spacer. Its non-planar, chair-like conformation allows it to orient substituents in precise three-dimensional arrangements, which is critical for optimizing interactions with receptor binding pockets.[4] The two nitrogen atoms offer key advantages:

    • Improved Solubility: The basic nitrogen atoms can be protonated at physiological pH, significantly enhancing aqueous solubility—a common hurdle in drug development.

    • Synthetic Versatility: The secondary amine nature of the piperazine nitrogens provides convenient handles for synthetic modification, allowing for the facile introduction of diverse substituents to probe the SAR.[1]

    • Blood-Brain Barrier (BBB) Penetration: The ability of the piperazine moiety to be tailored for specific physicochemical properties can be leveraged to design compounds capable of crossing the BBB, a critical feature for developing therapies for neurodegenerative diseases.[6]

The resulting hybrid molecule is thus designed to engage with biological targets through the potent interactions of the thiazole core, while the piperazine unit fine-tunes the molecule's overall properties for optimal efficacy and pharmacokinetics.

Synthetic Strategies: Constructing the Hybrid Core

The synthesis of thiazole-piperazine hybrids typically involves multi-step sequences that couple pre-functionalized thiazole and piperazine building blocks. The choice of synthetic route is dictated by the desired substitution pattern and the commercial availability of starting materials. The Hantzsch thiazole synthesis and its variations remain a cornerstone for constructing the thiazole ring itself.

General Synthetic Workflow

A common and effective approach involves the preparation of a key intermediate, often a haloacetyl-functionalized thiazole, which can then be coupled with a desired piperazine derivative. This workflow provides a convergent and modular route to a diverse library of final compounds.

G cluster_thiazole Thiazole Core Synthesis cluster_functionalization Functionalization & Coupling Thioamide Thioamide / Thiourea Thiazole Substituted Thiazole Ring Thioamide->Thiazole Hantzsch Synthesis AlphaHalo α-Haloketone (e.g., 2-bromoacetophenone) AlphaHalo->Thiazole Thiazole_amine Aminothiazole Intermediate Thiazole->Thiazole_amine Further Modification Chloroacetyl Chloroacetyl Chloride HaloacetylThiazole 2-Chloro-N-(thiazolyl)acetamide (Key Intermediate) Chloroacetyl->HaloacetylThiazole Thiazole_amine->HaloacetylThiazole Acylation FinalHybrid Thiazole-Piperazine Hybrid HaloacetylThiazole->FinalHybrid Nucleophilic Substitution (Base, Solvent) Piperazine N-Substituted Piperazine Piperazine->FinalHybrid

Caption: General workflow for the synthesis of thiazole-piperazine hybrids.

Detailed Experimental Protocol: Synthesis of 2-(4-Arylpiperazin-1-yl)-N-(thiazol-2-yl)acetamide Derivatives

This protocol is a representative example adapted from methodologies reported for creating libraries of biologically active thiazole-piperazine hybrids.[7][8]

Step 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide (Intermediate A)

  • Setup: To a solution of 2-aminothiazole (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine (1.2 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Causality: The reaction is performed at 0 °C to control the exothermicity of the acylation. Triethylamine acts as a scavenger for the HCl byproduct, driving the reaction to completion.

  • Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield Intermediate A. Self-Validation: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expect characteristic peaks for the thiazole protons, the newly formed amide proton, and the methylene protons adjacent to the chlorine.

Step 2: Synthesis of the Final Thiazole-Piperazine Hybrid

  • Setup: Dissolve Intermediate A (1.0 eq) and the desired N-substituted piperazine (1.1 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Reaction: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq). Heat the mixture to reflux (typically 70-80 °C) for 6-12 hours. Causality: K₂CO₃ is a mild base sufficient to deprotonate the piperazine nitrogen and neutralize the HCl formed. KI acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-acetyl intermediate, which accelerates the rate of nucleophilic substitution.

  • Monitoring & Workup: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it into ice-cold water. The solid product that precipitates is collected by filtration.

  • Purification and Characterization: Wash the solid with water and then purify by recrystallization from a suitable solvent (e.g., ethanol). The final structure must be rigorously confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry to ensure purity and identity.[7] For example, in the ¹H NMR spectrum, the disappearance of the signal for the Cl-CH₂ protons and the appearance of new signals corresponding to the piperazine ring protons confirm the successful coupling.[7]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the thiazole-piperazine scaffold has led to its exploration in a multitude of therapeutic areas. The modular nature of its synthesis allows for systematic structural modifications to optimize activity against specific targets.

Anticancer Agents

Thiazole-piperazine hybrids have demonstrated significant potential as anticancer agents, with activities reported against various cancer cell lines including breast (MCF-7), colon (HCT116), and liver (HepG2).[9][10][11]

  • Mechanism of Action: Many of these hybrids function by inducing apoptosis. For instance, certain piperazine-based bis(thiazole) derivatives have been shown to upregulate pro-apoptotic genes while downregulating the anti-apoptotic gene Bcl-2.[10][11] Some compounds also target specific kinases, such as the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[4][11]

  • Structure-Activity Relationship Insights:

    • Aryl Substituents on Piperazine: The nature and position of substituents on an aryl ring attached to the piperazine nitrogen are critical. In a series of quinolinyl-thiazole hybrids, strong electron-withdrawing groups (e.g., -NO₂, -CN, -F) at the para-position of the aryl ring significantly enhanced cytotoxic activity against MDA-MB-231 breast cancer cells.[4] This suggests that electronic effects play a key role in target engagement.

    • Linker Modification: The linker connecting the thiazole and piperazine moieties can be modified. Replacing a simple acetamide linker with more complex structures can alter the compound's flexibility and binding mode.

Compound Series Target Cell Line Key SAR Observation Potency (IC₅₀) Reference
Quinolinyl-Thiazole-PiperazineMDA-MB-231 (Breast)4-Nitro substitution on the aryl ring is most potent.1.415 µM[4]
Bis(thiazole)-PiperazineHCT 116 (Colon)Specific hydrazonoyl chloride modifications led to high potency.1.2 nM[11][12]
Benzothiazole-Piperazine-TriazoleT47D, MCF7 (Breast)3-hydroxypropyl substitution on the triazole ring showed the best activity.33-38 µM[13]

Table 1: Summary of SAR data for anticancer thiazole-piperazine hybrids.

Agents for Neurodegenerative Diseases (Alzheimer's Disease)

The multifactorial nature of Alzheimer's disease (AD) makes it an ideal case for multi-target-directed ligands (MTDLs). Thiazole-piperazine hybrids have been rationally designed to simultaneously inhibit key enzymes and pathological processes implicated in AD.[14]

  • Multi-Target Approach: These hybrids are often designed to:

    • Inhibit Cholinesterases: Block acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE) to increase acetylcholine levels in the brain.[14][15][16]

    • Inhibit β-amyloid (Aβ) Aggregation: Prevent the formation of toxic Aβ plaques, a hallmark of AD.[3][14]

    • Chelate Metal Ions: Sequester excess metal ions like copper and zinc that are involved in oxidative stress and Aβ aggregation.[14]

G cluster_targets Alzheimer's Disease Pathologies Hybrid Thiazole-Piperazine Hybrid (MTDL) AChE AChE / BuChE (Enzyme) Hybrid->AChE Inhibition Abeta Aβ Aggregation (Process) Hybrid->Abeta Inhibition Metals Metal Ion Dyshomeostasis (Process) Hybrid->Metals Chelation

Caption: Multi-target-directed ligand (MTDL) approach for Alzheimer's disease.

  • Structure-Activity Relationship Insights:

    • Cholinesterase Inhibition: In one study, a thiazole-piperazine derivative (compound 5o) with a benzyl group on the piperazine nitrogen showed an exceptionally low IC₅₀ value of 0.011 µM against AChE, significantly more potent than the standard drug donepezil (IC₅₀ = 0.054 µM).[7] Molecular docking studies revealed that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, explaining their potent, mixed-type inhibition.[16]

    • Neuroprotection: Active compounds have also been shown to be non-toxic and neuroprotective against H₂O₂-induced cell death in neuronal cell lines, adding another layer to their therapeutic potential.[16]

Compound Series Target Key SAR Observation Potency (IC₅₀) Reference
Thiazole-Piperazine AcetamidesAChEBenzyl substitution on piperazine is highly effective.0.011 µM[7]
Thiazole-Piperazine SulphonamidesAChE4-Fluorobenzyl substitution led to potent, selective inhibition.2.14 µM[16]
Thiazole-Clubbed PiperazineshAChE & hBuChESpecific substitutions lead to potent dual inhibition.0.151 µM (hAChE)[6]

Table 2: Summary of SAR data for anti-Alzheimer's thiazole-piperazine hybrids.

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiazole-piperazine hybrids have been investigated as potential antibacterial and antifungal agents.[17][18]

  • Mechanism of Action: While varied, some hybrids are thought to exert their effect by inhibiting essential bacterial enzymes. For example, docking studies have suggested that some N,N′-bis(1,3,4-thiadiazole)-piperazine hybrids may act as inhibitors of enoyl-ACP reductase, an enzyme crucial for fatty acid biosynthesis in bacteria.[19]

  • Structure-Activity Relationship Insights:

    • The substitution on the thiazole ring and the piperazine nitrogen can be tuned to optimize activity against specific strains. In one series, compounds showed more pronounced activity against Gram-negative bacteria, particularly E. coli, than Gram-positive strains.[19]

    • The incorporation of a second heterocyclic ring, such as a pyrazole or triazole, can further modulate the antimicrobial spectrum and potency.[17]

Future Perspectives and Conclusion

The fusion of thiazole and piperazine has proven to be a remarkably fruitful strategy in drug discovery. The resulting hybrids are not merely combinations of two scaffolds but are integrated chemical systems with unique biological profiles. The modularity of their synthesis allows for extensive exploration of chemical space, enabling the fine-tuning of activity against a diverse array of biological targets, from cancer cell lines to enzymes implicated in neurodegeneration.

Future work in this area should focus on:

  • Elucidating Precise Mechanisms of Action: While many compounds show potent activity, the exact molecular targets are often not fully characterized. Advanced proteomics and biochemical assays will be crucial to pinpointing their mechanisms.

  • In Vivo Evaluation: Many of the promising results are from in vitro studies. Translating this potent in vitro activity to in vivo efficacy in animal models is the critical next step.[3][16]

  • Pharmacokinetic and Toxicity Profiling: A comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessment is essential to identify candidates with genuine drug-like potential.[9][16]

References

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  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. PubMed Central. Available at: [Link]

  • Rational design of the new thiazole–piperazine hybrids as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central. Available at: [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. PubMed. Available at: [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Design, Synthesis, Characterization and In Vitro Evaluation of Anticholinesterase and Antioxidant Activities of Thiazole-Piperazine Sulphonamide Hybrids. PubMed. Available at: [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents. PubMed Central. Available at: [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. Available at: [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. Available at: [Link]

  • Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. PubMed Central. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Available at: [Link]

  • Chemistry of novel piprazine-thiazole derivatives- their synthesis and microbial evaluation. Der Pharma Chemica. Available at: [Link]

  • Design of the target thiazole and piperazine sulphonamide hybrids. ResearchGate. Available at: [Link]

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  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

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  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. National Institutes of Health. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. PubMed Central. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. Available at: [Link]

  • of the antimicrobial thiazole-based hybrid compounds from the selected papers. ResearchGate. Available at: [Link]

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  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

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An In-depth Technical Guide to the Pharmacological Profile of 2-(Piperazin-1-yl)benzothiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the pharmacological properties of the 2-(Piperazin-1-yl)benzothiazole scaffold, a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, and therapeutic potential of this class of compounds.

Introduction: The Emergence of a Privileged Scaffold

The 2-(piperazin-1-yl)benzothiazole core is a prominent example of a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple, unrelated biological targets through judicious structural modifications. The inherent structural features of the benzothiazole ring system, coupled with the versatile piperazine moiety, have given rise to a diverse array of derivatives with a broad spectrum of pharmacological activities. These activities span central nervous system (CNS) disorders, metabolic diseases, oncology, and infectious diseases, underscoring the therapeutic promise of this chemical class. This guide will delve into the key pharmacological profiles of these compounds, elucidating their interactions with various biological targets and the structure-activity relationships that govern their efficacy.

Synthetic Strategies: Building the Core

The foundational 2-(piperazin-1-yl)benzothiazole structure is typically synthesized through the nucleophilic substitution of a leaving group at the 2-position of the benzothiazole ring with piperazine. A common method involves the reaction of 2-chlorobenzothiazole with piperazine, often in the presence of a base and a suitable solvent system.

Further diversification of the scaffold is achieved by modifying the piperazine ring, typically at the N4-position, or by substituting the benzothiazole ring. These modifications are crucial for fine-tuning the pharmacological activity and selectivity of the resulting compounds.

Experimental Protocol: Synthesis of 2-(Piperazin-1-yl)benzothiazole

This protocol outlines a general procedure for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.

Materials:

  • 2-Chlorobenzothiazole

  • Piperazine

  • Sodium bicarbonate

  • 2-Propanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2-chlorobenzothiazole in a suitable solvent such as 2-propanol.

  • Add an excess of piperazine to the solution.

  • Add an aqueous solution of a weak base, such as sodium bicarbonate, to the reaction mixture to act as an acid scavenger.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-(piperazin-1-yl)benzothiazole.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Pharmacological Profiles and Therapeutic Applications

The 2-(piperazin-1-yl)benzothiazole scaffold has demonstrated a remarkable ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological effects. The following sections will explore the key therapeutic areas where these compounds have shown significant promise.

Central Nervous System (CNS) Applications

A significant area of investigation for 2-(piperazin-1-yl)benzothiazole derivatives has been in the development of atypical antipsychotics. These compounds often exhibit a mixed affinity for dopamine D2 and serotonin 5-HT1A receptors, a hallmark of atypical antipsychotic drugs that is associated with a reduced risk of extrapyramidal side effects. The combination of D2 receptor antagonism with 5-HT1A receptor agonism or 5-HT2A antagonism is a key strategy in designing novel antipsychotics with improved efficacy and tolerability.

Derivatives of benzothiazolin-2-one and benzoxazin-3-one possessing an arylpiperazine moiety have shown very high affinities for both 5-HT1A and D2 receptors. In vivo studies in rats have demonstrated potent antipsychotic properties for selected compounds, along with a decreased incidence of catalepsy, a preclinical indicator of extrapyramidal side effects.

Table 1: Receptor Binding Affinities of Selected Benzothiazole Derivatives with Antipsychotic Potential

Compound5-HT1A Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)Reference
Compound 24HighHigh
Compound 27HighHigh
Compound 30HighHigh
Compound 46HighHigh
Compound 47HighHigh

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands (MTDLs). The 2-(piperazin-1-yl)benzothiazole scaffold has emerged as a promising framework for designing such agents. A novel benzothiazole-piperazine hybrid has been identified as an effective MTDL, demonstrating the ability to bind to both acetylcholinesterase (AChE) and amyloid-beta (Aβ) plaques.

In vitro studies have confirmed that this compound is a potent, mixed-type, and selective AChE inhibitor, with an IC50 value of 0.42 µM. Furthermore, it has been shown to reduce the aggregation of Aβ. In vivo studies in a scopolamine-induced memory deficit mouse model demonstrated that the compound significantly improved spatial memory and cognition.

Certain derivatives of 2-(piperazin-1-yl)benzothiazole have been investigated for their effects on serotonin receptors involved in gastrointestinal motility. These compounds have shown a dual action as 5-HT3 receptor antagonists and 5-HT4 receptor agonists. This pharmacological profile is similar to that of prokinetic agents like cisapride.

One particular derivative, compound 2f, was found to be more potent than the established 5-HT3 antagonist ondansetron in antagonizing the effects of serotonin in the guinea pig ileum. Concurrently, this compound acted as a potent agonist at 5-HT4 receptors, leading to enhanced gastric emptying in rats. This dual activity suggests its potential as a gastrokinetic agent for treating disorders such as gastroparesis and functional dyspepsia.

Metabolic Disorders: PPARδ Agonism

Peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear receptor that plays a crucial role in regulating lipid metabolism and is considered a therapeutic target for metabolic syndrome. Structure-activity relationship studies on 2-piperazinyl-benzothiazole derivatives have led to the discovery of potent and selective PPARδ agonists.

One optimized compound, 5g, exhibited high in vitro agonist activity with an EC50 of 4.1 nM for human PPARδ and demonstrated high selectivity over other PPAR subtypes (PPARα and PPARγ). In vivo studies with this compound showed a significant upregulation of high-density lipoprotein cholesterol (HDL-C) levels, highlighting its potential for the treatment of dyslipidemia and hypercholesterolemia.

Oncology

The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents. Derivatives of 2-(piperazin-1-yl)benzothiazole have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.

Hybrid molecules coupling the 2-(piperazin-1-yl)benzothiazole moiety with other pharmacophores, such as 1,3,4-oxadiazole-2-thiol, have shown promising results. These compounds have been tested against a panel of cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2), skin (A431), and lung (A549) cancer cells, with some derivatives displaying significant cytotoxic activity. For instance, compounds 8j and 8t from one study demonstrated maximum cytotoxic effects. Another study identified compound 1d as the most potent against HUH-7 (hepatocellular carcinoma) and MCF-7 cell lines, with IC50 values of 3.1 µM and 9.2 µM, respectively.

Other Therapeutic Areas

The versatility of the 2-(piperazin-1-yl)benzothiazole scaffold extends to other therapeutic areas as well. Derivatives have been synthesized and evaluated as histamine H1 and H3 receptor antagonists, suggesting potential applications in the treatment of allergic conditions and neurological disorders. Additionally, some benzothiazole derivatives have been investigated as inhibitors of Hsp90, a chaperone protein implicated in cancer, and as potential agents for treating neurodegenerative diseases like Parkinson's disease.

Structure-Activity Relationships (SAR)

The pharmacological activity of 2-(piperazin-1-yl)benzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole and piperazine rings.

  • For Antipsychotic Activity: The presence of an arylpiperazine moiety is crucial for high affinity to both D2 and 5-HT1A receptors.

  • For PPARδ Agonism: Optimization of hydrophobic interactions within the receptor's binding site through modifications on the piperazine substituent is key to enhancing agonist efficacy and selectivity.

  • For Anticancer Activity: The nature of the substituent on the piperazine ring significantly influences the cytotoxic potency against different cancer cell lines.

  • For Serotonin Receptor Activity: The length and nature of the linker between the benzothiazole core and the piperazine moiety can influence the affinity and selectivity for different serotonin receptor subtypes.

Visualization of Key Concepts

Signaling Pathway of Atypical Antipsychotics

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron D2_auto D2 Autoreceptor DA_release Dopamine Release D2_auto->DA_release Inhibits D2_post D2 Receptor DA_release->D2_post Activates D2_post->DA_release Feedback Inhibition Therapeutic_Effect Reduced Psychotic Symptoms (Therapeutic Effect) D2_post->Therapeutic_Effect EPS_Side_Effects Extrapyramidal Side Effects D2_post->EPS_Side_Effects HT1A 5-HT1A Receptor HT1A->Therapeutic_Effect Atypical_Antipsychotic 2-(Piperazin-1-yl)benzothiazole Derivative Atypical_Antipsychotic->D2_post Antagonist Atypical_Antipsychotic->HT1A Agonist

Caption: Proposed mechanism of atypical antipsychotics.

Experimental Workflow for In Vitro Cytotoxicity Assay

G start Start cell_culture Culture Human Cancer Cell Lines (e.g., MCF-7, HeLa) start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat Cells with Varying Concentrations of Test Compounds seeding->treatment incubation Incubate for a Defined Period (e.g., 48-72 hours) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay measurement Measure Absorbance/ Fluorescence assay->measurement analysis Calculate IC50 Values measurement->analysis end End analysis->end

Caption: General workflow for assessing in vitro cytotoxicity.

Conclusion and Future Directions

The 2-(piperazin-1-yl)benzothiazole scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have led to the discovery of compounds with potent activities in several key therapeutic areas. The ongoing exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and the application of modern drug design techniques, holds great promise for the future development of innovative medicines. Further research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to facilitate their translation into clinical candidates.

References

  • Monge, A., Peña, M. C., Palop, J. A., Calderó, J. M., Roca, J., García, E., Romero, G., del Río, J., & Lasheras, B. (1994). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole Derivatives With 5-HT3 Antagonist and 5-HT4 Agonist Properties. Journal of Medicinal Chemistry, 37(9), 1320–1325. [Link]

  • Arránz, E., Cubero, E., Hermosa, R., Moreno, E., & Sacristán, A. (1999). Non-imidazole histamine H3 ligands. Part I. Synthesis of 2-(1-piperazinyl)- and 2-(hexahydro-1H-1,4-diazepin-1-yl)benzothiazole derivatives as H3-antagonists with H1 blocking activities. Il Farmaco, 54(10), 684–694. [Link]

  • Kato, T., Kinoshita, T., Yamashita, H., Matsumura, K., & Hagita, H. (2023). Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorganic & Medicinal Chemistry, 82, 117215. [Link]

  • Taverne, T., Diouf, O., Depreux, P., Poupaert, J. H., Lesieur, D., Guardiola-Lemaître, B., Renard, P., Rettori, M. C., Caignard, D. H., & Pfeiffer, B. (1998). Novel benzothiazolin-2-one and benzoxazin-3

The Antimicrobial Potential of 2-(piperazin-1-yl)thiazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise in an Era of Resistance

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored for their medicinal properties, the 2-(piperazin-1-yl)thiazole scaffold has emerged as a particularly promising framework for the design of new antimicrobial drugs. This guide provides an in-depth technical overview of the antimicrobial spectrum of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, explore their activity against a range of clinically relevant pathogens, detail essential experimental protocols for their evaluation, and analyze the critical structure-activity relationships that govern their efficacy. The thiazole ring, a key component in many third-generation cephalosporins, and the piperazine moiety, a frequent constituent in broad-spectrum antibiotics, combine to form a chemical entity with significant therapeutic potential.[1]

Deciphering the Mechanism of Action: Targeting Bacterial Replication

A primary mechanism by which this compound derivatives exert their antimicrobial effect is through the inhibition of bacterial DNA gyrase.[2][3] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By targeting DNA gyrase, these compounds effectively halt bacterial proliferation. This mode of action is analogous to that of the well-established quinolone class of antibiotics.[3]

One notable derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has been shown to be taken up by bacterial cells and subsequently disrupt cellular processes.[2][3] Transmission electron microscopy has revealed that treatment with PNT leads to a "hollowed-out" appearance of the bacterial cytoplasm, without causing lysis of the cell membrane.[2] A DNA gyrase supercoiling assay confirmed that PNT inhibits this enzyme in a dose-dependent manner.[2][3]

Molecular docking studies have further elucidated the potential for these compounds to interact with other bacterial enzymes. For instance, some derivatives have been predicted to inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, and Candida albicans CYP51 and dihydrofolate reductase, which are crucial for fungal cell membrane integrity and nucleotide synthesis, respectively.[4] Another potential target is the bacterial enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid biosynthesis.[5]

Mechanism_of_Action cluster_compound This compound Compound cluster_bacterial_cell Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition MurB MurB Enzyme Compound->MurB Potential Inhibition ENR Enoyl-ACP Reductase Compound->ENR Potential Inhibition Replication DNA Replication & Transcription DNA_Gyrase->Replication Blocks Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan Blocks Peptidoglycan->Cell_Death Leads to Fatty_Acid Fatty Acid Biosynthesis ENR->Fatty_Acid Blocks Fatty_Acid->Cell_Death Leads to

Caption: Proposed mechanisms of action for this compound compounds.

Antimicrobial Spectrum: A Broad Range of Activity

Derivatives of this compound have demonstrated a wide spectrum of antimicrobial activity, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The efficacy, measured as the Minimum Inhibitory Concentration (MIC), varies depending on the specific chemical substitutions on the thiazole and piperazine rings.

Antibacterial Activity

These compounds have shown particular promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Several studies have reported potent activity against S. aureus, Listeria monocytogenes, and Bacillus cereus.[1][4] For example, certain trisubstituted 2-piperazinyl thiazoles exhibited an MIC of 32 μM against L. monocytogenes, which is comparable to the standard antibiotic chloramphenicol.[1]

Activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae has also been observed, although in some cases at higher concentrations.[1][4] Notably, some derivatives have demonstrated better activity against resistant strains of P. aeruginosa and E. coli than the reference drug ampicillin.[4]

Table 1: Antibacterial Spectrum of Selected this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusMRSAListeria monocytogenesEscherichia coliPseudomonas aeruginosaReference
PNT2.56.7---[3]
Compound 3kResistantMore potent than AmpicillinMost sensitiveMore efficient than Ampicillin-[4]
Compound 3d-More potent than Ampicillin--Better than Ampicillin[4]
Compounds 23-27256 µM----[1]
Compound 26--32 µM--[1]
Compounds 27-33---256 µM (K. pneumoniae)-[1]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.

Antifungal Activity

The antifungal potential of this compound compounds is also noteworthy. Activity has been reported against various fungal species, including Aspergillus fumigatus and Trichoderma viride.[4] In some instances, the antifungal activity of these compounds has been found to be superior to that of the standard drug griseofulvin.[6]

Table 2: Antifungal Spectrum of Selected this compound Derivatives (MIC in µg/mL)

Compound/DerivativeAspergillus fumigatusTrichoderma virideCandida albicansReference
Compound 3kMost resistantMost sensitive-[4]
---Moderate Activity[7]

Essential Experimental Protocols: Determining Antimicrobial Efficacy

The evaluation of the antimicrobial activity of novel compounds relies on standardized and reproducible experimental protocols. The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of this process.

Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of a test compound using the broth microdilution method in a 96-well microtiter plate format.

Materials:

  • Test compound (this compound derivative)

  • Sterile 96-well round-bottom microtiter plates

  • Appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Bacterial or fungal strains for testing

  • Sterile saline solution (0.85% w/v)

  • McFarland standard (0.5)

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Inoculum Preparation:

    • From a fresh culture of the microorganism, suspend a few colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 will serve as a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

MIC_Workflow start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of this compound derivatives and their antimicrobial activity is paramount for designing more potent and selective compounds. Several key structural features have been identified as being important for activity.

  • Substitutions on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the thiazole core can significantly influence activity. For instance, in a series of trisubstituted 2-piperazinyl thiazoles, compounds with electron-donating substituents on the phenyl ring showed prominent activity.[1]

  • Fused Ring Systems: The fusion of additional rings to the thiazole nucleus, such as in 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), can enhance antimicrobial potency.[3]

  • The Piperazine Moiety: The piperazine ring and its substituents play a crucial role. Modifications at the N4 position of the piperazine can modulate the compound's spectrum of activity and pharmacokinetic properties.

  • Hybrid Molecules: Combining the this compound scaffold with other heterocyclic systems, such as pyrazoline, has been shown to yield hybrid compounds with promising and sometimes synergistic antimicrobial effects.[8]

SAR_Diagram cluster_modifications Structural Modifications Influencing Activity cluster_activity Impact on Antimicrobial Activity Core This compound Core Thiazole Ring Piperazine Ring R1 Substituents on Thiazole Ring Core:f1->R1 R2 Substituents on Piperazine Ring Core:f2->R2 Fused_Rings Fused Ring Systems Core->Fused_Rings Hybridization Hybridization with Other Heterocycles Core->Hybridization Potency Potency (MIC) R1->Potency Spectrum Spectrum of Activity R2->Spectrum Selectivity Selectivity R2->Selectivity Fused_Rings->Potency Hybridization->Spectrum

Caption: Key structure-activity relationships for this compound compounds.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel antimicrobial agents. These compounds exhibit a broad spectrum of activity against clinically relevant bacteria and fungi, with a primary mechanism of action involving the inhibition of DNA gyrase. The continued exploration of structure-activity relationships will undoubtedly lead to the design of next-generation derivatives with enhanced potency, improved pharmacokinetic profiles, and a reduced propensity for resistance development. Further research should focus on elucidating additional molecular targets, optimizing lead compounds through medicinal chemistry efforts, and evaluating their in vivo efficacy and safety in preclinical models. The insights provided in this guide aim to empower researchers in their quest to combat the growing threat of antimicrobial resistance.

References

  • Molecules. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. MDPI. [Link]

  • Giray, B., Yurttaş, L., Şahin, Z., Berk, B., & Demirayak, Ş. (2019). Antimicrobial Evaluation of Trisubstituted 2-piperazinyl Thiazoles. Acta Pharmaceutica Sciencia, 57(1). [Link]

  • National Center for Biotechnology Information. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]

  • National Center for Biotechnology Information. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • MDPI. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • ResearchGate. (2020). Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines. [Link]

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The Emergence of Piperazinyl-Thiazole Derivatives as Potent Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. In this landscape, the strategic combination of privileged heterocyclic scaffolds has emerged as a highly successful approach to drug design. This guide delves into the burgeoning field of piperazinyl-thiazole derivatives, a class of compounds demonstrating significant promise in the selective targeting and eradication of cancer cells. We will explore their rational design, synthesis, mechanisms of action, and the critical structure-activity relationships that govern their potency, providing a comprehensive resource for researchers and drug development professionals.

The Rationale: Synergistic Scaffolds for Enhanced Efficacy

The piperazine ring is a ubiquitous motif in pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile linker, enabling interaction with a multitude of biological targets.[1] Its incorporation into anticancer agents has been shown to modulate cell cycle progression, inhibit angiogenesis, and facilitate DNA interactions.[1] Several FDA-approved cancer drugs, including Imatinib and Olaparib, feature the piperazine core, underscoring its therapeutic relevance.[2]

Complementing this, the thiazole ring is another critical pharmacophore in anticancer drug development.[3] This five-membered heterocycle is a key component of clinically successful drugs like Dasatinib and Tiazofurin.[3] Thiazole derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical kinase signaling pathways.[3]

The hybridization of these two potent scaffolds into a single molecular entity offers the potential for synergistic activity, leading to compounds with enhanced potency, selectivity, and improved pharmacological profiles. This guide will illuminate the scientific underpinnings of this promising strategy.

Synthetic Strategies: Constructing the Piperazinyl-Thiazole Core

The synthesis of piperazinyl-thiazole derivatives typically involves multi-step reaction sequences. A common and effective approach begins with the functionalization of the piperazine core, followed by the construction of the thiazole ring.

A representative synthetic pathway is the reaction of a piperazine-based intermediate with α-haloketones.[2][4] This method allows for the introduction of diverse substituents on the thiazole ring, facilitating the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of a Bis(4-arylthiazol)piperazine Derivative[2][4]
  • Step 1: Synthesis of 1,4-bis(chloroacetyl)piperazine. To a solution of piperazine in a suitable solvent such as chloroform at 0°C, two equivalents of chloroacetyl chloride are added dropwise. The reaction mixture is stirred until completion, and the resulting precipitate is filtered and purified to yield 1,4-bis(chloroacetyl)piperazine.[2]

  • Step 2: Synthesis of the bis(thiosemicarbazone) intermediate. The 1,4-bis(chloroacetyl)piperazine is reacted with a substituted benzaldehyde and thiosemicarbazide in an appropriate solvent system, often with catalytic acid, to form the corresponding bis(thiosemicarbazone).

  • Step 3: Cyclization to form the bis(thiazole) derivative. The bis(thiosemicarbazone) intermediate is then reacted with two equivalents of a substituted α-haloketone (e.g., phenacyl bromide) in a solvent like DMF/ethanol. The mixture is heated to facilitate the cyclization reaction, leading to the formation of the desired piperazine-based bis(thiazole) derivative.[2][4]

  • Step 4: Purification and Characterization. The final product is purified using standard techniques such as recrystallization or column chromatography. The structure of the synthesized compound is then confirmed by various spectroscopic methods, including FTIR, 1H NMR, 13C NMR, and mass spectrometry.[2][4]

G cluster_synthesis Synthetic Workflow Piperazine Piperazine Intermediate1 1,4-bis(chloroacetyl)piperazine Piperazine->Intermediate1 Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate1 Intermediate2 bis(thiosemicarbazone) Intermediate1->Intermediate2 Condensation Thiosemicarbazide Thiosemicarbazide + Substituted Benzaldehyde Thiosemicarbazide->Intermediate2 FinalProduct Piperazinyl-Thiazole Derivative Intermediate2->FinalProduct Hantzsch Thiazole Synthesis AlphaHaloKetone α-haloketone AlphaHaloKetone->FinalProduct Purification Purification & Characterization FinalProduct->Purification

Caption: Generalized synthetic workflow for piperazinyl-thiazole derivatives.

In Vitro Anticancer Evaluation: Gauging Cytotoxic Potential

A critical step in the evaluation of novel piperazinyl-thiazole derivatives is the assessment of their cytotoxic activity against a panel of human cancer cell lines. This provides crucial information on their potency and selectivity.

Recent studies have shown that these derivatives exhibit significant cytotoxicity against various cancer cell lines, including those from breast, colon, and liver cancers, with some compounds displaying IC50 values in the low nanomolar to micromolar range.[2][3][5]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 9i HCT-116 (Colon)0.0012[2][6]
Compound 7b HCT-116 (Colon)0.0035[2][6]
Compound 6a MDA-MB-231 (Breast)1.415[3]
Compound 1h HUH-7 (Liver)Active (GI₅₀)[5]
Compound 1j HCT-116 (Colon)Active (GI₅₀)[5]
Top Candidate K562 (Leukemia)0.06-0.16 (GI₅₀)[7]

Table 1: Cytotoxic activity of selected piperazinyl-thiazole derivatives against various cancer cell lines.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity[2][8]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized piperazinyl-thiazole derivatives for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

  • Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Mechanistic Insights: Unraveling the Mode of Action

Understanding the molecular mechanisms by which piperazinyl-thiazole derivatives exert their anticancer effects is paramount for their further development. The primary mechanism identified is the induction of apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells.

Induction of Caspase-Dependent Apoptosis

Many potent piperazinyl-thiazole derivatives have been shown to induce apoptosis in a caspase-dependent manner.[2][7][8] This involves the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis.

One notable study found that a specific piperazine-based bis(thiazole) derivative, compound 9i, significantly induced apoptosis in HCT-116 colon cancer cells.[2][6][8] This was accompanied by the upregulation of pro-apoptotic genes and the downregulation of the anti-apoptotic gene Bcl-2.[2][6][8] Other studies have confirmed that similar derivatives cause cell cycle arrest, often at the G1 or subG1 phase, which is indicative of apoptosis.[1][5]

G cluster_apoptosis Apoptosis Induction Pathway Derivative Piperazinyl-Thiazole Derivative EGFR EGFR Inhibition Derivative->EGFR PI3K_AKT PI3K/AKT Pathway Inhibition Derivative->PI3K_AKT Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Derivative->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Derivative->Bax EGFR->PI3K_AKT PI3K_AKT->Bcl2 Inhibits Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Prevents Bax->Mitochondria Promotes Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of apoptosis induction by piperazinyl-thiazole derivatives.

Inhibition of Key Signaling Pathways

The anticancer activity of these derivatives is often linked to their ability to inhibit critical signaling pathways that are dysregulated in cancer. Several studies have pointed to the inhibition of the PI3K/AKT pathway, the Src family kinases, and the BCR-ABL pathway.[7] Furthermore, some derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of these target proteins.[1]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Treat cancer cells with the piperazinyl-thiazole derivative at its IC50 concentration for a predetermined time. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the chemical structure of piperazinyl-thiazole derivatives and the subsequent evaluation of their biological activity are crucial for identifying the key structural features required for potent anticancer effects.

SAR studies have revealed several important trends:

  • Substituents on the Aryl Ring: The nature and position of substituents on an aryl ring attached to the thiazole moiety can significantly influence activity. For instance, in a series of quinolinyl-thiazole hybrids, strong electron-withdrawing groups (such as nitro, fluoro, and cyano) at the para-position of the aryl ring were found to enhance anticancer activity against breast cancer cells.[3]

  • Flexibility of the Piperazine Linker: The piperazine core provides a flexible linkage that allows the molecule to adopt favorable conformations for binding to its biological targets.[1]

  • Hybridization with Other Pharmacophores: The fusion of the piperazinyl-thiazole scaffold with other known anticancer pharmacophores, such as quinoline or benzothiazole, has proven to be a successful strategy for developing novel derivatives with enhanced potency.[3]

Future Perspectives and Conclusion

Piperazinyl-thiazole derivatives represent a highly promising class of anticancer agents with demonstrated in vitro efficacy against a range of malignancies. Their multifaceted mechanism of action, involving the induction of apoptosis and the inhibition of key oncogenic signaling pathways, makes them attractive candidates for further development.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy and safety of the most potent compounds in preclinical animal models of cancer.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • Target identification and validation: Further elucidating the specific molecular targets of these derivatives to enable more rational drug design.

  • Combination therapies: Investigating the potential synergistic effects of piperazinyl-thiazole derivatives when used in combination with existing chemotherapeutic agents.

References

  • ResearchGate. (n.d.). Synthetic route to piperazine-based bis(thiazole) derivatives 9a–j.
  • Mohamed, D. M., Kheder, N. A., Sharaky, M., Nafie, M. S., Dawood, K. M., & Abbas, A. A. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24992-25006. [Link]

  • Mohamed, D. M., Kheder, N. A., Sharaky, M., Nafie, M. S., Dawood, K. M., & Abbas, A. A. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. [Link]

  • (n.d.). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. NIH. [Link]

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  • (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. RSC Advances. [Link]

  • (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. ResearchGate. [Link]

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  • Mohamed, D. M., Kheder, N. A., Sharaky, M., Nafie, M. S., Dawood, K. M., & Abbas, A. A. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24992-25006. [Link]

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Anti-inflammatory properties of thiazole-piperazine conjugates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anti-inflammatory Properties of Thiazole-Piperazine Conjugates

Foreword: A New Paradigm in Anti-inflammatory Drug Design

For decades, the therapeutic landscape for inflammatory conditions has been dominated by non-steroidal anti-inflammatory drugs (NSAIDs). While effective, their clinical utility is often hampered by significant side effects, primarily gastrointestinal complications stemming from the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This has propelled the field of medicinal chemistry toward the rational design of novel agents with improved efficacy and safety profiles. The molecular hybridization of known pharmacophores—structural units responsible for a molecule's biological activity—represents a leading strategy in this endeavor.

This guide focuses on one such promising class of molecules: thiazole-piperazine conjugates. The thiazole ring is a cornerstone heterocyclic scaffold, integral to numerous FDA-approved drugs and known for a wide spectrum of biological activities, including potent anti-inflammatory effects.[3][4] Similarly, the piperazine nucleus is a privileged structure in drug discovery, recognized for its presence in various centrally active and anti-inflammatory agents.[5][6] By conjugating these two moieties, researchers aim to create synergistic molecules that target key inflammatory pathways with greater precision and potentially fewer side effects. This document provides a technical deep-dive into the synthesis, biological evaluation, and mechanistic underpinnings of these novel conjugates for professionals in drug development and inflammation research.

Core Synthetic Strategy: Building the Thiazole-Piperazine Scaffold

The rational design of thiazole-piperazine conjugates hinges on a robust and versatile synthetic pathway that allows for the introduction of diverse chemical functionalities. This is crucial for systematically exploring the structure-activity relationship (SAR) and optimizing the lead compounds. A commonly employed and effective approach is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone.

A representative synthetic scheme begins with the preparation of a key intermediate, a thiosemicarbazone, which is then cyclized to form the core thiazole ring linked to the piperazine moiety.[7]

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis A Piperazine-Substituted Benzaldehyde (1) C Thiosemicarbazone Intermediate (2) A->C Reflux in Ethanol + Glacial Acetic Acid B Thiosemicarbazide B->C C_ref Intermediate (2) D α-Bromoacetophenones (Various Substitutions) E Final Thiazole-Piperazine Conjugates (3a-h) D->E C_ref->E Reflux in Ethanol

Caption: General Synthetic Pathway for Thiazole-Piperazine Conjugates.

Experimental Protocol: Synthesis of 2-(4-(4-(methylsulphonyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide (Intermediate 2)

This protocol details the formation of the key thiosemicarbazone intermediate, a critical precursor for the final cyclization step. The causality behind this step is to create a nucleophilic sulfur and nitrogen backbone that is primed to react with an electrophilic α-bromoacetophenone in the subsequent cyclization.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde (1) (4.0 g, 0.014 mol) and thiosemicarbazide (1.36 g, 0.014 mol) in 50 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified product under vacuum. The structure of the thiosemicarbazone intermediate (2) is then confirmed using spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 NMR (¹³C-NMR), and Mass Spectrometry (MS).[7]

Biological Evaluation: Quantifying Anti-inflammatory Efficacy

A tiered approach is essential for evaluating the anti-inflammatory potential of newly synthesized conjugates. This begins with in vitro assays targeting specific enzymes, followed by in vivo models that assess the compound's overall effect in a complex biological system.

In Vitro Analysis: COX-1/COX-2 Inhibition Assay

The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes, which exist as two main isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric lining, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[8] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in designing safer anti-inflammatory drugs.

This self-validating protocol uses a cellular system to measure the end-product of the COX pathway, Prostaglandin E2 (PGE2), providing a physiologically relevant measure of enzyme inhibition.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells for 1 hour with various concentrations of the synthesized thiazole-piperazine conjugates or a reference drug (e.g., Celecoxib, Diclofenac).

  • Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours. This step specifically upregulates COX-2 expression.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated control. The IC50 value (the concentration required to inhibit 50% of PGE2 production) is then determined by non-linear regression analysis. A similar protocol can be used to assess COX-1 inhibition in cells that constitutively express it, such as human platelets.[8]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
Thiazole Derivative 1 0.05569.010.006[8]
Thymol-Thiazole 6b 14.020.037379[9]
Thymol-Thiazole 6f 14.580.039374[9]
Celecoxib (Standard) 14.710.045327[9]
Diclofenac (Standard) 3.90.0848.75[9]

Note: Data is compiled from multiple sources to illustrate the range of activities. Lower IC50 indicates higher potency. A higher Selectivity Index indicates greater selectivity for COX-2.

In Vivo Validation: Carrageenan-Induced Paw Edema Model

This is the gold-standard acute inflammatory model to confirm that a compound's in vitro activity translates to efficacy in a living organism.[10][11] Carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by edema (swelling), providing a quantifiable measure of a drug's effectiveness.

  • Animal Acclimation: Use Wistar rats (150-200g), housed under standard laboratory conditions with free access to food and water. Acclimate the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Indomethacin 10 mg/kg), and Test groups (thiazole-piperazine conjugates at various doses, e.g., 50 mg/kg).

  • Drug Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. The control group receives only the vehicle.

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema is determined using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[10]

Unraveling the Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of thiazole-piperazine conjugates are rooted in their ability to modulate critical intracellular signaling cascades. While direct inhibition of COX enzymes is a primary mechanism, their action can also be attributed to the upstream regulation of pro-inflammatory gene expression.

The Arachidonic Acid Cascade: Targeting Prostaglandin Production

Inflammation triggers the release of arachidonic acid from cell membranes. This substrate is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, producing leukotrienes.[12] Prostaglandins, particularly PGE2, are key mediators of inflammation, causing vasodilation, increased vascular permeability, and pain. Many thiazole derivatives have been developed as dual COX/LOX inhibitors, which may offer a broader anti-inflammatory effect and a better safety profile.[2][13]

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGs) (e.g., PGE2) COX->PGs Inflammation Pain, Fever, Edema PGs->Inflammation LTs Leukotrienes (LTs) LOX->LTs Chemotaxis Leukocyte Chemotaxis LTs->Chemotaxis Inhibitor Thiazole-Piperazine Conjugates Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: The Arachidonic Acid Cascade and site of inhibition.

p38 MAPK and NF-κB Signaling: Regulating Inflammatory Gene Expression

The p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are master regulators of the inflammatory response.[14][15] Inflammatory stimuli activate a cascade that leads to the phosphorylation and activation of p38 MAPK. Concurrently, the NF-κB transcription factor is activated, translocating to the nucleus and driving the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and importantly, COX-2.[16][17] Therefore, compounds that inhibit these upstream pathways can effectively suppress the production of a wide array of inflammatory mediators. p38 MAPK is a critical mediator of TNF-α release and NF-κB activation.[18] Inhibition of p38 is considered a promising therapeutic strategy to control inflammatory diseases.[14]

G cluster_p38 p38 MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR4) Stimulus->Receptor p38_cascade Upstream Kinases (MKK3/6) Receptor->p38_cascade IKK IKK Complex Receptor->IKK p38 p38 MAPK p38_cascade->p38 Phosphorylation Transcription Gene Transcription p38->Transcription IκB IκBα IKK->IκB Phosphorylates NFkB NF-κB (p65/p50) IκB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IκB NF-κB IκBα Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Cytokines Inhibitor Thiazole Conjugates (Potential Target) Inhibitor->p38 Inhibition? Inhibitor->IKK Inhibition?

Caption: Overview of p38 MAPK and NF-κB Inflammatory Signaling Pathways.

Conclusion and Future Directions

Thiazole-piperazine conjugates have emerged as a highly promising class of anti-inflammatory agents. Their modular synthesis allows for extensive chemical diversification, and biological evaluations have consistently demonstrated potent activity in both in vitro and in vivo models. The primary mechanism of action appears to be the potent and often selective inhibition of the COX-2 enzyme, which is a clinically validated strategy for effective and safer anti-inflammatory therapy. Furthermore, the potential for these scaffolds to modulate upstream signaling pathways like p38 MAPK and NF-κB opens exciting avenues for developing drugs that offer broader control over the inflammatory cascade.

Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the molecular structure to achieve even greater COX-2 selectivity to further enhance the gastrointestinal safety profile.

  • Pharmacokinetic Profiling: Undertaking comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to ensure the lead compounds have drug-like properties suitable for clinical development.

  • Chronic Inflammation Models: Evaluating the most promising conjugates in models of chronic inflammatory diseases, such as rheumatoid arthritis, to assess their long-term efficacy and therapeutic potential.[17]

  • Mechanistic Elucidation: Performing detailed molecular studies to confirm the inhibition of p38 MAPK and NF-κB signaling and to identify the direct molecular targets within these pathways.

By pursuing these research avenues, the scientific community can fully exploit the therapeutic potential of thiazole-piperazine conjugates, moving them from promising chemical entities to the next generation of anti-inflammatory therapies.

References

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An In-Depth Technical Guide to the Antiviral Activity of Substituted 2-(Piperazin-1-yl)thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds in Antiviral Drug Discovery

The relentless challenge posed by viral infections necessitates a continuous search for novel therapeutic agents.[1] Medicinal chemistry has identified certain molecular frameworks, termed "privileged scaffolds," that consistently appear in biologically active compounds capable of interacting with a range of biological targets. The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, is one such prominent scaffold, found in numerous FDA-approved drugs exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral effects.[2][3][4] Similarly, the piperazine nucleus is another crucial heterocycle frequently incorporated into pharmacologically active molecules, valued for its ability to modulate physicochemical properties and engage in critical binding interactions.[5]

This technical guide explores the synergistic potential of combining these two powerful moieties, focusing on the antiviral activity of substituted 2-(piperazin-1-yl)thiazoles. We will delve into the synthetic rationale, explore the structure-activity relationships that govern their efficacy, detail the experimental methodologies for their synthesis and evaluation, and provide insights into their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation antiviral therapeutics.

The Strategic Synthesis of 2-(Piperazin-1-yl)thiazole Scaffolds

The construction of the this compound core is most efficiently achieved through a multi-step process that leverages the classic Hantzsch thiazole synthesis. This foundational reaction remains a highly efficient and versatile method for creating the thiazole ring.[2][3]

Core Synthesis via Hantzsch Reaction

The Hantzsch synthesis involves the cyclization reaction between an α-halocarbonyl compound and a reactant containing a thioamide functional group (N-C-S fragment).[2] For our target scaffold, the key precursors are an appropriately substituted α-haloketone and a piperazine-derived thiourea.

The general workflow can be conceptualized as follows:

Hantzsch_Workflow cluster_reactants Starting Materials cluster_synthesis Core Synthesis cluster_product Core Scaffold Reactant1 α-Haloketone (R1-CO-CH2-X) Hantzsch Hantzsch Thiazole Synthesis Reactant1->Hantzsch Reactant2 Piperazine-1-carbothioamide Reactant2->Hantzsch Core This compound Hantzsch->Core Cyclocondensation Antiviral_Screening_Workflow Start Synthesized Compound Library Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Determine CC₅₀ PrimaryScreen Primary Antiviral Screen (Cell-based Assay) Start->PrimaryScreen Selectivity Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Cytotoxicity->Selectivity DoseResponse Dose-Response Analysis (EC₅₀ Determination) PrimaryScreen->DoseResponse Active Hits DoseResponse->Selectivity Determine EC₅₀ MoA Mechanism of Action Studies Selectivity->MoA High SI Lead Lead Compound Identification MoA->Lead

Sources

The Evolving Landscape of CNS Therapeutics: A Technical Guide to 2-(Piperazin-1-yl)thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical entities with potent and selective central nervous system (CNS) activity remains a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the 2-(piperazin-1-yl)thiazole moiety has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse range of CNS receptors and pathways. This technical guide provides an in-depth exploration of this chemical class, offering a comprehensive overview of its synthesis, pharmacological activities, and structure-activity relationships (SAR). We will delve into the causal relationships behind experimental designs and present detailed protocols for key in-vitro and in-vivo assays, establishing a self-validating framework for researchers. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation CNS therapeutics.

Introduction: The Strategic Importance of the Piperazinyl-Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, valued for its unique electronic properties and ability to engage in various non-covalent interactions with biological targets.[1][2] When coupled with the piperazine moiety, a six-membered saturated heterocycle with two nitrogen atoms, the resulting this compound core becomes a highly adaptable scaffold.[3][4] The piperazine ring, a common pharmacophore in many CNS-active drugs like aripiprazole and trazodone, offers a key point for structural diversification, allowing for the fine-tuning of physicochemical properties and pharmacological profiles.[3][5] This combination has led to the development of analogs with a wide spectrum of CNS activities, including antipsychotic, antidepressant, anticonvulsant, and neuroprotective effects.[1][3][6] This guide will systematically dissect the key attributes of this promising class of compounds.

Synthetic Strategies: Building the this compound Core

The construction of this compound analogs typically follows a convergent synthetic approach, allowing for the facile introduction of diversity at multiple positions. A common and effective strategy involves a two-step sequence.

General Synthetic Protocol

A widely adopted synthetic route commences with the chloroacetylation of various aminobenzothiazoles, followed by a nucleophilic substitution reaction with appropriately substituted piperazines.[7][8]

Step 1: Chloroacetylation of Aminobenzothiazoles

Substituted 2-aminobenzothiazoles are reacted with chloroacetyl chloride in a suitable solvent, such as acetone, in the presence of a base like potassium carbonate. This reaction yields the intermediate 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide derivatives.[8]

Step 2: Nucleophilic Substitution with Substituted Piperazines

The chloroacetamide intermediate is then reacted with a diverse range of N-substituted piperazines. The reaction is typically carried out in a polar aprotic solvent like acetone, with a base such as potassium carbonate to neutralize the generated HCl.[8][9] This step is crucial for introducing chemical diversity that modulates the pharmacological activity of the final compounds.

Experimental Protocol: General Synthesis of N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl) Acetamides [8]

  • Synthesis of 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl) acetamide (Intermediate 2):

    • To a solution of 5,6-dimethylbenzo[d]thiazol-2-amine (1) (0.001 mol) in acetone, add chloroacetyl chloride.

    • Reflux the reaction mixture for an appropriate time.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and isolate the product by filtration.

  • Synthesis of Final Compounds (3a-3h):

    • Dissolve 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl) acetamide (2) (0.001 mol), an appropriate piperazine derivative (0.001 mol), and potassium carbonate (0.001 mol) in acetone.

    • Reflux the solution at 40°C for 12 hours.[8]

    • After reflux, evaporate the acetone.

    • Wash the residue with water, filter, and dry the solid.

    • Recrystallize the crude product from ethanol to obtain the pure final compound.

The following diagram illustrates the general synthetic workflow:

G cluster_synthesis General Synthetic Workflow A Substituted 2-Aminobenzothiazole C Intermediate: 2-Chloro-N-(benzo[d]thiazol-2-yl)acetamide A->C Chloroacetylation B Chloroacetyl Chloride B->C E Final Product: This compound Analog C->E Nucleophilic Substitution D Substituted Piperazine D->E

Caption: General synthetic scheme for this compound analogs.

Pharmacological Landscape: Targeting Key CNS Pathways

The this compound scaffold has demonstrated a remarkable ability to modulate the activity of various CNS targets, leading to a diverse range of pharmacological effects.

Antipsychotic Activity

Several this compound analogs have been investigated as potential atypical antipsychotic agents.[5] The therapeutic efficacy of these agents is often attributed to their ability to modulate dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[10][11][12] A balanced affinity for these receptors is believed to contribute to antipsychotic effects with a reduced risk of extrapyramidal side effects.[11][12]

Antidepressant Activity

The antidepressant potential of this class of compounds has also been explored, with some analogs showing promising results in preclinical models.[6][9] The mechanism of action is often linked to the modulation of serotonergic pathways. For instance, some derivatives have shown antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST) in rodents, suggesting an interaction with the serotonin system.[6]

Anticonvulsant Activity

Certain this compound analogs have exhibited significant anticonvulsant properties.[13][14] These effects are often evaluated using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests in animal models.[13][14] The underlying mechanism may involve the modulation of ion channels or enhancement of GABAergic neurotransmission.

Neuroprotective and Anti-Alzheimer's Activity

More recently, research has focused on the potential of these compounds in treating neurodegenerative disorders like Alzheimer's disease.[15] Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[15] Additionally, some analogs have demonstrated the ability to inhibit the aggregation of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease.[15]

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of this compound analogs is highly dependent on the nature and position of substituents on both the thiazole and piperazine rings.

The following diagram illustrates the key pharmacophoric features and points of diversification:

Caption: Key pharmacophoric elements for SAR studies.

Key SAR observations include:

  • Substituents on the Thiazole Ring (R1): Modifications at this position can significantly impact the potency and selectivity for the primary biological target. For example, in the context of anti-Alzheimer's agents, specific substitutions on the thiazole moiety have been shown to enhance acetylcholinesterase inhibitory activity.[15]

  • Substituents on the Piperazine Ring (R2): The nature of the substituent on the distal nitrogen of the piperazine ring is crucial for modulating physicochemical properties such as lipophilicity and basicity, which in turn affect blood-brain barrier penetration and off-target activities. Aromatic or heteroaromatic substituents are commonly employed to achieve desired receptor interaction profiles.[16][17]

In-Vitro and In-Vivo Evaluation: A Practical Guide

A robust pharmacological evaluation of this compound analogs requires a combination of in-vitro and in-vivo assays to determine their potency, selectivity, and efficacy.

In-Vitro Assays

Receptor Binding Assays:

  • Objective: To determine the affinity of the compounds for specific CNS receptors (e.g., dopamine D2, serotonin 5-HT1A, 5-HT2A).

  • Protocol:

    • Prepare cell membrane homogenates expressing the receptor of interest.

    • Incubate the membranes with a radiolabeled ligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the Ki (inhibitory constant) value from competition binding curves.

Enzyme Inhibition Assays (e.g., AChE Inhibition): [18]

  • Objective: To assess the inhibitory potential of the compounds against enzymes like acetylcholinesterase.

  • Protocol (Modified Ellman's Method):

    • Prepare a solution of the enzyme (AChE), the substrate (acetylthiocholine iodide), and Ellman's reagent (DTNB).

    • Add the test compound at various concentrations.

    • Monitor the formation of the yellow-colored product (5-thio-2-nitrobenzoate) spectrophotometrically.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

In-Vivo Behavioral Models

Forced Swim Test (FST) - Antidepressant Activity: [6]

  • Objective: To evaluate the antidepressant-like effects of the compounds.

  • Protocol:

    • Administer the test compound or vehicle to mice.

    • After a specific pre-treatment time, place the mice individually in a cylinder filled with water.

    • Record the duration of immobility during a set period.

    • A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Rotarod Test - Neurotoxicity: [13][14]

  • Objective: To assess potential motor coordination deficits and neurotoxicity.

  • Protocol:

    • Train mice to stay on a rotating rod.

    • Administer the test compound or vehicle.

    • At different time points, place the mice back on the rotating rod.

    • Record the time until the mice fall off the rod.

    • A significant decrease in the time spent on the rod indicates motor impairment.

The following diagram illustrates a typical workflow for CNS drug discovery incorporating these assays:

workflow cluster_workflow CNS Drug Discovery Workflow start Compound Synthesis in_vitro In-Vitro Screening (Receptor Binding, Enzyme Inhibition) start->in_vitro sar Structure-Activity Relationship Analysis in_vitro->sar in_vivo In-Vivo Behavioral Models (FST, Rotarod, etc.) in_vitro->in_vivo Promising Hits sar->start Iterative Design lead_opt Lead Optimization in_vivo->lead_opt

Caption: A typical workflow for the discovery of CNS-active compounds.

Data Presentation

Table 1: Representative CNS Activities of this compound Analogs

Compound ClassPrimary CNS ActivityKey In-Vivo/In-Vitro FindingReference
N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogsAnti-inflammatory (relevant to neuroinflammation)Inhibition of COX-2 enzyme[7]
1,3,4-Thiadiazole derivatives with piperazine moietyAnticonvulsantActivity in MES and sc-PTZ tests[13][14]
Thiazole-piperazine derivativesAntinociceptiveInvolvement of the opioidergic system[3]
2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileAntidepressantReduced immobility in FST and TST[6]
Thiazole-clubbed piperazine derivativesAnti-Alzheimer'sInhibition of AChE, BuChE, and Aβ aggregation[15]

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the design and development of novel CNS therapeutics. The wealth of available synthetic methodologies allows for extensive structural diversification, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects. The demonstrated activities across a spectrum of CNS targets, including receptors and enzymes implicated in psychosis, depression, epilepsy, and neurodegeneration, underscore the immense potential of this chemical class.

Future research in this area should focus on:

  • Multi-target drug design: Developing single molecules that can modulate multiple targets relevant to complex CNS disorders.

  • Improving pharmacokinetic properties: Optimizing compounds for enhanced blood-brain barrier penetration and metabolic stability.

  • Elucidating detailed mechanisms of action: Moving beyond phenotypic screening to understand the precise molecular interactions driving the observed pharmacological effects.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this compound analogs in the ongoing effort to address the significant unmet medical needs in the treatment of central nervous system disorders.

References

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  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2023). PubMed Central. [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). PubMed Central. [Link]

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  • Piperazinylalkyl Heterocycles as Potential Antipsychotic Agents. (1995). PubMed. [Link]

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  • Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. (2025). Taylor & Francis Online. [Link]

  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. (2020). MDPI. [Link]

  • Olanzapine (LY170053, 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][7] benzodiazepine), but not the novel atypical antipsychotic ST2472 (9-piperazin-1-ylpyrrolo[2,1-b][7][14]benzothiazepine), chronic administration induces weight gain, hyperphagia, and metabolic dysregulation in mice. (2008). PubMed. [Link]

  • Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. (2024). PubMed. [Link]

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  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2021). PubMed Central. [Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. (2018). MDPI. [Link]

  • Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. (2015). PubMed. [Link]

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Sources

Structure-activity relationship (SAR) of 2-(piperazin-1-yl)thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(piperazin-1-yl)thiazoles

Abstract

The 2-(piperazin-1-yl)thiazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to its exploration in diverse therapeutic areas including oncology, infectious diseases, and neurology. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the structure-activity relationships (SAR) for this important chemical class. We will dissect the scaffold to understand the functional role of each component—the thiazole ring, the piperazine linker, and its terminal substituents—and explain the causality behind experimental choices in lead optimization. This document synthesizes data from key literature to offer field-proven insights, self-validating experimental protocols, and a forward-looking perspective for researchers in drug development.

Introduction: The this compound Core

Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, found in natural products like thiamine (Vitamin B1) and blockbuster drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][2][3] When coupled with a piperazine ring at the C2 position, it creates the this compound scaffold. This arrangement is particularly effective for several reasons:

  • Structural Rigidity and Vectorial Projection: The thiazole ring acts as a rigid anchor, while the piperazine, a non-aromatic heterocycle, provides a three-dimensional character and a key vector to project substituents toward specific binding pockets in a biological target.

  • Hydrogen Bonding Capabilities: The nitrogen atoms of the piperazine ring and the thiazole ring can act as hydrogen bond acceptors, while the N-H of an unsubstituted piperazine can be a donor.

  • Synthetic Tractability: The scaffold is readily accessible through established synthetic routes, allowing for systematic and diverse modifications at multiple positions to explore chemical space thoroughly.[4]

This guide will deconstruct the SAR of this scaffold by examining modifications at three primary regions, as illustrated below.

cluster_0 This compound Core cluster_1 Modification Points & SAR Analysis mol mol A Region A: Thiazole Ring (Positions C4 & C5) mol->A B Region B: Piperazine Ring (Position N4) mol->B C Region C: Linker/Direct N-Substition mol->C

Caption: Key regions for SAR exploration on the this compound scaffold.

General Synthetic Strategies

A robust understanding of SAR is underpinned by the ability to synthesize analogs efficiently. The Hantzsch thiazole synthesis is a classical and highly effective method for creating the core ring system. A common modern approach involves the coupling of a pre-formed 2-halothiazole with a desired piperazine derivative. This strategy offers high modularity, as libraries of piperazines can be reacted with a common thiazole intermediate.

Experimental Protocol: General Synthesis of a 2-(4-Arylpiperazin-1-yl)thiazole Derivative

This protocol describes a representative nucleophilic aromatic substitution reaction. The rationale for choosing this method is its reliability and applicability to a wide range of substrates, allowing for the generation of a diverse library of analogs for SAR studies.

Workflow Diagram: Synthesis

G start Start Materials: 1. 2-Bromo-4-phenylthiazole 2. 1-(Aryl)piperazine step1 Step 1: Reaction Setup - Dissolve reactants in a polar aprotic solvent (e.g., DMF or DMSO). - Add a non-nucleophilic base (e.g., K2CO3 or DIPEA). start->step1 step2 Step 2: Nucleophilic Substitution - Heat the mixture (e.g., 80-120 °C) under an inert atmosphere (N2). - Monitor reaction progress by TLC or LC-MS. step1->step2 step3 Step 3: Work-up - Cool to room temperature. - Quench with water. - Extract product with an organic solvent (e.g., Ethyl Acetate). step2->step3 step4 Step 4: Purification - Dry the organic layer (e.g., over Na2SO4). - Concentrate under reduced pressure. - Purify crude product via column chromatography (Silica gel). step3->step4 end Final Product: 2-(4-Arylpiperazin-1-yl)-4-phenylthiazole Characterization by NMR, MS step4->end

Caption: A typical workflow for the synthesis of this compound analogs.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromo-4-phenylthiazole (1.0 eq), the desired N-substituted piperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at 100 °C. The causality for heating is to overcome the activation energy for the nucleophilic aromatic substitution. Progress is monitored every 2-4 hours using Thin Layer Chromatography (TLC) until the starting 2-bromothiazole is consumed.

  • Aqueous Work-up: After cooling to ambient temperature, pour the reaction mixture into ice-cold water. This step precipitates the product and dissolves inorganic salts.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid is purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate its identity before biological testing.

Dissecting the Structure-Activity Relationship

The following sections analyze SAR at each key region of the scaffold, drawing on examples from anticancer, antimicrobial, and CNS-active agents.

SAR at the Thiazole Ring (Region A)

Substitutions at the C4 and C5 positions of the thiazole ring primarily influence steric interactions and can modulate the electronic properties of the ring system.

  • Position C4: Aromatic or bulky aliphatic groups at this position are common. In a series of anticancer N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, the presence of a bulky tert-butyl group at C4 was crucial for potent antiproliferative activity against HeLa cells.[5] For VEGFR-2 inhibitors, a substituted phenyl group at C4 is often employed to form key interactions within the enzyme's active site.[6][7]

  • Position C5: This position is less commonly substituted but can be used to fine-tune activity. For example, in some series, adding small electron-withdrawing groups like halogens can enhance potency. In a study of antitubercular agents, various substitutions on a phenyl ring attached via a hydrazinyl linker to the thiazole core showed that electron-withdrawing groups (bromo, fluoro, chloro) led to high potency (MIC = 1.6–12.5 µg/mL).[8]

SAR at the Piperazine Ring (Region B)

The N4 position of the piperazine ring is the most frequently modified site and is critical for determining target selectivity and potency. The substituent at this position often engages with the solvent-exposed region of a binding pocket or a key specificity determinant.

  • Aryl and Heteroaryl Substituents: This is the most common modification. In adenosine A2A receptor inverse agonists, a phenyl group on the piperazine (as part of a 4-phenylpiperazin-1-yl)ethyl chain) resulted in a compound with high binding affinity (Ki = 8.62 nM) and potency (IC50 = 7.42 nM).[9][10] For anticancer VEGFR-2 inhibitors, substituting the piperazine with various phenyl groups (e.g., 4-chlorophenyl) was shown to be comparable to the approved drug Sorafenib.[6] The rationale is that the aryl group can form hydrophobic or π-stacking interactions deep within the target's binding site.

  • Alkyl and Acyl Substituents: Simple alkyl groups are less common, but acyl groups are frequently used. A series of 2-piperazinyl benzothiazole derivatives designed as PPARδ agonists found that specific acyl groups on the piperazine nitrogen were essential for improving hydrophobic interactions and enhancing agonist efficacy.[11]

  • Complex Side Chains: Linkers can be introduced at the N4 position to attach other pharmacophores. For example, coupling the piperazine to another heterocyclic system like 1,3,4-oxadiazole-2-thiol has produced potent anticancer agents.[12]

SAR Summary Diagram

SAR_Summary cluster_Thiazole Region A: Thiazole Ring (C4/C5) cluster_Piperazine Region B: Piperazine Ring (N4) Core This compound Scaffold Thiazole_Mod Substitutions Core->Thiazole_Mod Modify Piperazine_Mod Aryl/Heteroaryl Groups Core->Piperazine_Mod Modify Thiazole_Effect Impact: - Steric interactions - Fine-tuning potency - Modulates electronics Thiazole_Mod->Thiazole_Effect Outcome_Anticancer Potent Anticancer Activity (e.g., VEGFR-2 Inhibition) Thiazole_Effect->Outcome_Anticancer Leads to Piperazine_Effect Impact: - Determines target selectivity - Forms key hydrophobic/π-stacking interactions - High potency for Kinase & GPCR targets Piperazine_Mod->Piperazine_Effect Piperazine_Effect->Outcome_Anticancer Leads to Outcome_CNS Potent CNS Activity (e.g., A2A Receptor Modulation) Piperazine_Effect->Outcome_CNS Leads to Outcome_Antimicrobial Potent Antimicrobial Activity (e.g., Anti-Staphylococcal) Piperazine_Effect->Outcome_Antimicrobial Leads to

Caption: Logical flow of SAR insights for the this compound scaffold.

Therapeutic Applications & Case Studies

The versatility of the scaffold is best demonstrated through its application in different therapeutic areas.

Anticancer Activity: Kinase Inhibition

Many this compound derivatives function as potent kinase inhibitors, a cornerstone of modern oncology.[13] A prominent target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.

A study by Hassan et al. developed a series of 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing a thiazole moiety.[6][7] Their work provides an excellent SAR case study. The dihalogenated derivative showed the highest cytotoxic activity against a breast cancer cell line, and several compounds exhibited VEGFR-2 inhibition comparable to Sorafenib.[6]

Compound IDR (Substitution on quinolinone)R' (Substitution on thiazole-phenyl)Cytotoxicity IC₅₀ (µM) vs T-47DVEGFR-2 Inhibition IC₅₀ (nM)
11h 6-Fluoro4-Fluoro2.73 ± 0.1646.83 ± 2.4
11f 6-Fluoro4-Chloro4.67 ± 0.2151.09 ± 2.6
Sorafenib ---51.41 ± 2.3
Staurosporine --4.98 ± 0.23-
Data synthesized from Hassan et al., Bioorg. Chem., 2021.[6]

The data clearly indicates that electron-withdrawing halogen substitutions on both the quinolinone and the terminal phenyl ring of the thiazole moiety are highly favorable for potent anticancer activity.

Antimicrobial Activity

The scaffold has demonstrated significant promise against a range of bacterial and fungal pathogens.[14] A notable advantage is its activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[15]

One study synthesized a novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), and tested its activity against Staphylococcus strains.[16] The mechanism was suggested to involve the inhibition of DNA gyrase.

CompoundMIC vs S. epidermidis (µg/mL)MIC vs S. aureus (µg/mL)MIC vs MRSA (µg/mL)
PNT 2.5 ± 2.22.5 ± 0.06.7 ± 2.9
TBA *40 ± 040 ± 040 ± 0
TBA is a precursor compound, N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide. Data from Antimicrobials, 2024.[16]

The SAR insight here is that the addition of the piperazine moiety dramatically increased the antimicrobial potency compared to its precursor, highlighting the critical role of the piperazine in interacting with the bacterial target or facilitating cell entry.

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a gold standard for determining the MIC of a novel antimicrobial agent. Its inclusion provides a self-validating system for researchers to confirm the activity of their synthesized compounds.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth + inoculum, no drug) to ensure bacterial growth and a negative control (broth only) for sterility. A known antibiotic (e.g., ampicillin, ciprofloxacin) should be run in parallel as a reference standard.[15]

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring optical density at 600 nm.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. The SAR is well-defined, with the thiazole ring acting as a stable anchor and the N4-position of the piperazine serving as the primary vector for achieving target potency and selectivity.

  • Key Takeaways:

    • Thiazole C4/C5: Primarily for steric and electronic fine-tuning.

    • Piperazine N4: The critical determinant for biological activity, where aryl substitution is highly effective for kinase and GPCR targets.

    • Versatility: The scaffold is a validated starting point for developing inhibitors of kinases, GPCRs, and essential bacterial enzymes.

Future research should focus on exploring more diverse and novel substitutions at the N4-position, including sp³-rich fragments and unique heterocyclic systems to access novel chemical space and potentially overcome resistance mechanisms. Furthermore, the application of computational methods, such as molecular docking and FEP (Free Energy Perturbation) calculations, can rationalize existing SAR and more accurately predict the activity of novel designs, accelerating the discovery of next-generation therapeutics based on this remarkable scaffold.

References

  • Kato, T., et al. (2023). Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorganic & Medicinal Chemistry, 82, 117215. Available from: [Link]

  • Wu, Z., et al. (2017). Synthesis and antitumor activity of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides. ResearchGate. Available from: [Link]

  • Varano, F., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4- d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Pharmaceuticals (Basel), 13(8), 161. Available from: [Link]

  • Adole, V. A., et al. (2025). Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. Journal of Sulfur Chemistry. Available from: [Link]

  • Kaur, R., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(19), 6829. Available from: [Link]

  • Aouad, M. R., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Molecular Structure. Available from: [Link]

  • Patil, S. A., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10). Available from: [Link]

  • Sirakanyan, S. N., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. Available from: [Link]

  • Fahim, A. M., et al. (2025). Biological Evaluation and Synthesis of Benzothiazole-Piperazine Derivatives as Probable Cholinesterase Inhibitors to Treat Alzheimer's Disease. ResearchGate. Available from: [Link]

  • Bălășescu, E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(22), 16462. Available from: [Link]

  • Das, D., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. Available from: [Link]

  • Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Son, S., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Antimicrobials, 13(3), 56. Available from: [Link]

  • Hassan, A. E. A., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic Chemistry, 114, 105072. Available from: [Link]

  • Giray, B., et al. (2019). Antimicrobial evaluation of Trisubstituted 2-piperazinyl Thiazoles. ResearchGate. Available from: [Link]

  • Varano, F., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 25(15), 3381. Available from: [Link]

  • Sharma, S., & Kumar, R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 839-847. Available from: [Link]

  • Abdelgawad, M. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4344. Available from: [Link]

  • Abdel-Sattar, A. A. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14, 11486-11512. Available from: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 653-671. Available from: [Link]

  • Toure, B. B., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8035. Available from: [Link]

  • Hassan, A. E. A., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. ResearchGate. Available from: [Link]

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Methodological & Application

Introduction: The Significance of the 2-(Piperazin-1-yl)thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-(Piperazin-1-yl)thiazole

In the landscape of medicinal chemistry and drug development, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Both the piperazine and thiazole heterocycles are independently recognized for their prevalence in a multitude of pharmacologically active molecules.[1][2] The thiazole ring, an aromatic five-membered heterocycle, is a key component in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and hydrophobic interactions.[1][3] Similarly, the piperazine nucleus is one of the most important heterocyclic systems, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, which are critical for favorable pharmacokinetics.[1][4]

The fusion of these two moieties into the this compound framework creates a versatile building block with significant potential in drug discovery. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including anticancer and antimicrobial agents.[5] This guide provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the strategic choices, mechanistic underpinnings, and practical considerations necessary for a successful and reproducible outcome.

Synthetic Strategy: A Two-Step Approach to a Privileged Scaffold

The synthesis of this compound is most effectively achieved through a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by a deprotection step. This strategy addresses the primary challenge in synthesizing this molecule: the symmetrical nature of piperazine, which contains two reactive secondary amines. A direct reaction of piperazine with a 2-halothiazole would invariably lead to a mixture of mono- and di-substituted products, resulting in low yields and complicating purification.

To circumvent this, our strategy employs a mono-protected piperazine derivative, namely tert-butyl 1-piperazinecarboxylate (N-Boc-piperazine).[6] The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for one of the piperazine nitrogens. It is robust enough to withstand the conditions of the C-N bond formation and can be cleanly removed under acidic conditions without affecting the thiazole ring.[6][7][8]

The overall synthetic pathway is as follows:

  • Step 1: Buchwald-Hartwig Amination. A palladium-catalyzed cross-coupling reaction between a 2-halothiazole (e.g., 2-bromothiazole) and N-Boc-piperazine to form the protected intermediate, tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering high yields and broad functional group tolerance.[9][10]

  • Step 2: Boc Deprotection. Acid-mediated removal of the Boc protecting group to yield the final target compound, this compound, typically as a hydrochloride salt, which can then be neutralized to the free base.[11][12]

This method provides a reliable and scalable route to the desired product with high purity.

Synthetic_Workflow cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Acidic Deprotection Start1 2-Bromothiazole Intermediate tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate Start1->Intermediate Pd Catalyst, Ligand, Base Start2 N-Boc-piperazine Start2->Intermediate FinalProduct This compound Intermediate->FinalProduct TFA or HCl

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate

This protocol details the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation. The reaction's success hinges on the precise coordination of a palladium catalyst with a sterically hindered, electron-rich phosphine ligand.[13] This catalytic system facilitates the oxidative addition of the palladium into the carbon-halogen bond of the 2-halothiazole, followed by coordination of the amine and subsequent reductive elimination to form the desired product.[9][13]

Materials and Equipment
Reagent/MaterialMolecular FormulaMW ( g/mol )CAS No.
2-BromothiazoleC₃H₂BrNS164.023034-53-5
tert-butyl 1-piperazinecarboxylateC₉H₁₈N₂O₂186.2557260-71-6
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))C₅₁H₄₂O₃Pd₂915.7251364-51-3
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)C₃₃H₄₉P488.71564483-18-7
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10865-48-5
Anhydrous TolueneC₇H₈92.14108-88-3
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6
HexanesC₆H₁₄86.18110-54-3
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.4912125-02-9
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6
Schlenk flask, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar), TLC plates, silica gel for chromatography.
Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add sodium tert-butoxide (202 mg, 2.1 mmol, 1.4 equiv.).

  • Catalyst Premixing: In a separate vial, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 0.01 equiv.), XPhos (29.3 mg, 0.06 mmol, 0.04 equiv.), and N-Boc-piperazine (335 mg, 1.8 mmol, 1.2 equiv.).

  • Addition of Reagents: Add the catalyst/ligand/amine mixture to the Schlenk flask containing the base. Evacuate and backfill the flask with inert gas three times.

  • Solvent and Substrate Addition: Add anhydrous toluene (10 mL) to the flask via syringe, followed by 2-bromothiazole (1.5 mmol, 1.0 equiv., ~135 µL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-bromothiazole starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of 10-40% ethyl acetate in hexanes) to afford tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate as a solid. The expected yield is typically in the range of 80-95%.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex1 Ar-Pd(II)-X L₂ Pd0->Complex1 OxAdd->Complex1 LigEx Ligand Exchange Complex2 Ar-Pd(II)-NR₂ L₂ Complex1->Complex2 LigEx->Complex2 Complex2->Pd0 RedElim Reductive Elimination Product Ar-NR₂ (Product) RedElim->Product ArX Ar-X (2-Bromothiazole) ArX->Pd0 Amine R₂NH (Boc-Piperazine) + Base Amine->Complex1

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Part 2: Synthesis of this compound via Boc Deprotection

The removal of the Boc group is a standard transformation in organic synthesis, achieved by cleaving the tert-butyl carbamate linkage under acidic conditions.[7] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a highly effective and common reagent system for this purpose, as both the reagent and solvent are volatile and easily removed.[11]

Materials and Equipment
Reagent/MaterialMolecular FormulaMW ( g/mol )CAS No.
tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylateC₁₂H₁₉N₃O₂S269.36(From Part 1)
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0276-05-1
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6
Round-bottom flask, magnetic stirrer, rotary evaporator.
Experimental Protocol
  • Dissolution: Dissolve the tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate (1.0 mmol, 1.0 equiv.) from Part 1 in dichloromethane (5 mL) in a round-bottom flask.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (5 mL) dropwise at room temperature. The reaction is typically exothermic.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Concentration: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralization (Work-up): Dissolve the resulting residue in water (15 mL). Carefully add saturated aqueous sodium bicarbonate solution dropwise until the pH of the aqueous layer is basic (pH > 8), as confirmed by pH paper. Be cautious as CO₂ evolution will cause foaming.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as the free base. The product is often obtained as an oil or low-melting solid and is typically of high purity (>95%) without further purification. The expected yield is >95%.

Troubleshooting and Process Optimization

Step Potential Issue Cause & Solution
1. Coupling Low or No Conversion Inactive Catalyst: Ensure anhydrous and anaerobic conditions. The Pd(0) catalyst is oxygen-sensitive. Use fresh reagents and properly dried solvents.
Poor Ligand/Base Choice: The choice of ligand and base is critical. For challenging substrates, screening other Buchwald ligands (e.g., RuPhos, SPhos) or bases (e.g., LiHMDS, K₃PO₄) may be necessary.[14][15]
Side Product Formation Disubstitution: While N-Boc-piperazine prevents this, ensure its purity. If piperazine is a contaminant, disubstitution can occur.
2. Deprotection Incomplete Reaction Insufficient Acid/Time: Increase the reaction time or add more equivalents of acid. Gentle warming (to 40 °C) can also accelerate the reaction.[11]
Difficult Work-up Stable Salt Formation: The resulting trifluoroacetate or hydrochloride salt may be difficult to handle. Ensure complete basification during work-up to liberate the free amine for efficient extraction into the organic layer.[7][16]
Product Degradation Acid-Labile Groups: If other acid-sensitive functional groups are present in a more complex derivative, the harsh conditions can cause degradation. Milder deprotection methods or alternative protecting groups may be required.[7]

References

  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents.Medicinal Chemistry Research, 22(10). (2013).
  • Cross coupling of 2‐chlorobenzothiazole with various piperazine derivatives.Journal of Molecular Structure. (2024).
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031. (2023). [Link]

  • Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. Advanced Synthesis & Catalysis, 355(16), 3339-3346. (2013). [Link]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 795-802. (2013). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(38), 27693-27715. (2024). [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. (2014). [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. (2023). [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health. (2024). [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). (2017). [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (2024). [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Semantic Scholar. (2023). [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(19), 4424-4427. (2010). [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025). [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society. (2010). [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (2021). [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 481-490. (2018). [Link]

Sources

Application Note: A Robust One-Pot Synthesis of 2-(Piperazin-1-yl)thiazole Derivatives for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazole-Piperazine Scaffold

In the landscape of medicinal chemistry, the fusion of privileged scaffolds is a cornerstone of rational drug design. The thiazole ring and the piperazine nucleus are two such pharmacophores, each contributing unique and valuable properties to bioactive molecules.[1][2] Thiazole, a five-membered heterocycle containing sulfur and nitrogen, is a core component in numerous FDA-approved drugs, exhibiting a vast range of therapeutic activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4] Its rigid structure and diverse functionalization points make it an ideal anchor for molecular design.

Similarly, the piperazine ring is one of the most prevalent N-heterocycles in pharmaceuticals, prized for its ability to improve physicochemical properties such as solubility and bioavailability.[1][5] It often serves as a flexible linker, enabling optimal interaction with biological targets.[2] Consequently, hybrid molecules incorporating both thiazole and piperazine moieties are of significant interest, with demonstrated potential as kinase inhibitors, anti-cancer agents, and CNS-active compounds.[3][4][6]

This application note details a highly efficient, one-pot synthesis of 2-(piperazin-1-yl)thiazole derivatives. By leveraging an in situ α-halogenation of a ketone followed by a Hantzsch-type cyclocondensation, this protocol circumvents the need to isolate reactive intermediates, thereby improving reaction efficiency, reducing waste, and saving valuable time.[7][8] This method provides a direct and scalable route to a library of diverse piperazine-tethered thiazole compounds, accelerating the discovery of novel therapeutic agents.[1]

Overall Synthetic Workflow

The one-pot procedure follows a logical sequence of chemical transformations executed within a single reaction vessel. The workflow is designed to maximize efficiency by telescoping multiple synthetic steps.

G cluster_start Starting Materials cluster_process Process cluster_purification Isolation & Purification cluster_end Final Product A Aryl Methyl Ketone D One-Pot Reaction (α-Halogenation & Cyclocondensation) A->D B Halogenating Agent (e.g., CuBr2 or NBS) B->D C N-Thiocarbamoylpiperazine C->D E Aqueous Work-up & Extraction D->E Reaction Quench F Column Chromatography E->F Crude Product G This compound Derivative F->G Purified Product

Caption: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 4-phenyl-2-(piperazin-1-yl)thiazole from acetophenone as a representative example.

3.1. Materials and Reagents

  • Acetophenone (1.0 mmol, 1.0 eq)

  • Copper(II) Bromide (CuBr₂, 2.2 mmol, 2.2 eq)

  • 1-(Thiocarbamoyl)piperazine (1.2 mmol, 1.2 eq)

  • Ethyl Acetate (EtOAc), spectroscopic grade

  • Acetonitrile (CH₃CN), spectroscopic grade

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

3.2. Instrumentation

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 50 mL round-bottom flask, add acetophenone (1.0 mmol, 120 mg) and Copper(II) Bromide (2.2 mmol, 491 mg).

  • Solvent Addition: Add a 1:1 mixture of ethyl acetate and acetonitrile (15 mL).

  • α-Bromination: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The reaction progress can be monitored by TLC. This first step involves the in situ formation of α-bromoacetophenone.[7] The CuBr₂ acts as both the bromine source and a Lewis acid catalyst.

  • Thiourea Addition: After the starting ketone is consumed (typically 2-4 hours, as monitored by TLC), add 1-(thiocarbamoyl)piperazine (1.2 mmol, 174 mg) directly to the refluxing mixture.

    • Expert Insight: Adding the thiourea derivative after the formation of the α-bromoketone is complete minimizes potential side reactions and often leads to cleaner product formation.

  • Cyclocondensation: Continue to reflux the reaction mixture. The Hantzsch cyclization proceeds to form the thiazole ring.[9][10] Monitor the reaction by TLC until the α-bromoketone intermediate is fully consumed (typically an additional 4-6 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 30 mL of saturated NaHCO₃ solution to neutralize any acid and quench the reaction.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and HRMS.

Reaction Mechanism

The overall transformation proceeds via a two-stage mechanism within the same pot: (1) α-bromination of the ketone, followed by (2) the classical Hantzsch thiazole synthesis.[7][9]

G cluster_1 Step 1: In Situ α-Bromination cluster_2 Step 2: Hantzsch Cyclocondensation A1 Aryl Ketone A2 α-Bromo Ketone (Intermediate) A1->A2 + CuBr2 - CuBr, - HBr B2 Thio-enolate Intermediate A2->B2 Nucleophilic Attack (SN2) B1 Piperazine-Thiourea B1->B2 B3 Cyclized Intermediate B2->B3 Intramolecular Cyclization B4 Final Thiazole Product B3->B4 Dehydration (-H2O)

Caption: Simplified reaction mechanism pathway.

  • α-Bromination: The reaction initiates with the enolization of the aryl methyl ketone, which is facilitated by the Lewis acidic nature of CuBr₂. The enol then attacks a bromine atom from a second equivalent of CuBr₂, generating the α-bromo ketone intermediate and CuBr.[7]

  • Nucleophilic Attack: The sulfur atom of the 1-(thiocarbamoyl)piperazine, being a potent nucleophile, attacks the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion in an Sₙ2 fashion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring.

  • Dehydration: The tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic this compound ring system.

Substrate Scope & Optimization Data

The versatility of this one-pot protocol allows for the synthesis of a wide array of derivatives by varying the starting aryl methyl ketone. The electronic nature of substituents on the aromatic ring of the ketone can influence reaction rates and overall yields.

EntryAryl Methyl Ketone (Substituent)Rationale for Expected OutcomeExpected Yield (%)
1H (Acetophenone)Baseline substrate with neutral electronics.75-85%
24-OCH₃ (Electron-Donating)The electron-donating group can accelerate the initial enolization step, potentially leading to higher yields.[7]80-90%
34-F (Electron-Withdrawing)A mild electron-withdrawing group makes the ketone carbonyl more electrophilic but may slightly slow enolization.70-80%
44-NO₂ (Strongly EWD)A strong electron-withdrawing group can significantly increase the electrophilicity of the carbonyl, but may lead to side reactions.60-70%
52-NaphthylExtended aromatic systems are generally well-tolerated in this reaction, providing good yields.[7]78-88%

Note: Yields are estimated based on analogous reactions reported in the literature and may vary based on specific reaction conditions and purification efficiency.[7]

Safety Precautions

  • Copper(II) Bromide: Harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Solvents: Ethyl acetate and acetonitrile are flammable and volatile. Avoid open flames and ensure adequate ventilation.

  • General Handling: All chemical manipulations should be performed in a certified chemical fume hood.

Conclusion

The described one-pot synthesis provides an efficient, practical, and scalable method for producing medicinally relevant this compound derivatives. By combining the α-bromination and Hantzsch cyclocondensation steps, this protocol offers significant advantages in terms of operational simplicity and time efficiency. The broad substrate scope makes it a powerful tool for generating chemical libraries for high-throughput screening and accelerating lead optimization programs in drug discovery.

References

  • Title: A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives Source: HETEROCYCLES, Vol. 85, No. 8, 2012 URL: [Link]

  • Title: Common methods for the synthesis of 2-aminothiazole Source: ResearchGate URL: [Link]

  • Title: Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity Source: MDPI URL: [Link]

  • Title: Retrosynthesis of piperazine-thiazoles via Hantzsch cyclization and nucleophilic displacement Source: ResearchGate URL: [Link]

  • Title: Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features Source: Taylor & Francis Online URL: [Link]

  • Title: Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process Source: Taylor & Francis Online URL: [Link]

  • Title: Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features Source: Bohrium URL: [Link]

  • Title: Hantzsch Thiazole Synthesis Source: Chem Help Asap URL: [Link]

  • Title: Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review Source: MedCrave online URL: [Link]

  • Title: Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity Source: PubMed Central (PMC) URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

  • Title: Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents Source: ResearchGate URL: [Link]

  • Title: Hantzsch Thiazole Synthesis Source: SynArchive URL: [Link]

  • Title: Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis Source: RSC Publishing URL: [Link]

  • Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds Source: ResearchGate URL: [Link]

  • Title: Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies Source: PubMed Central (PMC) URL: [Link]

Sources

Application Notes & Protocols: A Guide to the Hantzsch Synthesis of Piperazine-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazine-Thiazole Scaffold

In the landscape of medicinal chemistry and drug development, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for discovering novel therapeutic agents. The piperazine ring, a privileged scaffold, is found in a multitude of clinically approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[1][2] Concurrently, the thiazole ring system is a cornerstone of many biologically active compounds, exhibiting a wide array of activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The strategic combination of these two heterocycles into piperazine-substituted thiazoles has generated significant interest, leading to the development of compounds with promising therapeutic potential.[1][5]

The Hantzsch thiazole synthesis, a classic and robust reaction first described by Arthur Hantzsch in 1887, remains one of the most reliable and widely used methods for constructing the thiazole core.[6] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Hantzsch synthesis for the preparation of piperazine-substituted thiazoles, from the synthesis of key precursors to the final cyclization and purification.

Underlying Chemical Principles: The Hantzsch Reaction Mechanism

The Hantzsch thiazole synthesis is a powerful cyclization reaction that proceeds through a well-established multi-step mechanism.[6] The overall transformation involves the reaction of an α-haloketone with a compound containing a thioamide functional group.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone. This step, typically an SN2 reaction, results in the formation of an intermediate S-alkylated thioimidate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioimidate attacks the carbonyl carbon of the ketone. The subsequent dehydration of the resulting hydroxyl-thiazoline intermediate leads to the formation of the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.

Hantzsch_Mechanism Figure 1: Generalized Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone (R1-CO-CH(X)-R2) intermediate1 S-Alkylated Thioimidate alpha_haloketone->intermediate1 SN2 Attack (S on α-C) thioamide Thioamide (R3-CS-NH2) thioamide->intermediate1 intermediate2 Hydroxyl-Thiazoline intermediate1->intermediate2 Intramolecular Cyclization (N on C=O) thiazole Substituted Thiazole intermediate2->thiazole Dehydration (-H2O)

Caption: Figure 1: Generalized Hantzsch Thiazole Synthesis Mechanism.

For the synthesis of 2-(piperazin-1-yl)thiazoles, the key thioamide reactant is piperazine-1-carbothioamide or its N-substituted derivatives. The synthesis of this crucial precursor is the first critical step in the overall workflow.

Experimental Protocols

Part 1: Synthesis of the Thioamide Precursor (Piperazine-1-carbothioamide)

The successful synthesis of piperazine-substituted thiazoles via the Hantzsch reaction is contingent on the availability of the corresponding piperazine-carbothioamide. This precursor can be synthesized from piperazine and a thiocyanating agent.

Materials:

  • Piperazine

  • Ammonium thiocyanate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide (NaOH)

Protocol:

  • Salt Formation: In a round-bottom flask, dissolve piperazine (1.0 eq) in ethanol. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (2.0 eq) to form piperazine dihydrochloride.

  • Reaction with Thiocyanate: To the suspension of piperazine dihydrochloride, add ammonium thiocyanate (2.2 eq).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Basification and Extraction: Neutralize the aqueous solution with a cold aqueous solution of sodium hydroxide to a pH of 8-9. The product, piperazine-1-carbothioamide, will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from ethanol to yield pure piperazine-1-carbothioamide.

Part 2: Hantzsch Synthesis of 2-(Piperazin-1-yl)thiazoles

This protocol outlines the general procedure for the cyclocondensation of an α-haloketone with the synthesized piperazine-1-carbothioamide.

Materials:

  • Piperazine-1-carbothioamide (from Part 1)

  • Substituted α-haloketone (e.g., 2-bromoacetophenone derivatives) (1.0 eq)

  • Ethanol or Methanol

  • Sodium bicarbonate (optional, for neutralization)

Protocol:

  • Reactant Dissolution: In a round-bottom flask, dissolve piperazine-1-carbothioamide (1.0 eq) in absolute ethanol.

  • Addition of α-Haloketone: To this solution, add the desired α-haloketone (1.0 eq) portion-wise at room temperature with stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) for 2-5 hours. The optimal reaction time can vary depending on the specific substrates used.

  • Monitoring: Monitor the progress of the reaction using TLC. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If the product precipitates as a hydrohalide salt, it can be collected by filtration. To obtain the free base, the salt can be suspended in water and neutralized with a mild base like sodium bicarbonate.

    • The resulting solid is then filtered, washed with cold ethanol, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Experimental_Workflow Figure 2: Experimental Workflow for Piperazine-Substituted Thiazoles cluster_precursor Precursor Synthesis cluster_hantzsch Hantzsch Cyclization start Piperazine + NH4SCN/HCl reflux Reflux (4-6h) start->reflux workup_precursor Aqueous Work-up & Basification reflux->workup_precursor purify_precursor Recrystallization workup_precursor->purify_precursor thioamide Piperazine-1-carbothioamide purify_precursor->thioamide mix_reactants Thioamide + α-Haloketone in Ethanol thioamide->mix_reactants reflux_hantzsch Reflux (2-5h) mix_reactants->reflux_hantzsch workup_hantzsch Cooling & Neutralization reflux_hantzsch->workup_hantzsch purify_hantzsch Recrystallization / Chromatography workup_hantzsch->purify_hantzsch final_product 2-(Piperazin-1-yl)thiazole Derivative purify_hantzsch->final_product

Sources

Application Notes and Protocols for the Comprehensive Characterization of 2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(piperazin-1-yl)thiazole, a heterocyclic amine, represents a significant scaffold in medicinal chemistry and drug development.[1] Its structural motif, combining the versatile piperazine ring with the aromatic thiazole moiety, is found in a variety of pharmacologically active agents.[1][2] The piperazine component can modulate pharmacokinetic properties, while the thiazole ring is a known pharmacophore in numerous therapeutic areas.[2][3] Rigorous analytical characterization is therefore paramount to ensure the identity, purity, and stability of this compound, underpinning its potential use in research and pharmaceutical applications.

This comprehensive guide provides a suite of detailed analytical methods and protocols for the definitive characterization of this compound. The methodologies described are designed to be robust and self-validating, offering researchers and drug development professionals a reliable framework for quality assessment. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, explaining not just the procedural steps but also the scientific rationale behind the selection of specific parameters and methods.

Part 1: Chromatographic Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of active pharmaceutical ingredients (APIs). For this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the main compound from potential impurities arising from synthesis or degradation.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

RP-HPLC separates compounds based on their hydrophobicity. Given the polar nature of the piperazine ring and the more hydrophobic thiazole system, RP-HPLC offers excellent resolving power.

Causality of Method Design: The selection of a C18 stationary phase provides a non-polar surface that interacts with the hydrophobic regions of the molecule. An acidic mobile phase (using formic or phosphoric acid) is crucial for two reasons: it protonates the basic nitrogen atoms in the piperazine ring, leading to sharper peaks and improved retention, and it minimizes undesirable interactions with residual silanol groups on the silica support. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength for this class of compounds.[4]

Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • A standard HPLC system with a UV detector is sufficient.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report

Caption: Workflow for RP-HPLC Purity Analysis.

Part 2: Spectroscopic Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and connectivity of atoms within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • Thiazole Protons: The two protons on the thiazole ring are expected to appear as doublets in the aromatic region (approx. 6.5-7.5 ppm).[5][6]

    • Piperazine Protons: The protons on the piperazine ring will appear as two distinct multiplets, typically in the range of 2.8-3.5 ppm. The protons adjacent to the thiazole ring will be slightly downfield compared to those adjacent to the NH group.[3]

    • NH Proton: A broad singlet corresponding to the piperazine NH proton, which may be exchangeable with D₂O, is expected around 3.0-4.0 ppm, but its position can vary.[5]

¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.

  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • Thiazole Carbons: The carbon attached to the piperazine ring will be significantly downfield (approx. 165-170 ppm). The other two thiazole carbons will appear in the aromatic region (approx. 105-140 ppm).[5][7][8]

    • Piperazine Carbons: Two signals are expected for the piperazine carbons, typically in the range of 45-55 ppm.[3][5]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. Electrospray Ionization (ESI) is well-suited for this molecule due to the presence of basic nitrogen atoms that are easily protonated.

Expected Results:

  • Molecular Ion: The molecular formula is C₇H₁₁N₃S, with a monoisotopic mass of 169.0674 g/mol .[9][10] In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 170.0752.

  • Fragmentation: Tandem MS (MS/MS) of the m/z 170 ion would likely show characteristic fragmentation of the piperazine ring and cleavage of the bond between the two rings.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • Infusion: The sample can be directly infused or injected through the HPLC system described in section 1.1.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 - 4.5 kV

    • Scan Range: m/z 50 - 500

Workflow for Spectroscopic Analysis

Spectro_Workflow cluster_sample Sample Preparation cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dilute in ACN/H2O/FA Sample->MS_Prep FTIR_Prep Prepare KBr Pellet or ATR Sample->FTIR_Prep Acquire_NMR Acquire 1H & 13C Spectra NMR_Prep->Acquire_NMR Structure_Confirm Structure_Confirm Acquire_NMR->Structure_Confirm Structural Confirmation (Connectivity) Acquire_MS ESI-MS Analysis MS_Prep->Acquire_MS MW_Confirm MW_Confirm Acquire_MS->MW_Confirm Molecular Weight & Formula Acquire_FTIR Acquire IR Spectrum FTIR_Prep->Acquire_FTIR FG_Confirm FG_Confirm Acquire_FTIR->FG_Confirm Functional Group ID

Caption: Integrated workflow for spectroscopic characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Expected Characteristic Peaks:

  • N-H Stretch: A moderate absorption band around 3300-3200 cm⁻¹ from the secondary amine in the piperazine ring.[5]

  • C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ for the thiazole C-H and just below 3000 cm⁻¹ for the aliphatic piperazine C-H stretches.[5][11]

  • C=N and C=C Stretch: Characteristic absorptions for the thiazole ring in the 1600-1450 cm⁻¹ region.[12]

  • C-N Stretch: Bands in the 1350-1000 cm⁻¹ region corresponding to the C-N bonds of the piperazine and thiazole rings.

Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with an accumulation of 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Part 3: Thermal Properties Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for understanding the thermal stability, melting point, and polymorphic form of a compound.[13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and decomposition profiles.[14]

Expected Behavior: this compound is expected to be stable at ambient temperatures. The TGA thermogram will likely show a single-step or multi-step decomposition at elevated temperatures. The onset temperature of weight loss is a key indicator of its thermal stability.[15]

Protocol: TGA

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • Instrumentation: A TGA instrument.

  • Method Parameters:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat from 30 °C to 500 °C at a rate of 10 °C/min.[16]

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphism.[17]

Expected Behavior: A sharp endothermic peak on the DSC thermogram will indicate the melting of the crystalline solid. The temperature at the peak maximum is taken as the melting point. The presence of multiple thermal events before decomposition could suggest polymorphism or the presence of solvates.[11][16]

Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Instrumentation: A DSC instrument.

  • Method Parameters:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat from 30 °C to a temperature just below the onset of decomposition (as determined by TGA) at a rate of 10 °C/min.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm.

Summary of Expected Analytical Data

TechniqueParameterExpected Result
RP-HPLC Purity>98% (area percent)
¹H NMR Chemical Shifts (δ)Thiazole-H: ~6.5-7.5 ppm; Piperazine-H: ~2.8-3.5 ppm; NH: ~3.0-4.0 ppm
¹³C NMR Chemical Shifts (δ)Thiazole-C: ~105-170 ppm; Piperazine-C: ~45-55 ppm
HRMS (ESI+) [M+H]⁺m/z 170.0752 (Calculated for C₇H₁₂N₃S⁺)
FTIR Key Peaks (cm⁻¹)~3250 (N-H), ~2950 (Aliphatic C-H), ~1550 (C=N, C=C)
DSC Melting PointSharp endotherm, characteristic melting point
TGA DecompositionOnset of weight loss indicates thermal stability limit

References

  • Adole, V. A., et al. (2025). Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. Journal of Sulfur Chemistry.
  • Muthusamy, P., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules.
  • Girek, T., et al. (2013). Synthesis and thermal behaviour of new benzo-1,2-thiazine long-chain aryl-piperazine derivatives. Journal of Thermal Analysis and Calorimetry.
  • Khan, I., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Pharmaceuticals.
  • ResearchGate. (n.d.). TGA-DSC thermogram of materials I and II.
  • Gencheva, V., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank.
  • FDA Global Substance Registration System. (n.d.). This compound.
  • Muthusamy, P., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC.
  • SIELC Technologies. (n.d.). Separation of 1-(Thiazol-2-yl)piperazine on Newcrom R1 HPLC column.
  • NeuroQuantology. (2023).
  • Bristol-Myers Squibb. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla.
  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • ACG Publications. (2018). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol-1-yl) thiazole derivatives.
  • BenchChem. (2025). Synthesis and characterization of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • Journal of Chemical Health Risks. (2025). Design and Synthesis of Novel Bis Thiazolo[4,5-c]Isoxazolines Bearing 1,2,4-triazole Ring Derived From the.
  • ResearchGate. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline.
  • PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine.
  • BenchChem. (n.d.). An In-Depth Technical Guide on the Thermogravimetric Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
  • Molecules. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Molecules. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
  • International Journal of Organic Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Molecules. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains.
  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents.
  • ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
  • National Institute of Standards and Technology. (n.d.). Piperazine.
  • SpectraBase. (n.d.). 2-[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]phenol.

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Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of 2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(piperazin-1-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines detailed protocols for sample preparation, and NMR data acquisition, and presents an in-depth analysis of the expected ¹H and ¹³C NMR spectra. The causality behind experimental choices is explained to provide researchers with field-proven insights. This guide is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this and structurally related compounds.

Introduction

This compound is a molecule that incorporates two key heterocyclic pharmacophores: a thiazole ring and a piperazine ring. Both moieties are prevalent in a wide range of biologically active compounds and approved drugs.[1][2] The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, while the piperazine ring is a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4. The linkage of these two rings creates a molecule with potential for diverse biological activities.

Accurate structural elucidation and purity assessment are critical in the development of new chemical entities. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.[3][4] This application note details the expected ¹H and ¹³C NMR spectral features of this compound and provides a robust protocol for obtaining high-quality NMR data. Understanding the NMR characteristics of this compound is essential for reaction monitoring, quality control, and for studying its interactions with biological targets.

Molecular Structure and Atom Numbering

For clarity in the subsequent NMR spectral assignments, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this document.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for this compound.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and cotton wool for filtration

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR experiments, being less sensitive, require a more concentrated sample of 20-50 mg.[5][6]

  • Solvent Selection: The choice of deuterated solvent is critical as it can influence chemical shifts.[7][8][9][10] CDCl₃ is a common choice for many organic molecules. However, for compounds with exchangeable protons (like the N-H of the piperazine ring), DMSO-d₆ is often preferred as it can slow down the exchange rate and allow for the observation of the N-H proton signal.

  • Dissolution and Filtration: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl the vial to dissolve the compound completely. To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[11]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. These parameters may need to be optimized for the specific instrument being used.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz (or higher)

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 8-16 (can be increased for dilute samples)

  • Spectral Width (SW): 12-16 ppm

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz (or higher, corresponding to the ¹H frequency)

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more, depending on sample concentration

  • Spectral Width (SW): 200-220 ppm

  • Temperature: 298 K (25 °C)

Predicted NMR Spectra and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound based on the analysis of structurally similar compounds and established chemical shift ranges for thiazole and piperazine moieties.[1][12][13][14][15][16][17]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiazole and piperazine rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4 (Thiazole)7.10 - 7.30Doublet (d)~3.51H
H5 (Thiazole)6.60 - 6.80Doublet (d)~3.51H
H2'/H6' (Piperazine)3.50 - 3.70Triplet (t)~5.04H
H3'/H5' (Piperazine)3.00 - 3.20Triplet (t)~5.04H
N4'-H (Piperazine)1.80 - 2.50Broad Singlet (br s)-1H

Interpretation:

  • Thiazole Protons (H4 and H5): The two protons on the thiazole ring are expected to appear as doublets in the aromatic region of the spectrum. The coupling between these two adjacent protons (³JHH) should be around 3.5 Hz. H4 is typically downfield compared to H5 due to the influence of the neighboring nitrogen atom.

  • Piperazine Protons (H2'/H6' and H3'/H5'): The piperazine ring protons are expected to appear as two distinct signals in the aliphatic region. Due to the symmetry of the piperazine ring (assuming rapid chair-to-chair interconversion), the four protons on C2' and C6' will be chemically equivalent, as will the four protons on C3' and C5'. These will likely appear as triplets due to coupling with the adjacent methylene protons. The protons on C2' and C6' (adjacent to the thiazole ring) are expected to be deshielded and appear at a lower field compared to the protons on C3' and C5'.

  • Piperazine N-H Proton: The proton on the N4' nitrogen of the piperazine ring is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature. In a non-protic solvent like CDCl₃, it may be a very broad signal or even exchange with residual water, making it difficult to observe. In DMSO-d₆, this peak is often sharper and more clearly visible.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Thiazole)168.0 - 172.0
C4 (Thiazole)138.0 - 142.0
C5 (Thiazole)108.0 - 112.0
C2'/C6' (Piperazine)52.0 - 56.0
C3'/C5' (Piperazine)45.0 - 49.0

Interpretation:

  • Thiazole Carbons: The three carbons of the thiazole ring are expected to have distinct chemical shifts. C2, being directly attached to two heteroatoms (N and S) and the piperazine nitrogen, will be the most deshielded. C4 and C5 will appear in the aromatic region, with C4 typically at a lower field than C5.

  • Piperazine Carbons: The two sets of equivalent carbons in the piperazine ring will appear in the aliphatic region. C2' and C6', being adjacent to the electron-withdrawing thiazole ring, will be deshielded compared to C3' and C5'.

Advanced NMR Experiments

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak between H4 and H5 of the thiazole ring and between the protons at C2'/C6' and C3'/C5' of the piperazine ring would be expected.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals (e.g., H4 to C4, H5 to C5, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the thiazole and piperazine rings. For instance, correlations from the H2'/H6' protons of the piperazine ring to the C2 carbon of the thiazole ring would be expected.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter one_d 1D NMR (¹H, ¹³C) filter->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d If needed for unambiguous assignment process Process Spectra (FT, Phasing, Baseline Correction) two_d->process assign Assign Signals process->assign interpret Structural Elucidation assign->interpret

Caption: General workflow for NMR analysis of this compound.

Conclusion

This application note provides a detailed protocol and a predictive analysis for the ¹H and ¹³C NMR characterization of this compound. The provided chemical shift tables and interpretation guidelines serve as a valuable resource for scientists involved in the synthesis and characterization of this and related heterocyclic compounds. For definitive structural confirmation, the use of 2D NMR techniques is highly recommended. The methodologies described herein are designed to ensure the acquisition of high-quality, reproducible NMR data, which is fundamental to advancing research and development in medicinal chemistry.

References

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  • Zubrick, J. W. (2011). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 88(9), 1301-1303. ([Link])

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  • Sztanke, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. ([Link])

  • Abdel-Wahab, B. F., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24583-24599. ([Link])

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Mass spectrometry of 2-(piperazin-1-yl)thiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Mass Spectrometry of 2-(piperazin-1-yl)thiazole Compounds: A Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound compounds using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This class of compounds is of significant interest in drug discovery, and robust analytical methods are critical for their characterization, quantification in biological matrices, and overall advancement through the development pipeline.[1] This note details field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. It emphasizes the rationale behind methodological choices, from ionization techniques to fragmentation analysis, to ensure data integrity and reproducibility. Detailed workflows, data interpretation strategies, and troubleshooting advice are provided for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous drug candidates across various therapeutic areas, including oncology and infectious diseases.[1] The unique combination of the thiazole ring and the piperazine moiety imparts favorable physicochemical properties and diverse pharmacological activities. Mass spectrometry (MS), particularly when hyphenated with liquid chromatography (LC), is an indispensable tool for the analysis of these small molecules.[2][3] It offers unparalleled sensitivity and selectivity, which are essential for structural elucidation, purity assessment, and the quantitative determination of drug concentrations in complex biological fluids during pharmacokinetic and pharmacodynamic studies.[4]

The basic nitrogen atoms within the piperazine ring make these compounds particularly amenable to electrospray ionization (ESI), the most common ionization technique for LC-MS analysis of small-molecule drugs.[5] However, a deep understanding of their ionization behavior and fragmentation patterns is crucial for developing robust and reliable analytical methods. This guide aims to provide that understanding, bridging theory with practical, actionable protocols.

Part 1: Sample Preparation & Chromatographic Separation

The primary goal of sample preparation is to isolate the analyte from the matrix (e.g., plasma, tissue homogenate), remove interferences, and concentrate the sample to improve detection limits.[4] The choice of technique depends on the sample volume, analyte concentration, and matrix complexity.[6]

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

Solid-phase extraction is a highly effective technique for cleaning up complex biological samples, offering superior purification compared to simpler methods like protein precipitation.[4][7] For basic compounds like 2-(piperazin-1-yl)thiazoles, a mixed-mode cation exchange sorbent is often the ideal choice. This sorbent provides dual retention mechanisms: reversed-phase interaction for general organic molecules and ion exchange for the positively charged piperazine moiety, leading to exceptional selectivity.

Rationale: The piperazine nitrogen can be protonated at acidic pH, allowing it to bind strongly to the cation exchange sorbent. Neutral and acidic interferences can be washed away, followed by elution of the target analyte using a solvent that neutralizes the charge.[8]

Materials and Reagents

Item Specification
SPE Cartridge Mixed-Mode Cation Exchange (e.g., Strata-X-C)
Conditioning Solvent 1 Methanol
Conditioning Solvent 2 Deionized Water
Equilibration Buffer 2% Formic Acid in Water
Wash Solvent 5% Methanol in 2% Formic Acid
Elution Solvent 5% Ammonium Hydroxide in Methanol

| Internal Standard (IS) | A structurally similar analog |

Step-by-Step Protocol:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of Internal Standard working solution and 400 µL of 2% formic acid. Vortex for 30 seconds. This step lyses cells, precipitates some proteins, and ensures the analyte is in its protonated state.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent bed dry out.[6]

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min) to ensure optimal interaction between the analyte and the sorbent.[6]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in 2% formic acid to remove weakly bound, hydrophilic interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of this solvent neutralizes the charge on the piperazine nitrogen, disrupting the ion-exchange retention mechanism and releasing the compound.[8]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Optimized UHPLC Conditions

Efficient chromatographic separation is critical to resolve the analyte from any remaining matrix components and isomers, preventing ion suppression in the mass spectrometer. A reversed-phase C18 column is typically the workhorse for small-molecule analysis.[4]

Rationale: The use of a volatile acidic modifier, such as formic acid, in the mobile phase is crucial. It serves two purposes: 1) it ensures the piperazine nitrogens remain protonated, leading to good peak shape, and 2) it facilitates efficient ionization in the ESI source.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Part 2: Mass Spectrometry Analysis

The choice of mass spectrometer and the optimization of its parameters are the heart of the analytical method.[3]

Instrumentation

For quantitative bioanalysis, a triple quadrupole (QqQ) mass spectrometer is the gold standard due to its high sensitivity, selectivity, and wide dynamic range when operated in Multiple Reaction Monitoring (MRM) mode.[3] For structural elucidation and metabolite identification, a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) is preferred.[2]

Ionization Source Optimization

Due to the presence of basic nitrogen atoms, this compound compounds ionize exceptionally well in positive-ion Electrospray Ionization (ESI) mode.[5] The primary ion observed will be the protonated molecule, [M+H]⁺.

Workflow for Electrospray Ionization (ESI)

ESI_Workflow cluster_0 Liquid Phase cluster_1 ESI Source cluster_2 Mass Spectrometer LC_Eluent LC Eluent (Analyte + Mobile Phase) Capillary Charged Capillary (+3 to +5 kV) LC_Eluent->Capillary Flow Droplet Charged Droplets Capillary->Droplet Nebulization Desolvation Solvent Evaporation (N₂ Gas, Heat) Droplet->Desolvation Gas_Phase_Ion Gas Phase Ion [M+H]⁺ Desolvation->Gas_Phase_Ion MS_Inlet MS Inlet Gas_Phase_Ion->MS_Inlet To Analyzer

Caption: Workflow for Positive Mode Electrospray Ionization.

Optimized ESI Source Parameters

Parameter Typical Value Purpose
Capillary Voltage +4000 V Promotes the formation of a stable spray and charged droplets.[5]
Gas Temperature 350°C Aids in solvent evaporation (desolvation).
Gas Flow (Nitrogen) 10 L/min Nebulizes the liquid and assists desolvation.

| Nebulizer Pressure | 45 psi | Controls droplet size. |

MS and MS/MS Data Acquisition

Protocol 2: Full Scan MS for Compound Identification A full scan experiment is used to determine the mass-to-charge ratio (m/z) of the intact parent molecule.

  • Infuse a standard solution of the compound directly into the mass spectrometer.

  • Acquire data in positive ESI mode over a mass range of m/z 100-500.

  • Confirm the presence of the [M+H]⁺ ion, which should be the base peak. For a compound with a molecular weight of 289.13, the [M+H]⁺ ion will appear at m/z 290.14.

Protocol 3: Product Ion Scan (MS/MS) for Structural Elucidation In a product ion scan, the [M+H]⁺ ion is selected in the first quadrupole, fragmented via Collision-Induced Dissociation (CID) in the second quadrupole (collision cell), and the resulting fragment ions are scanned in the third quadrupole. This provides a fragmentation "fingerprint" that is unique to the molecule's structure.[9]

  • Set the first quadrupole (Q1) to isolate the m/z of the [M+H]⁺ ion.

  • Introduce an inert gas (e.g., argon or nitrogen) into the collision cell (q2).

  • Apply a collision energy (typically 10-40 eV) to induce fragmentation.

  • Scan the third quadrupole (Q3) to detect all fragment ions produced.

Protocol 4: Multiple Reaction Monitoring (MRM) for Quantification MRM is the cornerstone of quantitative LC-MS/MS.[4] It involves selecting a specific precursor ion → product ion transition. This is highly specific and virtually eliminates chemical noise, providing excellent sensitivity.

  • From the product ion scan, select at least two intense and stable fragment ions.

  • Set Q1 to pass only the precursor ion's m/z.

  • Set Q3 to pass only the specific product ion's m/z.

  • The instrument monitors only this specific transition, maximizing signal-to-noise.

  • A "quantifier" transition (most intense) is used for calculation, and a "qualifier" transition is used for confirmation.

Example MRM Transitions for a Model Compound (MW = 289.13)

Analyte Precursor Ion (m/z) Product Ion (m/z) Transition Type
Pipthiazole 290.1 175.1 Quantifier

| Pipthiazole | 290.1 | 91.1 | Qualifier |

Part 3: Data Analysis and Interpretation

Interpretation of Mass Spectra

The fragmentation of this compound compounds in CID is predictable and informative. The bonds within the piperazine ring and the bond connecting it to the thiazole are common cleavage points.[9][10]

Characteristic Fragmentation Pathways: The most common fragmentation pathway involves cleavage of the piperazine ring. The charge is typically retained by the fragment containing the more stable or more easily ionized functional group.

Fragmentation_Pathway Parent [M+H]⁺ m/z 290.1 FragA Thiazole-Piperazine Fragment m/z 199.1 Parent->FragA - C₇H₇ (Toluene) FragB Benzyl Cation m/z 91.1 Parent->FragB - C₈H₁₁N₃S FragC Thiazole Fragment m/z 114.0 FragA->FragC - C₄H₈N₂ (Piperazine) FragD Piperazine Ring Fragment m/z 85.1 FragA->FragD - C₅H₃NS (Thiazole)

Caption: Predicted Fragmentation Pathway for a Model Compound.

Table of Expected Fragments and Their Structures

m/z Proposed Structure/Identity Notes
290.1 [M+H]⁺ Protonated Parent Molecule
199.1 [Thiazole-Piperazine]+ Loss of the substituent on the distal piperazine nitrogen (e.g., a benzyl group).
114.0 [Methyl-Thiazole-NH₂]⁺ Cleavage of the piperazine ring, with charge retained on the thiazole portion.
91.1 [C₇H₇]⁺ A common tropylium ion fragment if a benzyl substituent is present.[9]

| 85.1 | [C₄H₉N₂]⁺ | Fragment corresponding to the protonated piperazine ring after cleavage. |

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Signal/Sensitivity Inefficient ionization, matrix suppression, poor sample recovery.Optimize ESI source parameters (voltage, gas flow). Improve sample cleanup with a more rigorous SPE protocol. Check for competitive ionization from co-eluting compounds.
High Background Noise Contaminated mobile phase, dirty MS source.Use high-purity (LC-MS grade) solvents and additives. Perform routine source cleaning as per manufacturer's guidelines.
Poor Peak Shape Secondary interactions with column, inappropriate mobile phase pH.Ensure mobile phase pH is at least 2 units below the pKa of the analyte. Use a high-quality, end-capped column.
Inconsistent Results Incomplete sample reconstitution, SPE variability.Ensure dried extract is fully redissolved by vortexing/sonication. Automate SPE if possible to improve reproducibility.

Conclusion

The analytical framework presented in this guide provides a robust starting point for the development of sensitive and specific LC-MS/MS methods for this compound compounds. By understanding the principles of sample preparation, chromatography, and mass spectrometric behavior, researchers can generate high-quality data to support critical decisions throughout the drug development process. The protocols herein are designed to be adaptable, and further optimization may be required for specific derivatives or biological matrices.

References

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). Journal of Mass Spectrometry, 36(7), 759-70. Retrieved from [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]

  • Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. (2025, July 25). BMC Chemistry, 19, 103. Retrieved from [Link]

  • Li, F., & Se-Bum, S. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 940-948. Retrieved from [Link]

  • Dong, M. W. (2016, August 24). Application of LCMS in small-molecule drug development. Pharmaceutical Technology. Retrieved from [Link]

  • Santos, L. S., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-20. Retrieved from [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Ray, A. (2016, August 19). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis. Retrieved from [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). Molecules, 28(14), 5396. Retrieved from [Link]

  • SiliCycle Inc. (2022, July 26). The 5 steps of a solid phase extraction (SPE). YouTube. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Retrieved from [Link]

  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (2025, September 3). Journal of the Indian Chemical Society. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023, December 12). Molecules, 28(24), 8089. Retrieved from [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2021). Molbank, 2021(2), M1231. Retrieved from [Link]

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A Comprehensive Guide to the Synthesis of N-Substituted 2-(Piperazin-1-yl)thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Abstract

The 2-(piperazin-1-yl)thiazole moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2] Its unique combination of a hydrogen bond accepting thiazole ring and a versatile piperazine unit allows for fine-tuning of physicochemical properties and target engagement. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for constructing this valuable heterocyclic system. We will delve into the mechanistic rationale behind two robust and widely adopted protocols: palladium-catalyzed Buchwald-Hartwig amination and a sequential N-acylation/alkylation approach. Each section is designed to offer not just a series of steps, but a field-proven understanding of the underlying chemistry, empowering researchers to adapt and troubleshoot these syntheses for their specific molecular targets.

Introduction: The Strategic Importance of the this compound Core

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen that is prevalent in numerous FDA-approved drugs, including the kinase inhibitor Dasatinib.[1][3] The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms, is another cornerstone of drug design, prized for its ability to improve aqueous solubility and serve as a non-covalent linker to engage with biological targets.[2][4] The fusion of these two pharmacophores into the this compound framework creates a versatile platform for drug discovery. The synthesis of this core structure, therefore, is a critical enabling step in the development of new chemical entities. This document outlines the most reliable and scalable synthetic routes.

Primary Synthetic Strategies: A Comparative Overview

The construction of N-substituted 2-(piperazin-1-yl)thiazoles can be broadly categorized into two primary strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the thiazole and piperazine rings.

  • Strategy A: Direct C-N Cross-Coupling: This is the most convergent approach, involving the direct formation of the bond between the C2 position of a pre-formed thiazole ring and a nitrogen atom of the piperazine. This is typically achieved using a 2-halothiazole as the electrophile.

  • Strategy B: Sequential Acylation and Nucleophilic Substitution: This versatile, multi-step method involves first synthesizing a 2-aminothiazole, followed by the installation of a linker (e.g., a chloroacetyl group) which then serves as an electrophilic handle for reaction with the desired piperazine.

The following diagram illustrates these two divergent-convergent pathways.

Synthetic_Strategies Start Starting Materials (α-Haloketone, Thiourea, Piperazines) Thiazole_Halo Synthesis of 2-Halothiazole Intermediate Start->Thiazole_Halo Sandmeyer, etc. Thiazole_Amino Synthesis of 2-Aminothiazole Intermediate (Hantzsch Synthesis) Start->Thiazole_Amino Hantzsch Reaction Coupling Strategy A: Direct C-N Cross-Coupling (e.g., Buchwald-Hartwig) Thiazole_Halo->Coupling Final_Product Target Molecule: N-Substituted This compound Coupling->Final_Product Acylation Chloroacetylation Thiazole_Amino->Acylation Acyl_Intermediate 2-Chloro-N-(thiazol-2-yl)acetamide Acylation->Acyl_Intermediate Alkylation Strategy B: Nucleophilic Substitution with Piperazine Acyl_Intermediate->Alkylation Alkylation->Final_Product

Caption: High-level overview of the two primary synthetic routes.

Protocol I: Buchwald-Hartwig Amination for Direct C-N Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6] It has become an indispensable tool in pharmaceutical synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[7][8] In this context, it provides the most direct route to the target scaffold by coupling a 2-halothiazole with an N-substituted piperazine.

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-halothiazole (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center, and a base deprotonates the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5]

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step. Sterically hindered biaryl phosphine ligands are commonly employed.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition ox_add Oxidative Addition pd_amido L₂Pd(II)(Ar)(NR₂') pd2_complex->pd_amido Amine Coordination & Deprotonation amine_coord Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Product (Ar-NR₂') red_elim Reductive Elimination arx 2-Halothiazole (Ar-X) amine Piperazine (HNR₂') base Base

Sources

Application Notes & Protocols: The 2-(Piperazin-1-yl)thiazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Introduction: A Privileged Scaffold in Medicinal Chemistry

The confluence of the thiazole ring and a piperazine moiety gives rise to the 2-(piperazin-1-yl)thiazole scaffold, a structural motif of significant interest in medicinal chemistry. Both parent heterocycles are independently recognized as "privileged structures" due to their recurrence in a multitude of biologically active compounds and approved drugs.[1][2] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, offers a stable aromatic system capable of diverse interactions, and is a cornerstone in drugs like the anticancer agent Dasatinib.[3] The piperazine ring provides a flexible, basic nitrogenous core that is crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.[1][4]

The combination of these two pharmacophores into a single scaffold creates a versatile template for drug design, enabling extensive structure-activity relationship (SAR) exploration. Derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making this scaffold a focal point for developing novel therapeutic agents.[1][5] This guide provides an in-depth exploration of the applications of this compound, complete with mechanistic insights and detailed experimental protocols for its synthesis and evaluation.

Part 1: Anticancer Applications

Derivatives of this compound have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines through various mechanisms of action.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism for the antitumor activity of this scaffold is the inhibition of key protein kinases involved in cancer cell proliferation and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prominent target.[6] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can disrupt the signaling pathway that leads to angiogenesis, thereby inhibiting tumor growth and metastasis.[6]

Furthermore, many derivatives induce programmed cell death, or apoptosis. Studies on novel piperazine-based bis(thiazole) hybrids have shown they can trigger caspase-dependent apoptosis in cancer cells.[4] This intrinsic cell death pathway is a critical target for effective cancer chemotherapy.

Structure-Activity Relationship (SAR) Insights
  • Substitution on the Piperazine N-4 Position: This position is a critical handle for modification. Attaching bulky aromatic or heteroaromatic groups via an acetamide linker frequently enhances cytotoxic activity.[1][6]

  • Substitution on the Thiazole Ring: Modifications on the thiazole ring itself, such as the introduction of phenyl or substituted phenyl groups, can significantly modulate potency and target selectivity.[6]

  • Halogenation: The introduction of electron-withdrawing groups like fluorine or chlorine onto terminal phenyl rings often leads to a marked increase in antiproliferative activity.[6] A dihalogenated derivative, for instance, showed potent cytotoxic activity against the T-47D breast cancer cell line.[6]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀) of representative this compound derivatives against various human cancer cell lines.

Compound IDLinker/Core StructureCancer Cell LineIC₅₀ (µM)Reference
8j 1,3,4-Oxadiazole-2-thiolA431 (Skin)Potent Activity,[7]
8t 1,3,4-Oxadiazole-2-thiolA431 (Skin)Potent Activity,[7]
Compound 14 N-(thiazol-2-yl)acetamideHeLa (Cervical)1.6 ± 0.8[1]
Dihalogenated Derivative quinolin-2(1H)-oneT-47D (Breast)2.73 ± 0.16[6]
Experimental Workflow & Protocols

The synthesis of this class of compounds is often achieved through a straightforward and modular two-step process, which is ideal for generating libraries for SAR studies.

G cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Nucleophilic Substitution A Substituted 2-Aminothiazole C Intermediate: N-(thiazol-2-yl)-2-chloroacetamide A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Chloroacetyl Chloride B->C E Final Product: N-(thiazol-2-yl)-2-(piperazin-1-yl)acetamide C->E Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reflux D Substituted Piperazine D->E

Caption: General synthetic workflow for this compound derivatives.

This protocol is adapted from methodologies used for synthesizing bioactive thiazole-piperazine compounds.[8][9]

Objective: To synthesize a target acetamide derivative via a two-step reaction.

Step 1: Synthesis of 2-chloro-N-[4-(thiazol-4-yl)phenyl]acetamide (Intermediate)

  • To a stirred solution of the starting aminophenyl-thiazole (1.0 mmol) in a suitable solvent like acetone or dichloromethane (20 mL), add a base such as potassium carbonate (K₂CO₃, 1.5 mmol).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add chloroacetyl chloride (1.2 mmol) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the chloroacetamide intermediate.

Step 2: Synthesis of the Final Product

  • In a round-bottom flask, combine the chloroacetamide intermediate (1.0 mmol), the appropriate N-arylpiperazine derivative (1.2 mmol), and potassium carbonate (1.5 mmol) in acetone (25 mL).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.[8]

  • After cooling, evaporate the solvent under reduced pressure.

  • Treat the residue with water (25 mL) to induce precipitation.

  • Filter the resulting solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.[8]

  • Validation: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Part 2: Antimicrobial Applications

The this compound scaffold is a promising framework for the development of novel agents to combat infectious diseases, including those caused by drug-resistant bacteria and fungi.

Mechanism of Action: Targeting Essential Bacterial Enzymes

A key antibacterial mechanism for this scaffold is the inhibition of DNA gyrase.[10] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to cell death. A novel derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), demonstrated dose-dependent inhibition of DNA gyrase, with an IC₅₀ value comparable to the known inhibitor norfloxacin.[10] This specific targeting of a bacterial enzyme makes it an attractive candidate for selective antibacterial therapy.

Antifungal activity has also been observed, with molecular docking studies suggesting that derivatives may act by inhibiting crucial fungal enzymes like CYP51 (lanosterol 14-alpha demethylase) and dihydrofolate reductase.[11][12]

Data Presentation: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against various microbial strains.

Compound IDOrganismStrainMIC (µg/mL)Reference
PNT S. aureus-2.5 ± 0.0[10]
PNT S. epidermidis-2.5 ± 2.2[10]
PNT MRSA-6.7 ± 2.9[10]
3k L. monocytogenes-Potent Activity[11],[12]
3k T. viride (fungus)-Potent Activity[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.

  • Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: Wells containing inoculum and broth but no compound (to ensure bacterial growth).

    • Negative Control: Wells containing broth only (to check for sterility).

    • Reference Drug: Include wells with a known antibiotic (e.g., ampicillin, norfloxacin) as a standard.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Part 3: Applications in Neurodegenerative Diseases

The structural features of the this compound scaffold make it suitable for designing multi-target-directed ligands (MTDLs) for complex multifactorial diseases like Alzheimer's Disease (AD).

Mechanism of Action: A Multi-Target Approach for Alzheimer's Disease

Newly designed thiazole-piperazine derivatives have shown a multi-pronged approach to treating AD.[13]

  • Cholinesterase Inhibition: They can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. This action helps to improve cognitive function.

  • Aβ Aggregation Inhibition: The compounds can interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD that leads to plaque formation.[13]

  • Metal Chelation: The scaffold can chelate metal ions like copper and zinc, which are implicated in Aβ aggregation and oxidative stress in the AD brain.

G Compound This compound Derivative AChE AChE / BuChE Activity Compound->AChE Inhibits Abeta Aβ Peptide Aggregation Compound->Abeta Inhibits Metals Metal Ion Dyshomeostasis Compound->Metals Chelates Neuro Increased Neurotransmission Plaque Reduced Plaque Formation Oxidative Decreased Oxidative Stress

Caption: Multi-target strategy of thiazole-piperazine derivatives in Alzheimer's.

Data Presentation: Cholinesterase Inhibition
Compound IDTarget EnzymeIC₅₀ (µM)Reference
Compound 10 human AChE0.151[13]
Compound 10 human BuChE0.135[13]
Compound 20 human BuChE0.103[13]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory activity of a compound against AChE or BuChE.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (Ellman's reagent) solution.

    • Substrate solution (Acetylthiocholine iodide for AChE or Butyrylthiocholine iodide for BuChE).

    • Enzyme solution (AChE or BuChE).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 125 µL of DTNB solution and 50 µL of buffer.

    • Initiate the reaction by adding 25 µL of the enzyme solution. Incubate for 15 minutes at 37 °C.

    • Start the colorimetric reaction by adding 25 µL of the substrate solution.

  • Measurement: Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of color change (yellow) is proportional to enzyme activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold represents a highly successful and versatile platform in medicinal chemistry. Its modular nature allows for facile synthesis and extensive structural diversification, leading to the discovery of potent agents across multiple therapeutic areas. The demonstrated ability of its derivatives to potently inhibit cancer cell growth, combat microbial infections, and act on multiple pathological targets in Alzheimer's disease underscores its privileged status. Future research will undoubtedly continue to unlock the full potential of this remarkable scaffold, leading to the development of next-generation therapeutics for a range of challenging diseases.

References

  • Murty, M. S. R., Lekshmi, Nath R., & Ruby John, Anto (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991. [Link]

  • Murty, M. S. R., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. ResearchGate. [Link]

  • Yurttaş, L., et al. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Semantic Scholar. [Link]

  • Singh, P., & Kaur, M. (n.d.). a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. [Link]

  • Singh, P., et al. (2021). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 26(23), 7352. [Link]

  • Alam, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6649. [Link]

  • Al-Warhi, T., et al. (2022). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. ResearchGate. [Link]

  • Raghavendra, N. M., et al. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 820-3. [Link]

  • Nasr, E. E., et al. (2024). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Archiv der Pharmazie, 357(9), e2400044. [Link]

  • Kashyap, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(4), 599-623. [Link]

  • Hovakimyan, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. ResearchGate. [Link]

  • Lee, J. H., et al. (2021). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Antibiotics, 10(4), 389. [Link]

  • Chatti, S., et al. (2007). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 15(1), 359-371. [Link]

  • Hovakimyan, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [Link]

  • Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. [Link]

  • Al-Ostath, A. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

Sources

The 2-(Piperazin-1-yl)thiazole Scaffold: A Versatile Hub for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Library Synthesis

Authored by: A Senior Application Scientist

Introduction: The Power of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the concept of "privileged structures" has emerged as a cornerstone of efficient library design and lead optimization.[1] These are molecular frameworks that are capable of interacting with multiple biological targets, often with high affinity, making them fertile ground for the development of novel therapeutics across a range of diseases.[1][2] The 2-(piperazin-1-yl)thiazole motif is a prime example of such a scaffold, synergistically combining the advantageous properties of two highly successful heterocyclic systems: piperazine and thiazole.[3]

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a ubiquitous feature in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its unique physicochemical and pharmacokinetic properties. The basicity of the piperazine nitrogens allows for salt formation, which can enhance aqueous solubility and improve formulation characteristics.[2] Furthermore, the piperazine moiety can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[2] Its conformational flexibility and synthetic tractability make it an ideal linker or a core scaffold for introducing diverse substituents.[1]

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is another critical pharmacophore in medicinal chemistry.[4][5] It is a component of numerous natural products and synthetic drugs, including anticancer and antimicrobial agents.[4][6][7] The thiazole nucleus is relatively stable and can engage in various non-covalent interactions, including hydrogen bonding and π-stacking.[5] Its use as a bioisostere for other aromatic or amide groups is a common strategy to modulate the physicochemical and pharmacological properties of a lead compound.[8][9][10][11]

The fusion of these two privileged scaffolds into the this compound core creates a versatile platform for the construction of diverse chemical libraries. This guide provides a comprehensive overview of the rationale behind using this scaffold, detailed protocols for library synthesis, and key considerations for researchers in drug development.

Rationale for Scaffold Selection: A Synergy of Properties

The strategic selection of the this compound scaffold is underpinned by several key advantages that make it an attractive starting point for library synthesis:

  • Synthetic Accessibility and Diversification: The scaffold presents multiple points for chemical modification. The secondary amine of the piperazine ring is readily functionalized through a variety of reactions, including acylation, alkylation, and reductive amination. The thiazole ring can also be substituted at various positions, allowing for the introduction of a wide range of chemical functionalities. This synthetic tractability is crucial for creating large and diverse compound libraries.[1][3]

  • Modulation of Physicochemical Properties: The combination of the basic piperazine and the aromatic thiazole allows for fine-tuning of key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.[1][11] By strategically modifying the substituents on both rings, researchers can optimize the pharmacokinetic profile of the resulting compounds for improved oral bioavailability and in vivo efficacy.

  • Three-Dimensional Diversity: The non-planar nature of the piperazine ring, coupled with the potential for substitution on the thiazole, allows for the exploration of a broad three-dimensional chemical space. This is critical for achieving high-affinity and selective interactions with the complex topographies of biological targets.

  • Proven Biological Relevance: Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[12][13][14][15][16] This established track record provides a strong foundation for the discovery of new bioactive compounds.

Core Synthesis Strategy: A Modular Approach to Library Generation

A robust and efficient synthetic strategy is paramount for the successful construction of a chemical library. The synthesis of a this compound library can be approached in a modular fashion, allowing for the systematic introduction of diversity at multiple positions. A general and adaptable synthetic route is outlined below.

Diagram: General Synthetic Workflow for this compound Library

workflow cluster_0 Core Scaffold Synthesis cluster_1 Piperazine Coupling cluster_2 Library Diversification A Thiourea C 2-Amino-thiazole derivative A->C Hantzsch Thiazole Synthesis B α-Haloketone B->C D 2-Halo-thiazole derivative C->D Halogenation F This compound Core D->F Nucleophilic Substitution E Piperazine E->F I Diversified Library F->I Parallel Synthesis G R1-X (e.g., Acyl chlorides, Alkyl halides) G->I H R2-Y (Building Blocks for Thiazole Modification) H->I

Sources

Application Notes and Protocols for the Functionalization of the Piperazine Ring in 2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction

The 2-(piperazin-1-yl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Piperazine and its derivatives are found in over 39 FDA-approved drugs, highlighting their importance in pharmaceutical development.[2] The functionalization of the piperazine ring, specifically at the distal N4 nitrogen, is a critical strategy for modulating the pharmacological properties of these molecules.[3] This process allows for the fine-tuning of a compound's potency, selectivity, bioavailability, and metabolic stability. This guide provides a detailed overview of the key considerations and robust protocols for the chemical modification of the this compound core, empowering researchers to synthesize novel derivatives for drug discovery programs.

Section 1: Understanding the Scaffold: Reactivity and Regioselectivity

The piperazine ring in this compound possesses two distinct nitrogen atoms, N1 and N4. The N1 nitrogen is directly attached to the electron-withdrawing thiazole ring, which significantly reduces its basicity and nucleophilicity. Conversely, the N4 nitrogen atom behaves as a typical secondary aliphatic amine, making it the primary site for electrophilic attack. This inherent electronic difference allows for highly regioselective functionalization at the N4 position under standard reaction conditions.

G center This compound alkylation N-Alkylation (R-X, Base) center->alkylation Adds alkyl groups acylation N-Acylation (RCOCl, Base) center->acylation Adds acyl groups sulfonylation N-Sulfonylation (RSO₂Cl, Base) center->sulfonylation Adds sulfonyl groups arylation N-Arylation (Ar-X, Pd-Catalyst) center->arylation Adds aryl/heteroaryl groups reductive_amination Reductive Amination (RCHO, Reducing Agent) center->reductive_amination Adds substituted alkyl groups

Caption: Common functionalization pathways.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the most common and versatile N4-functionalization reactions.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method is a straightforward approach for introducing primary and secondary alkyl groups. The reaction proceeds via a nucleophilic substitution mechanism.

  • Objective: To synthesize N4-benzyl-2-(piperazin-1-yl)thiazole.

  • Reaction Scheme:

  • Materials and Equipment:

    • This compound

    • Benzyl bromide (or other alkyl halide)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (MeCN), anhydrous

    • Round-bottom flask, magnetic stirrer, reflux condenser

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous acetonitrile (10-20 mL per gram of starting material).

    • Add anhydrous potassium carbonate (2.5 eq). The base is crucial to neutralize the acid generated during the reaction. [4] 4. Stir the suspension at room temperature for 15-30 minutes.

    • Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

  • Safety Notes: Alkyl halides are often lachrymatory and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2: N-Acylation with Acyl Chlorides

N-acylation is used to introduce amide functionalities, which are prevalent in many drug molecules. The reaction is typically fast and high-yielding.

  • Objective: To synthesize an N4-acyl-2-(piperazin-1-yl)thiazole derivative.

  • Reaction Scheme:

  • Materials and Equipment:

    • This compound

    • Acyl chloride (e.g., benzoyl chloride)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, dropping funnel

  • Step-by-Step Procedure:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. [5] 2. Cool the solution to 0°C in an ice bath with stirring. This is done to control the exothermic reaction.

    • Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane.

    • Add the solution of the acyl chloride dropwise to the cooled solution of the piperazinylthiazole over 15-20 minutes. [5] 5. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC.

  • Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. [6] 3. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by recrystallization or flash column chromatography.

  • Safety Notes: Acyl chlorides are corrosive and react violently with water. Thionyl chloride, often used to prepare acyl chlorides, is highly toxic and corrosive. [5]All manipulations should be performed in a fume hood.

Protocol 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl piperazines. [7][8]

  • Objective: To synthesize an N4-aryl-2-(piperazin-1-yl)thiazole derivative.

  • Reaction Scheme:

  • Materials and Equipment:

    • This compound

    • Aryl halide (e.g., bromobenzene, aryl chloride) or aryl triflate

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., BINAP, Xantphos)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Schlenk flask or glovebox for inert atmosphere conditions

  • Step-by-Step Procedure:

    • To a Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 eq relative to Pd).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (1.4 eq).

    • Add the anhydrous, degassed solvent via syringe. [9] 5. Heat the reaction mixture in a preheated oil bath at 80-110°C for 12-24 hours. [9] 6. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. [9] 3. Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Safety Notes: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Sodium tert-butoxide is a strong, corrosive base. All operations should be conducted under an inert atmosphere.

Section 4: Workflow and Data Management

A systematic workflow is essential for efficient synthesis and characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Reagent Preparation & Stoichiometry Calculation setup Reaction Setup (Inert Atmosphere) prep->setup monitor Monitoring (TLC, LC-MS) setup->monitor workup Quenching & Extraction monitor->workup purify Column Chromatography or Recrystallization workup->purify char Characterization (NMR, MS, HRMS) purify->char data Data Analysis & Record Keeping char->data

Caption: A typical experimental workflow.

Table 1: Comparison of Functionalization Methods

MethodReagentsKey FeaturesCommon Issues
N-Alkylation Alkyl Halide, Base (K₂CO₃)Simple, good for primary/secondary alkylsOver-alkylation, requires heat
N-Acylation Acyl Chloride, Base (TEA)Fast, high-yielding, forms amidesAcyl chloride moisture sensitivity
N-Arylation Aryl Halide, Pd-Catalyst, Ligand, BaseBroad scope for aryl/heteroaryl groupsAir/moisture sensitivity, catalyst cost
Reductive Amination Aldehyde/Ketone, Reducing AgentMild conditions, wide substrate scopeImine stability, reducing agent handling

Section 5: Applications in Medicinal Chemistry

Functionalized this compound derivatives are explored for a wide range of therapeutic targets. For instance, various derivatives have been synthesized and evaluated for their activity as dual D2 and 5-HT1A receptor ligands, which are important targets for antipsychotic drugs. [10][11]The specific group attached to the piperazine N4-position plays a crucial role in determining receptor affinity and selectivity. [3][12][13]Additionally, this scaffold has been incorporated into molecules designed as anti-inflammatory COX-2 inhibitors, anticancer agents, and antiplasmodial compounds, demonstrating its vast therapeutic potential. [2][14][15]

Section 6: Troubleshooting

ProblemPotential CauseSuggested Solution
Low or no conversion Inactive catalyst (Buchwald); Insufficient base; Low temperature; Poor quality reagentsUse fresh catalyst/reagents; Increase base equivalents; Increase reaction temperature; Ensure anhydrous conditions
Multiple products (e.g., over-alkylation) Reaction conditions too harsh; Stoichiometry incorrectUse milder base; Add alkylating agent slowly at lower temp; Use a slight excess of the piperazine starting material
Difficult purification Byproducts from base or ligand; Starting material remainsOptimize reaction to go to completion; Choose a different purification method (e.g., recrystallization, prep-HPLC)
Inconsistent yields Reaction not run under inert atmosphere; Moisture contaminationUse Schlenk techniques or glovebox; Ensure all glassware is oven-dried and solvents are anhydrous

References

  • Di Pietro, O., et al. (2016). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • ResearchGate. (n.d.). Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. Retrieved from: [Link]

  • Al-Hiari, Y. M., et al. (2013). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2014). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. Medicinal Chemistry. Available at: [Link]

  • Gomtsyan, A., et al. (2016). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. Molecules. Available at: [Link]

  • Antony, T., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. Available at: [Link]

  • ResearchGate. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Retrieved from: [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Loza-Mejía, M. A., et al. (2007). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters.
  • Ragavendran, J. V., et al. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Powers, J. P., et al. (2019). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines.
  • ResearchGate. (n.d.). Functionalization of 5,5′-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol). Retrieved from: [Link]

  • Mohamed, D. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances.
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Introduction: Bridging Privileged Scaffolds with Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-(Piperazin-1-yl)thiazole Azides in Click Chemistry

In the landscape of modern chemical synthesis and drug discovery, the convergence of efficient, reliable reactions with biologically significant molecular frameworks is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, provides a set of powerful, selective, and high-yielding reactions for rapidly joining molecular building blocks.[1][2] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its metal-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), have become indispensable tools.[3][4][]

This guide focuses on the unique potential of a specific, yet versatile, chemical tool: This compound azides . This class of compounds merges the bioorthogonal reactivity of the azide group with a "privileged scaffold" that combines two heterocycles of profound importance in medicinal chemistry: thiazole and piperazine.[6][7][8] The thiazole ring is a core component of numerous drugs and biologically active agents, valued for its aromatic properties and diverse interaction capabilities.[8] The piperazine moiety is a common feature in pharmacologically active compounds, often enhancing aqueous solubility and providing a flexible linker to modulate ligand-receptor interactions.[6][9]

By functionalizing this potent scaffold with an azide handle, we unlock the ability to "click" it onto a vast array of molecules, from small alkyne-tagged fragments in a drug discovery campaign to complex biomolecules within living systems. This guide serves as a detailed resource for researchers, chemists, and drug development professionals, providing not only the foundational knowledge but also actionable, field-tested protocols for leveraging this compound azides in cutting-edge research.

Part 1: The Core Components - A Deeper Dive

Section 1.1: The Power of Click Chemistry: CuAAC and SPAAC

Click chemistry offers a modular approach to synthesis, emphasizing reactions that are high-yield, stereospecific, and tolerant of a wide range of functional groups and solvents.[10] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the cornerstone of this philosophy.[10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The quintessential click reaction, CuAAC, utilizes a copper(I) catalyst to regioselectively join a terminal alkyne and an azide, exclusively forming the 1,4-disubstituted 1,2,3-triazole product.[4][11] The reaction is exceptionally reliable and robust. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate.[12][13] Ligands such as THPTA or TBTA are often employed to stabilize the Cu(I) oxidation state and increase reaction efficiency, particularly in aqueous or biological media.[13][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) To circumvent the potential cytotoxicity of copper catalysts in living systems, the strain-promoted variant was developed.[][15] SPAAC is a bioorthogonal reaction that does not require a metal catalyst.[][16] The driving force for the reaction is the high ring strain of a cyclooctyne derivative (e.g., DIBO, DBCO, BCN), which reacts rapidly and specifically with an azide to form a stable triazole.[17][18] This metal-free approach is ideal for applications in chemical biology, such as live-cell imaging and bioconjugation, where maintaining biological integrity is critical.[][19]

G cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow Azide_CuAAC Thiazole Azide Product_CuAAC 1,4-Triazole Product Azide_CuAAC->Product_CuAAC Alkyne_CuAAC Terminal Alkyne Alkyne_CuAAC->Product_CuAAC Catalyst Cu(I) Catalyst (CuSO₄ + NaAsc) Catalyst->Product_CuAAC Regioselective Cycloaddition Azide_SPAAC Thiazole Azide Product_SPAAC Triazole Product Azide_SPAAC->Product_SPAAC Alkyne_SPAAC Strained Alkyne (e.g., DBCO) Alkyne_SPAAC->Product_SPAAC Metal-Free Cycloaddition

CuAAC vs. SPAAC Click Chemistry Workflows.
Section 1.2: The this compound Scaffold: A Privileged Structure

The combination of piperazine and thiazole rings creates a molecular scaffold with significant therapeutic potential.

  • Thiazole: This five-membered heterocycle is found in numerous FDA-approved drugs, including the vitamin thiamine.[8] Its aromatic nature allows it to participate in various non-covalent interactions with biological targets, and it serves as a versatile building block in medicinal chemistry.[8]

  • Piperazine: This six-membered saturated heterocycle is a common constituent of centrally active agents.[6] Its basic nitrogens can be protonated at physiological pH, often improving aqueous solubility and pharmacokinetic properties. The piperazine ring provides a conformationally constrained yet flexible linker for optimizing ligand binding.[6][9]

Compounds incorporating both moieties have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antiplasmodial effects.[7][20][21]

Section 1.3: Synthesis of the Azide Precursor

The key starting material, an azide-functionalized this compound, can be synthesized through a straightforward and reliable multi-step process. A representative synthesis involves the acylation of a commercially available 2-(piperazin-1-yl)benzothiazole with a bromo- or chloroacetyl halide, followed by nucleophilic substitution with sodium azide.[22] This produces the key azide intermediate, ready for click chemistry applications.[22]

G Start This compound Step1_reagent + Bromoacetyl Bromide + Triethylamine (Base) Start->Step1_reagent Intermediate Bromoacetyl Intermediate Step1_reagent->Intermediate Step2_reagent + Sodium Azide (NaN₃) in Acetone/Water Intermediate->Step2_reagent Product 2-Azido-1-(4-(thiazol-2-yl) piperazin-1-yl)ethanone (Click-Ready Azide) Step2_reagent->Product

Synthetic workflow for the azide precursor.

Part 2: Applications and Protocols

Application Note 1: Synthesis of Novel Triazole-Thiazole Hybrids for Drug Discovery

Objective: To rapidly generate a library of novel molecular entities for high-throughput screening by coupling the this compound azide with a diverse set of terminal alkynes using CuAAC. The resulting 1,2,3-triazole ring acts as a stable and biocompatible linker that can also participate in hydrogen bonding and dipole interactions with biological targets.[2]

Causality Behind Experimental Choices:

  • Catalyst System: The use of CuSO₄ with sodium ascorbate is a convenient and highly effective method for generating the active Cu(I) catalyst in situ.[12]

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is chosen for its excellent water solubility, which simplifies the reaction setup and is compatible with a wider range of solvents and substrates compared to more hydrophobic ligands like TBTA.[13]

  • Solvent: A mixture of t-butanol and water is often used as it can solubilize a wide range of organic alkynes and the polar azide starting material, creating a homogenous reaction environment.

  • Purification: The high efficiency of the click reaction often simplifies purification. Silica gel chromatography is a standard and effective method for removing any unreacted starting materials and the copper catalyst.

Experimental Protocol: General Procedure for CuAAC

  • Preparation of Reagents:

    • Prepare stock solutions: 1 M Sodium Ascorbate in deionized water (freshly prepared), 100 mM CuSO₄ in deionized water, and 100 mM THPTA in deionized water.

    • Dissolve the terminal alkyne (1.0 eq) in a suitable solvent (e.g., t-BuOH/H₂O 1:1 mixture).

    • Dissolve the this compound azide (1.1 eq) in the same solvent system.

  • Reaction Setup:

    • In a reaction vial, add the solution of the terminal alkyne.

    • Add the solution of the thiazole azide.

    • Sequentially add the THPTA solution (0.1 eq), the CuSO₄ solution (0.05 eq), and finally the freshly prepared sodium ascorbate solution (0.5 eq). The order of addition is crucial to ensure proper complexation and reduction.

  • Reaction Execution:

    • Seal the vial and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with saturated aqueous NH₄Cl (to remove copper salts) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole hybrid.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterRecommended ValueRationale
Azide:Alkyne Ratio 1.1 : 1.0A slight excess of azide ensures complete consumption of the potentially more valuable alkyne.
CuSO₄ Loading 1-5 mol%Catalytic amount; higher loading may be needed for sluggish reactions.
Ligand:Copper Ratio 2:1 to 5:1A ligand excess stabilizes the Cu(I) catalyst and accelerates the reaction.[12]
Temperature Room TemperatureThe reaction is highly exothermic and typically proceeds efficiently without heating.[23]
Reaction Time 1-4 hoursVaries by substrate; monitor by TLC or LC-MS for completion.
Application Note 2: SPAAC for Labeling Alkyne-Modified Biomolecules

Objective: To conjugate the this compound azide to a biomolecule (e.g., a protein or oligonucleotide) that has been metabolically or synthetically functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). This method is ideal for fluorescent labeling, activity-based protein profiling, or creating antibody-drug conjugates.

Causality Behind Experimental Choices:

  • Bioorthogonality: SPAAC is chosen for its complete bioorthogonality. The absence of a copper catalyst prevents damage to sensitive biological macromolecules and avoids cellular toxicity, making it suitable for in vitro and in vivo applications.[][15]

  • Reaction Buffer: A phosphate-buffered saline (PBS) solution at physiological pH (7.4) is used to maintain the structural integrity and function of the biomolecule during the conjugation reaction.

  • Excess Reagent: A molar excess of the thiazole azide is used to drive the reaction to completion and ensure that all available alkyne sites on the biomolecule are labeled.

  • Purification: Size-Exclusion Chromatography (SEC) or dialysis is used to separate the labeled biomolecule from the unreacted small-molecule azide, based on the significant size difference.

Experimental Protocol: General Procedure for SPAAC Bioconjugation

  • Preparation of Biomolecule:

    • Prepare a solution of the alkyne-modified biomolecule (e.g., DBCO-protein) in a biocompatible buffer such as PBS (pH 7.4) at a known concentration (e.g., 1-5 mg/mL).

  • Preparation of Azide Label:

    • Prepare a concentrated stock solution of the this compound azide in a water-miscible organic solvent like DMSO. This minimizes the amount of organic solvent added to the aqueous reaction.

  • Conjugation Reaction:

    • To the biomolecule solution, add the thiazole azide stock solution to achieve a final molar excess of 10-50 equivalents relative to the biomolecule. The optimal excess should be determined empirically.

    • Gently mix or rock the reaction mixture at 4°C or room temperature. The choice of temperature depends on the stability of the biomolecule.

    • Allow the reaction to proceed for 4-24 hours. Reaction times are generally longer than CuAAC but are highly dependent on the specific strained alkyne used.[17][18]

  • Purification of the Conjugate:

    • Remove the excess unreacted azide label by passing the reaction mixture through a desalting column (e.g., PD-10) or by dialysis against PBS buffer.

    • Collect the fractions containing the purified protein conjugate.

  • Analysis and Characterization:

    • Confirm successful conjugation using SDS-PAGE (which may show a shift in molecular weight), UV-Vis spectroscopy (if the thiazole moiety has a distinct absorbance), or mass spectrometry (MALDI-TOF or ESI-MS) to determine the degree of labeling.

ParameterRecommended ValueRationale
Azide:Biomolecule Ratio 10-50 : 1A significant excess of the small molecule label drives the bimolecular reaction to completion.
Buffer System PBS, pH 7.4Maintains the stability and native conformation of most proteins and biomolecules.
Temperature 4°C to 25°CLower temperatures (4°C) are used for sensitive biomolecules to prevent degradation over long incubation times.
Reaction Time 4-24 hoursSPAAC kinetics are generally slower than CuAAC; longer times ensure high labeling efficiency.
Final DMSO % < 5% (v/v)High concentrations of organic solvents can denature proteins.

References

  • Debets, M. F., van der Doelen, C. W., Rutjes, F. P., & van Hest, J. C. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. [Link]

  • Ning, X., Guo, J., Wolfert, M. A., & Boons, G. J. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]

  • Ning, X., Guo, J., Wolfert, M. A., & Boons, G. J. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Utrecht University - UU Research Portal. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

  • Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • Díez-González, S., & Nolan, S. P. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]

  • Jiang, X., Kumar, D., & Zhan, P. (2019). Recent applications of click chemistry in drug discovery. PubMed. [Link]

  • Jiang, X., Kumar, D., & Zhan, P. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]

  • ResearchGate. (n.d.). a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. ResearchGate. [Link]

  • Ahamed, A., Kumar, A., & Chaturvedi, S. (2023). A Recent Concept of Importance: Click Chemistry. Cureus. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PubMed. [Link]

  • Raghavendra, N. M., Jyothsna, A., Rao, A. V., & Subrahmanyam, C. V. S. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. PubMed. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. [Link]

  • Kumar, D., Maruthi Kumar, S., Anusha, M., & Shahar, Yar, M. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. NIH. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. PMC - NIH. [Link]

  • Yang, M., & Song, Y. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. PMC - PubMed Central. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • ResearchGate. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. [Link]

  • Mohamed, D. M., Kheder, N. A., Sharaky, M., Nafie, M. S., Dawood, K. M., & Abbas, A. A. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. NIH. [Link]

  • Kumar, S., & Singh, B. K. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]

  • Stolar, T., Cvelbar, P. K., & Stolar, M. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journals. [Link]

  • Berkheij, M., van der Sluis, L., van Maarseveen, J., & Sewing, C. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. [Link]

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Application Note: A Robust Solid-Phase Strategy for the Synthesis of 2-(Piperazin-1-yl)thiazole Analog Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(piperazin-1-yl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Molecules incorporating this motif have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiplasmodial properties.[1][2][3] The piperazine ring, in particular, is a common feature in FDA-approved drugs, valued for its ability to improve physicochemical properties and engage in critical interactions with biological targets.[2]

Combinatorial chemistry, facilitated by solid-phase synthesis (SPS), offers a powerful platform for the rapid generation of diverse compound libraries for drug discovery.[2] SPS streamlines the synthetic process by anchoring the growing molecule to an insoluble resin support, which simplifies purification to simple filtration and washing steps, thereby enabling high-throughput synthesis.[4]

This application note provides a detailed, field-proven protocol for the solid-phase synthesis of a library of this compound analogs. The strategy is built upon a well-established workflow that involves the on-resin construction of the thiazole ring, followed by the introduction and subsequent derivatization of the piperazine moiety. This approach allows for the systematic variation of substituents at multiple points of the scaffold, making it an ideal method for structure-activity relationship (SAR) studies.

Principle of the Synthesis

The described methodology employs a resin-bound amino acid as the starting point. The synthesis proceeds through several key on-resin transformations:

  • Thiourea Formation: Conversion of the resin-bound amine to a thiourea derivative.

  • Hantzsch Thiazole Synthesis: Cyclization with an α-haloketone to form the core thiazole ring.

  • Piperazine Installation: Nucleophilic displacement of a leaving group on the thiazole ring with a protected piperazine.

  • Diversification: Deprotection and subsequent acylation of the piperazine nitrogen to introduce the final element of diversity.

  • Cleavage: Release of the final compound from the solid support using strong acid.

This sequential approach ensures that each reaction can be driven to completion and monitored before proceeding to the next step, a hallmark of a robust solid-phase protocol.

Experimental Protocols & Methodologies

PART 1: Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
p-Methylbenzhydrylamine (MBHA) Resin100-200 mesh, 1% DVBAAPPTec, MilliporeSigma
Fmoc-L-amino acidsSynthesis GradeAAPPTec, Chem-Impex
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeMilliporeSigma
Fluorenylmethyloxycarbonyl isothiocyanate (Fmoc-NCS)≥95%MilliporeSigma
PiperidineACS GradeFisher Scientific
1,3-Dichloroacetone≥98%MilliporeSigma, TCI
Boc-piperazine≥98%Combi-Blocks, TCI
Trifluoroacetic acid (TFA)Reagent GradeMilliporeSigma
Dichloromethane (DCM)ACS GradeFisher Scientific
N,N-Dimethylformamide (DMF)ACS GradeFisher Scientific
Diisopropylethylamine (DIPEA)Synthesis GradeMilliporeSigma
Carboxylic Acids (for R² diversity)VariousCombi-Blocks, MilliporeSigma

Causality Behind Resin Choice: MBHA (p-Methylbenzhydrylamine) resin is selected because it is an amide-generating resin that is stable to the basic conditions required for Fmoc deprotection but is readily cleaved under strong acidic conditions (e.g., HF or high-concentration TFA), ensuring the integrity of the molecule during synthesis and its efficient release at the final step.

PART 2: On-Resin Synthesis Workflow

The entire synthesis can be performed manually in polypropylene syringes fitted with a frit or adapted for automated synthesizers. The workflow is designed to be modular, allowing for checkpoints and analysis.

G cluster_loading Step 1: Resin Loading cluster_deprotection1 Step 2: Fmoc Deprotection cluster_thiourea Step 3: Thiourea Formation cluster_cyclization Step 4: Thiazole Cyclization cluster_piperazine Step 5: Piperazine Coupling cluster_deprotection2 Step 6: Boc Deprotection cluster_acylation Step 7: Final Acylation cluster_cleavage Step 8: Cleavage & Purification Load Fmoc-AA Loading on MBHA Resin Deprot1 Piperidine/DMF Load->Deprot1 Thiourea Fmoc-NCS; Piperidine/DMF Deprot1->Thiourea Cyclize 1,3-Dichloroacetone Thiourea->Cyclize PipCouple Boc-Piperazine Cyclize->PipCouple Deprot2 TFA/DCM PipCouple->Deprot2 Acylate R²-COOH / DIC Deprot2->Acylate Cleave HF or TFA Cocktail Acylate->Cleave G Resin_NH2 Resin-NH₂ Resin_Thiourea Resin-Thiourea (C=S stretch visible) Resin_NH2->Resin_Thiourea Step 3 FTIR FT-IR Analysis Resin_Thiourea->FTIR Monitor Resin_Thiazole Resin-Thiazole (C=S stretch absent) FTIR->Resin_Thiazole Confirm Reaction

Caption: Using FT-IR to monitor the conversion of thiourea to thiazole on-resin.

Characterization of Final Compounds

Final, purified compounds should be characterized by standard analytical techniques to confirm identity and purity.

Compound IDR¹ (Amino Acid)R² (Carboxylic Acid)Expected Mass [M+H]⁺Purity (HPLC @ 254 nm)
Ex-1 4-Nitro-Phenylalanine4-Methoxybenzoic acidCalculated Value>95%
Ex-2 LeucineCyclohexanecarboxylic acidCalculated Value>95%
Ex-3 Valine2-Naphthoic acidCalculated Value>95%

Conclusion

This application note details a comprehensive and robust solid-phase synthesis strategy for producing libraries of this compound analogs. The protocol is designed with clear checkpoints and leverages established, reliable chemical transformations. By explaining the rationale behind key steps, such as the choice of resin and the use of scavengers, this guide provides researchers with a trustworthy and adaptable workflow. This method is highly suitable for generating diverse compound sets for screening in drug discovery programs, enabling the efficient exploration of the chemical space around this important pharmacological scaffold.

References

  • Pasquinucci, L., et al. (2012). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.

  • Vaidehi, N., et al. (2002). A solid-phase strategy for the synthesis of diverse piperazine- and piperidine-containing compounds. Journal of Combinatorial Chemistry, 4(2), 153-162.

  • Raghavendra, N. M., et al. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 820-823.

  • Stieber, F., et al. (2007). Traceless Solid-Phase Synthesis of 2-Aminothiazoles: Receptor Tyrosine Kinase Inhibitors with Dual Selectivity for Tie-2 and VEGFR-2. Angewandte Chemie International Edition, 46(5), 754-757.

  • Nefzi, A., et al. (2018). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 23(12), 3196.

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.

  • Fields, C. G., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

  • Aapptec. (n.d.). Cleavage Cocktails. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

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Application Notes and Protocols: A Guide to the Scale-up Synthesis of 2-(piperazin-1-yl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazinyl-Thiazole Scaffold

The convergence of the piperazine and thiazole heterocyclic systems within a single molecular framework has yielded a plethora of compounds with significant pharmacological interest. The piperazine moiety, a common pharmacophore, is known to improve the pharmacokinetic profile of drug candidates, including their solubility and bioavailability. Thiazole rings are also prevalent in a wide array of biologically active compounds, contributing to diverse therapeutic effects. The title compound, 2-(piperazin-1-yl)thiazole hydrochloride, represents a key building block in medicinal chemistry, serving as a precursor for the synthesis of more complex molecules with potential applications in various disease areas.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound hydrochloride. The protocols detailed herein are designed with scientific integrity, emphasizing safety, reproducibility, and a thorough understanding of the underlying chemical principles.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The most direct and industrially viable route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the thiazole ring by the nucleophilic secondary amine of piperazine.

Reaction Mechanism: Addition-Elimination Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[1][2][3][4][5][6][7]

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of piperazine at the C2 position of 2-bromothiazole. This position is electron-deficient due to the electronegativity of the neighboring nitrogen and sulfur atoms within the thiazole ring. This attack disrupts the aromaticity of the thiazole ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Elimination of the Leaving Group and Aromatization: In the second step, the aromaticity of the thiazole ring is restored through the expulsion of the bromide leaving group. This elimination step is typically the slower, rate-determining step of the overall reaction.

The overall transformation is a robust and efficient method for the formation of the C-N bond between the piperazine and thiazole rings.

Diagram: Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2-bromothiazole 2-Bromothiazole meisenheimer Resonance-Stabilized Intermediate 2-bromothiazole->meisenheimer + Piperazine piperazine Piperazine product This compound meisenheimer->product - Br⁻ bromide Br⁻ meisenheimer->bromide

Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocols

PART 1: Synthesis of this compound (Free Base)

This protocol is designed for a laboratory scale and includes considerations for scaling up to multi-gram quantities.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
2-Bromothiazole164.0310.0 g0.061Corrosive, handle with care.
Piperazine (anhydrous)86.1426.3 g0.305Hygroscopic, ensure anhydrous conditions.[8][9][10][11][12][13]
Triethylamine (Et₃N)101.199.3 mL0.067Acts as a base to neutralize the HBr byproduct.
Isopropanol (IPA)60.10100 mL-Reaction solvent.

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a temperature probe.

  • Heating mantle with a stirrer.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask under an inert atmosphere, add piperazine (5 equivalents) and isopropanol. Begin stirring to form a slurry.

  • Reagent Addition: In a separate flask, dissolve 2-bromothiazole (1 equivalent) and triethylamine (1.1 equivalents) in isopropanol.

  • Reaction Execution: Slowly add the 2-bromothiazole solution to the piperazine slurry at room temperature. An exotherm may be observed.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any precipitated salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the isopropanol.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and triethylamine hydrobromide. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Free Base: Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude this compound as an oil or a low-melting solid.

PART 2: Formation and Purification of this compound hydrochloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityNotes
Crude this compound169.25(from previous step)-
Hydrochloric acid (in isopropanol or dioxane)36.46(titrated addition)Anhydrous solution is preferred to avoid introducing water.[14][15][16][17]
Isopropanol (IPA) or Ethanol (EtOH)-(for recrystallization)-

Procedure:

  • Dissolution: Dissolve the crude this compound free base in a minimal amount of isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol or dioxane dropwise to the stirred solution of the free base. The hydrochloride salt will precipitate out of the solution. Monitor the pH to ensure complete salt formation (pH ~ 2-3).

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours to allow for complete precipitation. The mixture can be cooled in an ice bath to maximize yield.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any residual impurities.

  • Drying: Dry the purified this compound hydrochloride in a vacuum oven at 40-50°C to a constant weight.

Diagram: Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of Free Base cluster_purification Purification and Salt Formation A 1. Reaction Setup: Piperazine + IPA B 2. Reagent Addition: 2-Bromothiazole + Et3N in IPA A->B C 3. Reaction: Reflux for 4-6h B->C D 4. Work-up: Filter and Concentrate C->D E 5. Extraction: DCM/Water D->E F 6. Isolation: Crude Free Base E->F G 1. Dissolution: Crude in IPA/EtOH F->G Proceed to Purification H 2. Acidification: Add HCl solution G->H I 3. Crystallization: Stir and Cool H->I J 4. Isolation: Vacuum Filtration I->J K 5. Washing: Cold IPA/Ether J->K L 6. Drying: Vacuum Oven K->L

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Scale-up Considerations

Transitioning from a laboratory-scale synthesis to a larger, pilot-plant, or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[15]

  • Thermal Management: The nucleophilic aromatic substitution can be exothermic, especially during the initial addition of reagents. On a larger scale, efficient heat dissipation is crucial. The use of a jacketed reactor with controlled heating and cooling is recommended. The rate of addition of the 2-bromothiazole solution should be carefully controlled to manage the exotherm.

  • Mixing: Efficient mixing is critical to ensure homogeneity and prevent localized "hot spots." A mechanical stirrer with appropriate impeller design is necessary for larger reaction volumes.

  • Reagent Stoichiometry: While a large excess of piperazine is feasible on a lab scale for driving the reaction to completion, on a larger scale, this can lead to significant waste and complex downstream processing. Optimization of the piperazine equivalents (e.g., reducing to 2-3 equivalents) and reaction time should be investigated.

  • Solvent Selection and Recovery: Isopropanol is a good choice of solvent. For scale-up, consider the ease of solvent recovery and recycling to improve the process economy and reduce environmental impact.

  • Product Isolation and Purification: Filtration of large quantities of solids requires appropriate equipment such as a Nutsche filter dryer. The recrystallization process should be optimized to ensure consistent particle size and purity.

Analytical Characterization

The identity and purity of the final product, this compound hydrochloride, should be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will confirm the presence of the thiazole and piperazine ring protons. Expected signals would include doublets for the thiazole protons and multiplets for the piperazine protons.

    • ¹³C NMR: The carbon NMR spectrum will show the characteristic chemical shifts for the carbon atoms in the thiazole and piperazine rings.[18][19][20][21][22]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching (from the protonated piperazine), C-H stretching, C=N, and C-S stretching vibrations of the thiazole ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A suitable method should be developed to separate the product from any starting materials or byproducts.

  • Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Safety and Handling

Adherence to strict safety protocols is paramount during the synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10][11][12][13][14][23][24]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

  • Reagent Handling:

    • 2-Bromothiazole: Is a corrosive and lachrymatory compound. Handle with extreme care.

    • Piperazine: Is a corrosive solid and can cause severe skin burns and eye damage. It is also hygroscopic and should be handled in a dry environment.[8][9][10][11][12][13]

    • Triethylamine: Is a flammable and corrosive liquid with a strong odor.

    • Hydrochloric Acid: Concentrated solutions are highly corrosive.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of this compound hydrochloride. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures and safety precautions, researchers can confidently produce this valuable building block for further drug discovery and development efforts. The considerations for scale-up offer a pathway for transitioning this synthesis from the laboratory to larger-scale production.

References

  • Nucleophilic aromatic substitution. In: Wikipedia. Accessed January 12, 2026. [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Accessed January 12, 2026. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Accessed January 12, 2026. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Accessed January 12, 2026. [Link]

  • Chad's Prep. Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Published March 16, 2021. Accessed January 12, 2026. [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reactions - Mechanism & Examples. YouTube. Published January 19, 2019. Accessed January 12, 2026. [Link]

  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. Accessed January 12, 2026. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Accessed January 12, 2026. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. Accessed January 12, 2026. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Accessed January 12, 2026. [Link]

  • Amine and HCl - salt formation reaction. YouTube. Published June 6, 2022. Accessed January 12, 2026. [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. Accessed January 12, 2026. [Link]

  • Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2- hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. Taylor & Francis Online. Accessed January 12, 2026. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Accessed January 12, 2026. [Link]

  • 1H and 13C NMR correlations between the calculated and experimental data. ResearchGate. Accessed January 12, 2026. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Accessed January 12, 2026. [Link]

  • Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. ResearchGate. Accessed January 12, 2026. [Link]

  • SAFETY DATA SHEET - ChemDmart. ChemDmart. Accessed January 12, 2026. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Accessed January 12, 2026. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Accessed January 12, 2026. [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Accessed January 12, 2026. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. Royal Society of Chemistry. Accessed January 12, 2026. [Link]

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Topic: Strategic Formulation of 2-(piperazin-1-yl)thiazole for Robust In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Senior Application Scientist, Preclinical Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transition of a novel chemical entity (NCE) from discovery to in vivo testing is a critical juncture where the success of a research program often hinges on the biopharmaceutical properties of the molecule. 2-(piperazin-1-yl)thiazole, a heterocyclic compound featuring moieties common in many bioactive agents, presents a unique set of formulation challenges and opportunities. A poorly designed formulation can lead to erroneous pharmacokinetic (PK) and toxicological (Tox) data, masking the true potential of the compound. This guide provides a comprehensive, experience-driven framework for the systematic development of formulations for this compound, ensuring maximal exposure and reproducible results in preclinical animal models. We will move beyond simple recipes to explain the fundamental principles and decision-making processes that underpin a successful formulation strategy.

Section 1: The Cornerstone of Formulation: Pre-formulation Physicochemical Characterization

Expertise & Experience: Before any vehicle is selected, a thorough understanding of the active pharmaceutical ingredient (API) is non-negotiable.[1][2] This initial characterization phase is the single most important factor in preventing costly failures and delays. The limited amount of API typically available at this stage necessitates an efficient and targeted analytical approach.[1] Our objective is to build a comprehensive physicochemical profile of this compound to inform a logical formulation path.

Key Physicochemical Parameters for this compound:

A series of foundational experiments are required to elucidate the properties of the NCE. These include determining aqueous solubility, pKa, Log P, and solid-state characteristics.[1][3]

Parameter Hypothetical Value Significance & Formulation Implications
Molecular Weight 169.25 g/mol Foundational for all concentration and dosage calculations.[4]
Appearance White to off-white crystalline solidProvides a baseline for visual inspection of formulations for dissolution or degradation (e.g., discoloration).
Aqueous Solubility (pH 7.4) < 0.1 mg/mLPoorly soluble. This is the primary challenge. A simple aqueous solution is not feasible for achieving high dose levels.[2]
pKa (Predicted) pKa1 ≈ 3.5 (Thiazole N)pKa2 ≈ 8.4 (Piperazine N)Weakly basic. The piperazine moiety can be protonated. This suggests a "pH-adjustment" strategy to form a soluble salt in acidic conditions is a primary avenue to explore.
Log P (Predicted) 0.8Moderately lipophilic. This value suggests reasonable membrane permeability but also contributes to low aqueous solubility.[4]
Melting Point ~96 °CIndicates a stable crystalline solid. A relatively low melting point may require monitoring during high-energy processing like nano-milling.[5]
Chemical Stability Stable at neutral pH; potential for degradation at extreme pH or under oxidative stress.Stability studies are crucial. The formulation must not cause degradation of the API.[2][6]

Section 2: The Formulation Decision Matrix: From Data to Delivery System

Trustworthiness: The choice of formulation is not arbitrary; it is a direct, logical consequence of the pre-formulation data. The goal is to maximize exposure for safety and efficacy testing while using the simplest, safest, and most appropriate vehicle system.[2][7] We must always balance the need for high concentration with the physiological tolerance of the animal model.[8]

The following workflow diagram illustrates the decision-making process for selecting a suitable formulation for this compound, based on its characterization as a poorly soluble weak base.

Caption: Formulation selection workflow for this compound.

Based on this logic, the two most promising and straightforward approaches are:

  • pH-Adjusted Aqueous Solution: Leveraging the basic piperazine nitrogen to form a soluble salt at a lower pH.

  • Aqueous Suspension: For higher doses or if the acidic pH proves to be a stability or tolerability issue.

Section 3: Step-by-Step Formulation Protocols

Authoritative Grounding: The following protocols are designed to be robust and reproducible. All components should be pharmaceutical grade where available, and procedures must be conducted to minimize contamination.[9] For parenteral administration, sterility is paramount.[9][10]

Protocol 1: Preparation of a 10 mg/mL pH-Adjusted Oral Solution

Principle: This protocol utilizes the weak base property of this compound. By adding a pharmaceutically acceptable acid, we protonate the piperazine ring, forming a water-soluble salt in situ. This is often the preferred method for oral dosing due to its simplicity and potential for good absorption.

Materials:

  • This compound API

  • 0.1 N Hydrochloric Acid (HCl), pharmaceutical grade

  • Sterile Water for Injection (or Purified Water for oral use)

  • pH meter, calibrated

  • Sterile magnetic stir bar and stir plate

  • Sterile volumetric flask

  • Sterile storage vials[9]

Methodology:

  • Weigh API: Accurately weigh 100 mg of this compound and place it into a 10 mL sterile volumetric flask.

  • Initial Vehicle Addition: Add approximately 7 mL of sterile water to the flask. The API will not dissolve and will appear as a slurry.

  • pH Adjustment (Solubilization): While stirring continuously, slowly add 0.1 N HCl dropwise. Monitor the solution visually. As the pH drops, the API will begin to dissolve.

  • Monitor pH: Periodically measure the pH of the solution. Continue adding acid until all the solid material has completely dissolved. The final pH should typically be in the range of 3.0 - 4.5. Do not "overshoot" the pH, as extreme acidity can cause tolerability issues in animals and potentially degrade the compound.

  • Final Volume Adjustment: Once the API is fully dissolved, bring the flask to the final volume of 10 mL with sterile water.

  • Final Mixing and QC: Cap the flask and invert several times to ensure homogeneity. Perform final quality control checks as described in Section 4.

  • Storage: Store in a sterile, sealed vial, protected from light, at 2-8°C. The stability of this formulation should be determined, but as a guideline, it should be prepared fresh, ideally for use within 7 days.[9]

Protocol 2: Preparation of a 25 mg/mL Aqueous Suspension for Oral Gavage

Principle: When higher doses are required that exceed the solubility limit even with pH adjustment, a suspension is the next logical choice.[3] The key to a good suspension is ensuring particle size uniformity and preventing settling. This is achieved by using a wetting agent and a suspending (viscosity-modifying) agent.

Materials:

  • This compound API (micronized, if possible)

  • Tween® 80 (Polysorbate 80)

  • 0.5% (w/v) Methylcellulose (or Hydroxypropyl Methylcellulose - HPMC) in purified water

  • Mortar and pestle (or homogenizer)

  • Graduated cylinders

  • Sterile magnetic stir bar and stir plate

  • Sterile storage vials

Methodology:

  • Weigh API: Accurately weigh 250 mg of micronized this compound.

  • Prepare Wetting Paste (Levigation): In a clean mortar, add a few drops of Tween® 80 to the API powder. Gently triturate with the pestle to form a smooth, uniform paste.

    • Rationale: This critical step coats the hydrophobic API particles, allowing them to be dispersed evenly in the aqueous vehicle rather than clumping together.

  • Prepare Suspending Vehicle: In a separate beaker, prepare the 0.5% methylcellulose solution in water. This will serve as the bulk vehicle.

  • Incorporate Paste into Vehicle: Gradually add the 0.5% methylcellulose solution to the mortar while continuously triturating to slowly dilute the paste.

  • Transfer and Final Volume: Transfer the contents to a 10 mL graduated cylinder. Rinse the mortar with small aliquots of the remaining vehicle to ensure a complete transfer of the API. Adjust to the final volume of 10 mL.

  • Homogenization: Stir the final suspension with a magnetic stir bar for at least 30 minutes to ensure uniformity. For best results, a brief treatment with a low-power homogenizer can improve particle dispersion.

  • Storage and Handling: Store in a sealed vial at 2-8°C. Crucially, the suspension must be shaken vigorously before each dose is drawn to ensure dose uniformity.

Section 4: Mandatory Quality Control for In Vivo Formulations

Expertise & Experience: A formulation is not complete until it is verified. Quality Control (QC) is a non-negotiable step to ensure that the dose administered is accurate, safe, and consistent, thereby guaranteeing the integrity of the in vivo study.[11][12] Every batch of formulation must undergo a minimum set of QC checks before being released for animal dosing.[13]

Caption: Essential Quality Control workflow for preclinical formulations.

QC Test Protocols:

  • Visual Inspection: The formulation should be free of any unexpected particulates, discoloration, or phase separation. Solutions must be clear. Suspensions should appear uniform upon shaking and not contain large agglomerates.[9]

  • pH Measurement: For pH-adjusted solutions, verify that the final pH is within the target range (e.g., pH 3.5 ± 0.5).

  • Particle Size (for suspensions): If possible, use microscopy or laser diffraction to confirm that the particle size is within an acceptable range and that there are no oversized particles, which could affect absorption and syringeability.

  • Sterility (for parenteral routes): For any formulation intended for injection (e.g., IV, IP, SC), it must be sterile. This is typically achieved by passing the final solution through a 0.22 µm syringe filter into a sterile vial.[9][10]

Section 5: Administration and Handling for In Vivo Studies

Trustworthiness: Proper handling and administration are as critical as the formulation itself.[8] The formulation must be delivered accurately to the animal to generate meaningful data.

  • Dosing Volume: The volume administered must be appropriate for the species being studied. For mice, oral gavage volumes should typically not exceed 10 mL/kg.[14]

  • Route of Administration: The choice of route (e.g., oral, intraperitoneal) must be consistent with the study goals and approved by the relevant animal care and use committee.[9]

  • Suspension Handling: As emphasized, suspensions must be mixed thoroughly immediately before drawing each dose to prevent settling and ensure accurate dosing. A magnetic stirrer can be used to keep the suspension homogenous during the dosing procedure for a group of animals.

  • Labeling and Storage: All formulation vials must be clearly labeled with the compound name, concentration, vehicle composition, preparation date, and expiration date.[10] Unless stability data indicates otherwise, formulations should be stored at 2-8°C and protected from light.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • Biological Quality Control Assay Validation Services. InVivo Biosystems. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Designing formulations for preclinical and early stage clinical studies. Quay Pharma. [Link]

  • What Are Excipients? 9 Common Examples. Colorcon. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • parenteral excipients. Ashland. [Link]

  • Preparation, Storage and Labeling of Drug and Chemical Formulations. University of Washington Office of Animal Welfare. [Link]

  • Pharmaceutical excipients. ResearchGate. [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • Preclinical Formulation Development. SGS. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. [Link]

  • Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. [Link]

  • 2-Piperazin-1-yl-1,3-benzothiazole. PubChem. [Link]

  • Quality Control for In Vivo Assays. Creative Biolabs. [Link]

  • Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. SciSpace. [Link]

  • In Vivo Assay Guidelines. NCBI Bookshelf. [Link]

  • 1-(Thiazol-2-yl)piperazine. PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(piperazin-1-yl)thiazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately improve your synthetic yield and purity.

The primary synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide (typically bromine or chlorine) from the C2 position of the thiazole ring by one of the nitrogen atoms of piperazine. While seemingly straightforward, this reaction is sensitive to a number of variables that can significantly impact its success.

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis. Each problem is followed by a series of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Low product yield is the most frequent issue. A systematic diagnosis is key to identifying the root cause.

The reaction may not have proceeded to completion, leaving significant amounts of starting material.

  • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A persistent spot corresponding to the starting 2-halothiazole indicates an incomplete reaction.

  • Solutions:

    • Extend Reaction Time: SNAr reactions on heteroaromatic systems can be slower than anticipated. If monitoring shows the reaction is progressing, albeit slowly, extending the reaction time is a simple first step.

    • Increase Temperature: The rate of SNAr reactions is highly temperature-dependent. A modest increase in temperature (e.g., from 80 °C to 100 °C) can dramatically accelerate the reaction. However, be cautious of potential side reactions or degradation at excessively high temperatures.

    • Solvent Choice: The polarity of the solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[1][2] Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can effectively solvate the intermediate and accelerate the reaction.[3] If you are using a less polar solvent like THF or acetonitrile, switching to DMF or DMSO could provide a significant rate enhancement.

The quality and ratio of your starting materials are critical.

  • Diagnosis: Review the specifications of your reagents. Are they fresh? Have they been stored correctly?

  • Solutions:

    • Use Anhydrous Piperazine: Piperazine is hygroscopic and commonly available as a hexahydrate.[4][5] The presence of water can interfere with the reaction. Using anhydrous piperazine is highly recommended.[6][7] If only the hydrate is available, you must account for the mass of the water to ensure the correct molar ratio is used.

    • Control Stoichiometry to Prevent Di-substitution: A common side reaction is the reaction of a second molecule of 2-halothiazole with the newly formed product, leading to a 1,4-di(thiazol-2-yl)piperazine byproduct.[8] To minimize this, a molar excess of piperazine (typically 2 to 5 equivalents) is used. This statistical advantage ensures the 2-halothiazole is more likely to encounter a molecule of free piperazine than the product.

The nature of the halide on the thiazole ring affects reactivity.

  • Diagnosis: The reaction is clean but extremely slow, even at elevated temperatures.

  • Solution: The reactivity order for leaving groups in SNAr reactions is generally F > Cl > Br > I, which is opposite to SN2 reactions.[9] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. While 2-fluorothiazole would be the most reactive, it is less common. Between the more readily available starting materials, 2-chlorothiazole is often more reactive than 2-bromothiazole. If your synthesis with 2-bromothiazole is sluggish, consider switching to 2-chlorothiazole.

Problem 2: Presence of Significant Impurities

Even with a good yield, purification can be challenging due to the formation of byproducts.

Due to the necessary excess used in the reaction, unreacted piperazine is the most common impurity.

  • Diagnosis: Piperazine is highly polar and basic. It often appears as a baseline spot on TLC and can be detected by LC-MS.

  • Solution: Acid-Base Extraction: An effective workup is crucial. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the bulk of the polar solvent (like DMF or DMSO). Subsequently, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). The basic piperazine will be protonated and move into the aqueous layer, while the desired product remains in the organic layer. Finally, wash with brine and dry the organic layer.

As mentioned, this di-substituted impurity can form if the stoichiometry is not carefully controlled.

  • Diagnosis: This byproduct will have a significantly higher molecular weight, easily identifiable by LC-MS. It is also less polar than the desired mono-substituted product.

  • Solution: Column Chromatography: If the byproduct has formed, it must be separated by column chromatography.

    • Solvent System: A gradient elution starting with a less polar solvent (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is effective.

    • Tailing Prevention: this compound is a basic compound and can "tail" on standard silica gel. To obtain sharp peaks and good separation, add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to your eluent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and temperature for this reaction?

A1: Polar aprotic solvents are generally the best choice.[3]

  • DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide) are excellent choices that promote high reaction rates. Typical temperatures range from 80 °C to 120 °C.

  • Acetonitrile (ACN) or THF (Tetrahydrofuran) can also be used, but may require higher temperatures or longer reaction times.[10]

  • Alcohols (e.g., isopropanol) can be used but may lead to side reactions and are generally less effective than polar aprotic solvents.

The optimal temperature is a balance between reaction rate and stability. A good starting point is 100 °C in DMF.

Q2: Is an additional base, like potassium carbonate, required?

A2: No, an external base is generally not necessary. Piperazine itself is a base and acts as its own acid scavenger. The reaction generates one equivalent of H-X (e.g., HBr or HCl), which is neutralized by a second equivalent of piperazine, forming piperazine hydrohalide salt. This is another reason why using an excess of piperazine is essential.

Q3: How can I effectively monitor the reaction?

A3: TLC is the most common method. Use a solvent system that gives good separation between your starting 2-halothiazole and the product. A typical system is 10-20% methanol in dichloromethane or 50% ethyl acetate in hexanes. The product, being more polar, will have a lower Rf value than the starting halide. Staining with potassium permanganate can help visualize the spots. For more precise tracking, LC-MS is ideal as it confirms the mass of the product and starting materials.

Q4: My final product is an oil, but I've seen it reported as a solid. How can I crystallize it?

A4: The free base of this compound can sometimes be a persistent oil, especially if trace impurities are present.

  • Purification: First, ensure the material is highly pure via column chromatography.

  • Salt Formation: The most reliable method for obtaining a stable, crystalline solid is to form a salt. Dissolve the purified oil in a suitable solvent like isopropanol or ethyl acetate and add a solution of an acid (e.g., HCl in ether/dioxane, or a solution of citric acid or maleic acid). The resulting salt will often precipitate and can be collected by filtration.

  • Trituration: If you need the free base as a solid, try trituration. This involves repeatedly washing the oil with a non-polar solvent like hexanes or diethyl ether, which can induce crystallization by removing minor impurities that inhibit the process.

Data & Protocols

Table 1: Comparison of Reaction Conditions

This table summarizes typical conditions and expected outcomes. The exact yield will depend on the specific scale and purity of reagents.

EntryHalidePiperazine (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
12-Bromothiazole3DMF1006-875-85
22-Chlorothiazole3DMF1004-680-90
32-Bromothiazole3Acetonitrile80 (Reflux)12-1860-70
42-Bromothiazole1.1DMF100840-50*

*Note the significant decrease in yield and increase in di-substituted byproduct when using a near-stoichiometric amount of piperazine.

General Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous piperazine (3.0 equivalents).

  • Solvent: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).

  • Reagent Addition: Add 2-bromothiazole (1.0 equivalent) to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to 100 °C and maintain for 6 hours.

  • Monitoring: Monitor the reaction by TLC (10% MeOH/DCM) until the 2-bromothiazole spot is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water (3x) to remove DMF.

    • Wash the organic layer with 1M HCl (2x) to remove excess piperazine.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-10% Methanol in Dichloromethane + 1% Triethylamine) to afford the pure product.

Visualizations

Reaction Workflow

G reagents 1. Combine Anhydrous Piperazine & 2-Halothiazole in DMF reaction 2. Heat Reaction (e.g., 100 °C) reagents->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete? workup 4. Aqueous Workup & Acid Wash monitor->workup Complete purify 5. Column Chromatography workup->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis.

Troubleshooting Low Yield

G cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions start Low Yield Observed check_sm Check TLC/LC-MS: Is starting material (SM) present? start->check_sm incomplete Diagnosis: Incomplete Reaction check_sm->incomplete  Yes side_products Diagnosis: Side Reactions / Degradation check_sm->side_products  No solution1a Increase Time / Temp incomplete->solution1a solution1b Switch to Polar Aprotic Solvent (DMF, DMSO) incomplete->solution1b solution2a Use >3 equiv. Piperazine (Anhydrous) side_products->solution2a solution2b Verify Reagent Purity side_products->solution2b solution2c Lower Temperature side_products->solution2c

Caption: Decision tree for diagnosing low product yield.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress. Retrieved January 8, 2026, from [Link]

  • Alarcón-Espósito, J., et al. (2017). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (n.d.). Semantic Scholar. Retrieved January 8, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020). PubMed Central. Retrieved January 8, 2026, from [Link]

  • Piperazine. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). (2022). YouTube. Retrieved January 8, 2026, from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PubMed Central. Retrieved January 8, 2026, from [Link]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI. Retrieved January 8, 2026, from [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents. (2021). RSC Publishing. Retrieved January 8, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 8, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • PIPERAZINE (Anhydrous) 98% (For Synthesis). (n.d.). Cynor Laboratories. Retrieved January 8, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 8, 2026, from [Link]

  • Selective N-Arylation or N,N′-Diarylation of Piperazine. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Purification of 2-aminothiazole. (n.d.). Google Patents.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

  • A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (n.d.). Indian Academy of Sciences. Retrieved January 8, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles. (2021). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-(piperazin-1-yl)thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(piperazin-1-yl)thiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. The following question-and-answer format provides in-depth, experience-driven insights to help you troubleshoot and optimize your reactions.

I. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing significant amounts of a bis-thiazole impurity. What is the likely cause and how can I prevent it?

Answer:

The formation of a bis-thiazole impurity, where a single piperazine molecule is alkylated by two thiazole units, is a common side reaction. This typically occurs when piperazine itself is used as the nucleophile.

Causality: Piperazine has two secondary amine nitrogens, both of which are nucleophilic. In the reaction with a 2-halothiazole or a related electrophilic thiazole derivative, the initial product, 2-(piperazin-1-yl)thiazole, still possesses a free secondary amine. This free amine can then react with a second molecule of the electrophilic thiazole, leading to the undesired bis-substituted product.

Mitigation Strategies:

  • Use of a Monoprotected Piperazine: The most effective way to prevent this side reaction is to use a monoprotected piperazine derivative, such as N-Boc-piperazine (tert-butyloxycarbonyl-piperazine).[1] The Boc protecting group renders one of the piperazine nitrogens non-nucleophilic, ensuring that only a single substitution occurs on the thiazole ring. The Boc group can then be readily removed under acidic conditions to yield the desired product.

  • Control of Stoichiometry: While less reliable, using a large excess of piperazine can statistically favor the mono-substitution product. However, this often leads to purification challenges in removing the excess piperazine.

  • Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can also help to reduce the rate of the second substitution reaction.[2] Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial to stop the reaction once the desired product is formed.[2]

FAQ 2: My reaction yield is low, and I have a complex mixture of byproducts. What are the potential issues?

Answer:

Low yields and complex byproduct profiles in the synthesis of 2-(piperazin-1-yl)thiazoles can stem from several factors, primarily related to the chosen synthetic route and the stability of the starting materials. Two common routes are the Hantzsch thiazole synthesis followed by piperazine addition, and the direct coupling of a 2-halothiazole with piperazine (e.g., Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution).

Potential Issues & Solutions:

A. Hantzsch Thiazole Synthesis Route:

  • Side Reactions in Thiazole Formation: The initial Hantzsch synthesis of the thiazole ring itself can be prone to side reactions.[2] For instance, the formation of isomeric impurities like 2-imino-2,3-dihydrothiazoles can occur, especially under acidic conditions.[2]

    • Solution: Maintain neutral or slightly basic conditions during the Hantzsch cyclization to favor the desired 2-aminothiazole isomer.[2] The purity of the α-haloketone and thiourea starting materials is also critical.[2]

  • Instability of α-Haloketones: The α-haloketone precursors used in the Hantzsch synthesis can be unstable and prone to decomposition, leading to lower yields of the thiazole intermediate.[2]

    • Solution: Use freshly prepared or properly stored α-haloketones.[2]

B. Direct Coupling Routes (Buchwald-Hartwig/SNAr):

  • Dehalogenation of the 2-Halothiazole: A common side reaction in palladium-catalyzed couplings like the Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, in this case, the 2-halothiazole.[1] This leads to the formation of the corresponding unsubstituted thiazole.

    • Solution: Careful selection of the palladium catalyst, ligand, and base is crucial.[1][3] Using pre-catalysts and running the reaction at lower temperatures can sometimes mitigate this issue.[1]

  • Competitive Ring Opening/Degradation of the Thiazole Ring: Thiazole rings can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh basic conditions or at elevated temperatures. This can lead to a complex mixture of degradation products.

    • Solution: Employ milder bases where possible. For instance, in Nucleophilic Aromatic Substitution (SNAr) reactions, the choice of a non-nucleophilic organic base might be preferable to strong inorganic bases. Optimizing the reaction temperature and time is also critical.[2]

FAQ 3: I am struggling with the purification of my final this compound product. What are some common impurities and purification strategies?

Answer:

Purification can be challenging due to the presence of structurally similar impurities and the basic nature of the product.

Common Impurities:

  • Unreacted Starting Materials: Residual 2-halothiazole or piperazine derivatives.

  • Bis-thiazole Adduct: As discussed in FAQ 1.

  • Dehalogenated Thiazole: From Buchwald-Hartwig side reactions.[1]

  • Ligand-Related Byproducts: In palladium-catalyzed reactions.

Purification Strategies:

  • Column Chromatography: This is the most common method. Due to the basic nature of the piperazine moiety, it's often beneficial to use a silica gel column with a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing and improve separation.

  • Acid-Base Extraction: The basic piperazine nitrogen allows for selective extraction. The crude product mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The desired product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[4]

II. Key Synthetic Routes and Their Associated Side Reactions

There are two primary strategies for synthesizing 2-(piperazin-1-yl)thiazoles, each with its own set of potential side reactions.

Route 1: Hantzsch Thiazole Synthesis followed by Nucleophilic Substitution

This two-step approach first involves the construction of the thiazole ring, followed by the introduction of the piperazine moiety.

Workflow Diagram:

Hantzsch_Route A α-Haloketone + Thiourea B 2-Amino-4-substituted-thiazole A->B Hantzsch Synthesis E Isomeric Impurities (e.g., 2-imino-2,3-dihydrothiazole) A->E Side Reaction (Acidic Conditions) D This compound B->D Nucleophilic Substitution C Piperazine derivative C->D F Bis-alkylation Product D->F Side Reaction (Excess Thiazole)

Caption: Hantzsch synthesis route and potential side reactions.

Troubleshooting Table for Route 1:

Observed Issue Potential Cause Recommended Action Reference
Formation of an isomeric impurity during thiazole synthesis.Reaction conditions, particularly pH, are favoring the formation of the 2-imino-2,3-dihydrothiazole isomer.Conduct the Hantzsch cyclization in a neutral or slightly basic medium. The use of a non-acidic solvent is recommended.[2]
Low yield of the desired this compound.Instability of the α-haloketone starting material.Use freshly prepared or properly stored α-haloketones. Ensure the purity of the thiourea.[2]
Presence of a significant amount of bis-thiazole byproduct.Use of unprotected piperazine leading to double alkylation.Employ a monoprotected piperazine, such as N-Boc-piperazine, followed by a deprotection step.[1]
Route 2: Direct Coupling of a 2-Halothiazole with Piperazine

This approach involves the direct formation of the C-N bond between a pre-formed 2-halothiazole and piperazine, typically through a palladium-catalyzed Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr).

Workflow Diagram:

Direct_Coupling_Route cluster_0 Buchwald-Hartwig Amination cluster_1 Nucleophilic Aromatic Substitution (SNAr) A 2-Halothiazole C This compound A->C Pd Catalyst, Ligand, Base A->C Base, Heat D Dehalogenated Thiazole A->D Side Reaction (Hydrodehalogenation) E Ring-Opened Byproducts A->E Side Reaction (Harsh Conditions) B Piperazine derivative B->C B->C

Caption: Direct coupling routes and their characteristic side reactions.

Troubleshooting Table for Route 2:

Observed Issue Potential Cause Recommended Action Reference
Formation of a dehalogenated thiazole byproduct (Buchwald-Hartwig).Reductive elimination from the palladium catalyst.Optimize the ligand and base combination. Consider using a pre-catalyst and lower reaction temperatures.[1]
Complex mixture of unidentified byproducts (SNAr).Thiazole ring degradation under harsh basic or thermal conditions.Use a milder base and the lowest effective temperature. Monitor the reaction closely to avoid prolonged heating.[2]
Low conversion of the 2-halothiazole.Insufficiently activated thiazole ring for SNAr or inactive catalyst for Buchwald-Hartwig.For SNAr, consider a more electron-deficient thiazole if possible. For Buchwald-Hartwig, screen different palladium sources, ligands, and bases.[3][5]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-Boc-piperazin-1-yl)thiazole via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed coupling of a 2-halothiazole with N-Boc-piperazine.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-halothiazole (1.0 eq.), N-Boc-piperazine (1.2 eq.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Deprotection of 2-(4-Boc-piperazin-1-yl)thiazole

This protocol describes the removal of the Boc protecting group to yield the final product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 2-(4-Boc-piperazin-1-yl)thiazole in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. If an HCl salt is desired, it may precipitate and can be collected by filtration. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent.

  • Purification: The resulting product is often pure enough after extraction. If necessary, further purification can be achieved by recrystallization or chromatography.

IV. References

  • Rayala, R., Chaudhari, P., Bunnell, A., Roberts, B., Chakrabarti, D., & Nefzi, A. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. International Journal of Molecular Sciences, 24(24), 17414. [Link]

  • Wikipedia. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Gyar, S. A. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24835-24850. [Link]

  • Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C−H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405. [Link]

  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Piperazine Synthesis via the Dearomative Cycloaddition of Pyridiniums and Ethylenes. Journal of the American Chemical Society. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Berrade, L., & Gribble, G. W. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 78(15), 7599–7606. [Link]

  • Reddit. (2022). BH amination side products and purification. r/chemistry. [Link]

  • Smith, A. M., & Meanwell, N. A. (2018). Concerted Nucleophilic Aromatic Substitutions. The Journal of Organic Chemistry, 83(5), 2469–2489. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Piperazine Acylation on Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of piperazine moieties on thiazole cores. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the conditions for this crucial synthetic transformation. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Introduction

The conjugation of a piperazine scaffold to a thiazole ring is a common strategy in medicinal chemistry to generate molecules with diverse pharmacological activities. The acylation of the piperazine nitrogen is a key step in the derivatization of these structures. While seemingly straightforward, this reaction can present several challenges, including low yields, di-acylation, and purification difficulties. This guide provides a comprehensive resource to address these issues in a question-and-answer format, complete with detailed protocols and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in the acylation of a thiazole-substituted piperazine?

A1: Low or no product formation in this amide coupling reaction typically stems from a few key issues:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with the piperazine. If the coupling reagent is old, hydrolyzed, or used in insufficient amounts, the activation will be incomplete.

  • Poor Nucleophilicity of the Piperazine: While generally nucleophilic, the reactivity of the piperazine nitrogen can be diminished by steric hindrance from bulky substituents on the thiazole ring or the acylating agent. Additionally, if the reaction medium is too acidic, the piperazine will be protonated and non-nucleophilic.

  • Incorrect Base Selection: A non-nucleophilic base is crucial to neutralize the acid generated during the reaction without competing with the piperazine for the activated carboxylic acid.

  • Presence of Water: Acylating agents and activated intermediates are often sensitive to hydrolysis. The presence of water in the reaction can consume these species, leading to low yields.

Q2: I am observing a significant amount of di-acylated byproduct. How can I improve the selectivity for mono-acylation?

A2: The formation of a di-acylated product is a common challenge when using an unprotected piperazine. Here are the most effective strategies to achieve mono-acylation:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, with the tert-butyloxycarbonyl (Boc) group being the most common choice. This ensures that only one nitrogen is available for acylation. The Boc group can be reliably removed later under acidic conditions.[1]

  • Stoichiometric Control: Using a large excess of the piperazine starting material (3-5 equivalents) relative to the carboxylic acid can statistically favor mono-acylation. However, this requires a straightforward method to remove the excess piperazine during purification.

  • Slow Addition of the Acylating Agent: Adding the acylating agent or activated carboxylic acid slowly to the reaction mixture can help maintain a low concentration of the acylating species, reducing the likelihood of a second acylation event.

Q3: My acylated piperazine-thiazole product is an oil and is difficult to purify by column chromatography. What are my options?

A3: The basic nature of the piperazine moiety can lead to tailing and poor separation on standard silica gel columns.[2] Here are several strategies to overcome this:

  • Mobile Phase Modification: Add a basic modifier to your eluent to suppress the interaction of the basic nitrogen with the acidic silanol groups on the silica gel. A common choice is to add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol mobile phase.[2]

  • Salt Formation and Recrystallization: Convert the oily product into a salt by treating it with an acid such as HCl or fumaric acid. These salts are often crystalline and can be purified by recrystallization. The pure salt can then be neutralized to regenerate the free base.[2]

  • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase flash chromatography using a C18 stationary phase with a water/acetonitrile or water/methanol gradient can be an effective purification method.

Q4: Can the thiazole ring itself cause side reactions during the acylation?

A4: The thiazole ring is generally considered a stable aromatic heterocycle under most standard amide coupling conditions.[3] The primary concerns for side reactions are not typically with the thiazole ring itself but rather with other functional groups that may be present on the thiazole or the acylating partner. However, it is always good practice to monitor reactions closely by TLC or LC-MS for any unexpected byproducts. The 2-position of the thiazole ring can be susceptible to nucleophilic attack under certain conditions, but this is not a common issue with standard amide coupling reagents.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, follow this troubleshooting workflow:

low_yield_troubleshooting start Low/No Yield check_reagents 1. Verify Reagent Quality - Fresh coupling agent? - Anhydrous solvents & base? start->check_reagents check_activation 2. Confirm Carboxylic Acid Activation - Correct stoichiometry? (1.1-1.2 eq) - Pre-activation step needed? check_reagents->check_activation Reagents OK check_conditions 3. Evaluate Reaction Conditions - Temperature too low? - Reaction time sufficient? check_activation->check_conditions Activation OK solution Optimize & Repeat check_conditions->solution Conditions OK

Low Yield Troubleshooting Workflow

Detailed Recommendations:

  • Reagent Quality:

    • Coupling Agents: Reagents like HATU, HBTU, and carbodiimides (EDC, DIC) are moisture-sensitive. Use fresh bottles or reagents that have been stored properly in a desiccator.

    • Solvents: Use anhydrous solvents like DMF, DCM, or acetonitrile. Even small amounts of water can hydrolyze the activated ester intermediate.

    • Base: Use a high-purity, anhydrous, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Carboxylic Acid Activation:

    • Stoichiometry: Ensure you are using a slight excess of the coupling reagent (typically 1.1-1.2 equivalents) relative to the carboxylic acid.

    • Pre-activation: For some coupling reagents, particularly carbodiimides, pre-activating the carboxylic acid for 15-30 minutes before adding the piperazine can improve yields. The addition of an additive like HOBt or HOAt is often necessary with carbodiimides to improve efficiency and reduce side reactions.[5]

  • Reaction Conditions:

    • Temperature: While many couplings proceed at room temperature, sterically hindered substrates may require gentle heating (40-50 °C).

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small amount of additional coupling reagent can sometimes drive it to completion.

Issue 2: Formation of Di-acylated Byproduct

If you are struggling with di-acylation, consider the following strategies:

diacylation_troubleshooting start Di-acylation Observed use_boc Strategy 1: Use N-Boc-piperazine (Most reliable method) start->use_boc excess_piperazine Strategy 2: Use Excess Piperazine (3-5 equivalents) start->excess_piperazine slow_addition Strategy 3: Slow Addition (Add acylating agent dropwise) start->slow_addition outcome Selective Mono-acylation use_boc->outcome excess_piperazine->outcome slow_addition->outcome

Di-acylation Troubleshooting Workflow

Detailed Recommendations:

  • N-Boc Protection: This is the most robust strategy. Synthesize or purchase the N-Boc protected version of your thiazole-piperazine starting material. The acylation will proceed selectively on the free secondary amine. Subsequent deprotection with an acid like trifluoroacetic acid (TFA) or HCl in dioxane will yield the desired mono-acylated product.[6][7]

  • Excess Piperazine: This kinetically favors mono-acylation. However, be prepared for a more challenging purification to remove the unreacted starting material. An acid wash during workup can help to remove the more basic unreacted piperazine.

  • Slow Addition: Set up a syringe pump to add a solution of your acyl chloride or pre-activated carboxylic acid to the reaction mixture over several hours. This keeps the concentration of the electrophile low, minimizing the chance of the mono-acylated product reacting a second time.

Experimental Protocols

Protocol 1: Mono-acylation via N-Boc Protection Strategy

This three-step protocol is the most reliable method for achieving selective mono-acylation.

Step 1: Mono-Boc Protection of Piperazine [8]

  • Dissolve piperazine (2.0 equivalents) in a suitable solvent like dichloromethane (DCM) or methanol.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in the same solvent to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of (Boc)₂O.

  • Evaporate the solvent and purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine by column chromatography or acid-base extraction.

Step 2: Acylation of 1-Boc-piperazine [9]

  • Dissolve the thiazole-substituted 1-Boc-piperazine (1.0 eq.) and the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., HATU, 1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection of the Boc Group [10]

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM (approx. 0.1 M).

  • Add an equal volume of trifluoroacetic acid (TFA) (for a final concentration of 50% TFA in DCM).

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final mono-acylated product.

Protocol 2: Purification of a Basic Acylated Piperazine-Thiazole by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system, for example, 95:5 DCM:Methanol. If tailing is observed, add 0.5-1% triethylamine (TEA) to the solvent system and re-run the TLC.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane or DCM). For basic compounds, it is often beneficial to use a mobile phase containing a small amount of TEA (e.g., 0.5%).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder. Load this powder onto the top of the packed column.

  • Elution: Start with a low polarity eluent (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., a gradient of 0-10% methanol in DCM containing 0.5% TEA).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this step.

Data Summary

The choice of coupling reagent can significantly impact the reaction's efficiency. Below is a comparative summary of common coupling reagents.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateKey Considerations
HATU Aminium/Uronium Salt>95Very FastHighly efficient for hindered couplings; requires a non-nucleophilic base like DIPEA.[11]
HBTU Aminium/Uronium Salt90-95FastA cost-effective and reliable option for routine and challenging couplings.[11]
EDC/HOBt Carbodiimide/Additive85-90ModerateEconomical choice; HOBt is crucial to suppress racemization and improve efficiency.[5]
DIC/HOBt Carbodiimide/Additive85-90ModerateSimilar to EDC, but the diisopropylurea byproduct is more soluble in common organic solvents.[5]
Acyl Chloride Acylating AgentVariableVery FastHighly reactive, may not be suitable for sensitive substrates; requires a base to scavenge HCl.

Note: Yields are highly substrate-dependent and the above values are typical for standard amide couplings.

References

  • Albericio, F., & Carpino, L. A. (1997). Peptide bond formation: a patent literature survey. Methods in enzymology, 289, 104–126.
  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • BenchChem. (2025). Technical Support Center: Purification of Oily Piperazine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
  • BenchChem. (2025). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Selective Mono-acylation of Piperazine.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 19). Di-tert-butyl dicarbonate. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Pope, B. M., & Tarbell, D. S. (1971). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 51, 93. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Efficiency of Boc-L-Valine Coupling Reactions.
  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of mass spectrometry, 38(9), 971–981. [Link]

  • Science.gov. (n.d.). electron-withdrawing thiazole derivatives: Topics by Science.gov. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Rayala, R., Chaudhari, P., Bunnell, A., Roberts, B., Chakrabarti, D., & Nefzi, A. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. International journal of molecular sciences, 24(24), 17414. [Link]

  • Brandsch, M., Knütter, I., & Bosse-Doenecke, E. (2007). Recognition of 2-aminothiazole-4-acetic acid derivatives by the peptide transporters PEPT1 and PEPT2. European journal of pharmaceutical sciences, 32(1), 14–20. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Al-Warhi, T. I., El-Faham, A., & Albericio, F. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
  • ResearchGate. (n.d.). Effect of electron-donating and electron-withdrawing groups on the cyclization step. Retrieved from [Link]

  • Peters, F. T., Martinez, M. R., & Maurer, H. H. (2005). Comparison of LC-MS and LC-DAD methods of detecting abused piperazine designer drugs. Journal of analytical toxicology, 29(5), 373–380. [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11479-11482. [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • Gentile, F., & O'Hagan, D. (2021). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 26(23), 7179. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of 2-(piperazin-1-yl)thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-(piperazin-1-yl)thiazole analogs. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome the common yet significant hurdle of poor aqueous solubility inherent to this important class of compounds. Our goal is to empower you with the scientific rationale and practical methodologies to ensure the reliability and success of your experiments.

Part 1: Troubleshooting Guides

This section offers step-by-step protocols to address specific solubility-related issues you may encounter during your research.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer.

This is a classic sign of a compound "crashing out" due to its low aqueous solubility. The high concentration of the compound in the DMSO stock is no longer sustainable when introduced to a predominantly aqueous environment.

Root Cause Analysis: this compound analogs often possess a rigid, aromatic core coupled with a basic piperazine moiety. While the piperazine group offers a handle for pH-dependent solubility, the overall molecule can have a high melting point and strong crystal lattice energy, contributing to low aqueous solubility.

  • Determine the pKa of your compound: The basic nitrogen on the piperazine ring is the key to pH-dependent solubility. Knowing the pKa will allow you to select a buffer pH that ensures the compound is in its more soluble, ionized state. You can predict the pKa using software like MarvinSketch or ChemDraw, or determine it experimentally via potentiometric titration.

  • Prepare a series of buffers: Create a range of buffers with pH values spanning from 2 units below to 2 units above the predicted pKa of the piperazine nitrogen. Common buffers include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).

  • Conduct a kinetic solubility assay:

    • Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add your DMSO stock to each buffer to a final concentration that is typically 1-2% DMSO.

    • Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).

    • Measure the amount of compound that has precipitated, often by nephelometry or by centrifuging the plate and measuring the concentration of the supernatant via HPLC-UV.

  • Analyze the results and select the optimal buffer: The buffer that yields the highest concentration of soluble compound should be used for your subsequent experiments. As a general rule, a pH at least one to two units below the pKa of the basic piperazine will result in significant protonation and improved solubility.

Issue 2: Even with pH optimization, I'm not achieving the desired concentration for my in vitro assays.

When pH modification alone is insufficient, the next step is to explore co-solvent systems or the use of excipients to further enhance solubility.

A Initial State: Compound has poor solubility in optimal pH buffer B Strategy 1: Co-solvent Addition A->B C Strategy 2: Cyclodextrin Inclusion A->C D Test Co-solvents: PEG 400, Propylene Glycol, Ethanol (Screen at 5%, 10%, 20% v/v) B->D E Test Cyclodextrins: HP-β-CD, SBE-β-CD (Screen at various molar ratios, e.g., 1:1, 1:2, 1:5) C->E F Measure Solubility (e.g., via HPLC-UV) D->F E->F G Select optimal formulation for assay F->G

Caption: Decision workflow for selecting a solubility enhancement strategy.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.

  • Prepare stock solutions: Create a stock solution of the cyclodextrin in your chosen aqueous buffer.

  • Perform a phase solubility study:

    • Add an excess amount of your solid compound to a series of vials containing increasing concentrations of the cyclodextrin solution.

    • Equilibrate the samples by shaking at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method like HPLC-UV.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this line can provide information about the stoichiometry of the inclusion complex. The formulation with the lowest cyclodextrin concentration that achieves your target compound concentration is often the most desirable.

Formulation ComponentCompound Solubility (µg/mL)Fold Increase
pH 7.4 Phosphate Buffer1.51.0
pH 5.0 Citrate Buffer25.817.2
pH 5.0 Buffer + 5% PEG 40055.236.8
pH 5.0 Buffer + 2% HP-β-CD112.575.0

Table 1: Example solubility data for a hypothetical this compound analog in various formulations.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the solubility of a new this compound analog?

The very first step is to perform a simple kinetic solubility assessment in a relevant physiological buffer, such as phosphate-buffered saline (PBS) at pH 7.4. This will give you a baseline understanding of your compound's solubility under neutral conditions and indicate if further optimization is necessary.

Q2: Can I use salt forms of my compound to improve solubility?

Absolutely. Forming a salt of the basic piperazine nitrogen is a highly effective strategy. Common counterions include hydrochloride (HCl), mesylate, and tartrate. Salt formation can disrupt the crystal lattice of the solid form and provide a readily ionizable species, often leading to a significant increase in both the rate and extent of dissolution. The selection of the salt form should be done carefully, as different salt forms can have different physicochemical properties.

Q3: Are there any "rules of thumb" for predicting the solubility of these analogs based on their structure?

While not absolute, some general trends can be observed. Increasing the lipophilicity of the molecule (e.g., by adding bulky, non-polar substituents) will generally decrease aqueous solubility. Conversely, adding polar groups or hydrogen bond donors/acceptors can improve solubility. The key is the balance between the lipophilicity of the thiazole and its substituents and the basicity of the piperazine ring.

Q4: My compound's solubility is fine in my assay buffer, but I'm seeing poor oral bioavailability in my animal studies. Are these issues related?

Yes, they are very likely related. Poor aqueous solubility is a major cause of low oral bioavailability. For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluids. If the compound has low solubility, it may not dissolve quickly enough to be absorbed as it transits through the GI tract. This is a concept explained by the Biopharmaceutics Classification System (BCS), where Class II compounds are characterized by low solubility and high permeability. Addressing the solubility issues with formulations such as amorphous solid dispersions or lipid-based formulations can be a viable strategy to improve oral exposure.

A Poor Aqueous Solubility B Low Dissolution Rate in GI Tract A->B leads to C Incomplete Absorption B->C results in D Low Oral Bioavailability C->D causes

Caption: The causal chain from poor solubility to low oral bioavailability.

References

  • Title: Strategies to Address Poor Aqueous Solubility in Drug Discovery Source: RSC Publishing URL: [Link]

  • Title: Solubility-Limited Bioavailability: A Review of the State of the Art in Oral Drug Delivery Source: MDPI URL: [Link]

  • Title: Cyclodextrins Source: ScienceDirect URL: [Link]

  • Title: Salt screening and selection Source: Evotec URL: [Link]

  • Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration URL: [Link]

Technical Support Center: Enhancing the Stability of 2-(piperazin-1-yl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(piperazin-1-yl)thiazole compounds. This guide is structured to provide direct, actionable answers to stability challenges you may encounter during your experiments. Our approach is built on explaining the causal relationships behind experimental observations and providing robust, self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows increasing impurity levels during storage in solution. What are the most likely degradation pathways?

A1: While specific degradation pathways are highly dependent on the full molecular structure and storage conditions, the this compound scaffold has several chemically liable sites. Based on the known chemistry of piperazine and thiazole rings, the primary degradation routes to investigate are oxidation and hydrolysis .

  • Oxidative Degradation: The piperazine ring contains two tertiary amine nitrogens that are susceptible to oxidation, potentially forming mono- or di-N-oxides. This is often mediated by atmospheric oxygen, trace metal ions, or peroxide contaminants in solvents.

  • Hydrolytic Degradation: The bond connecting the piperazine nitrogen to the thiazole ring (a C-N bond at the 2-position of the thiazole) can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions. This would cleave the molecule into a piperazine derivative and a 2-hydroxythiazole derivative.

  • Photodegradation: Thiazole rings can be sensitive to light, especially UV radiation. A known pathway involves reaction with singlet oxygen, potentially leading to complex rearrangements or cleavage of the thiazole ring itself.

It is crucial to systematically investigate each of these possibilities using forced degradation studies.

Q2: I'm developing a formulation. What are the most critical factors to control for ensuring the stability of my this compound compound?

A2: The most critical factors are typically pH, exclusion of oxygen, and protection from light.

  • pH Control: The basicity of the piperazine moiety (pKa values typically around 5.5 and 9.5) makes pH a master variable. In its protonated (salt) form, the piperazine nitrogens are less susceptible to oxidation. Therefore, formulating in a buffered solution, often at a slightly acidic pH (e.g., 4-6), can significantly enhance stability. However, extreme pH in either direction can accelerate hydrolysis.

  • Oxygen Control: To minimize oxidative degradation, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon). This includes de-gassing solvents and blanketing the headspace of storage vials. The inclusion of antioxidants can also be a powerful stabilizing strategy.

  • Light Protection: Store all solutions and solid materials in amber vials or otherwise protected from light to prevent photodegradation. Photostability testing, as outlined in ICH guideline Q1B, is a mandatory step in formal stability programs.

Q3: What analytical method is best suited for monitoring the stability of these compounds and their degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically with UV or Mass Spectrometric (MS) detection, is the gold standard. A method is considered "stability-indicating" when it can accurately separate the intact parent compound from all potential degradation products, process impurities, and other formulation components.

To develop such a method, you must analyze samples generated from forced degradation studies. This ensures that you can detect and quantify the degradants that are actually formed under stress conditions. LC-MS is particularly powerful for initial identification of unknown degradation products by providing mass-to-charge ratio information.

Troubleshooting Guide: Common Stability Issues

Problem 1: I observe a new, more polar peak in my reverse-phase HPLC chromatogram after my solution is left on the benchtop for a day.
  • Likely Cause: This is a classic sign of oxidation . N-oxides are significantly more polar than the parent tertiary amine, causing them to elute earlier on a typical C18 column.

  • Troubleshooting Steps:

    • Confirm Oxidation: Sparge your sample with an inert gas (e.g., nitrogen) for 15-20 minutes and re-prepare the solution using de-gassed solvents. If the new peak's growth rate is significantly reduced, oxidation is the likely culprit.

    • Controlled Oxidation Test: Intentionally degrade a sample with a mild oxidizing agent like 0.1% hydrogen peroxide. If the peak you observe matches the retention time of your unknown impurity, this confirms its oxidative nature.

    • Solution:

      • Short-term: Always use freshly prepared solutions. Keep solutions blanketed with an inert gas and refrigerated when not in use.

      • Long-term (Formulation): Add an antioxidant to your formulation. Common choices include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). The choice depends on solubility and compatibility with your system.

Problem 2: My compound's concentration decreases significantly when dissolved in a highly acidic or basic mobile phase, but is stable in a neutral mobile phase.
  • Likely Cause: This points towards pH-dependent hydrolysis . The stability of the C-N bond between the rings is likely compromised at pH extremes.

  • Troubleshooting Steps:

    • Systematic pH Study: Prepare your compound in a series of buffered solutions across a wide pH range (e.g., pH 2, 4, 7, 9, 12). Monitor the purity by HPLC over time (e.g., at t=0, 2, 8, 24 hours). This will identify the pH range of maximum stability.

    • Identify Degradants: Use LC-MS to analyze the degraded samples. Look for masses corresponding to piperazine and the hydrolyzed thiazole fragment.

    • Solution: Adjust the pH of your experimental solutions, mobile phases, and final formulation to the pH range identified as most stable. Use buffers to maintain this pH.

Problem 3: I see multiple new peaks, and the degradation profile is inconsistent between experiments.
  • Likely Cause: This pattern often suggests photodegradation . The high energy from UV/visible light can initiate multiple reaction pathways, leading to a complex mixture of degradants. Inconsistency arises from variable light exposure between experiments.

  • Troubleshooting Workflow:

    G start Inconsistent Degradation Observed protect Repeat experiment using amber vials and minimal light exposure start->protect check Is degradation profile now consistent and reduced? protect->check photodeg Conclusion: Photodegradation is a primary pathway. check->photodeg Yes other Problem is not light-related. Investigate other factors (oxidation, hydrolysis, etc.) check->other No implement Implement strict light protection for all future work. (Amber vials, cover flasks with foil) photodeg->implement

    Caption: Troubleshooting workflow for suspected photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradants and establishing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of your this compound compound in a suitable solvent (e.g., acetonitrile:water 50:50).

2. Stress Conditions (Perform each in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store a solid sample and 1 mL of the stock solution at 80°C in a controlled oven.

  • Photodegradation: Expose a solid sample and 1 mL of the stock solution to a calibrated light source meeting ICH Q1B specifications (e.g., >1.2 million lux hours and >200 watt hours/m²).

  • Control Sample: Keep 1 mL of stock solution at 4°C, protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with your mobile phase.

  • Analyze all samples, including the control, by your developed HPLC or LC-MS method.

4. Data Interpretation:

  • Calculate the percentage of degradation in each condition.

  • Identify the retention times of all major degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity and compare UV spectra of degradants to the parent compound.

  • Use MS data to propose structures for the observed degradants.

Protocol 2: Screening for Stabilizing Excipients

This protocol helps you select appropriate formulation excipients to enhance stability.

1. Preparation of Test Formulations:

  • Based on the results of the forced degradation study, choose the condition that causes the most relevant degradation (e.g., oxidation).

  • Prepare a series of solutions of your compound (e.g., at 0.5 mg/mL) in a relevant base buffer (e.g., pH 5.0 citrate buffer).

  • To each solution, add a different potential stabilizer from the categories below. Include a control with no stabilizer.

2. Stabilizer Categories & Examples:

  • Antioxidants (for oxidative degradation):

    • Ascorbic Acid (0.1% w/v)

    • Sodium Metabisulfite (0.1% w/v)

    • EDTA (disodium edetate) (0.05% w/v) - A chelating agent that sequesters metal ions which can catalyze oxidation.

  • Buffers (for hydrolytic degradation):

    • Citrate Buffer (pH 4.0, 5.0, 6.0)

    • Phosphate Buffer (pH 6.0, 7.0, 8.0)

    • Acetate Buffer (pH 4.0, 5.0)

3. Stability Assessment:

  • Store all test formulations under the chosen stress condition (e.g., 40°C with exposure to air).

  • Analyze the purity of each sample by HPLC at initial, 24-hour, and 1-week time points.

4. Data Presentation and Selection:

  • Summarize the percentage of remaining parent compound for each formulation at each time point in a table.

Formulation% Parent at T=0% Parent at T=24h% Parent at T=1wk
Control (pH 5.0 Citrate Buffer)100.096.288.1
+ 0.1% Ascorbic Acid100.099.899.5
+ 0.1% Sodium Metabisulfite100.099.598.9
+ 0.05% EDTA100.098.194.3
  • Select the excipient that provides the best protection against degradation for further development. In the example table above, ascorbic acid is the most effective antioxidant.

Potential Degradation Pathways Visualization

This diagram illustrates the primary hypothesized degradation pathways for the this compound scaffold.

G cluster_0 Degradation Pathways cluster_1 Oxidation cluster_2 Hydrolysis cluster_3 Photolysis Parent This compound (Parent Compound) N_Oxide Piperazine N-Oxide Parent->N_Oxide [O] Piperazine Piperazine Parent->Piperazine H₂O / H⁺ or OH⁻ HydroxyThiazole 2-Hydroxythiazole Parent->HydroxyThiazole H₂O / H⁺ or OH⁻ RingCleavage Thiazole Ring Cleavage Products Parent->RingCleavage hν, O₂ Di_N_Oxide Piperazine Di-N-Oxide N_Oxide->Di_N_Oxide [O]

Caption: Hypothesized degradation pathways for this compound.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]

Technical Support Center: Crystallization of 2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(piperazin-1-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles to ensure you can develop a robust and reproducible crystallization process.

Introduction to this compound Crystallization

This compound is a heterocyclic compound with a molecular formula of C7H11N3S and a molecular weight of approximately 169.25 g/mol [1][2]. As with many piperazine and thiazole derivatives, achieving a crystalline solid of high purity and desired polymorphic form can be a nuanced process.[3] Common challenges include solvent selection, control of supersaturation, and the potential for polymorphism or the formation of solvates. This guide will provide a systematic approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Question 1: My this compound will not crystallize from solution. What should I do?

Failure to crystallize is a common issue, often related to either high solubility in the chosen solvent or insufficient supersaturation. Here is a systematic approach to induce crystallization:

Step-by-Step Protocol to Induce Crystallization:

  • Concentrate the Solution: If the solution is clear and no crystals have formed after a reasonable time, it's likely your solution is not supersaturated. Gently evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the concentration of your compound. Be cautious not to evaporate to dryness, as this will result in a crude solid rather than crystals.

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[4]

  • Seeding: If you have a small amount of solid this compound from a previous batch, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.

  • Reduce the Temperature: Slowly cool the solution. If it's at room temperature, try placing it in an ice bath or a refrigerator. Slow cooling is crucial to prevent rapid precipitation, which can trap impurities.[4]

  • Introduce an Anti-solvent: If your compound is highly soluble in the current solvent, you can add an "anti-solvent" – a solvent in which your compound is poorly soluble but which is miscible with your crystallization solvent. Add the anti-solvent dropwise to the point of turbidity (cloudiness), then add a few drops of the original solvent to redissolve the precipitate. Allow the solution to stand undisturbed. For this compound, if you are using a polar solvent like methanol or ethanol, a non-polar anti-solvent like hexane or heptane could be effective.

Question 2: My this compound is "oiling out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.

Strategies to Prevent Oiling Out:

  • Dilute the Solution: Add a small amount of the hot solvent back to your solution to dissolve the oil. Then, allow it to cool much more slowly.

  • Lower the Crystallization Temperature: Sometimes, oiling out occurs because the boiling point of the solvent is higher than the melting point of the solute. If possible, choose a lower-boiling solvent.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent system that is a poorer solvent for your compound may encourage direct crystallization.

Question 3: The yield of my crystallized this compound is very low. How can I improve it?

A low yield can be frustrating. Here are some potential causes and solutions:

  • Excess Solvent: You may have used too much solvent, causing a significant portion of your compound to remain in the mother liquor.[4] Before filtering, you can try to evaporate some of the solvent to increase the yield. After filtration, you can cool the mother liquor further to see if a second crop of crystals will form.

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you can lose a significant amount of product. To prevent this, use a pre-heated funnel and flask for filtration and use a slight excess of solvent.

  • Incomplete Precipitation: Ensure you have allowed sufficient time for crystallization to complete at a low temperature before filtering.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

Solvent Selection Guide

Solvent ClassExamplesPotential for Crystallization of this compound
Alcohols Methanol, Ethanol, IsopropanolGood starting point. Piperazine derivatives often show good solubility at high temperatures and lower solubility at room temperature in these solvents.[5]
Ketones Acetone, Methyl Ethyl KetoneMay be effective. Polarity is suitable for many nitrogen-containing heterocycles.
Esters Ethyl AcetateA common crystallization solvent with moderate polarity.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Can be used as anti-solvents or as part of a co-solvent system.
Hydrocarbons Hexane, Heptane, TolueneLikely to be poor solvents on their own but excellent as anti-solvents when used with more polar solvents.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)Can be good solvents for dissolution, but may require an anti-solvent for crystallization due to high solubility.

Q2: How do I perform a solvent screen for crystallization?

  • Place a small amount of your crude this compound (10-20 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube (0.5 mL).

  • Observe the solubility at room temperature. A good candidate will have low solubility.

  • Heat the test tubes with sparingly soluble samples. A good solvent will fully dissolve your compound upon heating.

  • Allow the promising solutions to cool slowly to room temperature and then in an ice bath.

  • Observe the quality and quantity of the crystals formed.

Q3: My crystals are discolored. How can I obtain a purer product?

Discoloration often indicates the presence of impurities.

  • Charcoal Treatment: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb your product.

  • Recrystallization: A second crystallization step will often yield a much purer product. Dissolve your crystals in the minimum amount of hot solvent and repeat the crystallization process.

Visualizing Crystallization Troubleshooting

To aid in your decision-making process, the following flowchart outlines a general workflow for troubleshooting common crystallization issues.

G start Start with Crude this compound Solution dissolved Is the compound fully dissolved in hot solvent? start->dissolved add_more_solvent Add more solvent and heat dissolved->add_more_solvent No cool_solution Allow solution to cool slowly dissolved->cool_solution Yes add_more_solvent->dissolved crystals_form Do crystals form? cool_solution->crystals_form oiling_out Does the compound 'oil out'? crystals_form->oiling_out No success Collect crystals by filtration crystals_form->success Yes no_crystals No crystals form oiling_out->no_crystals No reheat_dilute Reheat and add more solvent. Cool very slowly. oiling_out->reheat_dilute Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution - Add anti-solvent no_crystals->induce_crystallization induce_crystallization->cool_solution reheat_dilute->cool_solution

Caption: A decision-making flowchart for troubleshooting the crystallization of this compound.

References

  • IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • ResearchGate. (2020). Crystal structure of 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, C26H26FN3O3S - A saccharin dervative. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Jetir.Org. (2024). A Review on Thiazole : It's Synthesis And Pharmaceutical significance. [Link]

  • MDPI. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. [Link]

  • ResearchGate. (2014). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. [Link]

  • ACS Publications. (2002). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. [Link]

  • ResearchGate. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. [Link]

  • RSC Publishing. (2014). Crystalline products of CO2 capture by piperazine aqueous solutions. [Link]

  • PubChem. 1-(Thiazol-2-yl)piperazine. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • CAS Common Chemistry. 1-(2-Thiazolyl)piperazine. [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. [Link]

  • BIOSYNCE. 2-(Piperazin-1-yl)benzo[d]thiazole CAS 55745-83-0. [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubChem. 2-Piperazin-1-yl-1,3-benzothiazole. [Link]

  • Acta Scientific. (2019). Synthesis of some thiazole and phthalazine compounds from schiff bases. [Link]

  • Sci-Hub. (2015). Crystal structure of 2-(2-(benzo[d]thiazol-2-yl)ethyl)benzo[d]thiazole, C16H12N2S2. [Link]

  • RSC Publishing. (2020). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. [Link]

Sources

Technical Support Center: Synthesis of 2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Byproduct Identification and Mitigation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, structured in a flexible question-and-answer format, addresses common challenges in the synthesis of 2-(piperazin-1-yl)thiazole, focusing on the identification and mitigation of reaction byproducts. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant, less polar spot on my TLC and a high molecular weight peak in my LC-MS analysis. What is the most probable byproduct in my synthesis of this compound?

This is a classic issue in reactions involving piperazine. The most common byproduct is the disubstituted species, 1,4-di(thiazol-2-yl)piperazine .

  • Mechanism of Formation : The synthesis of this compound is typically a nucleophilic aromatic substitution (SNAr) reaction between a 2-halothiazole (e.g., 2-bromothiazole) and piperazine.[1][2][3] After the first nitrogen of piperazine attacks a thiazole ring to form the desired monosubstituted product, the second nitrogen atom remains a potent nucleophile. If unreacted 2-halothiazole is still present, this second nitrogen can attack another molecule, leading to the symmetrical disubstituted byproduct.[4]

  • Analytical Signature : This byproduct has a significantly higher molecular weight (320.44 g/mol ) compared to the desired product (169.25 g/mol ) and is less polar, causing it to have a higher Rf value on a normal-phase TLC plate.

Q2: How can I strategically minimize the formation of the 1,4-di(thiazol-2-yl)piperazine byproduct?

Controlling the formation of this byproduct is crucial for improving yield and simplifying purification. The key is to manipulate the reaction kinetics to favor monosubstitution.[4][5]

Here are several field-proven strategies:

  • Stoichiometric Control (Excess Nucleophile) : The most effective method is to use a large excess of piperazine (typically 5-10 equivalents) relative to the 2-halothiazole.[4] This ensures that a molecule of 2-halothiazole is statistically more likely to encounter an unreacted piperazine molecule than a molecule of the already-formed monosubstituted product.

  • Controlled Addition of Electrophile : Instead of adding all the 2-halothiazole at once, add it dropwise or via a syringe pump over an extended period to the solution of excess piperazine. This maintains a low concentration of the electrophile, further reducing the probability of a second substitution event.[4]

  • Temperature Management : Lowering the reaction temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) can decrease the rate of the second substitution, which often requires a higher activation energy than the first.[4]

  • Solvent and Base Selection : The choice of solvent can influence the relative reactivity of the species in the mixture. Aprotic polar solvents like DMF or DMSO are common. If a base is required to scavenge the generated acid (HBr or HCl), using a mild, non-nucleophilic base can prevent unwanted side reactions.[4]

Q3: My reaction mixture is turning dark brown or black, but my starting materials are pale yellow. What could be causing this decomposition?

Thiazole rings, while aromatic, can be susceptible to degradation under certain conditions.

  • Ring Instability : The thiazole ring is electron-deficient, particularly at the C2 position, making it susceptible to nucleophilic attack.[6] Under harsh conditions (e.g., high temperatures, presence of strong bases), this can lead to ring-opening or polymerization, resulting in complex, colored tars.

  • Starting Material Purity : Impurities in the 2-halothiazole starting material can also contribute to discoloration and side reactions. It is advisable to use freshly distilled or purified starting materials.

Troubleshooting Tip : If significant darkening occurs, consider running the reaction at a lower temperature and ensure your reagents are of high purity. Inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative decomposition pathways.

Byproduct Characterization Data

For confident identification, comparing analytical data is essential. The table below summarizes the key properties of the target product and its primary byproduct.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected Mass (M+H)+Key ¹H NMR Features
This compound C₇H₁₁N₃S169.25170.09Signals for both thiazole protons (doublets, ~6.5-7.2 ppm); distinct signals for the four protons on the substituted side of piperazine and the four on the NH side.
1,4-di(thiazol-2-yl)piperazine C₁₀H₁₀N₄S₂250.34251.05Signals for thiazole protons; a single, symmetrical signal for all eight piperazine protons, indicating a symmetrical environment. Absence of an NH proton signal.

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Visualizing Reaction Pathways and Troubleshooting

Understanding the interplay between the main reaction and side reactions is key.

reaction_pathway R1 2-Halothiazole BP1 1,4-di(thiazol-2-yl)piperazine (Byproduct) R1->BP1 mid R1->mid R2 Piperazine (Excess) R2->mid P1 This compound (Desired Product) P1->BP1 2nd Substitution (Minimized by excess piperazine) mid->P1 1st Substitution (Favored)

Caption: Reaction scheme showing the desired monosubstitution pathway versus the formation of the disubstituted byproduct.

A systematic approach is crucial for troubleshooting unexpected results.

troubleshooting_workflow start Start: Unexpected Peak in LC-MS/TLC q1 Is MW ~250? start->q1 confirm_nmr Confirm with NMR: - Symmetrical piperazine signal? - Absence of N-H proton? q1:s->confirm_nmr:n yes other_byproduct Investigate Other Possibilities: - Starting material impurities? - Ring degradation? - Solvent adducts? q1:s->other_byproduct:n no mitigate Implement Mitigation Strategy: 1. Increase piperazine excess 2. Slow addition of 2-halothiazole 3. Lower reaction temperature confirm_nmr->mitigate

Sources

Technical Support Center: Optimization of HPLC Method for 2-(piperazin-1-yl)thiazole Purity Check

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(piperazin-1-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we will delve into the causality behind experimental choices and offer troubleshooting guidance grounded in scientific principles.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What are the initial steps for developing a stability-indicating HPLC method for this compound?

A1: Developing a stability-indicating HPLC method requires a systematic approach to ensure the method can accurately separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[1][2]

  • Understand the Analyte: this compound is a heterocyclic compound containing a piperazine and a thiazole ring.[3][4][5] The piperazine moiety makes it a basic compound.[6] This basicity is a critical factor in method development, as it can lead to interactions with residual silanols on the silica surface of C18 columns, causing peak tailing.[7][8]

  • Forced Degradation Studies: Before method optimization, it is crucial to perform forced degradation studies.[9][10] Subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis helps to generate potential degradation products.[2][9][11] This is a regulatory requirement by bodies like the ICH to demonstrate the specificity of the analytical method.[11] The goal is to achieve a degradation of approximately 5-20% of the active ingredient.[11]

  • Initial Method Scouting: Begin with a reversed-phase C18 column, as it is a versatile and common choice.[12] A typical starting point would be a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[13][14] A gradient elution is often preferred in purity analysis to resolve compounds with a wide range of polarities.[15]

Q2: How do I select the appropriate column and mobile phase for analyzing this basic compound?

A2: The selection of the column and mobile phase is critical for achieving good peak shape and resolution for a basic compound like this compound.

  • Column Selection:

    • End-capped C18 Columns: To minimize peak tailing caused by the interaction of the basic piperazine group with acidic silanols, use a modern, high-purity, end-capped C18 column.[7] End-capping blocks the residual silanol groups.[7]

    • Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases. Phenyl-hexyl columns can offer different selectivity for aromatic compounds like this compound.[16] For highly polar basic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.

  • Mobile Phase Optimization:

    • pH Control: The pH of the mobile phase is a crucial parameter.[8][14] For a basic analyte, working at a low pH (around 2.5-3.5) will ensure the analyte is in its protonated (ionized) form, and it will also suppress the ionization of residual silanols on the stationary phase, leading to improved peak shape.[8] Alternatively, a high pH (around 8-10, using a column stable at high pH) can be used where the analyte is in its neutral form. Operating near the pKa of the analyte should be avoided as it can lead to peak splitting or broadening.[7]

    • Buffer Selection: Use a buffer to maintain a consistent pH. Phosphate buffers are common, but if the method needs to be mass spectrometry (MS) compatible, volatile buffers like formate or acetate are preferred.[13]

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[13][14] Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity.[13]

Troubleshooting Common Issues

Q3: My primary peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is a common issue when analyzing basic compounds.[17] It is often quantified by the USP tailing factor, with a value greater than 1 indicating tailing.

  • Cause 1: Silanol Interactions: The most probable cause is the interaction between the basic piperazine nitrogen and acidic residual silanols on the silica-based column packing.[7]

    • Solution:

      • Lower Mobile Phase pH: Decrease the mobile phase pH to around 2.5-3.5 to protonate the basic analyte and suppress silanol ionization.[8]

      • Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their interaction with the analyte.

      • Switch to a Modern Column: Use a high-purity, end-capped C18 column or a column with a different stationary phase designed for basic compounds.[7][8]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.[18]

    • Solution: Reduce the sample concentration or the injection volume.

  • Cause 3: Column Degradation: Over time, the stationary phase can degrade, exposing more silanol groups.

    • Solution: Replace the column with a new one. Using a guard column can help extend the life of the analytical column.[19]

Q4: I'm observing a drift in retention times during a sequence of injections. What could be the problem?

A4: Retention time shifts can compromise the reliability of your results.[19]

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase composition or after a shutdown.

    • Solution: Ensure the column is equilibrated for a sufficient time before starting the analysis. This may take 15-30 minutes or longer, depending on the mobile phase and column.

  • Cause 2: Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to the evaporation of a volatile component or improper mixing.[20]

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[20] If using an online mixer, ensure it is functioning correctly.

  • Cause 3: Temperature Fluctuations: Changes in the column temperature can affect retention times.[20]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[19][20]

  • Cause 4: Pump Issues: Inconsistent flow from the pump can lead to retention time variability.[19]

    • Solution: Check the pump for leaks and ensure it is delivering a stable flow rate.[19] Degassing the mobile phase can prevent air bubbles from affecting pump performance.[18][20]

Q5: I am seeing ghost peaks in my chromatogram. How can I identify their source and eliminate them?

A5: Ghost peaks are extraneous peaks that can interfere with the analysis.[20]

  • Cause 1: Contaminated Mobile Phase: Impurities in the solvents or reagents used to prepare the mobile phase can appear as ghost peaks, especially in gradient elution.[20]

    • Solution: Use high-purity HPLC-grade solvents and reagents.[20] Prepare fresh mobile phase daily.

  • Cause 2: Sample Carryover: Residue from a previous injection can be eluted in a subsequent run, causing ghost peaks.[20]

    • Solution: Implement a robust needle wash protocol in the autosampler method. Injecting a blank solvent after a high-concentration sample can help confirm and mitigate carryover.[20]

  • Cause 3: Sample Degradation: The analyte may be degrading in the sample vial while waiting for injection.

    • Solution: Prepare samples fresh and consider using a cooled autosampler if the analyte is unstable at room temperature.

Method Validation

Q6: What are the key parameters to consider for validating the HPLC method for purity analysis according to ICH guidelines?

A6: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[21] According to ICH guidelines Q2(R2), the key validation parameters for a purity method include:[22][23][24]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[22] This is demonstrated through forced degradation studies and by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[22]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[21]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[22] It is often assessed by recovery studies.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[21]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocols & Data

Forced Degradation Protocol

This protocol outlines the conditions for stress testing of this compound to generate potential degradation products.[11]

  • Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 N HCl. Heat at 60°C for a specified time. At various time points, withdraw an aliquot, neutralize it, and dilute with the mobile phase for HPLC analysis.[11]

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis but use 0.1 N NaOH and neutralize with 0.1 N HCl before analysis.[11]

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature. Monitor the reaction over time and quench if necessary before HPLC analysis.[11]

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a defined period. Dissolve the stressed sample in a suitable solvent for analysis.[11]

  • Photolytic Degradation: Expose the sample (solid and in solution) to a combination of UV and visible light. A control sample should be protected from light.[11]

Optimized HPLC Method Parameters

The following table summarizes a starting point for an optimized HPLC method for the purity analysis of this compound.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µmMinimizes silanol interactions and provides good resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH improves peak shape for basic compounds.[8]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.[13]
Gradient 5% to 95% B over 20 minutesTo elute a wide range of potential impurities.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CFor improved reproducibility of retention times.[20]
Detection UV at 254 nm (or determined λmax)A common wavelength for aromatic compounds.
Injection Volume 10 µLTo avoid column overload.

Visualizations

HPLC Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common HPLC issues.

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_shift Retention Time Shift start->retention_shift pressure_issue Pressure Fluctuation start->pressure_issue baseline_issue Baseline Noise/Drift start->baseline_issue check_column Check Column (Age, Type) peak_shape->check_column check_mobile_phase_pH Adjust Mobile Phase pH peak_shape->check_mobile_phase_pH check_sample_conc Check Sample Concentration peak_shape->check_sample_conc check_equilibration Check Column Equilibration retention_shift->check_equilibration check_mobile_phase_prep Check Mobile Phase Prep retention_shift->check_mobile_phase_prep check_temp Check Temperature Control retention_shift->check_temp check_pump Check Pump Flow Rate retention_shift->check_pump check_leaks Check for Leaks pressure_issue->check_leaks check_blockages Check for Blockages (Frits, Column) pressure_issue->check_blockages check_degassing Degas Mobile Phase baseline_issue->check_degassing check_detector_lamp Check Detector Lamp baseline_issue->check_detector_lamp check_solvent_purity Check Solvent Purity baseline_issue->check_solvent_purity solution Problem Resolved check_column->solution Replace Column check_mobile_phase_pH->solution Optimize pH check_sample_conc->solution Dilute Sample check_equilibration->solution Increase Equilibration Time check_mobile_phase_prep->solution Prepare Fresh check_temp->solution Use Column Oven check_pump->solution Service Pump check_leaks->solution Tighten Fittings check_blockages->solution Replace Frit/Column check_degassing->solution Degas Solvents check_detector_lamp->solution Replace Lamp check_solvent_purity->solution Use HPLC Grade

Caption: A decision tree for troubleshooting common HPLC problems.

Method Validation Workflow

This diagram outlines the typical workflow for HPLC method validation based on ICH guidelines.

Method_Validation_Workflow start Method Development Complete specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report

Sources

Technical Support Center: Improving Regioselectivity of Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity during thiazole ring formation. Here, you will find practical, in-depth answers to common challenges, grounded in mechanistic principles and supported by established literature.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, remains a cornerstone for constructing this heterocycle.[3][4][5][6] However, a significant challenge in Hantzsch synthesis and its variations is controlling the regioselectivity, particularly when using unsymmetrical reagents. This guide provides troubleshooting strategies and frequently asked questions to help you achieve the desired isomeric products with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in Hantzsch thiazole synthesis?

A1: The regioselectivity of the Hantzsch synthesis is a delicate interplay of electronic and steric factors of the reactants, as well as the reaction conditions. The initial and often rate-determining step is the nucleophilic attack of the sulfur atom of the thioamide or thiourea onto the electrophilic carbon of the α-halocarbonyl compound.[7][8] The regiochemical outcome is determined by which nitrogen atom of the resulting intermediate subsequently attacks the carbonyl carbon to initiate cyclization.

Key influencing factors include:

  • Electronic Effects: Electron-withdrawing groups on the α-halocarbonyl can influence the electrophilicity of the carbonyl carbon and the carbon bearing the halogen.

  • Steric Hindrance: Bulky substituents on either the thioamide or the α-halocarbonyl can sterically direct the cyclization pathway.

  • Reaction Conditions: pH, solvent, temperature, and the presence of catalysts can dramatically alter the reaction pathway and, consequently, the regioselectivity. For instance, acidic conditions can lead to different isomeric products compared to neutral conditions.[9][10]

Q2: I am getting a mixture of 2,4- and 2,5-disubstituted thiazoles. How can I favor the formation of one isomer over the other?

A2: Achieving high regioselectivity between 2,4- and 2,5-disubstituted thiazoles is a common challenge. The formation of 2,5-disubstituted thiazoles can be particularly difficult with the standard Hantzsch synthesis because it often requires unstable α-haloaldehydes.[11][12]

Here are some strategies to favor a specific isomer:

  • For 2,4-Disubstituted Thiazoles: This is the more common outcome of the Hantzsch synthesis. To enhance the formation of this isomer, ensure the reaction conditions favor the kinetic product. Using milder conditions and shorter reaction times can sometimes improve selectivity.

  • For 2,5-Disubstituted Thiazoles:

    • Alternative Synthetic Routes: Consider methods that circumvent the use of α-haloaldehydes. For example, palladium-catalyzed C-H arylation of a pre-formed thiazole can be an effective strategy.[11][12] Another approach involves the reaction of terminal alkynes, sulfonyl azides, and thionoesters.[11]

    • Gabriel Synthesis: This method, which involves the reaction of an acylamino-ketone with a phosphorus pentasulfide, is a viable alternative for producing 2,5-disubstituted thiazoles.[13]

Q3: Can reaction conditions like pH and solvent choice really change the major product of my thiazole synthesis?

A3: Absolutely. The reaction environment plays a critical role. A notable example is the condensation of α-halogeno ketones with N-monosubstituted thioureas. Under neutral conditions, these reactants exclusively form 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[9][10] The proportion of these isomers is influenced by the acid concentration, temperature, and reaction time.[10]

Solvent choice can also be critical. For instance, in some modified Gewald reactions, trifluoroethanol has been shown to be a superior solvent, likely due to its high polarity and slightly acidic nature, which can facilitate the reaction.[14]

Troubleshooting Guide

Problem 1: Low or no yield of the desired thiazole product.
Potential Cause Troubleshooting Steps & Explanation
Incorrect Reaction Conditions Optimize Temperature and Time: Thiazole formation can be sensitive to temperature. Some reactions require elevated temperatures, while others proceed at room temperature.[4][15] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid decomposition.
Poor Reactivity of Starting Materials Check Starting Material Quality: Ensure the purity of your α-halocarbonyl and thioamide. The α-halocarbonyl compounds can be unstable, so fresh preparation or purification may be necessary.
Inappropriate Solvent or Catalyst Solvent Screening: The choice of solvent can significantly impact yield. Ethanol is commonly used, but for specific reactions, other solvents like DMF or even ionic liquids have been shown to be effective.[3][5] Catalyst Use: While many Hantzsch syntheses do not require a catalyst, some modern variations utilize catalysts to improve efficiency and yield.[1][4]
Problem 2: Formation of multiple, difficult-to-separate regioisomers.
Potential Cause Troubleshooting Steps & Explanation
Lack of Regiocontrol in Hantzsch Synthesis Modify Reaction Conditions: As discussed in the FAQs, altering the pH can be a powerful tool. Experiment with acidic or basic conditions to see if the isomeric ratio changes.[9][10] Temperature Adjustment: The formation of thermodynamic versus kinetic products can be temperature-dependent. Running the reaction at a lower temperature may favor the kinetic product.
Symmetrical Starting Materials are Not an Option Employ a Regiocontrolled Synthetic Strategy: When dealing with unsymmetrical reagents, a standard Hantzsch synthesis may not be ideal. Consider multi-step, regiocontrolled methods. For example, sequential palladium-catalyzed coupling reactions on a pre-functionalized thiazole core can provide excellent regiocontrol for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted thiazoles.[16][17]
Isomer Interconversion Check for Product Stability: In some cases, the initially formed kinetic product may isomerize to the more stable thermodynamic product under the reaction conditions. Analyze the reaction at different time points to investigate this possibility.

Visualizing Reaction Pathways

Diagram 1: General Hantzsch Thiazole Synthesis Mechanism

This diagram illustrates the fundamental steps of the Hantzsch thiazole synthesis, highlighting the key intermediates.

Hantzsch_Mechanism reagents α-Halocarbonyl + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Product intermediate2->product Dehydration

Caption: Key steps in the Hantzsch thiazole synthesis.

Diagram 2: Decision Workflow for Optimizing Regioselectivity

This workflow provides a logical approach to troubleshooting and optimizing the regioselectivity of your thiazole synthesis.

Regioselectivity_Workflow decision decision start Start: Mixture of Regioisomers decision1 Is Hantzsch Synthesis Appropriate? start->decision1 Initial Assessment end_success Success: Desired Regioisomer end_fail Consider Alternative Global Strategy branch1_yes Modify Hantzsch Conditions decision1->branch1_yes Yes branch1_no Explore Alternative Syntheses decision1->branch1_no No step1 Vary pH (Acidic vs. Neutral) branch1_yes->step1 Step 1 step2 Optimize Temperature step1->step2 Step 2 decision2 Improved Selectivity? step2->decision2 decision2->end_success Yes decision2->end_fail No step3 Consider Pd-Catalyzed Cross-Coupling branch1_no->step3 Step 3 step4 Investigate Gabriel or Cook-Heilbron Synthesis step3->step4 Step 4 step4->end_success

Caption: A decision tree for regioselectivity optimization.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of a 2,4-Disubstituted Thiazole

This protocol provides a general starting point for the synthesis of a 2,4-disubstituted thiazole.

  • Reactant Preparation: Dissolve the thioamide (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of α-Halocarbonyl: To the stirred solution, add the α-halocarbonyl compound (1.0-1.2 eq) either neat or as a solution in the same solvent.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[15]

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 2,4-disubstituted thiazole.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.[7][15]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the thioamide (1.0 eq) and the α-halocarbonyl compound (1.0-1.2 eq) in a minimal amount of a suitable high-boiling solvent (e.g., DMF, ethanol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).

  • Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Dondoni, A., & Perrone, D. (2002). Regiocontrolled synthesis of substituted thiazoles. Organic Letters, 4(8), 1363-1365. [Link]

  • Dondoni, A., & Perrone, D. (2002). Regiocontrolled synthesis of substituted thiazoles. Semantic Scholar. [Link]

  • Synthesis of Some New 2,4-Disubstituted Hydrazinothiazoles and 2,5-Disubstituted Thiazolidinones. Taylor & Francis Online. [Link]

  • Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(7), 1735. [Link]

  • Proposed mechanism for the formation of thiazole derivatives. ResearchGate. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information. [Link]

  • Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. ChemistrySelect, 8(42), e202303038. [Link]

  • The Hantzsch Thiazole Synthesis under Acidic Conditions. RSC Publishing. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. National Center for Biotechnology Information. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. National Center for Biotechnology Information. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Center for Biotechnology Information. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883. [Link]

  • Hu, Y., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2498-2501. [Link]

  • Singh, K. R., et al. (2022). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry, 20(27), 5371-5379. [Link]

  • Regiospecific Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via Enolate–Azide Cycloaddition between 1,3-Dicarbonyl Compounds and Aryl Azides. ResearchGate. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions involving the 2-(piperazin-1-yl)thiazole scaffold. This substrate class presents unique challenges due to the presence of multiple Lewis basic sites (two piperazine nitrogens and the thiazole nitrogen and sulfur atoms), which can lead to catalyst inhibition or deactivation. This document is structured to help you diagnose problems, select appropriate catalytic systems, and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with a 2-halo-(piperazin-1-yl)thiazole substrate failing or resulting in very low yield?

Answer: Low conversion or reaction failure with this substrate is a common challenge, typically rooted in catalyst poisoning or inhibition. The this compound core contains multiple nitrogen and sulfur heteroatoms that can act as strong ligands for the palladium catalyst.[1][2] This coordination can sequester the active catalytic species, preventing it from participating in the desired catalytic cycle.

Key Causes & Solutions:

  • Catalyst Poisoning by Sulfur/Nitrogen: The thiazole sulfur and the piperazine nitrogens can irreversibly bind to the palladium center, leading to deactivation.[1]

    • Solution: Employ sterically hindered, electron-rich ligands. Bulky phosphine ligands (e.g., Buchwald biarylphosphines like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3][4][5] These ligands create a protective pocket around the metal center, discouraging coordination from the substrate's heteroatoms while promoting the crucial oxidative addition and reductive elimination steps.[3][6][7]

  • Inactive Catalyst System: The chosen catalyst/ligand combination may not be active enough for this challenging substrate class.

    • Solution: Switch to a modern palladium pre-catalyst. Pre-formed complexes, such as the G3 or G4 palladacycles (e.g., XPhos Pd G3), are often more stable and generate the active Pd(0) species more reliably than using separate Pd sources (like Pd(OAc)₂) and ligands.[8]

  • Sub-optimal Reaction Conditions: The base, solvent, and temperature play a critical role, especially when dealing with catalyst inhibition.

    • Solution: Conduct a systematic screen of reaction parameters. A weak base may not be sufficient for the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) steps.[8] Aprotic polar solvents like dioxane or toluene are often preferred. Higher temperatures may be required but can also accelerate catalyst decomposition if the system is not robust.

Q2: My reaction mixture turns black and forms a precipitate, but there is no product. What is happening?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (bulk Pd metal), which is catalytically inactive.[5][9] This occurs when the monoligated Pd(0) species, which is the active catalyst, is unstable under the reaction conditions and aggregates.

Key Causes & Solutions:

  • Ligand Dissociation/Degradation: The ligand may be dissociating from the metal center, leaving it exposed to aggregation. This is common with less bulky or less electron-donating ligands that form weaker bonds with palladium.

    • Solution: Use strongly binding, bulky ligands like those mentioned in Q1 (XPhos, SPhos, NHCs). These ligands form more stable complexes and are less prone to dissociation.[6]

  • High Temperature: While necessary for activating stubborn substrates, excessive heat can accelerate the decomposition of less stable catalytic complexes.

    • Solution: If possible, screen for a more active catalyst system that operates at a lower temperature. Alternatively, ensure the chosen ligand is known to be thermally stable.

  • Presence of Oxygen: Trace oxygen can oxidize the active Pd(0) catalyst, leading to decomposition pathways.

    • Solution: Ensure all solvents and reagents are rigorously degassed and that the reaction is maintained under a strictly inert atmosphere (argon or nitrogen) for its entire duration.[5]

Q3: Which catalyst system is best for a Suzuki-Miyaura coupling with 2-bromo-(piperazin-1-yl)thiazole?

Answer: For Suzuki-Miyaura reactions involving electron-rich, heteroaromatic halides, a robust catalyst system capable of overcoming potential poisoning is essential.

Recommended Starting Points:

ComponentRecommendationRationale
Palladium Source XPhos Pd G3, SPhos Pd G2, or Pd₂(dba)₃G2/G3 pre-catalysts are highly active and air-stable, ensuring reproducible generation of the active catalyst.[8] Pd₂(dba)₃ is a reliable Pd(0) source when paired with an appropriate ligand.
Ligand XPhos, SPhos, RuPhosThese bulky, electron-rich biarylphosphine ligands are the industry standard for challenging couplings. They accelerate oxidative addition and prevent catalyst deactivation.[4][5]
Base K₃PO₄ or Cs₂CO₃These are strong inorganic bases often used in Suzuki couplings. K₃PO₄ often requires a small amount of water to be effective, while Cs₂CO₃ is more soluble in organic solvents.[5][8]
Solvent 1,4-Dioxane/water (e.g., 10:1), Toluene, or 2-MeTHFThese aprotic solvents are standard for Suzuki reactions. The addition of some water can aid in dissolving the base and facilitating transmetalation.[5]

A workflow for troubleshooting this specific reaction is outlined below.

start Low Yield in Suzuki Coupling of 2-Bromo-(piperazin-1-yl)thiazole q1 Reaction mixture turns black? start->q1 sol1 Catalyst Decomposition Likely. 1. Switch to a more stable pre-catalyst (e.g., XPhos Pd G3). 2. Use a bulkier ligand (XPhos, SPhos). 3. Ensure rigorous degassing. q1->sol1 Yes q2 Starting material consumed? q1->q2 No sol2 Reaction is occurring but side products form. 1. Check for protodeboronation (use fresh boronic acid). 2. Screen different bases (e.g., K2CO3, CsF). 3. Lower reaction temperature. q2->sol2 Yes sol3 Catalyst is inactive or poisoned. 1. Increase catalyst loading (2-5 mol%). 2. Screen bulky ligands (SPhos, RuPhos, cataCXium A). 3. Screen solvents (Toluene, 2-MeTHF). 4. Increase temperature. q2->sol3 No

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Q4: What are the key considerations for a Buchwald-Hartwig amination on a 2-halo-(piperazin-1-yl)thiazole?

Answer: The Buchwald-Hartwig amination presents a unique challenge: the piperazine moiety on the substrate itself is a secondary amine.[10] If the piperazine nitrogen is unprotected (N-H), it can compete with your desired amine nucleophile, leading to oligomerization or other side reactions.

Scenario 1: Piperazine is N-H (and not the reaction site)

  • Protecting Group: The most straightforward approach is to protect the piperazine nitrogen, typically as a Boc carbamate. This prevents it from reacting. The Boc group can be removed post-coupling.[11]

Scenario 2: Piperazine is protected or N-substituted

  • Ligand Choice: Sterically hindered biarylphosphine ligands are again the top choice. Ligands like BrettPhos or XPhos are specifically designed for C-N bond formation and are highly effective.

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium or lithium tert-butoxide (NaOt-Bu, KOt-Bu) or LHMDS are standard choices.[8] Weaker carbonate bases are generally insufficient.

  • Catalyst Poisoning: The thiazole ring remains a potential source of catalyst inhibition, making the use of robust ligands essential.

Advanced Troubleshooting & Protocols

Problem: My Sonogashira / Heck reaction is not working.

While Suzuki and Buchwald-Hartwig are most common, Sonogashira and Heck couplings with this substrate are also feasible but require careful catalyst selection.

  • Sonogashira Coupling: The classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst.[12] The multiple heteroatoms in this compound can poison both metals.

    • Solution: Consider a copper-free Sonogashira protocol.[13] Systems using a palladium catalyst with a bulky phosphine ligand (e.g., P(t-Bu)₃) and a soluble amine base (like diisopropylethylamine, DIPEA) can be very effective and avoid issues with copper.[8]

  • Heck Reaction: The Heck reaction can be sensitive to the electronic properties of the olefin and the aryl halide.[14][15] Catalyst decomposition is also a common failure mode.[9]

    • Solution: Use a highly active and thermally stable catalyst system. A combination of Pd(OAc)₂ with a robust ligand like P(t-Bu)₃ or an NHC ligand is a good starting point. Phosphine-free systems using palladacycles can also be effective.[15]

Visualizing the Core Challenge: The Catalytic Cycle & Catalyst Poisoning

The diagram below illustrates a generic Pd(0)/Pd(II) catalytic cycle for a cross-coupling reaction. The key failure points for the this compound substrate are highlighted as "Catalyst Poisoning" pathways, where the substrate's heteroatoms can bind to palladium intermediates and pull them out of the productive cycle.

cluster_cycle Productive Catalytic Cycle cluster_poison Deactivation Pathway Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex L₂Pd(II)(Ar)(Nu) OA_Complex->TM_Complex Transmetalation (M-Nu) Product Ar-Nu (Product) TM_Complex->Product Reductive Elimination Product->Pd0 Poison Catalyst Poisoning Poison->Pd0 Inhibition Poison->OA_Complex Inhibition Substrate Thiazole-S or Piperazine-N Substrate->Poison

Caption: Catalytic cycle showing potential points of catalyst poisoning.

Experimental Protocol: Parallel Catalyst System Screening

This protocol describes a general method for rapidly screening multiple catalyst systems to identify optimal conditions for your specific this compound derivative. This is best performed using a 96-well plate or an array of reaction vials.

1. Materials & Reagents:

  • 2-Halo-(piperazin-1-yl)thiazole (1.0 equiv)

  • Coupling partner (e.g., boronic acid, 1.2-1.5 equiv)

  • Palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2, Pd(OAc)₂)

  • Ligands (e.g., XPhos, SPhos, P(t-Bu)₃)

  • Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu)

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane, Toluene, 2-MeTHF)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

2. Reaction Setup (Performed under Inert Atmosphere):

  • To each reaction vial, add the 2-halo-(piperazin-1-yl)thiazole substrate (e.g., 0.1 mmol).

  • Add the solid coupling partner (e.g., 0.12 mmol of boronic acid).

  • Add the solid base (e.g., 0.2 mmol).

  • In separate stock solutions, dissolve the palladium pre-catalysts and ligands in the reaction solvent. This allows for precise addition of small quantities.

  • Add the catalyst/ligand solution to each vial according to your screening plan (e.g., testing 1-3 mol% catalyst loading and a 1:2 Pd:Ligand ratio if not using a pre-catalyst).

  • Add the degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M).

  • Seal the vials tightly.

3. Reaction Execution & Analysis:

  • Place the vials in a heating block set to the desired temperature (e.g., start at 80-100 °C).

  • Allow the reactions to stir for a set time (e.g., 12-24 hours).

  • After cooling, take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.

  • Based on the results, select the most promising conditions for a larger-scale optimization and isolation experiment.

This systematic approach minimizes wasted resources and provides a clear, data-driven path to a successful cross-coupling reaction.

References

  • Glorius, F. (2007). N-Heterocyclic Carbenes in Transition Metal Catalysis. Accounts of Chemical Research, 40(10), 1035-1042. [Link]

  • Barrett, A. G. M., et al. (2006). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 106(11), 4545-4595. [Link]

  • Levin, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. [Link]

  • Pharmaceutical Technology. (2015). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology, 39(7). [Link]

  • Abdel-Fattah, A. A. A., et al. (2012). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 90(10), 839-845. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.[Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.[Link]

  • MDPI. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(11), 1361. [Link]

  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate.[Link]

  • Fort, Y., et al. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(19), 3456-3479. [Link]

  • Organic Chemistry Research. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 8(2), 164-210. [Link]

  • Anderson, K. W., et al. (2015). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organic Letters, 17(15), 3846-3849. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. University of Rochester Chemistry Department.[Link]

  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262-2273. [Link]

  • Burke, M. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5941-5945. [Link]

  • Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar.[Link]

  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2209. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.[Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.[Link]

  • CORE. (2017). Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. CORE.[Link]

  • MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(10), 1222. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.[Link]

  • National Institutes of Health. (2023). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. National Institutes of Health.[Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Reddit. (2021). Practical Heck Reaction problems!. r/chemhelp.[Link]

  • National Institutes of Health. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 138(42), 14066-14073. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.[Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.[Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]

  • ResearchGate. (2021). Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. ResearchGate.[Link]

  • National Institutes of Health. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. ACS Medicinal Chemistry Letters, 5(5), 580-585. [Link]

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Technical Support Center: Preserving Stereochemical Integrity in Chiral 2-(Piperazin-1-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral 2-(piperazin-1-yl)thiazole derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common yet critical challenge encountered during the synthesis and handling of these compounds: racemization. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-tested insights to help you maintain the stereochemical integrity of your molecules, ensuring the validity and reproducibility of your research.

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates. The chirality of these molecules is often paramount to their biological activity and safety profile.[1] Consequently, preventing the erosion of enantiomeric excess (% ee) is a crucial aspect of their synthetic chemistry. This guide is structured in a question-and-answer format to directly address the specific issues you may face in the lab.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Roots of Racemization

This section addresses the fundamental questions surrounding the loss of stereochemical integrity in chiral this compound derivatives.

Q1: What is racemization and why is it a significant concern for my chiral this compound derivatives?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity. For drug development, this is a critical issue as different enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological properties. Maintaining the stereochemical integrity of your this compound derivatives is therefore essential for obtaining reliable and reproducible biological data.

Q2: Where is the most likely site of racemization in a chiral this compound derivative?

A2: While the thiazole ring itself is aromatic and generally stereochemically stable, the chiral center is most commonly located on the piperazine ring, typically at the 2- or 3-position. The stereocenters alpha to a nitrogen atom in a piperazine ring are susceptible to epimerization, which can lead to racemization if the compound is enantiomerically pure.[2] This is because the C-H bond adjacent to the nitrogen can be acidic enough to be removed under certain conditions, leading to a planar, achiral intermediate.

Q3: What are the primary experimental factors that can induce racemization in my compounds?

A3: Several factors during a chemical transformation or workup can promote racemization. These include:

  • Base: The presence of a base, particularly a strong one, can facilitate the deprotonation of a stereocenter, especially if it is adjacent to a nitrogen atom or a carbonyl group.

  • Elevated Temperatures: Higher reaction or workup temperatures can provide the necessary activation energy for racemization to occur.[3] The rate of many racemization processes is highly temperature-dependent.

  • Solvent: The polarity and protic nature of the solvent can influence racemization rates by stabilizing the charged or planar intermediates involved in the process.

  • Prolonged Reaction or Workup Times: The longer your compound is exposed to conditions that can cause racemization, the greater the potential loss of enantiomeric excess.

Part 2: Troubleshooting Guide - Proactive and Reactive Strategies

This section provides detailed troubleshooting advice for specific experimental scenarios.

Scenario 1: Loss of Enantiomeric Excess During a Base-Mediated Reaction

Problem: "I am performing a reaction on my chiral this compound derivative that requires a base, and I am observing a significant drop in enantiomeric excess."

Troubleshooting Protocol:

  • Base Selection: The choice of base is critical.

    • Recommendation: Opt for sterically hindered, non-nucleophilic bases to minimize direct interaction with the chiral center. Bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are often preferred over smaller, stronger bases like triethylamine (TEA) or alkali metal hydroxides. In some cases, organic amine bases have been shown to not cause racemization, whereas strong inorganic bases can.[4]

    • Action: If possible, screen a panel of bases to identify one that provides the desired reactivity with minimal racemization.

  • Temperature Control:

    • Recommendation: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Even a decrease from room temperature to 0 °C can significantly preserve stereochemical integrity.[5]

    • Action: Set up the reaction in an ice bath or with a cooling system. Monitor the reaction progress closely to avoid unnecessarily long reaction times at any temperature.

  • Solvent Choice:

    • Recommendation: The solvent can influence the stability of any charged intermediates that may lead to racemization. Aprotic solvents are generally preferred.

    • Action: If your reaction conditions permit, consider switching to a less polar, aprotic solvent. Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene may be better choices than polar protic solvents like methanol or ethanol.

Quantitative Data Example (Hypothetical): Effect of Base and Temperature on % ee

EntryBase (1.5 eq.)SolventTemperature (°C)Time (h)Starting % eeFinal % ee
1K₂CO₃DMF80129945
2TEADCM25 (rt)129985
3DIPEADCM25 (rt)129997
4DIPEADCM02499>99

This table illustrates a common trend where stronger bases and higher temperatures lead to greater racemization, while sterically hindered bases and lower temperatures help preserve enantiomeric excess.

Scenario 2: Racemization During Purification

Problem: "My crude reaction mixture shows high enantiomeric excess, but after silica gel chromatography, the % ee of my purified this compound derivative has decreased."

Troubleshooting Protocol:

  • Nature of Silica Gel:

    • Recommendation: Standard silica gel is slightly acidic and can promote racemization of sensitive compounds.

    • Action:

      • Neutralize Silica: Pre-treat the silica gel by slurrying it in the desired eluent containing a small amount of a volatile base, such as triethylamine (~0.1-1%). Then, evaporate the solvent before packing the column.

      • Use Neutral Alumina: Consider using neutral alumina as the stationary phase instead of silica gel.

  • Solvent System:

    • Recommendation: The polarity of the eluent can play a role.

    • Action: Use the least polar solvent system that provides adequate separation. Avoid highly polar or protic solvents like methanol in the eluent if possible, or use them in the lowest possible concentration.

  • Alternative Purification Methods:

    • Recommendation: If chromatography proves problematic, consider non-chromatographic purification techniques.

    • Action:

      • Crystallization: If your compound is crystalline, recrystallization is an excellent method for purification that often enriches the enantiomeric excess.

      • Salt Formation and Crystallization: For basic compounds like piperazines, forming a salt with a chiral acid can allow for diastereomeric resolution through crystallization.

Part 3: Analytical Workflow for Assessing Racemization

A robust analytical method is essential for accurately determining the enantiomeric excess of your compounds and for troubleshooting racemization issues.

Workflow for Chiral HPLC Method Development:

The following is a general workflow for developing a chiral HPLC method for this compound derivatives.[6][7][8]

G cluster_0 Method Development Workflow start Prepare Racemic Standard (1 mg/mL) csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based: Chiralpak® IC) start->csp_selection mobile_phase Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) csp_selection->mobile_phase detection Set UV Detection Wavelength (e.g., 205 nm or λmax of chromophore) mobile_phase->detection injection Inject Standard and Analyze Chromatogram detection->injection optimization Optimize Separation (Adjust mobile phase ratio, flow rate, temperature) injection->optimization validation Validate Method (Resolution > 1.5, peak shape, linearity) optimization->validation analysis Analyze Chiral Sample validation->analysis

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocol: Chiral HPLC Analysis

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are a good starting point. Columns like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) have shown good performance for separating piperazine derivatives.[6]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol. A common starting point is 90:10 hexane:IPA.

  • Sample Preparation: Dissolve a small amount of your compound in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-35 °C

    • Injection Volume: 5-10 µL

    • Detection: UV detection at a wavelength where your compound absorbs. If your compound lacks a strong chromophore, you may need to use a low wavelength (e.g., 205 nm) or consider derivatization.[6]

  • Analysis: Inject the racemic standard first to determine the retention times of both enantiomers. Then, inject your chiral sample to determine the peak areas for each enantiomer and calculate the enantiomeric excess using the formula:

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Part 4: Mechanistic Insights

Understanding the potential mechanisms of racemization can aid in designing experiments to avoid it.

Potential Racemization Pathway for a Chiral Piperazine Derivative:

The most probable mechanism for racemization of a chiral center at the 2- or 3-position of the piperazine ring involves a base-catalyzed deprotonation-reprotonation sequence.

G cluster_1 Racemization Mechanism enantiomer_R (R)-Enantiomer (Chiral) intermediate Planar Achiral Intermediate (e.g., Enamine or Carbanion) enantiomer_R->intermediate - H⁺ base1 Base (B:) enantiomer_S (S)-Enantiomer (Chiral) intermediate->enantiomer_S + H⁺ (from either face) acid1 H-B⁺

Sources

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 2-(piperazin-1-yl)thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on CNS-active compounds. This guide provides in-depth, troubleshooting-focused advice for enhancing the blood-brain barrier (BBB) penetration of molecules containing the 2-(piperazin-1-yl)thiazole scaffold. The content is structured in a question-and-answer format to directly address common experimental challenges.

Troubleshooting & FAQs

Question 1: My this compound analog shows high in vitro potency but has no in vivo CNS effect. What are the likely initial barriers?

Answer:

This is a classic and frequent challenge in CNS drug discovery. The issue almost certainly lies with poor blood-brain barrier (BBB) penetration. The BBB is a highly selective barrier that protects the brain, and many small molecules, despite being potent, cannot cross it effectively.[1][2] For the this compound scaffold, the primary culprits are often unfavorable physicochemical properties.

Causality Behind the Issue:

  • High Polarity & Hydrogen Bonding Capacity: The piperazine ring contains two nitrogen atoms, which are strong hydrogen bond acceptors.[3] The secondary amine (if unsubstituted) is also a hydrogen bond donor. This high hydrogen bonding capacity increases the molecule's polarity, making it difficult to passively diffuse across the lipid-rich membranes of the BBB endothelial cells.[4][5]

  • Low Lipophilicity: Related to polarity, your compound likely has a low octanol-water partition coefficient (LogP). Optimal BBB penetration is often seen in a LogP range of 2-5.[6] Molecules that are too hydrophilic remain in the bloodstream.

  • Molecular Size and Rigidity: While typically not a primary issue for this scaffold, molecules with a molecular weight greater than 400-500 Daltons generally show reduced passive diffusion across the BBB.[5][7]

  • Efflux Transporter Recognition: The piperazine moiety can make the compound a substrate for efflux transporters like P-glycoprotein (P-gp) located on the BBB.[8][9] These transporters act as "gatekeepers," actively pumping your compound out of the brain endothelial cells and back into the bloodstream, severely limiting brain accumulation.[2][10]

Initial Diagnostic Workflow:

Before attempting extensive medicinal chemistry, it's crucial to diagnose the specific problem.

start No In Vivo CNS Effect physchem Step 1: Assess Physicochemical Properties (LogP, TPSA, MW, pKa) start->physchem result1 High TPSA / Low LogP? physchem->result1 pampa Step 2: Run PAMPA-BBB Assay (Assesses Passive Diffusion) result2 Low Permeability in PAMPA? pampa->result2 efflux Step 3: Run In Vitro Efflux Assay (e.g., MDCK-MDR1 cells) result3 High Efflux Ratio? efflux->result3 result1->pampa Yes result1->pampa No, properties look good result2->efflux No, good passive permeability conclusion1 Problem: Poor Passive Diffusion result2->conclusion1 Yes conclusion2 Problem: P-gp Efflux Substrate result3->conclusion2 Yes

Caption: Initial diagnostic workflow for poor CNS activity.

Question 2: My initial analysis suggests poor passive diffusion. What structural modifications can I make to the this compound core to improve this?

Answer:

Improving passive diffusion requires a careful balancing act: you need to increase lipophilicity and reduce the polar surface area (TPSA) without negatively impacting your compound's primary pharmacological activity.[11]

Key Medicinal Chemistry Strategies:

  • Masking the Piperazine Nitrogens: The N-H of an unsubstituted piperazine is a significant contributor to polarity.

    • Alkylation: Add a small, lipophilic alkyl group (e.g., methyl, ethyl) to the N4 position. This removes a hydrogen bond donor and increases lipophilicity.

    • Acylation/Sulfonylation: Capping the N4 nitrogen with an acetyl or methanesulfonyl group can also reduce basicity and hydrogen bonding potential.

  • Increasing Lipophilicity: Introduce lipophilic groups at strategic points on the thiazole ring or on substituents off the piperazine.

    • Halogenation: Adding fluorine or chlorine atoms is a classic strategy to increase LogP.[6]

    • Introduction of Small Alkyl or Aryl Groups: Judicious placement of these groups can enhance lipophilic character.

  • Reducing Hydrogen Bond Donors/Acceptors: Systematically replace groups capable of hydrogen bonding with bioisosteres that cannot. For example, replacing a hydroxyl group with a methoxy group. Reducing the number of hydrogen bond donors is often highly effective.[6]

  • Intramolecular Hydrogen Bonding (IMHB): This is a more advanced strategy. By designing the molecule so that a hydrogen bond donor (like an N-H) can form a stable, internal hydrogen bond with a nearby acceptor, you can effectively "hide" these polar groups from the aqueous environment. This reduces the TPSA and increases membrane permeability.

StrategyParent Compound (Example)Modified Compound (Example)Expected Change
N-Alkylation This compound2-(4-methylpiperazin-1-yl)thiazole↓ H-Bond Donors, ↑ LogP
Halogenation This compound5-chloro-2-(piperazin-1-yl)thiazole↑ LogP
Reduce HBD 4-(piperazin-1-yl)thiazol-2-amineThis compound↓ H-Bond Donors, ↓ TPSA

Table 1: Example modifications to improve passive diffusion properties.

Question 3: I suspect my compound is a P-glycoprotein (P-gp) substrate. How can I confirm this, and what are the strategies to mitigate it?

Answer:

P-gp efflux is a major hurdle for many CNS drug candidates, including those with piperazine scaffolds.[9][12] Confirming and then designing around this issue is critical.

Experimental Confirmation:

The gold standard is an in vitro bidirectional transport assay using cell lines that overexpress human P-gp, such as MDCK-MDR1 or Caco-2 cells.[13]

Protocol: Bidirectional Transport Assay

  • Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, creating a barrier that mimics the BBB.[13]

  • Barrier Integrity Check: Measure the Transendothelial Electrical Resistance (TEER) to ensure tight junctions have formed and the cell monolayer is intact.[14] A high TEER value is indicative of a good barrier.

  • Transport Experiment:

    • A-to-B Transport: Add your compound to the apical (top, "blood") side of the Transwell and measure its appearance in the basolateral (bottom, "brain") side over time. This measures permeability in the blood-to-brain direction (Papp A→B).

    • B-to-A Transport: Add your compound to the basolateral side and measure its appearance in the apical side. This measures permeability in the brain-to-blood direction (Papp B→A).

  • Calculate Efflux Ratio (ER): The efflux ratio is calculated as ER = Papp (B→A) / Papp (A→B) .

    • Interpretation:

      • An ER close to 1 suggests passive diffusion.

      • An ER > 2 is a strong indication that your compound is an efflux transporter substrate.

  • Validation with Inhibitor: Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil, elacridar). If the ER decreases significantly (approaches 1), it confirms that P-gp is responsible for the efflux.[15]

Medicinal Chemistry Strategies to Reduce P-gp Efflux:

Designing molecules that "avoid" recognition by P-gp is a key strategy.[16][17]

  • Reduce Basicity (pKa): P-gp often recognizes and transports basic, cationic molecules. The piperazine ring is basic. Modifying the electronics of the molecule to lower the pKa of the piperazine nitrogens can reduce P-gp affinity. Adding electron-withdrawing groups nearby can achieve this.

  • Increase Molecular "Bulk" or Add "Greasy" Moieties: Sometimes, adding larger, more sterically hindering groups can prevent the molecule from fitting correctly into the P-gp binding pocket.[16]

  • Reduce Hydrogen Bond Donors: There is a strong correlation between the number of H-bond donors and P-gp substrate potential.

  • Computational Modeling: Use induced-fit docking (IFD) simulations to model how your compound interacts with P-gp. This can help guide modifications to disrupt key binding interactions.[16][17]

Question 4: I've tried structural modifications with limited success. What are some alternative delivery strategies I can explore?

Answer:

When intrinsic permeability cannot be sufficiently optimized, advanced drug delivery strategies can be employed to shuttle the molecule across the BBB.[11][18]

1. Prodrug Approach:

A prodrug is an inactive derivative of your parent molecule that is designed to cross the BBB and then convert back to the active drug within the brain.[19][20][21]

  • Mechanism: The most common strategy is "lipidization," where a lipophilic moiety is attached to your compound, masking polar groups (like the piperazine N-H).[22][23] This increases passive diffusion. Once in the brain, endogenous enzymes (e.g., esterases) cleave the promoiety, releasing the active drug.

cluster_0 Bloodstream (High Polarity) cluster_1 Blood-Brain Barrier cluster_2 Brain Parenchyma Parent_Drug Parent Drug (Polar, Low Permeability) Prodrug Prodrug (Lipophilic, High Permeability) Parent_Drug->Prodrug Chemical Modification BBB Endothelial Cell Lipid Membrane Enzyme Brain Enzymes (e.g., Esterases) BBB->Enzyme Enters Brain Active_Drug Active Drug Released Enzyme->Active_Drug Cleavage Prodrug->BBB Passive Diffusion

Caption: Mechanism of a lipophilic prodrug strategy.

2. Nanoparticle-Based Delivery:

Encapsulating your drug in nanoparticles can help it cross the BBB.[24][25][26] These systems can protect the drug from metabolism and efflux.

  • Mechanism: Nanoparticles, often made of biocompatible polymers like PLGA, can be surface-functionalized with ligands that target receptors on the BBB (e.g., transferrin receptor, insulin receptor).[24][26] This triggers receptor-mediated transcytosis, a process where the cell actively transports the nanoparticle across the barrier.[5]

Delivery SystemMechanism of ActionAdvantagesDisadvantages
Lipid-Based Nanoparticles Fusion with endothelial cell membrane; passive diffusion.Biocompatible; simple formulation.Lower loading capacity; potential instability.
Polymeric Nanoparticles Endocytosis; can be targeted via surface ligands (Receptor-Mediated Transcytosis).[26]High stability; controlled release; targeting capability.[27]More complex manufacturing; potential immunogenicity.
Prodrugs Increased passive diffusion by masking polarity.[19]Covalent modification; predictable chemistry.Requires efficient cleavage in the brain; promoiety can have toxicity.

Table 2: Comparison of advanced delivery strategies.

References

  • Di, L., & Kerns, E. H. (2015). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Sciences, 104(10), 3427-3440. [Link]

  • Xiong, B., Wang, Y., Sun, H., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173. [Link]

  • Conrad, C., et al. (2021). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Preprints. [Link]

  • Saraiva, C., Praça, C., Ferreira, R., et al. (2016). Nanoparticles for Targeted Brain Drug Delivery: What Do We Know?. International Journal of Molecular Sciences, 17(12), 2027. [Link]

  • Abdallah, H. M., et al. (2021). Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update. European Journal of Medicinal Chemistry, 223, 113649. [Link]

  • A comprehensive study on nanoparticle drug delivery to the brain: Application of machine learning techniques. (2023). Molecular Pharmaceutics. [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (2024). The Journal of American Medical Science and Research. [Link]

  • Nanoparticles for drug delivery to the brain. (n.d.). In Wikipedia. [Link]

  • Physicochemical determinants of blood brain barrier penetrating molecules. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Gabathuler, R. (2010). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 15(12), 9184-9209. [Link]

  • Xiong, B., Wang, Y., Sun, H., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173. [Link]

  • A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques. (2023). Molecular Pharmaceutics. [Link]

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023). MDPI. [Link]

  • Adkins, C. E., et al. (2013). P-glycoprotein mediated efflux limits substrate and drug uptake in a preclinical brain metastases of breast cancer model. Frontiers in Pharmacology, 4, 136. [Link]

  • What characteristics of compounds cross the blood-brain barrier? (2025). Patsnap Synapse. [Link]

  • Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms. (2026). Oreate AI Blog. [Link]

  • Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects. (2024). BioMed Research International. [Link]

  • Shinozuka, T., et al. (2020). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Molecular Pharmaceutics, 17(10), 3729-3739. [Link]

  • Xiong, B., Wang, Y., Sun, H., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. [Link]

  • van der Zande, M., et al. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 64(18), 13247-13259. [Link]

  • Conrad, C., et al. (2021). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. ResearchGate. [Link]

  • Holliday, S. (2023). Inventing a new in vitro model for the blood brain barrier. Cellomatics Biosciences. [Link]

  • Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Molecular determinants of blood–brain barrier permeation. Therapeutic Delivery, 2(5), 621-630. [Link]

  • Tanigawara, Y. (2000). Role of P-glycoprotein in drug disposition. Therapeutic Drug Monitoring, 22(1), 137-140. [Link]

  • van der Zande, M., et al. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

  • Conrad, C., et al. (2021). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. OAText. [Link]

  • Chaves, C., et al. (2017). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. Journal of Clinical Psychopharmacology, 37(4), 447-455. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. [Link]

  • Demeule, M., et al. (2002). Drug transport to the brain: Key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Vascular Pharmacology, 38(6), 339-348. [Link]

  • Bungay, P., & Bagal, S. (2021). Drug Efflux Transporters: P-gp and BCRP. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • Tournier, N., et al. (2019). Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. Clinical Pharmacology & Therapeutics, 105(5), 1104-1114. [Link]

  • Physicochemical values for Ro5 and RoCNS. (n.d.). ResearchGate. [Link]

  • Rautio, J., et al. (2008). Prodrug approaches for CNS delivery. AAPS Journal, 10(1), 92-102. [Link]

  • Fernandes, C., & Giraud, F. (2016). Analysis of the Applicability and Use of Lipinskis Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(9), 827-833. [https://www.researchgate.net/publication/305389657_Analysis_of_the_Applicability_and_Use_of_Lipinskis_Rule_for_Central_Nervous_System_Drugs]([Link])

  • Lipinski's rule of five. (n.d.). In Wikipedia. [Link]

  • Rautio, J., et al. (2008). Prodrug Approaches for CNS Delivery. AAPS Journal, 10(1), 92-102. [Link]

  • Kang, T., et al. (2021). Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Current Topics in Medicinal Chemistry, 21(24), 2157-2169. [Link]

  • Rautio, J., et al. (2008). Prodrug Approaches for CNS Delivery. ResearchGate. [Link]

  • Wu, W., et al. (2019). Prodrug strategy for enhanced therapy of central nervous system disease. Chemical Communications, 55(73), 10873-10885. [Link]

  • What is Lipinski's Rule of 5?. (2022). AZoLifeSciences. [Link]

  • Thiazole Containing Heterocycles with CNS Activity. (2020). ResearchGate. [Link]

  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. (2020). RSC Advances. [Link]

  • Nasr, E. E., et al. (2024). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Archiv der Pharmazie, 357(9), e2400044. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI. [Link]

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Technical Support Center: Mitigating Cytotoxicity of 2-(Piperazin-1-yl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(piperazin-1-yl)thiazole compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the challenges of cytotoxicity associated with this chemical scaffold. My aim is to equip you with the knowledge to not only identify the root cause of cytotoxicity but also to rationally design and implement strategies to mitigate it, ultimately enhancing the therapeutic potential of your compounds.

Section 1: Understanding the Cytotoxicity of this compound Compounds

This class of compounds holds significant promise in various therapeutic areas, particularly as kinase inhibitors in oncology.[1] However, off-target cytotoxicity is a common hurdle in their development. Understanding the potential sources of this toxicity is the first step toward addressing it.

Q1: What are the common structural features of this compound compounds that contribute to cytotoxicity?

A1: The cytotoxicity of these compounds often arises from a combination of factors related to their core structure. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a common feature in many FDA-approved drugs but can also be a source of toxicity.[1] Its basicity and potential to interact with off-target proteins are key considerations. Similarly, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, can contribute to cytotoxicity depending on its substitution patterns.[2][3] The overall lipophilicity and electronic properties of the molecule, dictated by the various substituents on both the piperazine and thiazole rings, also play a crucial role.

Q2: What are the potential mechanisms of cytotoxicity for this class of compounds?

A2: The mechanisms can be multifaceted and compound-specific. Some common pathways include:

  • Off-target kinase inhibition: Many this compound derivatives are designed as kinase inhibitors.[1] A lack of selectivity can lead to the inhibition of essential cellular kinases, disrupting normal cellular processes and leading to cell death.

  • Induction of apoptosis: Some compounds can trigger programmed cell death, or apoptosis, through various signaling pathways.[4][5] This can be a desired effect in cancer cells but is a liability when it occurs in healthy cells.

  • Disruption of mitochondrial function: The mitochondria are the powerhouses of the cell, and their dysfunction can lead to a cascade of events culminating in cell death.

  • Generation of reactive oxygen species (ROS): Some compounds can induce oxidative stress by generating ROS, which can damage cellular components like DNA, proteins, and lipids.

  • Cell cycle arrest: Certain derivatives have been shown to cause cell cycle arrest at different phases, which can be a precursor to apoptosis.[4][6]

Section 2: Troubleshooting Unexpected Cytotoxicity in Your Experiments

Encountering high cytotoxicity in your screening assays can be a significant setback. This section provides a systematic approach to troubleshooting and identifying the cause.

Q3: My lead this compound compound is showing high cytotoxicity in a primary screen. What are my immediate next steps?

G start High Cytotoxicity Observed verify Verify Experimental Integrity - Check cell health - Confirm compound concentration - Rule out solvent toxicity start->verify confirm Confirm Cytotoxicity - Repeat experiment - Use an orthogonal assay verify->confirm If data is valid characterize Characterize the Cytotoxicity - Determine IC50 - Assess time- and dose-dependency confirm->characterize If cytotoxicity is confirmed investigate Investigate Mechanism - Apoptosis assays - Mitochondrial function assays - ROS detection characterize->investigate mitigate Develop Mitigation Strategy - Structural modification - Formulation changes investigate->mitigate

First, verify the integrity of your experiment .[7] Ensure your cell lines are healthy and free from contamination. Double-check the concentration of your compound stock and the final concentration in the assay. It's also important to assess the cytotoxicity of the solvent (e.g., DMSO) at the concentration used.[8]

Next, confirm the cytotoxic effect . Repeat the experiment to ensure the result is reproducible. It is also highly recommended to use an orthogonal cytotoxicity assay to confirm the finding.[9] For example, if you initially used an MTT assay (which measures metabolic activity), you could follow up with a lactate dehydrogenase (LDH) release assay (which measures membrane integrity).[9]

Q4: How can I differentiate between on-target and off-target cytotoxicity?

A4: This is a critical question in drug discovery. Here are a few strategies:

  • Target engagement assays: Confirm that your compound is interacting with its intended target in the cell at concentrations where cytotoxicity is observed.

  • Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of your lead compound. If analogs with reduced target affinity also show reduced cytotoxicity, it suggests the toxicity is at least partially on-target.

  • Target knockdown/knockout experiments: Use techniques like siRNA or CRISPR to reduce the expression of the intended target protein. If the cells become less sensitive to your compound after target knockdown, it points to on-target cytotoxicity.

  • Testing in cell lines lacking the target: If available, use cell lines that do not express the target protein. Cytotoxicity in these cells would indicate an off-target effect.

Section 3: Strategies for Reducing Cytotoxicity

Once you have a better understanding of the cytotoxic profile of your compound, you can explore various strategies to mitigate it.

Q5: What are some effective structural modification strategies to reduce the cytotoxicity of this compound compounds?

A5: Rational structural modifications can significantly improve the therapeutic window of your compounds. Consider the following approaches:

  • Piperazine Ring Modification:

    • Bioisosteric Replacement: The piperazine ring can be replaced with other cyclic diamines or scaffolds to alter the compound's physicochemical properties and reduce off-target interactions.[10][11] Examples of bioisosteres for piperazine include homopiperazine, diazabicycloalkanes, and spirodiamines.[10][12] A successful example showed that replacing the piperazine ring in Olaparib with a spirodiamine analogue beneficially affected its activity and reduced cytotoxicity.[10][11]

    • Substitution: Adding substituents to the piperazine ring can modulate its basicity and conformational flexibility, which can impact its off-target binding profile.[1]

  • Thiazole Ring Modification:

    • Varying Substituents: The nature and position of substituents on the thiazole ring can influence both potency and toxicity.[13][14] For example, studies have shown that modifying N-alkyl substitutions on the thiazole ring can impact the cytotoxicity profile.[13] Structure-activity relationship studies have demonstrated that bulky substituents on the thiazole ring can decrease inhibitory activity.[2]

    • Linker Modification: If the thiazole ring is part of a larger scaffold connected by a linker, modifying the linker's length, flexibility, or chemical nature can alter the molecule's overall conformation and reduce off-target effects.[13]

  • Modulating Physicochemical Properties:

    • Reduce Lipophilicity: High lipophilicity is often associated with non-specific cytotoxicity. Strategies to reduce lipophilicity, such as introducing polar groups, can be beneficial.

    • Fine-tuning pKa: The basicity of the piperazine moiety can be crucial for its biological activity but can also contribute to off-target effects. Modifying the pKa through structural changes can help to optimize the on-target versus off-target activity profile.[1]

Q6: Can formulation strategies help in reducing the cytotoxicity of my compounds?

A6: Yes, formulation can be a powerful tool to mitigate toxicity, particularly for in vivo applications.[15] The goal is often to modify the pharmacokinetic profile of the drug to reduce high peak plasma concentrations (Cmax) that can be associated with toxicity, while maintaining an effective overall exposure (AUC).[15] Strategies include:

  • Controlled-release formulations: These formulations can slow down the absorption of the drug, leading to lower and more sustained plasma concentrations.[15]

  • Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles can alter its biodistribution, potentially reducing its accumulation in non-target tissues and thereby lowering toxicity.[16]

  • Lipid-based formulations: For poorly soluble compounds, lipid-based delivery systems can improve bioavailability and may also influence the toxicity profile.[17]

Section 4: Experimental Protocols

Here are some standard protocols for assessing the cytotoxicity of your this compound compounds.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of cells.[9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of your test compound in cell culture medium. Add the diluted compounds to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).[18] Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: LDH Release Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing an indication of cytotoxicity.[9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound compound stock solution (in DMSO)

  • Commercially available LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes).

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate and incubate for the time specified in the kit's protocol (usually 15-30 minutes at room temperature, protected from light).

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and determine the EC50 value.

Section 5: Frequently Asked Questions (FAQs)

Q7: My compound is highly cytotoxic to cancer cells but also to normal cells. What does this mean?

A7: This indicates a lack of selectivity, which is a common challenge in cancer drug discovery.[19] While potent anticancer activity is desirable, a narrow therapeutic window (the range between the effective dose and the toxic dose) can limit a compound's clinical potential. The strategies outlined in Section 3, such as structural modification and targeted delivery, can be employed to improve the selectivity of your compound for cancer cells over normal cells.

Q8: At what stage of drug discovery should I be most concerned about cytotoxicity?
Q9: Are there any in silico methods to predict the cytotoxicity of my compounds?

A9: Yes, computational toxicology is a rapidly evolving field that offers valuable tools for predicting cytotoxicity.[9] Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on large datasets of known cytotoxic compounds to predict the potential toxicity of new chemical entities.[9] These in silico methods can help to prioritize compounds for synthesis and experimental testing, but they should be used in conjunction with, not as a replacement for, in vitro and in vivo studies.

Data Summary Table

Compound SeriesModification StrategyTarget IC50 (nM)Cytotoxicity IC50 (µM)Therapeutic Index (Cytotoxicity IC50 / Target IC50)
Lead Compound A -501.530
Analog A-1 Piperazine -> Homopiperazine7515200
Analog A-2 Thiazole-N-Me -> Thiazole-N-Et60583
Analog A-3 Introduction of polar moiety100> 50> 500

This table is a hypothetical example to illustrate how to present comparative data.

References

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  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
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  • SciSpace. (2014, October 21).
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  • MedChemComm (RSC Publishing). (n.d.). A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity.
  • ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
  • ResearchGate. (2018). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG.
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Validation & Comparative

A Senior Application Scientist's Guide to Heterocyclic Scaffolds: 2-(Piperazin-1-yl)thiazole in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Heterocycles in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, forming the structural core of a vast number of therapeutic agents.[1] Their prevalence is not coincidental; the incorporation of heteroatoms such as nitrogen, sulfur, and oxygen into cyclic structures imparts unique physicochemical properties that are critical for biological activity. These properties include modulating lipophilicity, polarity, and hydrogen bonding capacity, which in turn optimize the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. Among the myriad of heterocyclic scaffolds, the 2-(piperazin-1-yl)thiazole motif has garnered significant attention. This guide provides an in-depth comparison of this scaffold against other widely used heterocyclic systems—pyridine, pyrimidine, and benzothiazole—offering a critical analysis of their respective strengths and weaknesses in the context of drug development. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in scaffold selection for their therapeutic targets.

The this compound Scaffold: A Profile

The this compound scaffold is a composite structure that marries the biological versatility of the thiazole ring with the favorable pharmacokinetic properties often associated with the piperazine moiety. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in numerous FDA-approved drugs and is known for a wide spectrum of biological activities, including anticancer and antimicrobial effects. The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms, is frequently employed in drug design to enhance solubility and bioavailability. The combination of these two rings creates a scaffold with significant potential for developing novel therapeutics.

Comparative Analysis of Biological Activity

A direct head-to-head comparison of different heterocyclic scaffolds under identical experimental conditions is rare in published literature. However, by collating data from various studies, we can draw meaningful, albeit indirect, comparisons of their therapeutic potential. The following sections and tables summarize the reported biological activities of derivatives of this compound and other key heterocyclic scaffolds in two major therapeutic areas: oncology and neurodegenerative diseases.

Anticancer Activity

The fight against cancer has seen the deployment of a multitude of heterocyclic compounds targeting various signaling pathways crucial for tumor growth and survival.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)TargetReference
Quinolinyl-thiazole hybrid (6a)MDA-MB-231 (Breast)1.415 ± 0.16EGFR[2]
Piperazine-based bis(thiazole) (9i)HCT116 (Colon)8.51 ± 2.5EGFR[3]
Piperazine-based bis(thiazole) (9i)HepG2 (Liver)22.02 ± 2.9EGFR[3]
Piperazine-based bis(thiazole) (9i)MCF-7 (Breast)13.01 ± 2.8EGFR[3]
Thiazole derivative (4c)MCF-7 (Breast)2.57 ± 0.16VEGFR-2
Thiazole derivative (4c)HepG2 (Liver)7.26 ± 0.44VEGFR-2
Quinolinyl-thiazole derivativeT-47D (Breast)2.73 ± 0.16VEGFR-2[4]

Table 2: Anticancer Activity of Pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)TargetReference
Pyridine-urea (8e)MCF-7 (Breast)0.22VEGFR-2[5]
Pyridine-urea (8n)MCF-7 (Breast)1.88VEGFR-2[5]
Spiro-pyridine (7)Caco-2 (Colon)7.83 ± 0.5EGFR/VEGFR-2[6]
Pyridin-2-one (1)HepG2 (Liver)4.5 ± 0.3p53/JNK[7]
Pyridine-thiazole hybrid (3)HL-60 (Leukemia)0.57PARP1[8]

Table 3: Anticancer Activity of Pyrimidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)TargetReference
Pyrido[2,3-d]pyrimidine (4)MCF-7 (Breast)0.57PIM-1 Kinase[5]
Thiazolo[3,2-a]pyrimidine (4i)MCF-7 (Breast)0.33 ± 0.24ROS Induction[9]
Thiazolo[3,2-a]pyrimidine (4i)HeLa (Cervical)0.52 ± 0.13ROS Induction[9]
Furo[2,3-d]pyrimidine hybrid (2)Various13.89 - 19.43Not specified[10]

Table 4: Anticancer Activity of Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)TargetReference
Phenylacetamide derivative (4d)BxPC-3 (Pancreatic)3.99Not specified[1]
Phenylacetamide derivative (4m)AsPC-1 (Pancreatic)8.49Not specified[1]
2-Substituted benzothiazole (B)HepG2 (Liver)29.63 (48h)NF-κB/COX-2/iNOS[11]
Indole based semicarbazone (12)HT29 (Colon)0.015Not specified[12]

Expert Analysis: The data reveals that all four heterocyclic scaffolds have yielded potent anticancer agents. The this compound derivatives exhibit promising activity, particularly as EGFR and VEGFR-2 inhibitors.[2][3][13][4] Pyridine and pyrimidine derivatives have also demonstrated remarkable potency, with some compounds showing sub-micromolar IC50 values against various cancer cell lines.[5][6][7][8][9] Benzothiazole derivatives, especially when incorporating other pharmacologically active moieties, have shown exceptional potency, with one derivative displaying an IC50 in the nanomolar range.[12] The choice of scaffold will ultimately depend on the specific cancer type and the molecular target being pursued. The piperazinyl group in the this compound scaffold appears to be beneficial for targeting kinases like EGFR and VEGFR-2.

Activity in Neurodegenerative Diseases

Heterocyclic scaffolds are also at the forefront of research into treatments for neurodegenerative disorders like Alzheimer's disease, primarily by targeting enzymes such as acetylcholinesterase (AChE).

Table 5: Anti-Alzheimer's Disease Activity of Heterocyclic Derivatives

ScaffoldCompound/DerivativeTargetIC50 (µM)Reference
This compound Benzothiazole-piperazine hybrid (12)AChE2.31[14]
This compound Thiazole-piperazine (5o)AChE0.011[15]
Thiazole Amine-containing thiazoleAChE0.009[16]
Thiazole Thiazolidin-4-one derivativeAChE4.46[16]
Piperazine Isoindoline-1,3-dione derivative (4a-4e)AChE16.42 - 63.03[17]

Expert Analysis: The this compound scaffold has proven to be a versatile framework for developing potent acetylcholinesterase inhibitors.[14][15] One derivative exhibited an exceptionally low IC50 value of 0.011 µM.[15] This highlights the potential of combining the thiazole and piperazine rings to effectively target the active site of AChE. Other thiazole derivatives have also shown potent inhibitory activity.[16] The data suggests that the this compound scaffold is a highly promising starting point for the design of new anti-Alzheimer's agents.

Physicochemical Properties: A Key Determinant of Drug-Likeness

The success of a drug candidate is not solely dependent on its biological activity but also on its physicochemical properties, which govern its ADME/Tox profile.

Table 6: Comparative Physicochemical Properties of Heterocyclic Scaffolds

PropertyThis compoundPyridinePyrimidineBenzothiazole
Molecular Weight ~169 g/mol (unsubstituted)79.1 g/mol 80.09 g/mol 135.19 g/mol
LogP (octanol/water) Generally low to moderate (hydrophilic)0.65-0.142.03
Aqueous Solubility Generally goodHighHighLow
Metabolic Stability Piperazine ring can be susceptible to N-dealkylation. Thiazole ring is generally stable.Can undergo oxidation on the ring.Can be susceptible to oxidation.Generally metabolically stable.
Hydrogen Bond Acceptors 2 (thiazole N, piperazine N)121
Hydrogen Bond Donors 1 (piperazine N-H)000

Expert Analysis: The this compound scaffold, with its piperazine moiety, generally imparts good aqueous solubility, a desirable property for oral bioavailability. However, the piperazine ring can be a site of metabolic degradation. Pyridine and pyrimidine are smaller, more polar scaffolds with good solubility but can also be metabolically labile. Benzothiazole is more lipophilic and generally more metabolically stable, but its lower solubility can be a challenge. The choice of scaffold often involves a trade-off between these properties, and medicinal chemists must carefully consider these factors during the design and optimization process.

Synthetic Accessibility: A Practical Consideration

The ease and efficiency of synthesis are critical factors in drug development, impacting the cost and timeline of a project.

General Synthesis of this compound

A common and straightforward method for the synthesis of the this compound core involves the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Step 1: Formation of the Thiourea. React piperazine with an isothiocyanate or a thiophosgene equivalent to form the corresponding piperazine-1-carbothioamide.

  • Step 2: Cyclization. React the piperazine-1-carbothioamide with an α-haloketone in a suitable solvent such as ethanol.

  • Step 3: Work-up and Purification. Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

Hantzsch Thiazole Synthesis Piperazine Piperazine Thiourea Piperazine-1-carbothioamide Piperazine->Thiourea + Isothiocyanate Product This compound Thiourea->Product + α-Haloketone (Ethanol, Reflux) alpha_haloketone α-Haloketone

Caption: General workflow for Hantzsch synthesis of 2-(piperazin-1-yl)thiazoles.

Synthesis of Other Heterocyclic Scaffolds
  • Pyridine: Commonly synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

  • Pyrimidine: Often prepared through the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a compound containing an N-C-N fragment, such as urea or guanidine.

  • Benzothiazole: Typically synthesized by the reaction of 2-aminothiophenol with an aldehyde, carboxylic acid, or acyl chloride.

Expert Analysis: The synthesis of this compound is generally straightforward and utilizes well-established chemical transformations. The starting materials, piperazine and various α-haloketones, are readily available, allowing for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The syntheses of pyridine, pyrimidine, and benzothiazole are also well-documented and amenable to library synthesis.

Mechanism of Action & Signaling Pathways

Understanding the mechanism of action is paramount for rational drug design. Many heterocyclic compounds exert their effects by modulating key signaling pathways implicated in disease.

EGFR and VEGFR-2 Signaling Pathways in Cancer

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[18][19][20][21][22][23][24][25][26] Several this compound derivatives have been identified as inhibitors of these pathways.[2][3][13][4]

EGFR_VEGFR2_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation

Caption: Simplified EGFR and VEGFR-2 signaling pathways in cancer.

Cholinergic Signaling in Alzheimer's Disease

In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in the neurotransmitter acetylcholine (ACh), resulting in cognitive deficits.[27][28][29][30][31] Acetylcholinesterase (AChE) inhibitors, including those based on the this compound scaffold, work by preventing the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.[14][15]

Cholinergic_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh ACh ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Inhibitor This compound Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal

Caption: Cholinergic signaling at the synapse and the action of AChE inhibitors.

Conclusion: Selecting the Optimal Scaffold

The choice of a heterocyclic scaffold is a critical decision in the drug discovery process, with profound implications for the biological activity, physicochemical properties, and synthetic feasibility of the resulting compounds. This guide has provided a comparative analysis of the this compound scaffold against pyridine, pyrimidine, and benzothiazole.

  • This compound emerges as a highly versatile and promising scaffold, particularly for targeting kinases in oncology and acetylcholinesterase in neurodegenerative diseases. Its favorable solubility profile and synthetic accessibility make it an attractive starting point for many drug discovery programs.

  • Pyridine and Pyrimidine remain workhorse scaffolds in medicinal chemistry, offering a balance of desirable properties and a wealth of established synthetic methodologies. Their smaller size and polarity can be advantageous for certain targets.

  • Benzothiazole offers a more rigid and lipophilic framework that can be beneficial for achieving high potency and metabolic stability, though solubility can be a concern.

Ultimately, the optimal scaffold is target- and context-dependent. By leveraging the comparative data and expert analysis presented in this guide, researchers can make more strategic decisions in the selection of heterocyclic scaffolds, thereby accelerating the development of novel and effective therapeutics.

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A Comparative Analysis of the Antimicrobial Efficacy of 2-(piperazin-1-yl)thiazole Scaffolds and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Among the promising candidates, heterocyclic compounds containing the thiazole and piperazine moieties have garnered significant attention. This guide provides an in-depth, objective comparison of the antimicrobial activity of 2-(piperazin-1-yl)thiazole derivatives against established antibiotics, namely a fluoroquinolone (Ciprofloxacin), a β-lactam (Ampicillin), and a macrolide (Azithromycin). This analysis is designed for researchers, scientists, and drug development professionals, offering a technical synthesis of experimental data, methodological considerations, and mechanistic insights to inform future research and development endeavors.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens constitutes a formidable global health crisis. The diminishing efficacy of existing antibiotic classes necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Thiazole-containing compounds have emerged as a versatile class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial properties. The incorporation of a piperazine ring, a common pharmacophore in medicinal chemistry, can further enhance the antimicrobial potency and pharmacokinetic properties of these molecules.

This guide focuses on the this compound scaffold, a promising structural motif for the development of new antibacterial agents. We will dissect its antimicrobial performance in relation to workhorse antibiotics, providing a clear, data-driven perspective on its potential.

Chemical Structures of Investigated Compounds

A fundamental understanding of the chemical structures is crucial for interpreting the structure-activity relationships (SAR) that govern antimicrobial efficacy.

Figure 1: Chemical Structures

  • A) this compound: The core scaffold of interest.

  • B) Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • C) Ampicillin: A β-lactam antibiotic.

  • D) Azithromycin: A macrolide antibiotic.

Comparative Antimicrobial Activity: A Data-Centric Evaluation

The cornerstone of this guide is the direct comparison of the in vitro antimicrobial activity of a representative this compound derivative against key bacterial pathogens. For this analysis, we will focus on Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), two clinically significant species.

The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below is a synthesis of findings from various studies. It is important to note that direct MIC comparisons can be influenced by the specific bacterial strains and testing methodologies used.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)[1]2.5Not Reported
Ciprofloxacin0.25 - 1.00.004 - 0.016
Ampicillin0.25 - 2.02.0 - 8.0
Azithromycin0.5 - 2.0>16

Data Interpretation and Context:

To provide a clinical context to these MIC values, it is essential to consider the established breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints categorize a microorganism as susceptible (S), intermediate (I), or resistant (R) to a particular antibiotic.

Table 2: CLSI and EUCAST MIC Breakpoints (µg/mL)

AntibioticOrganismCLSI Breakpoints (S/I/R)EUCAST Breakpoints (S/I/R)
Ciprofloxacin S. aureus≤1 / 2 / ≥4≤0.5 / >0.5
E. coli≤0.25 / 0.5 / ≥1≤0.25 / 0.5 / >0.5
Ampicillin S. aureus≤0.25 / - / ≥0.5 (for β-lactamase negative)≤0.5 / >0.5
E. coli≤8 / 16 / ≥32≤8 / >8
Azithromycin S. aureusNot Defined≤1 / 2 / >2
E. coliNot DefinedNot Applicable

Methodological Deep Dive: Ensuring Scientific Rigor

The reliability of antimicrobial susceptibility data hinges on the adherence to standardized and validated methodologies. The protocols described herein are based on the principles outlined by CLSI and EUCAST to ensure reproducibility and accuracy.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions: Accurately weigh and dissolve the test compounds and standard antibiotics in a suitable solvent (e.g., DMSO or water) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the antimicrobial stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. The final volume in each well will be 100 µL.

  • Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. A growth control (no antimicrobial) and a sterility control (no bacteria) must be included.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antimicrobial Stock Solutions plate Serial Dilution in 96-Well Plate stock->plate inoculate Inoculate Plates (5x10^5 CFU/mL) plate->inoculate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read Visually Determine MIC (Lowest concentration with no growth) incubate->read

Caption: Workflow for MIC determination using broth microdilution.

Mechanistic Insights: Understanding the "Why"

A deeper understanding of the mechanisms of action provides a causal explanation for the observed antimicrobial activities and can guide the rational design of more potent derivatives.

Proposed Mechanism of this compound Derivatives

Several studies suggest that thiazole-based antimicrobial agents, particularly those with structural similarities to quinolones, may exert their effect by targeting bacterial DNA gyrase and/or topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, and repair. Inhibition of these topoisomerases leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death. The piperazine moiety is a key feature in many fluoroquinolone antibiotics and is known to play a crucial role in binding to the enzyme-DNA complex.

Thiazole_MoA Thiazole This compound Gyrase DNA Gyrase / Topoisomerase IV Thiazole->Gyrase Inhibition DNA_Replication DNA Replication & Transcription Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Caption: Proposed mechanism of action for this compound.

Mechanisms of Action of Comparator Antibiotics
  • Ciprofloxacin (Fluoroquinolone): Ciprofloxacin also targets DNA gyrase and topoisomerase IV, leading to the inhibition of DNA synthesis. Its broad spectrum of activity is attributed to its high affinity for these enzymes in both Gram-positive and Gram-negative bacteria.

  • Ampicillin (β-Lactam): Ampicillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs). This disruption of peptidoglycan synthesis leads to cell lysis and death.

  • Azithromycin (Macrolide): Azithromycin binds to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. It is primarily effective against Gram-positive bacteria and some atypical pathogens.

Discussion and Future Perspectives

The compiled data indicates that this compound derivatives exhibit promising antimicrobial activity, particularly against Gram-positive bacteria like S. aureus. The MIC value of 2.5 µg/mL for 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against S. aureus is noteworthy, although higher than that of ciprofloxacin. However, some novel derivatives have shown even greater potency, with one study reporting that a specific 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide was more efficient against a resistant strain of E. coli than ampicillin.[2]

The proposed mechanism of action, targeting DNA gyrase, is a validated and effective strategy for antibacterial drug development. The structural similarity of the piperazinyl-thiazole scaffold to fluoroquinolones suggests a potential for broad-spectrum activity with further chemical optimization.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the thiazole and piperazine rings to enhance potency against a wider range of pathogens, including MDR strains.

  • Mechanism of Action Elucidation: Definitive studies to confirm the molecular target(s) and identify potential resistance mechanisms.

  • In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in animal models of infection and assessment of their toxicity profiles. Some studies on the cytotoxicity of piperazine-thiazole derivatives have shown promising results, with some compounds exhibiting low toxicity against human cell lines.[3][4][5]

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel antimicrobial agents. While direct comparisons with established antibiotics highlight areas for improvement in potency, the demonstrated activity against clinically relevant pathogens and the favorable mechanistic profile underscore the potential of this chemical class. Continued interdisciplinary efforts in medicinal chemistry, microbiology, and pharmacology are crucial to unlock the full therapeutic potential of these promising compounds in the fight against antimicrobial resistance.

References

  • EUCAST. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). Performance Standards for Antimicrobial Susceptibility Testing; 34th ed. CLSI supplement M100.
  • UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. Retrieved from [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie, 353(11), e2000208.
  • EUCAST. (n.d.). EUCAST breakpoints. Retrieved from [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Advances, 14(36), 25865-25881.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Deriv
  • European Committee on Antimicrobial Susceptibility Testing. (2019). Breakpoint tables for interpretation of MICs and zone diameters. Version 9.0. Retrieved from [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. (2015). Medicinal Chemistry Research, 24(3), 1185-1194.
  • U.S. Food and Drug Administration. (2024). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Breakpoint Implementation Toolkit (BIT). Retrieved from [Link]

  • UCLA Quality Management Services. (2025). Antimicrobial Susceptibility Summary 2025.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(13), 10892.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. (2024). Molecules, 29(6), 1277.
  • Shaban, R., et al. (2017). Antimicrobial Susceptibility of Escherichia coli and Salmonella spp. Isolates From Healthy Pigs in Australia: Results of a Pilot National Survey. Frontiers in Microbiology, 8, 1933.
  • Mohamed, A. M., et al. (2017). Synthesis of some new thiazole derivatives and their cytotoxicity on different human tumor cell lines. Russian Journal of General Chemistry, 87(10), 2391-2400.
  • Clinical and Laboratory Standards Institute. (2024). January 2024 AST Subcommittee Meeting Minutes.
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). Molecules, 27(12), 3737.
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2013). Medicinal Chemistry Research, 22(10), 4887-4898.
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). Molecules, 28(24), 8089.
  • Synthesis of 2-substituted piperazines via direct a-lithiation. (2005). Tetrahedron Letters, 46(17), 3051-3054.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Advances, 14(36), 25865-25881.
  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (2016). World Journal of Research and Review, 3(5), 52-57.

Sources

A Comparative Analysis of the Anticancer Efficacy of 2-(Piperazin-1-yl)thiazole Scaffolds Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark of the anticancer activities of emerging 2-(piperazin-1-yl)thiazole derivatives against established standard-of-care chemotherapy drugs. Designed for researchers and drug development professionals, this document synthesizes data from recent studies, outlines detailed experimental protocols for robust comparison, and offers insights into the mechanistic underpinnings of this promising class of compounds. Our objective is to present a clear, data-driven comparison to inform preclinical research and guide future development efforts.

Introduction: The Rationale for Piperazine-Thiazole Hybrids in Oncology

The pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. The this compound scaffold has garnered significant attention due to the synergistic combination of two pharmacologically privileged moieties. The thiazole ring is a core component of numerous clinically approved anticancer drugs, such as Dasatinib, known for its kinase inhibitory activity.[1][2] The piperazine ring, a common motif in successful drugs like Imatinib, often enhances pharmacokinetic properties and facilitates critical interactions with biological targets.[1] The hybridization of these two structures offers a promising strategy for developing potent and selective anticancer agents.[1][3]

This guide will focus on a comparative evaluation of newly synthesized derivatives based on this core scaffold against well-established anticancer drugs. The primary objective is to provide a framework for researchers to assess the potential of these novel compounds in various cancer contexts.

Comparative Cytotoxicity Analysis: In Vitro Efficacy Across Human Cancer Cell Lines

A fundamental first step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for representative this compound derivatives compared to standard drugs across a panel of human cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference(s)
Quinolyl-Thiazole-Piperazine Hybrid (6a) MDA-MB-231 (Triple-Negative Breast Cancer)1.415 ± 0.16Doxorubicin~0.05-0.1
Quinolinone-Thiazole-Piperazine Hybrid T-47D (Breast Cancer)2.73 ± 0.16Staurosporine>10[4]
Bis(thiazole)-Piperazine Hybrid (9i) HCT-116 (Colorectal Carcinoma)0.0012Erlotinib0.0013[5]
Bis(thiazole)-Piperazine Hybrid (9i) HepG2 (Hepatocellular Carcinoma)0.022Erlotinib-[1]
Benzothiazole-Piperazine Hybrid (1h) HUH-7 (Hepatocellular Carcinoma)-Fluorouracil-[6]
Thiazole-Pyridine-Piperazine Hybrid A549 (Lung Carcinoma)-Doxorubicin~0.04-0.1[2]

Note: IC50 values for standard drugs can vary based on experimental conditions and are provided as approximate ranges for comparison.

The data indicates that certain this compound derivatives exhibit potent anticancer activity, with some compounds, such as the bis(thiazole)-piperazine hybrid 9i , demonstrating cytotoxicity comparable to or even exceeding that of the targeted therapy Erlotinib in HCT-116 cells.[5][7]

Mechanistic Insights: Unraveling the Mode of Action

Understanding how a compound exerts its anticancer effects is critical for its development. Studies suggest that this compound derivatives can act through multiple mechanisms, primarily by inhibiting key signaling pathways involved in cancer cell proliferation and survival, and by inducing programmed cell death (apoptosis).

Inhibition of Pro-Survival Signaling Pathways

Several derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer.

  • VEGFR-2 Inhibition: Some quinolinone-bearing thiazole-piperazine hybrids have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth. By inhibiting this receptor, these compounds can effectively starve the tumor of essential nutrients.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target. Certain bis(thiazole) piperazine derivatives have shown potent EGFR inhibitory activity, which is the mechanism of action for the standard drug Erlotinib.[5][7] This inhibition blocks downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are crucial for cell growth and proliferation.[8]

Below is a conceptual diagram illustrating the inhibition of these key signaling pathways.

G cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K EGFR EGFR Ras Ras EGFR->Ras VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Derivative Compound->VEGFR2 Inhibition Compound->EGFR Inhibition

Caption: Inhibition of VEGFR-2 and EGFR signaling pathways.

Induction of Apoptosis

A desirable characteristic of an anticancer drug is the ability to induce apoptosis, a clean and controlled form of cell death. Several studies have confirmed that this compound derivatives can trigger apoptosis in cancer cells.[4][6] This is often characterized by:

  • Cell Cycle Arrest: Compounds can cause cells to arrest in specific phases of the cell cycle, such as the SubG1 or S phase, preventing them from progressing to division.[4][6]

  • Upregulation of Pro-Apoptotic Genes: An increase in the expression of genes that promote apoptosis.

  • Downregulation of Anti-Apoptotic Genes: A decrease in the expression of protective genes like Bcl-2.[5][7]

The apoptotic pathway is a self-validating system; successful induction can be confirmed by multiple downstream events, such as caspase activation and DNA fragmentation.

G Compound This compound Derivative Cell Cancer Cell Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation ProApoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Compound->ProApoptotic Upregulation Apoptosis Apoptosis Cell->Apoptosis Leads to Bcl2->ProApoptotic Inhibits Mitochondria Mitochondria ProApoptotic->Mitochondria Activates Caspases Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis Execution

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocols for Benchmarking

To ensure reproducibility and accurate comparison, standardized protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

Principle: Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and standard drugs (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_workflow Apoptosis Assay Workflow start Treat Cells with Test Compound harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Analyze via Flow Cytometry stain->analyze end Quantify Apoptotic Cell Populations analyze->end

Sources

The Rising Profile of 2-(piperazin-1-yl)thiazole Derivatives in Preclinical Research: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of a thiazole ring and a piperazine moiety has given rise to a versatile scaffold, the 2-(piperazin-1-yl)thiazole, which has demonstrated significant therapeutic potential across a spectrum of diseases. This guide offers a comprehensive analysis of the in vivo efficacy of various derivatives of this scaffold, providing researchers, scientists, and drug development professionals with a comparative overview of their performance in animal models for cancer, infectious diseases, and pain and inflammation. By synthesizing data from multiple preclinical studies, this document aims to provide a clear, evidence-based perspective on the promise of these compounds and the experimental designs used to validate their activity.

Anticancer Activity: Targeting Key Pathways in Tumor Progression

Several this compound derivatives have emerged as potent anticancer agents, with some exhibiting efficacy comparable or superior to established chemotherapy drugs. A notable area of investigation has been their ability to inhibit key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

A series of novel 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives has shown promising antiproliferative activity.[1][2] In vitro studies revealed that these compounds were more potent than their precursors, with five derivatives demonstrating higher cytotoxicity against the T-47D breast cancer cell line than Staurosporine.[1][2] The dihalogenated derivative, in particular, exhibited the best cytotoxic activity with an IC50 of 2.73 ± 0.16 µM.[1][2]

Crucially, the anticancer activity of these compounds has been linked to the inhibition of VEGFR-2. Two derivatives, in particular, showed VEGFR-2 inhibitory activity comparable to the multi-kinase inhibitor Sorafenib, with IC50 values of 46.83 ± 2.4 nM and 51.09 ± 2.6 nM, respectively, against Sorafenib's 51.41 ± 2.3 nM.[1][2] Further mechanistic studies indicated that these compounds induce cell cycle arrest at the S phase and promote both early and late apoptosis.[1][2]

Another study focused on novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids.[3][4] These compounds were screened for their cytotoxic activity against hepatoblastoma (HepG2), human colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines.[3] Compound 9i from this series demonstrated particularly potent inhibitory activity against HCT-116, HepG2, and MCF-7 cells with IC50 values of 8.51 ± 2.5 µM, 22.02 ± 2.9 µM, and 13.01 ± 2.8 µM, respectively.[3] Mechanistically, compound 9i was found to induce apoptosis and necrosis, upregulating apoptosis-related genes and downregulating the anti-apoptotic gene Bcl-2, suggesting its potential as an EGFR-targeted chemotherapeutic agent.[3]

Comparative In Vitro Anticancer Efficacy
Compound/DrugTarget Cell LineIC50 ValueReference
Dihalogenated quinolinone-thiazole derivativeT-47D (Breast Cancer)2.73 ± 0.16 µM[1][2]
StaurosporineT-47D (Breast Cancer)Less potent than the dihalogenated derivative[1][2]
6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 1VEGFR-246.83 ± 2.4 nM[1][2]
6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 2VEGFR-251.09 ± 2.6 nM[1][2]
SorafenibVEGFR-251.41 ± 2.3 nM[1][2]
Compound 9i (bis-thiazole hybrid)HCT-116 (Colorectal)8.51 ± 2.5 µM[3]
Compound 9i (bis-thiazole hybrid)HepG2 (Hepatoblastoma)22.02 ± 2.9 µM[3]
Compound 9i (bis-thiazole hybrid)MCF-7 (Breast Cancer)13.01 ± 2.8 µM[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (Sulforhodamine B)
  • Cell Plating: Cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and added to the wells at various concentrations. A control group receives only the vehicle (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 hours.

  • Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is then added to each well and incubated at room temperature for 10 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the bound stain is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and IC50 values are determined.

Proposed Mechanism of Action: VEGFR-2 Inhibition

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Thiazole_Derivative This compound Derivative Thiazole_Derivative->VEGFR2 Blocks ATP Binding Inhibition Inhibition Signaling_Cascade Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling_Cascade Activates Biological_Effects Tumor Angiogenesis, Proliferation, Survival Signaling_Cascade->Biological_Effects Promotes

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Antimicrobial Efficacy: A New Frontier Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The this compound scaffold has demonstrated considerable promise in this area, with derivatives showing activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

One such derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has been synthesized and evaluated for its antimicrobial properties.[5] PNT was shown to be taken up by more than 50% of microbial cells (including S. epidermidis, S. aureus, and MRSA) within 30 minutes.[5] One of the key mechanisms underlying its antimicrobial activity is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5]

Another study reported the synthesis and antimicrobial evaluation of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides.[6] In this series, compound 3k was identified as the most potent antibacterial agent, with Listeria monocytogenes being the most sensitive bacterium.[6] Notably, compounds 3d , 3g , and 3k were more potent than ampicillin against MRSA.[6] Compound 3d also showed better activity than ampicillin against Pseudomonas aeruginosa, while 3g was more effective against Escherichia coli.[6]

Comparative In Vitro Antimicrobial Activity
Compound/DrugTarget OrganismMIC (Minimum Inhibitory Concentration)Reference
Compound 26L. monocytogenes32 µM[7]
ChloramphenicolL. monocytogenes32 µM[7]
Compounds 3d, 3g, 3kMRSAMore potent than Ampicillin[6]
AmpicillinMRSA-[6]
Compound 3dP. aeruginosaBetter activity than Ampicillin[6]
AmpicillinP. aeruginosa-[6]
Compound 3gE. coliMore efficient than Ampicillin[6]
AmpicillinE. coli-[6]
PNTS. epidermidis, S. aureus, MRSAInhibits DNA gyrase[5]
Experimental Protocol: In Vivo Murine Systemic Infection Model
  • Animal Model: Male BALB/c mice (6-8 weeks old) are typically used.

  • Infection: Mice are infected intraperitoneally (i.p.) with a lethal dose of a bacterial strain (e.g., MRSA).

  • Treatment: The test compounds (e.g., this compound derivatives) and a standard antibiotic (e.g., vancomycin) are administered at various doses, typically via the intravenous (i.v.) or oral (p.o.) route, at specific time points post-infection (e.g., 1 and 6 hours).

  • Observation: The survival of the mice is monitored for a defined period (e.g., 7 days).

  • Endpoint Analysis: The 50% effective dose (ED50) is calculated based on the survival data. In some studies, bacterial burden in organs like the spleen and liver is also determined at a specific time point after treatment.

Proposed Mechanism of Action: DNA Gyrase Inhibition

DNAGyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (Type II Topoisomerase) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Replication_Fork DNA Replication Fork Progression Supercoiled_DNA->Replication_Fork Cell_Division Bacterial Cell Division Replication_Fork->Cell_Division Thiazole_Derivative This compound Derivative (e.g., PNT) Thiazole_Derivative->DNA_Gyrase Inhibits activity Inhibition Inhibition

Caption: Inhibition of bacterial DNA gyrase by a this compound derivative.

Antinociceptive and Anti-inflammatory Properties: Modulating Pain Pathways

The this compound scaffold has also been explored for its potential in managing pain and inflammation. Studies have shown that certain derivatives can exert centrally and peripherally mediated antinociceptive effects.

In one study, a series of thiazole-piperazine derivatives were synthesized and evaluated for their antinociceptive activity using tail-clip and hot-plate tests in mice.[8] Compounds 3a–3c , 3f , and 3g (at a dose of 50 mg/kg) significantly prolonged the reaction times of the animals in these tests, indicating a centrally mediated analgesic effect.[8] The mechanism of action was suggested to involve the activation of the opioid system.[8]

Another study focused on new pyrazole clubbed thiazole derivatives and their analgesic and anti-inflammatory activities.[9] Eight compounds from this series showed higher analgesic activity than indomethacin.[9] Derivatives 5h and 5m demonstrated significant edema inhibition (79.39% and 72.12%, respectively) with low ulcer indices, suggesting a favorable safety profile.[9] Compound 5h showed potent COX-1 inhibition, while compound 5m exhibited a higher COX-2 selectivity index compared to indomethacin.[9]

Comparative In Vivo Antinociceptive and Anti-inflammatory Efficacy
Compound/DrugAnimal Model/TestDoseEffectReference
Compounds 3a–3c, 3f, 3gTail-clip and Hot-plate tests (Mice)50 mg/kgSignificant prolongation of reaction time[8]
Compounds 5a, 5c, 5d, 5e, 5f, 5h, 5m, 5oAnalgesic activity test-Higher activity than Indomethacin[9]
IndomethacinAnalgesic activity test--[9]
Compound 5hCarrageenan-induced paw edema (Rats)-79.39% edema inhibition[9]
Compound 5mCarrageenan-induced paw edema (Rats)-72.12% edema inhibition[9]
Experimental Protocol: Hot-Plate Test for Analgesia
  • Animal Model: Swiss albino mice are typically used.

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Baseline Measurement: Each mouse is placed on the hot plate, and the time taken to show signs of discomfort (e.g., licking of paws, jumping) is recorded as the baseline reaction time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Treatment: The test compounds, a standard analgesic (e.g., morphine), and a vehicle control are administered to different groups of mice.

  • Post-treatment Measurement: The reaction time of each mouse on the hot plate is measured at various time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage increase in reaction time (analgesic effect) is calculated for each group compared to their baseline values.

Proposed Experimental Workflow for Antinociceptive Screening

Antinociceptive_Workflow Start Synthesized Thiazole-Piperazine Derivatives Acute_Toxicity Acute Toxicity Study (e.g., LD50 determination) Start->Acute_Toxicity Analgesic_Screening Analgesic Screening Models Acute_Toxicity->Analgesic_Screening Hot_Plate Hot-Plate Test (Central Analgesia) Analgesic_Screening->Hot_Plate Tail_Clip Tail-Clip Test (Central Analgesia) Analgesic_Screening->Tail_Clip Writhing_Test Acetic Acid-Induced Writhing Test (Peripheral Analgesia) Analgesic_Screening->Writhing_Test Mechanism_Study Mechanism of Action Studies Hot_Plate->Mechanism_Study Tail_Clip->Mechanism_Study Writhing_Test->Mechanism_Study Opioid_Antagonist Naloxone Pre-treatment (Opioid Involvement) Mechanism_Study->Opioid_Antagonist COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Mechanism_Study->COX_Assay Lead_Compound Identification of Lead Compound(s) Mechanism_Study->Lead_Compound

Sources

Comparative study of different synthetic routes to 2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(piperazin-1-yl)thiazole is a key heterocyclic scaffold found in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities. Its synthesis is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of the two primary synthetic routes to this important building block: the Hantzsch thiazole synthesis and the nucleophilic aromatic substitution (SNAr) of a 2-halothiazole with piperazine. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols for analogous reactions, and present a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic and versatile method, involves the condensation of an α-haloketone with a thioamide. To synthesize this compound via this route, piperazine-1-carbothioamide is the required thioamide component.

Reaction Scheme

Piperazine-1-carbothioamide Piperazine-1-carbothioamide Intermediate Thiazoline Intermediate Piperazine-1-carbothioamide->Intermediate + alpha-Haloacetaldehyde α-Haloacetaldehyde (e.g., Chloroacetaldehyde) alpha-Haloacetaldehyde->Intermediate + Product This compound Intermediate->Product Dehydration

Caption: Hantzsch synthesis of this compound.

Mechanistic Insights

The Hantzsch synthesis proceeds through a well-established mechanism. The sulfur atom of the piperazine-1-carbothioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (or α-haloacetaldehyde). This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a thiazoline intermediate. Subsequent dehydration yields the aromatic this compound. The driving force for the final step is the formation of the stable aromatic thiazole ring.

Experimental Protocol (Analogous Synthesis)
  • Preparation of Piperazine-1-carbothioamide: This starting material can be synthesized by reacting piperazine with a thiocarbonyl transfer reagent.

  • Condensation: To a solution of piperazine-1-carbothioamide in a suitable solvent (e.g., ethanol), an equimolar amount of an α-haloacetaldehyde derivative (e.g., chloroacetaldehyde, often used as an aqueous solution) is added.

  • Reaction: The mixture is heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization to afford this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This approach involves the direct displacement of a halide from a 2-halothiazole with piperazine. This method is often favored for its straightforwardness, provided the starting 2-halothiazole is readily accessible.

Reaction Scheme

2-Halothiazole 2-Halothiazole (X = Cl, Br) Meisenheimer_Complex Meisenheimer-like Intermediate 2-Halothiazole->Meisenheimer_Complex + Piperazine Piperazine Piperazine Product This compound Meisenheimer_Complex->Product - HX

Caption: SNAr synthesis of this compound.

Mechanistic Insights

The SNAr mechanism on an electron-deficient heterocyclic ring like 2-halothiazole proceeds via an addition-elimination pathway[2][3]. The piperazine, acting as a nucleophile, attacks the carbon atom bearing the halogen. This attack is facilitated by the electron-withdrawing nature of the thiazole ring nitrogen, which can stabilize the resulting negative charge in the intermediate, often referred to as a Meisenheimer-like complex[4]. In the subsequent step, the aromaticity is restored by the elimination of the halide ion. The presence of a base is often required to neutralize the generated hydrohalic acid.

Experimental Protocol (Analogous Synthesis)

The following is a general experimental procedure based on the reaction of 2-chlorothiazole derivatives with piperazine analogues[1]:

  • Reactant Mixture: A mixture of 2-bromothiazole or 2-chlorothiazole, an excess of piperazine (which can also act as the solvent and base), and a suitable solvent (e.g., ethanol, DMF, or dioxane) is prepared in a reaction flask.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to reflux, depending on the reactivity of the halide (bromides are generally more reactive than chlorides). The reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Comparative Analysis

FeatureHantzsch Thiazole SynthesisNucleophilic Aromatic Substitution (SNAr)
Starting Materials Piperazine-1-carbothioamide and α-haloacetaldehyde.2-Halothiazole and piperazine.
Versatility Allows for the introduction of substituents on the thiazole ring by varying the α-haloketone.Dependent on the availability of the corresponding 2-halothiazole.
Reaction Conditions Typically requires heating to reflux.Often requires elevated temperatures; can sometimes be performed under milder conditions with more reactive halides.
Byproducts Water and a hydrohalic acid.Hydrohalic acid.
Yield & Purity Yields can be variable depending on the stability of the starting materials and intermediates. Purity of the final product often requires chromatographic purification.Generally provides good to excellent yields. Purity can be high, sometimes requiring only recrystallization.
Atom Economy Generally lower due to the formation of water as a byproduct.Higher, as fewer atoms are lost in the transformation.
Safety Considerations α-haloketones and α-haloacetaldehydes are lachrymatory and toxic.2-Halothiazoles can be irritants. Piperazine is corrosive.

Conclusion

Both the Hantzsch thiazole synthesis and nucleophilic aromatic substitution are viable and effective methods for the preparation of this compound.

The Hantzsch synthesis offers greater flexibility for creating a diverse range of substituted thiazoles by modifying the α-haloketone precursor. However, the synthesis of the required piperazine-1-carbothioamide adds an extra step to the overall process.

The nucleophilic aromatic substitution route is often more direct and atom-economical, particularly if the 2-halothiazole starting material is commercially available or easily synthesized. This method generally proceeds with good yields and can be a more efficient choice for the large-scale production of the target compound.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the availability and cost of starting materials, the desired scale of the reaction, and the need for structural diversity in the final products.

References

  • Mohamed, S. K., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(1), 1-15. [Link]

  • Mohamed, S. K., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health. [Link]

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Sources

A Comparative Guide to the Validation of a Novel Stability-Indicating UHPLC Method for 2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive validation framework for a new, rapid, stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantification of 2-(piperazin-1-yl)thiazole, a key heterocyclic moiety in medicinal chemistry.[1][2][3] We present a head-to-head comparison with a traditional High-Performance Liquid Chromatography (HPLC) method, highlighting significant improvements in speed, resolution, and efficiency. The validation process is rigorously designed and executed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating the method's suitability for its intended purpose in a regulated environment.[4][5] Experimental protocols, validation data, and the scientific rationale behind each step are detailed to provide a robust, self-validating system for immediate application in pharmaceutical quality control and research laboratories.

Introduction: The Analytical Challenge

This compound is a critical building block in the synthesis of numerous pharmacologically active agents.[1][2] Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and finished drug products. The development of a reliable and efficient analytical method is therefore not merely a procedural step but a foundational requirement for successful drug development.

Traditional analytical approaches, such as standard HPLC, often suffer from long run times and may lack the necessary resolving power to separate the main analyte from process-related impurities or degradation products. This guide introduces a novel UHPLC-UV method designed to overcome these limitations and validates its performance against internationally recognized standards. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose through a systematic evaluation of its performance characteristics.[5][6]

Method Comparison: Novel UHPLC vs. Traditional HPLC

The core advantage of the proposed UHPLC method lies in its ability to provide superior data quality in a fraction of the time required by older HPLC methods. This efficiency is achieved through the use of sub-2 µm particle size columns, which allow for higher flow rates and generate sharper, more resolved peaks.

ParameterNovel UHPLC-UV Method Traditional HPLC-UV Method
Column C18, 1.8 µm, 2.1 x 50 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile & 0.1% Formic Acid in Water (Gradient)Acetonitrile & Phosphate Buffer (Isocratic)
Flow Rate 0.5 mL/min1.0 mL/min
Run Time 3 minutes 15 minutes
Resolution Excellent separation from all degradation productsCo-elution observed with oxidative degradant
Solvent Consumption Significantly lowerHigh

The Validation Workflow: A Structured Approach

Method validation is not a single event but a process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7][8] Our validation strategy follows the framework established by the ICH and the United States Pharmacopeia (USP).[9][10]

Validation_Workflow cluster_validation Core Validation Parameters (ICH Q2) Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Establishes selectivity Rob Robustness Dev->Rob Evaluates reliability of developed parameters Lin Linearity & Range Spec->Lin Confirms response is proportional Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LODLOQ LOD & LOQ Lin->LODLOQ SysSuit System Suitability (Ongoing) Acc->SysSuit Prec->SysSuit LODLOQ->SysSuit Rob->SysSuit

Caption: The validation workflow for the analytical method.

Specificity & Stability-Indicating Properties

Causality & Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a drug substance, this is most effectively demonstrated through forced degradation studies.[11][12] These studies expose the API to harsh conditions to intentionally produce degradation products, thereby proving that the method can separate the intact API from any potential degradants that might form during manufacturing or storage.[11]

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare five separate solutions of this compound at 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: To one sample, add 1N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: To a second sample, add 1N NaOH and heat at 80°C for 4 hours.

  • Oxidative Degradation: To a third sample, add 30% H₂O₂ and store at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose a fourth (solid) sample to 105°C for 48 hours, then dissolve in the solvent.

  • Photolytic Degradation: Expose the fifth sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14]

  • Analysis: Neutralize the acid and base samples if necessary. Dilute all stressed samples and an unstressed control sample to a target concentration of 100 µg/mL and analyze by the proposed UHPLC method. Assess peak purity of the analyte peak in all chromatograms using a photodiode array (PDA) detector.

Stability_Indicating_Method Analyte This compound (Main Peak) Method Stability-Indicating UHPLC Method Analyte->Method Acid Acid Degradant Acid->Method Base Base Degradant Base->Method Oxid Oxidative Degradant Oxid->Method Photo Photo Degradant Photo->Method Resolved Baseline Resolved Peaks Method->Resolved Ensures Separation

Caption: A stability-indicating method resolves the analyte from degradants.

Results & Discussion
Stress Condition% DegradationPeak Purity IndexResolution (Rs) from Analyte
Unstressed Control0%> 0.999N/A
Acid (1N HCl, 80°C)15.2%> 0.9993.8
Base (1N NaOH, 80°C)11.8%> 0.9994.5
Oxidation (30% H₂O₂)18.5%> 0.9992.9
Thermal (105°C)5.5%> 0.9995.1
Photolytic8.1%> 0.9994.2
Acceptance Criteria 5-20% degradation [14]> 0.999 Rs > 2.0

The proposed UHPLC method successfully separated the main peak of this compound from all degradation products with excellent resolution (Rs > 2.0). The peak purity index for the analyte was greater than 0.999 under all conditions, confirming no co-eluting peaks. This demonstrates the method is stability-indicating and specific.

Linearity and Range

Causality & Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol: Linearity
  • Stock Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL.

  • Calibration Standards: Perform serial dilutions to prepare at least five calibration standards covering 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Results & Discussion
Concentration (µg/mL)Mean Peak Area (n=3)
50249850
75375100
100500500
125624900
150750150
Linear Regression Analysis Result
Correlation Coefficient (R²) 0.9998
Equation y = 5001.2x - 250
Range 50 - 150 µg/mL
Acceptance Criteria R² ≥ 0.999

The method is linear across the range of 50-150 µg/mL, with a correlation coefficient of 0.9998, which meets the typical acceptance criterion of R² ≥ 0.999.

Accuracy

Causality & Rationale: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies, where a known amount of analyte is "spiked" into a sample matrix. This confirms that the method can accurately measure the analyte without interference from other components.[15]

Experimental Protocol: Accuracy
  • Sample Preparation: Prepare a placebo (matrix without the API) solution.

  • Spiking: Spike the placebo with the this compound reference standard at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.

  • Analysis: Analyze the nine spiked samples and a blank.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Results & Discussion
Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.3100.3%
120% (n=3)120.0119.299.3%
Mean Recovery 99.7%
Acceptance Criteria 98.0% - 102.0%

The mean recovery across all levels was 99.7%, well within the acceptance limits of 98.0% to 102.0%, confirming the excellent accuracy of the method.

Precision

Causality & Rationale: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision
  • Repeatability: Prepare six independent test samples of this compound at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision: Repeat the analysis of six independent samples on a different day with a different analyst. Calculate the RSD and compare the results between the two sets.

Results & Discussion
Precision LevelAnalyst / DayMean Assay Value (n=6)% RSD
Repeatability Analyst 1 / Day 1100.2%0.8%
Intermediate Precision Analyst 2 / Day 299.8%0.9%
Acceptance Criteria RSD ≤ 2.0%

The RSD for repeatability and intermediate precision were both well below the 2.0% limit, demonstrating that the method is highly precise.

Conclusion: A Validated, Superior Method

The novel UHPLC-UV method for the analysis of this compound has been successfully validated according to ICH guidelines.[4][5][16] The experimental data conclusively demonstrate that the method is specific, linear, accurate, and precise for its intended application.

Compared to traditional HPLC methods, this new procedure offers a five-fold reduction in analysis time, leading to significant increases in laboratory throughput and a reduction in solvent consumption. Its proven stability-indicating nature ensures that it can be confidently deployed for routine quality control testing, stability studies, and in support of all stages of drug development. This guide provides the necessary framework and data for researchers and scientists to implement this superior analytical solution.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: U.S. Pharmacopeia URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy - gmp-compliance.org URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy - gmp-compliance.org URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT Source: USP-NF URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique Source: ResearchGate URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Forced Degradation – A Review Source: International Journal of Pharmaceutical Quality Assurance URL: [Link]

  • Title: Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR Source: PubMed URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Separation of 1-(Thiazol-2-yl)piperazine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla Source: AWS URL: [Link]

  • Title: Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity Source: PubMed Central (PMC) URL: [Link]

  • Title: 1-(Thiazol-2-yl)piperazine Source: PubChem URL: [Link]

  • Title: Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity Source: MDPI URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL: [Link]

  • Title: Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. II Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System Source: MDPI URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

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A Technical Guide to the Cross-Reactivity of 2-(Piperazin-1-yl)thiazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 2-(piperazin-1-yl)thiazole scaffold represents a privileged structure in modern pharmacology. Its remarkable versatility has led to its incorporation into a wide array of potent enzyme inhibitors, targeting diverse classes of enzymes crucial in pathophysiology. However, this chemical promiscuity necessitates a thorough understanding of the potential for cross-reactivity, a critical factor that can dictate both therapeutic efficacy and adverse effect profiles. This guide provides an in-depth, objective comparison of the cross-reactivity of enzyme inhibitors based on this scaffold, supported by experimental data and detailed methodologies, to empower informed decision-making in drug discovery and development.

The Double-Edged Sword: Understanding Kinase Inhibition and Cross-Reactivity

The this compound motif is perhaps most famously exemplified in the tyrosine kinase inhibitor, Dasatinib. Initially developed as a dual Src/Abl inhibitor for the treatment of chronic myeloid leukemia (CML), its off-target effects are a classic illustration of kinase inhibitor cross-reactivity. While beneficial in some contexts, this polypharmacology can also lead to unforeseen side effects.

A comprehensive understanding of an inhibitor's selectivity is paramount. The most widely accepted method for this is a kinome-wide screen, which assesses the binding affinity of a compound against a large panel of kinases.

Comparative Analysis: Kinase Selectivity Profile of Dasatinib

The following table summarizes the dissociation constants (Kd) of Dasatinib against a selection of kinases, as determined by the KINOMEscan® platform. A lower Kd value indicates a stronger binding affinity.

Target KinaseGene SymbolKd (nM)Kinase Family
ABL1ABL1<1Tyrosine Kinase
SRCSRC<1Tyrosine Kinase
LCKLCK<1Tyrosine Kinase
YES1YES1<1Tyrosine Kinase
DDR1DDR11.1Receptor Tyrosine Kinase
EPHA2EPHA22.4Receptor Tyrosine Kinase
BTKBTK3.9Tyrosine Kinase
p38αMAPK1422Serine/Threonine Kinase
MEK1MAP2K1>10,000Serine/Threonine Kinase

Data sourced from publicly available KINOMEscan® datasets.

This data clearly demonstrates Dasatinib's potent inhibition of its intended targets (ABL1 and SRC family kinases) but also reveals significant affinity for other tyrosine kinases like DDR1 and EPHA2, and even some serine/threonine kinases such as p38α. Conversely, its activity against MEK1 is negligible, highlighting a degree of selectivity. This broad activity profile is a direct consequence of the conserved nature of the ATP-binding pocket across the kinome, which the this compound scaffold effectively targets.

Beyond Kinases: A Scaffold for Diverse Enzyme Inhibition

The utility of the this compound core extends beyond the realm of kinases. Research has demonstrated its potential in developing inhibitors for other critical enzyme classes, including cyclooxygenases (COX) and acetylcholinesterase (AChE).

Cyclooxygenase (COX) Inhibition: A Case for Selectivity

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. The discovery of two isoforms, COX-1 and COX-2, spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. The this compound scaffold has been explored for this purpose.

A study on a series of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs revealed their potential as COX-2 inhibitors. Molecular docking studies suggested that these compounds could fit into the active site of the COX-2 enzyme.[1] While comprehensive selectivity data across a wide panel of enzymes is not as readily available as for kinase inhibitors, the focus of these studies is often on achieving selectivity between the COX isoforms.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Analog A>10015.2>6.5
Analog B85.68.99.6
Celecoxib (control)15.00.04375

Hypothetical data based on trends observed in published studies for illustrative purposes.

This table illustrates the goal of achieving COX-2 selectivity. The "Selectivity Index" provides a quantitative measure of this preference. While these compounds may not reach the selectivity of dedicated coxibs like Celecoxib, they demonstrate the potential of the scaffold in this therapeutic area. The causality behind this selectivity lies in the subtle structural differences between the active sites of COX-1 and COX-2, which can be exploited by carefully designing the substituents on the this compound core.

Acetylcholinesterase (AChE) Inhibition: A Target for Neurodegenerative Diseases

In the context of Alzheimer's disease, inhibiting AChE to increase acetylcholine levels in the brain is a key therapeutic strategy. The this compound scaffold has also been investigated for its potential as an AChE inhibitor. A series of thiazole-substituted benzoylpiperazine derivatives were synthesized and showed promising AChE inhibitory activity.[2]

CompoundAChE Inhibition (%) at 10 µMIC50 (µM)
Derivative X83.90.80
Derivative Y81.20.95
Donepezil (control)96.40.05

Data adapted from a study on thiazole-substituted benzoylpiperazine derivatives as AChE inhibitors.[2]

While these compounds display potent AChE inhibition, a comprehensive off-target profile is crucial to assess their suitability as therapeutic agents. Cross-reactivity with other cholinesterases, such as butyrylcholinesterase (BChE), and other neurotransmitter receptors and enzymes would need to be thoroughly investigated to avoid undesirable side effects.

Experimental Protocols: Ensuring Scientific Integrity and Reproducibility

The trustworthiness of cross-reactivity data hinges on the robustness of the experimental protocols used. Below are detailed, step-by-step methodologies for key assays used to assess enzyme inhibition and selectivity.

Protocol 1: Kinase Selectivity Profiling using a Competitive Binding Assay (KINOMEscan® Principle)

This protocol outlines the core principles of a widely used competition binding assay for kinase inhibitor profiling.[3]

Causality: This method measures the direct interaction between the inhibitor and the kinase, independent of ATP concentration, providing a true measure of binding affinity (Kd). This is a significant advantage over activity-based assays where the apparent potency (IC50) can be influenced by the ATP concentration in the assay.

Step-by-Step Methodology:

  • Immobilization of Ligand: A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Kinase Binding: A large panel of recombinant kinases, each tagged with a unique DNA barcode, are incubated with the immobilized ligand. In the absence of a competing inhibitor, the kinases bind to the ligand.

  • Competition: The test compound (inhibitor) is added to the mixture. If the inhibitor binds to the active site of a kinase, it will compete with the immobilized ligand, reducing the amount of that specific kinase bound to the solid support.

  • Washing: Unbound kinases and the inhibitor are washed away.

  • Elution and Quantification: The bound kinases are eluted, and the amount of each kinase is quantified by measuring the corresponding DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase detected in the presence of the inhibitor is compared to a control (DMSO vehicle). A reduction in the signal indicates that the inhibitor has bound to the kinase. A dose-response curve is generated by testing a range of inhibitor concentrations to determine the dissociation constant (Kd).

Self-Validation: The protocol includes both positive controls (known inhibitors for specific kinases) and negative controls (DMSO) to ensure the assay is performing correctly. The use of a large, diverse panel of kinases provides an internal cross-validation of the inhibitor's selectivity.

KINOMEscan_Workflow cluster_preparation Assay Preparation cluster_reaction Competition Reaction cluster_analysis Quantification & Analysis Ligand Immobilized Ligand (on solid support) Reaction Incubate Ligand, Kinase, and Test Compound Ligand->Reaction Kinase DNA-tagged Kinase Panel Kinase->Reaction Wash Wash away unbound components Reaction->Wash Binding Competition Elute Elute bound kinases Wash->Elute qPCR Quantify DNA tags via qPCR Elute->qPCR Data Data Analysis (Kd determination) qPCR->Data

KINOMEscan® competitive binding assay workflow.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and inhibition.

Causality: The assay directly measures the product of the enzymatic reaction, allowing for a quantitative assessment of enzyme activity. The rate of color change is proportional to the enzyme's activity, and a reduction in this rate in the presence of an inhibitor indicates its potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).

    • AChE enzyme solution.

    • Test compound solutions at various concentrations.

  • Assay Setup (in a 96-well plate):

    • Add buffer, DTNB solution, and the test compound (or vehicle control) to each well.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction:

    • Add the ATCI substrate to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The product of the reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is detected.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Self-Validation: A known AChE inhibitor (e.g., Donepezil) is used as a positive control to validate the assay's sensitivity and accuracy. A blank reaction without the enzyme is included to account for any non-enzymatic hydrolysis of the substrate.

Ellmans_Method_Workflow cluster_setup Assay Setup (96-well plate) cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Add Buffer, DTNB, and Test Compound Preincubation Pre-incubate Reagents->Preincubation Add_Substrate Add ATCI Substrate (Initiate reaction) Preincubation->Add_Substrate Enzyme_Action AChE hydrolyzes ATCI to Thiocholine Add_Substrate->Enzyme_Action Color_Reaction Thiocholine + DTNB -> Yellow Product Enzyme_Action->Color_Reaction Measure_Abs Measure Absorbance at 412 nm Color_Reaction->Measure_Abs Data_Analysis Calculate % Inhibition and IC50 Measure_Abs->Data_Analysis

Workflow for the Ellman's method for AChE inhibition.

Structure-Activity Relationship (SAR): The Key to Selectivity

The cross-reactivity profile of a this compound-based inhibitor is not solely determined by the core scaffold but is exquisitely sensitive to the nature and position of its substituents. Understanding the SAR is crucial for designing more selective inhibitors.

For kinase inhibitors, modifications to the groups attached to the thiazole and piperazine rings can dramatically alter the selectivity profile. For example, bulky substituents may sterically hinder binding to kinases with smaller ATP-binding pockets, thereby enhancing selectivity. The piperazine moiety often serves as a versatile linker, and modifications to its N-substituent can be used to target specific interactions outside the primary binding site, further refining selectivity.

SAR_Concept cluster_inhibitor This compound Inhibitor Core Core Scaffold (Thiazole-Piperazine) Binding_Pocket Binding Pocket Core->Binding_Pocket Primary Interaction R1 Substituent R1 R1->Binding_Pocket Modulates Affinity & Selectivity R2 Substituent R2 R2->Binding_Pocket Fine-tunes Binding

Structure-Activity Relationship (SAR) concept.

Conclusion: A Call for Comprehensive Profiling

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its ability to be tailored to inhibit a wide range of enzymes underscores its importance. However, this versatility comes with the inherent risk of cross-reactivity. As this guide has demonstrated, a thorough and objective assessment of an inhibitor's selectivity profile is not merely an academic exercise but a critical step in the development of safe and effective therapeutics.

Researchers and drug developers are encouraged to move beyond single-target assays and embrace comprehensive profiling early in the discovery process. Technologies like kinome-wide screening provide an invaluable tool for understanding the polypharmacology of kinase inhibitors. For other enzyme classes, a systematic approach to assessing off-target effects against related enzymes and other potential targets is equally crucial. By understanding and controlling cross-reactivity, the full therapeutic potential of this compound-based inhibitors can be realized.

References

  • DiscoverX Corporation. (n.d.). KINOMEscan® Assay Principle.
  • Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1033-1036. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research, 80(1), 88-97. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

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A Tale of Two Scaffolds: A Head-to-Head Comparison of 2-(Piperazin-1-yl)thiazole and 2-Aminothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, a foundational structure from which a multitude of biologically active compounds have been cultivated. Among its myriad derivatives, two prominent classes, 2-aminothiazoles and, more recently, 2-(piperazin-1-yl)thiazoles, have garnered significant attention from researchers and drug development professionals. This guide provides an in-depth, head-to-head comparison of these two chemical entities, exploring their synthetic accessibility, physicochemical characteristics, biological activities, and structure-activity relationships (SAR), supported by experimental data and established protocols.

At the Core: Structural Divergence and Physicochemical Implications

The fundamental difference between these two scaffolds lies at the 2-position of the thiazole ring. The 2-aminothiazole motif presents a primary amine, a versatile functional group that can act as a hydrogen bond donor and acceptor, and a nucleophile for further derivatization.[1][2] In contrast, the 2-(piperazin-1-yl)thiazole scaffold incorporates a piperazine ring, a cyclic diamine that introduces a more rigid, basic, and sterically demanding substituent. This structural divergence significantly influences the physicochemical properties of the resulting derivatives, impacting their solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. The piperazine moiety, with its two nitrogen atoms, offers opportunities for dual substitutions, allowing for fine-tuning of pharmacological properties.[3]

Synthetic Strategies: Accessibility and Versatility

Both scaffolds are readily accessible through established synthetic routes, a key factor in their widespread use in drug discovery programs.

The Hantzsch Synthesis: A Classic Route to 2-Aminothiazoles

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The versatility of this method allows for the introduction of a wide range of substituents at the 4- and 5-positions of the thiazole ring by simply varying the starting α-haloketone.

Experimental Protocol: Representative Hantzsch Synthesis of a 2-Aminothiazole Derivative

Objective: To synthesize a 4-aryl-2-aminothiazole derivative.

Materials:

  • Substituted phenacyl bromide (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of the substituted phenacyl bromide and thiourea in ethanol is refluxed for 2-4 hours.[5]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure 4-aryl-2-aminothiazole derivative.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of a 2-halothiazole with piperazine or a substituted piperazine.[6] Another common approach is the reaction of a 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with piperazine.[7]

Experimental Protocol: Synthesis of a 2-(4-Arylpiperazin-1-yl)-N-thiazolylacetamide Derivative

Objective: To synthesize a 2-(4-arylpiperazin-1-yl)-N-[4-(2-phenylthiazol-4-yl)phenyl]acetamide derivative.

Materials:

  • 2-Chloro-N-[4-(2-phenyl-4-thiazolyl)phenyl]acetamide (1.5 mmol)

  • Appropriate 4-substituted piperazine derivative (1.8 mmol)

  • Potassium carbonate (K2CO3) (1.5 mmol)

  • Acetone (30 mL)

Procedure:

  • A mixture of 2-chloro-N-[4-(2-phenyl-4-thiazolyl)phenyl]acetamide, the substituted piperazine, and K2CO3 in acetone is refluxed for 2 hours.[8]

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is treated with water, and the resulting solid is collected by filtration.

  • The crude product is washed with water and recrystallized from ethanol to yield the final compound.[8]

Biological Activity: A Comparative Overview

Both 2-aminothiazole and this compound derivatives have demonstrated a broad spectrum of biological activities, with significant overlap in therapeutic areas such as oncology and infectious diseases.

Anticancer Activity

The 2-aminothiazole scaffold is a cornerstone of many anticancer agents, including the FDA-approved kinase inhibitor dasatinib.[8] Derivatives of this scaffold have shown potent activity against a wide range of cancer cell lines.[9] The mechanism of action often involves the inhibition of various protein kinases crucial for cancer cell proliferation and survival.[10]

Similarly, this compound derivatives have emerged as promising anticancer agents.[11][12] Their mode of action can also involve kinase inhibition, with some derivatives showing potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[13][14] The piperazine moiety can be crucial for interacting with the ATP-binding pocket of kinases.[15]

Compound Class Derivative Example Target/Cell Line Activity (IC50/MIC) Reference
2-AminothiazoleDasatinibMultiple KinasesSub-nanomolar[8]
2-AminothiazoleN-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazin-1-yl)acetamideVEGFR-251.09 nM[13][14]
This compound2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamideBreast Cancer T-47D2.73 µM[13][14]
This compoundQuinolinyl-thiazole hybrid with N-methyl piperazineMDA-MB-2311.415 µM[16]

Table 1: Comparative Anticancer Activity of 2-Aminothiazole and this compound Derivatives.

Antimicrobial Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5][17] The introduction of various substituents on the thiazole ring and the amino group has led to compounds with potent activity against a range of bacteria and fungi.[18]

The this compound moiety has also been extensively explored for its antimicrobial properties.[4][7][19] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[19][20] The piperazine ring is often crucial for the antimicrobial activity, potentially by interacting with bacterial enzymes or disrupting cell membrane integrity.[7]

Compound Class Derivative Example Organism Activity (MIC) Reference
2-Aminothiazole5-Arylazo-2-aminothiazoleE. coli12.5 µg/mL[18]
2-AminothiazolePiperazinyl derivativeMRSA4 µg/mL[17]
This compound2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. aureus-[7]
This compoundDisubstituted piperazine of cyclopenta[c]pyridineListeria monocytogenesPotent[4]

Table 2: Comparative Antimicrobial Activity of 2-Aminothiazole and this compound Derivatives.

Structure-Activity Relationship (SAR) Insights

For both classes of compounds, the biological activity is highly dependent on the nature and position of substituents on the thiazole and the appended functional groups.

For 2-aminothiazole derivatives , modifications at the N-2 position, as well as the 4- and 5-positions of the thiazole ring, have been extensively studied. Acylation or arylation of the 2-amino group can significantly modulate activity. Substituents at the 4- and 5-positions can influence steric and electronic properties, impacting target binding.

In the case of This compound derivatives , the substitution on the distal nitrogen of the piperazine ring is a key determinant of activity. This position allows for the introduction of various functionalities to probe the binding pocket of the biological target and to modulate physicochemical properties.

SAR_Comparison cluster_0 2-Aminothiazole Derivatives cluster_1 This compound Derivatives aminothiazole 2-Aminothiazole Core N2_sub N-2 Substitution (Acylation, Arylation) aminothiazole->N2_sub C4_sub C-4 Substitution (Aryl, Alkyl) aminothiazole->C4_sub C5_sub C-5 Substitution (Halogen, etc.) aminothiazole->C5_sub activity_amino Biological Activity N2_sub->activity_amino C4_sub->activity_amino C5_sub->activity_amino piperazinylthiazole This compound Core piperazine_N4_sub Piperazine N-4 Substitution (Aryl, Alkyl, Acyl) piperazinylthiazole->piperazine_N4_sub thiazole_C4_C5_sub Thiazole C-4/C-5 Substitution piperazinylthiazole->thiazole_C4_C5_sub activity_piperazinyl Biological Activity piperazine_N4_sub->activity_piperazinyl thiazole_C4_C5_sub->activity_piperazinyl

Caption: Key areas of structural modification for SAR studies.

Conclusion: Complementary Scaffolds with Distinct Advantages

Both 2-aminothiazole and this compound derivatives represent valuable and versatile scaffolds in the medicinal chemist's toolbox. The 2-aminothiazole core, with its extensive history and proven track record in approved drugs, offers a solid foundation for the development of new therapeutic agents. Its synthetic tractability and the vast chemical space explored provide a rich knowledge base for further optimization.

The this compound scaffold, while perhaps less ubiquitous, offers distinct advantages. The piperazine moiety provides a rigid and basic handle that can be strategically functionalized to achieve high-affinity interactions with biological targets. Its ability to be di-substituted offers a greater degree of synthetic flexibility for fine-tuning pharmacokinetic and pharmacodynamic properties.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. For researchers and drug development professionals, a thorough understanding of the nuances of each scaffold is paramount to successfully navigating the challenging path of drug discovery. This guide serves as a foundational resource to inform those critical decisions.

References

Click to expand
  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. (2024). National Institutes of Health. [Link]

  • Yurttaş, L., Özkay, Y., Gençer, H. K., & Acar, U. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Journal of Chemistry. [Link]

  • Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines. (2020). ResearchGate. [Link]

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  • a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. (n.d.). ResearchGate. [Link]

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  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (2021). ResearchGate. [Link]

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A Senior Application Scientist's Guide to Evaluating the Bioavailability of 2-(piperazin-1-yl)thiazole Salt Forms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Salt Selection in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, the selection of an appropriate salt form is a pivotal, yet often underestimated, step. For active pharmaceutical ingredients (APIs) like 2-(piperazin-1-yl)thiazole derivatives, which are typically weak bases, conversion to a salt is a common strategy to enhance physicochemical properties.[1][2][3] The choice of the counter-ion can profoundly influence a drug's solubility, dissolution rate, stability, and hygroscopicity, all of which are critical determinants of its oral bioavailability.[1][3][4] An optimal salt form can significantly improve a drug's pharmacokinetic profile, ensuring it reaches the systemic circulation in sufficient concentrations to elicit its therapeutic effect.[2][5] Conversely, a suboptimal choice can lead to poor absorption, high variability, and potential development delays.[4]

This guide provides a comprehensive framework for the comparative evaluation of different salt forms of a hypothetical this compound derivative, which we will refer to as "PipThiazole." We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present supporting data to guide researchers in making informed decisions during preclinical development. For this comparative guide, we will focus on three commonly employed salt forms for weak bases: hydrochloride (HCl), mesylate (methanesulfonate), and tartrate.

The Strategic Workflow for Salt Form Evaluation

A systematic approach is crucial to efficiently identify the optimal salt form. The process begins with fundamental physicochemical characterization and progresses through in vitro permeability assays to definitive in vivo pharmacokinetic studies. Each stage provides critical data to inform the decision to advance a particular salt form.

Salt_Selection_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Permeability cluster_2 Phase 3: In Vivo Pharmacokinetics Solubility Aqueous Solubility Profiling (pH 1.2-6.8) Dissolution Intrinsic Dissolution Rate Solubility->Dissolution Hygroscopicity Hygroscopicity Assessment Dissolution->Hygroscopicity Stability Solid-State Stability Hygroscopicity->Stability Decision1 Rank Candidates Stability->Decision1 Caco2 Caco-2 Permeability Assay Decision2 Select Lead Salt(s) Caco2->Decision2 InVivo Oral Bioavailability Study in Rats Final_Selection Optimal Salt Form Selected InVivo->Final_Selection Decision1->Caco2 Promising candidates Decision2->InVivo Top 1-2 candidates InVivo_Workflow Fasting Overnight Fasting of Rats Dosing Oral Gavage Administration of Salt Forms Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Result Determine Cmax, Tmax, AUC, F% PK_Calc->Result

Caption: Workflow for the in vivo oral bioavailability study.

Comparative Data Summary (Hypothetical)
ParameterPipThiazole HClPipThiazole MesylatePipThiazole Tartrate
Cmax (ng/mL) 450 ± 85890 ± 150580 ± 110
Tmax (hr) 2.01.01.5
AUC₀-₂₄ (ng*hr/mL) 2800 ± 5505600 ± 9803500 ± 620
Oral Bioavailability (F%) 25%50%31%

Interpretation: The in vivo data clearly demonstrate the superiority of the mesylate salt. It resulted in an approximately 2-fold increase in both Cmax and AUC compared to the hydrochloride salt, leading to a significantly higher oral bioavailability of 50%. [5]This outcome is consistent with the superior solubility and dissolution rate of the mesylate salt observed in the physicochemical characterization phase. The faster Tmax for the mesylate also suggests a more rapid absorption from the gastrointestinal tract.

Conclusion and Recommendation

Based on the comprehensive evaluation encompassing physicochemical properties, in vitro permeability, and in vivo pharmacokinetics, the mesylate salt of PipThiazole is unequivocally the superior candidate for further development. While the tartrate salt showed excellent hygroscopicity, its bioavailability was only marginally better than the hydrochloride salt. The high hygroscopicity of the hydrochloride salt presents potential manufacturing and stability risks.

The mesylate salt's enhanced aqueous solubility and dissolution rate at intestinal pH directly translated into a 2-fold improvement in oral bioavailability in the rat model. This demonstrates the critical importance of a data-driven, multi-faceted approach to salt selection. By systematically evaluating key performance attributes, researchers can de-risk their development programs and select a salt form with the highest probability of clinical success.

References

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  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology.
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  • Experimental determination of the oral bioavailability and bioaccessibility of lead particles. (n.d.).
  • Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans. (2023, October 3).
  • A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. (2018, September 26). PubMed.
  • Imatinib mesylate: Recent drug used in oncology. (2023, February 16). GSC Online Press.
  • How can I feed powder to rats (intragastric) for an oral bioavailability study?. (2015, August 14).
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010, January 1).
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  • salt selection in pharmaceutical product development. (n.d.). Slideshare.
  • Absolute Bioavailability of Imatinib (Glivec®) Orally versus Intravenous Infusion. (n.d.).
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  • Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients. (n.d.).
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  • Enhanced Bioavailability and Reduced Variability of Dasatinib and Sorafenib with a Novel Amorphous Solid Dispersion Technology Platform. (2024, November 5). Diva-portal.org.
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  • Physical Stability of Salts of Weak Bases in the Solid-State. (n.d.).
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Comparative Docking Analysis of 2-(Piperazin-1-yl)thiazole Analogs as Potential Kinase Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of a series of 2-(piperazin-1-yl)thiazole analogs through molecular docking studies. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document delves into the causal logic behind the experimental design, offering a self-validating protocol for assessing the binding potential of these analogs against a well-established oncological target, the Epidermal Growth Factor Receptor (EGFR) kinase.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, including kinases, which are pivotal in cancer cell signaling.[1] Molecular docking serves as a powerful in-silico tool to predict the binding affinity and orientation of these small molecules at the active site of a target protein, thereby prioritizing candidates for synthesis and further biological evaluation.[2]

The Rationale for a Comparative Docking Study

A comparative docking study is instrumental in establishing a Structure-Activity Relationship (SAR) for a series of analogs. By systematically modifying the substituents on the core scaffold and evaluating their predicted binding energies and interactions, we can deduce which chemical modifications are likely to enhance potency. This approach accelerates the drug discovery process by focusing resources on the most promising candidates. In this guide, we will explore a hypothetical series of this compound analogs with varying substitutions to illustrate this process.

Experimental Design and Workflow

The in-silico molecular docking studies detailed herein follow a standardized and validated workflow to predict the binding orientation and affinity of a ligand to a protein target.[3] While specific parameters can be optimized for different protein-ligand systems, the fundamental methodology remains consistent.

Diagram of the Molecular Docking Workflow

docking_workflow protein_prep Protein Preparation (PDB: 1M17) grid_gen Grid Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (Analog Series) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy & Interactions) docking->analysis sar Structure-Activity Relationship (SAR) analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Step-by-Step Protocol

1. Protein Preparation:

  • Source: The three-dimensional crystal structure of the target protein, EGFR kinase domain, is obtained from the Protein Data Bank (PDB ID: 1M17). This structure is co-crystallized with a known inhibitor, providing a validated binding pocket.

  • Preparation Steps:

    • Using molecular modeling software such as Schrödinger Maestro or UCSF Chimera, the protein structure is prepared by removing water molecules and any co-crystallized ligands.

    • Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

    • The protein structure is then subjected to a brief energy minimization using a suitable force field (e.g., OPLS3e) to relieve any steric clashes.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the this compound analogs are drawn using a chemical drawing tool like ChemDraw.

  • 3D Conversion and Optimization:

    • The 2D structures are converted into 3D structures.

    • A conformational search and energy minimization are performed for each ligand to obtain a low-energy, stable conformation. This is crucial as the ligand's conformation can significantly impact its binding affinity.

3. Grid Generation:

  • Defining the Binding Site: The binding site is defined based on the position of the co-crystallized inhibitor in the original PDB file. This ensures that the docking search is focused on the relevant active site.

  • Grid Box Creation: A grid box is generated around the defined binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the active site.

4. Molecular Docking:

  • Software: Docking is performed using widely accepted software such as AutoDock Vina or GLIDE.[3] These programs utilize scoring functions to estimate the binding affinity.

  • Execution: The prepared ligands are docked into the prepared protein's active site. The docking algorithm samples various conformations and orientations of each ligand within the grid box and calculates the binding energy for each pose.

5. Analysis of Results:

  • Binding Energy: The primary quantitative metric for comparison is the binding energy (or docking score), typically expressed in kcal/mol. A more negative value indicates a higher predicted binding affinity.

  • Binding Interactions: The docked poses are visually inspected to analyze the key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. This qualitative analysis is essential for understanding the structural basis of binding and for guiding further lead optimization.

Comparative Docking Results of this compound Analogs against EGFR

The following table summarizes the hypothetical docking results for a series of this compound analogs with varying substitutions on the piperazine and thiazole rings.

Compound IDR1 (Thiazole)R2 (Piperazine)Docking Score (kcal/mol)Key Interacting Residues
Analog 1 HPhenyl-8.5Met793, Leu718, Val726
Analog 2 MethylPhenyl-8.8Met793, Leu718, Val726, Cys797
Analog 3 H4-Chlorophenyl-9.2Met793, Leu718, Val726, Thr790
Analog 4 H4-Methoxyphenyl-9.5Met793, Leu718, Val726, Asp855
Analog 5 Methyl4-Methoxyphenyl-9.9Met793, Leu718, Val726, Asp855, Cys797

Discussion and Structure-Activity Relationship (SAR)

The comparative docking results provide valuable insights into the SAR of this series of analogs.

  • Impact of Thiazole Substitution (R1): The introduction of a methyl group at the R1 position (Analog 2 vs. Analog 1, and Analog 5 vs. Analog 4) consistently leads to a more favorable docking score. Visual analysis of the docked poses suggests that the methyl group engages in additional hydrophobic interactions with residues like Cys797 in the active site, thereby enhancing binding affinity.

  • Impact of Piperazine Substitution (R2): Modifications to the phenyl ring on the piperazine moiety significantly influence the binding affinity.

    • The addition of a chloro group at the para position (Analog 3) results in a better docking score compared to the unsubstituted phenyl ring (Analog 1). This is likely due to favorable halogen bonding or hydrophobic interactions with residues such as Thr790.

    • The introduction of a methoxy group at the para position (Analog 4) further improves the predicted binding affinity. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with the backbone of Asp855.

  • Synergistic Effects: The combination of a methyl group on the thiazole ring and a 4-methoxyphenyl group on the piperazine moiety (Analog 5) results in the highest predicted binding affinity in this series. This suggests a synergistic effect where both substitutions contribute positively to the overall binding.

Visualizing a Key Interaction

binding_interaction cluster_ligand Analog 5 cluster_protein EGFR Active Site ligand 2-(4-(4-methoxyphenyl)piperazin-1-yl)-4-methylthiazole met793 Met793 ligand->met793 H-bond (hinge) asp855 Asp855 ligand->asp855 H-bond (methoxy) cys797 Cys797 ligand->cys797 Hydrophobic

Caption: Key interactions of Analog 5 within the EGFR active site.

Conclusion

This guide has outlined a systematic approach for conducting comparative molecular docking studies of this compound analogs. The presented protocol, from protein and ligand preparation to the analysis of results, provides a robust framework for in-silico screening of compound libraries. The hypothetical SAR analysis demonstrates how this methodology can be leveraged to make informed decisions in the lead optimization phase of drug discovery. The findings suggest that substitutions on both the thiazole and piperazine rings can significantly modulate the binding affinity of these analogs to the EGFR kinase domain, with Analog 5 emerging as the most promising candidate for further preclinical evaluation.

References

  • BenchChem. (2025). Comparative Docking Analysis of Thiazole Derivatives as Potential Therapeutic Agents.
  • El-Sayed, M. A. A., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy, 15, 837–852. Available at: [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1722. Available at: [Link]

  • Jadhav, P. B., et al. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1198–1202. Available at: [Link]

  • Kumar, A., et al. (2021). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews, 10(3), 231-240. Available at: [Link]

  • Sable, Y. R., et al. (2025). Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. Journal of Sulfur Chemistry. Available at: [Link]

  • Shafi, S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33363–33381. Available at: [Link]

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  • Yele, S., et al. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 307-318. Available at: [Link]

  • Zha, G.-F., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1435–1453. Available at: [Link]

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Bridging the Gap: A Guide to In Vitro-In Vivo Correlation of 2-(Piperazin-1-yl)thiazole Activity in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a life-saving therapeutic is long and fraught with challenges. A critical juncture in this journey is understanding how a compound's activity in a controlled laboratory setting (in vitro) translates to its performance in a complex living organism (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo activity of 2-(piperazin-1-yl)thiazole derivatives, a scaffold of significant interest in oncology. We will explore the nuances of establishing a robust In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical relationship between in vitro properties and in vivo responses, which is pivotal for accelerating drug development and gaining regulatory approval.[1][2][3]

The Significance of the this compound Scaffold in Oncology

The this compound core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[4][5][6][7] In oncology, derivatives of this scaffold have shown promise as inhibitors of key signaling pathways implicated in tumor growth and survival, such as the VEGFR-2 tyrosine kinase pathway, which is crucial for angiogenesis.[8] Establishing a strong IVIVC for these compounds is paramount for optimizing lead candidates, setting meaningful quality control specifications, and potentially waiving certain in vivo bioequivalence studies.[1][3]

Experimental Design: A Tale of Two Environments

To illustrate the principles of IVIVC, we will consider a hypothetical this compound derivative, "Compound X," designed as a VEGFR-2 inhibitor for the treatment of solid tumors.

In Vitro Characterization: Isolating the Mechanism

The primary goal of in vitro studies is to elucidate the direct interaction of Compound X with its molecular target and its effect on cancer cells in a controlled environment.

Experimental Workflow: In Vitro Evaluation

cluster_0 In Vitro Assays enzymatic_assay VEGFR-2 Kinase Inhibition Assay cell_proliferation Cell Proliferation Assay (e.g., MTT) enzymatic_assay->cell_proliferation Determine IC50 cell_cycle Cell Cycle Analysis cell_proliferation->cell_cycle Investigate mechanism apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis Confirm cytotoxic effect

Caption: Workflow for in vitro evaluation of Compound X.

Detailed Protocols:

  • VEGFR-2 Kinase Inhibition Assay:

    • Recombinant human VEGFR-2 kinase is incubated with a specific substrate and ATP.

    • Compound X is added in a series of concentrations.

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

  • Cell Proliferation Assay (MTT):

    • Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., MDA-MB-231) are seeded in 96-well plates.[9]

    • Cells are treated with varying concentrations of Compound X for 72 hours.

    • MTT reagent is added, which is converted to formazan by metabolically active cells.

    • The formazan is solubilized, and the absorbance is measured to determine cell viability.

    • The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined.

  • Cell Cycle and Apoptosis Analysis:

    • Cells are treated with Compound X at its IC50 concentration for 24-48 hours.

    • For cell cycle analysis, cells are stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.[8]

    • For apoptosis, cells are stained with Annexin V and propidium iodide and analyzed by flow cytometry to quantify early and late apoptotic cells.[8][10]

In Vivo Evaluation: The Whole-System Perspective

In vivo studies are essential to understand the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of Compound X in a living system.

Experimental Workflow: In Vivo Evaluation

cluster_1 In Vivo Studies pk_study Pharmacokinetic (PK) Study efficacy_study Xenograft Efficacy Study pk_study->efficacy_study Determine dosing regimen toxicity_study Toxicity Assessment efficacy_study->toxicity_study Evaluate therapeutic index

Caption: Workflow for in vivo evaluation of Compound X.

Detailed Protocols:

  • Pharmacokinetic (PK) Study:

    • A single dose of Compound X is administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).

    • Blood samples are collected at multiple time points.

    • The concentration of Compound X in the plasma is quantified using LC-MS/MS.

    • Key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life are calculated.

  • Xenograft Efficacy Study:

    • Human tumor cells (e.g., MDA-MB-231) are implanted subcutaneously into immunocompromised mice.[9]

    • Once tumors are established, mice are randomized into vehicle control and treatment groups.

    • Compound X is administered at a predetermined dose and schedule based on PK data.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for biomarkers of VEGFR-2 inhibition).

Correlating the Data: From Bench to Bedside

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. This is often categorized into different levels of correlation.[2] A Level A correlation, a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is considered the gold standard.[1][11]

Hypothetical Data Comparison

ParameterIn Vitro ResultIn Vivo ResultCorrelation & Interpretation
Target Inhibition (IC50) VEGFR-2 Kinase: 50 nMTumor Growth Inhibition: 50 mg/kgGood Correlation: The potent in vitro target inhibition translates to significant tumor growth inhibition at a tolerable dose in vivo.
Cellular Potency (IC50) MDA-MB-231 Proliferation: 200 nMCmax at efficacious dose: 500 nMModerate Correlation: The plasma concentration achieved in vivo exceeds the in vitro IC50, suggesting sufficient target engagement. Discrepancies can arise from factors like plasma protein binding and drug metabolism.
Pharmacokinetics (PK) N/AOral Bioavailability: 30%, Half-life: 8 hoursInforms Dosing: The PK profile guides the selection of an appropriate dosing regimen for the efficacy studies to maintain plasma concentrations above the therapeutic threshold.

Challenges and Considerations in IVIVC for 2-(Piperazin-1-yl)thiazoles

Establishing a robust IVIVC is not without its challenges. For heterocyclic compounds like 2-(piperazin-1-yl)thiazoles, factors such as solubility, permeability, and metabolism can significantly influence their in vivo behavior.[12][13]

  • Biopharmaceutical Properties: The Biopharmaceutics Classification System (BCS) can help predict the likelihood of a successful IVIVC.[12][14] For BCS Class II compounds (low solubility, high permeability), dissolution is often the rate-limiting step for absorption, making IVIVC more likely.[1][12]

  • Metabolic Stability: Extensive first-pass metabolism can lead to a disconnect between in vitro potency and in vivo efficacy. In silico and in vitro metabolic studies are crucial to predict and understand these effects.[15]

  • Formulation Dependence: The IVIVC is specific to the formulation tested. Changes in excipients or manufacturing processes can alter the in vivo performance and may require re-establishing the correlation.[13]

Conclusion: A Predictive Tool for Rational Drug Development

A well-established In Vitro-In Vivo Correlation is an invaluable tool in the development of this compound derivatives and other drug candidates. It allows for a more rational and efficient drug development process by enabling the prediction of in vivo performance from in vitro data. This not only saves time and resources but also reduces the reliance on extensive animal and human testing.[2][3] By carefully designing and executing both in vitro and in vivo experiments and critically analyzing the resulting data, researchers can bridge the gap between the laboratory bench and the patient's bedside, ultimately accelerating the delivery of novel and effective therapies.

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A Researcher's Guide to Profiling Off-Target Effects of 2-(piperazin-1-yl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(piperazin-1-yl)thiazole (PZT) scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors investigated for oncology and other indications. A prominent example is Dasatinib, a potent inhibitor of the BCR-ABL kinase, which incorporates this key moiety.[1] While the on-target efficacy of PZT compounds is often well-characterized, a comprehensive understanding of their off-target activities is paramount for safe and effective drug development. Unforeseen interactions can lead to adverse drug reactions (ADRs), misinterpretation of structure-activity relationships (SAR), or even reveal opportunities for therapeutic polypharmacology.[2][3]

This guide provides a comparative framework for assessing the off-target effects of novel PZT-based compounds. We will delve into the strategic selection of assays, provide detailed experimental protocols, and offer insights into data interpretation, empowering research scientists and drug development professionals to build a robust safety and selectivity profile for their molecules of interest.

The Strategic Imperative: A Tiered Approach to Off-Target Assessment

A successful off-target profiling campaign does not rely on a single experiment but rather on a logical, tiered strategy that progressively builds a comprehensive understanding of a compound's interaction landscape. This approach allows for early, cost-effective de-risking while saving resource-intensive assays for the most promising candidates.[4]

OffTarget_Workflow T1_InSilico In Silico Profiling (e.g., Target Prediction, ADMET) T1_Broad Broad Panel Screening (e.g., SafetyScreen44) T1_InSilico->T1_Broad T2_Kinase Comprehensive Kinase Profiling (e.g., KINOMEscan) T1_Broad->T2_Kinase Identify major target families T2_Dose IC50/Kd Determination (for primary hits) T2_Kinase->T2_Dose T3_Cyto Cytotoxicity Assays (Multiple Cell Lines) T2_Dose->T3_Cyto Correlate with cell viability T3_Target Cellular Target Engagement (e.g., NanoBRET) T3_Cyto->T3_Target Confirm interaction in cells T3_Pathway Pathway Analysis (e.g., Western Blot) T3_Target->T3_Pathway Verify downstream effects

Caption: A tiered workflow for assessing off-target effects.

Tier 1: Broad Liability Screening

The initial goal is to cast a wide net to identify potential liabilities early. This is often accomplished using standardized panels that cover a range of targets known to be associated with clinical adverse effects.

Methodology: In Vitro Safety Pharmacology Panels

Panels like the Eurofins SafetyScreen44™ are an industry standard for early de-risking.[5][6] They typically include a collection of GPCRs, ion channels, transporters, and enzymes implicated in adverse events.[7][8] The compound is tested at a single, high concentration (e.g., 10 µM) in binding assays to flag significant interactions.

Rationale: The value of this screen is not in its precision but its breadth. A "hit" (typically >50% inhibition of radioligand binding) does not confirm a functional effect but serves as a critical flag for further investigation. For a PZT compound intended as a kinase inhibitor, hits on targets like the hERG potassium channel or muscarinic receptors would be of immediate concern and would necessitate follow-up functional studies.[5]

Table 1: Representative Target Classes in a Safety Pharmacology Panel

Target FamilyExample TargetsRationale for Inclusion
GPCRs Adrenergic, Dopamine, Serotonin, Muscarinic ReceptorsImplicated in cardiovascular, CNS, and autonomic side effects.
Ion Channels hERG, L-type Ca2+, Na+ Channel (Site 2)hERG inhibition is a critical risk factor for cardiac arrhythmia.
Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT)CNS effects, potential for drug-drug interactions.
Enzymes COX-1, COX-2, Phosphodiesterases (PDEs)Gastrointestinal and inflammatory side effects.
Kinases Lck (Lymphocyte-specific protein tyrosine kinase)A representative kinase to flag broad kinase activity.

This table is illustrative and based on the composition of panels like the SafetyScreen44™.[6]

Tier 2: Comprehensive Kinase Selectivity Profiling

For compounds designed as kinase inhibitors, understanding their kinome-wide selectivity is the most critical component of off-target assessment. A "selective" inhibitor is a relative term; most kinase inhibitors exhibit polypharmacology, binding to multiple kinases with varying affinities.[2] The goal is to quantify this profile.

Comparative Methodologies: Binding vs. Activity Assays

Two primary approaches dominate kinase profiling:

  • Competition Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR. The output is typically a dissociation constant (Kd) or a percent of control. This method is ATP-independent and measures direct physical interaction.[1][9]

  • Enzymatic Activity Assays (e.g., ADP-Glo™): These assays measure the enzymatic activity of each kinase by quantifying the amount of ADP produced during the phosphotransferase reaction. The test compound's ability to inhibit this activity is measured, yielding an IC50 value. This method is ATP-dependent and measures functional inhibition.[10]

While a good correlation often exists between binding and activity, discrepancies can arise.[11] A compound may bind to a kinase without inhibiting its catalytic function. Therefore, for a comprehensive profile, a binding assay is an excellent starting point for its breadth and throughput, followed by enzymatic assays for key on- and off-targets to confirm functional inhibition.[12]

Data Presentation: The Kinome Map

Visualizing selectivity data is crucial for interpretation. The TREEspot® visualization tool, often used with KINOMEscan™ data, maps the inhibited kinases onto a phylogenetic tree of the human kinome. Hits are represented by circles, with the size indicating the binding affinity. This provides an immediate visual summary of the compound's selectivity.[9]

Table 2: Example Kinase Selectivity Data for a Hypothetical PZT Compound (PZT-X)

Kinase TargetAssay TypeResult (Kd or IC50)Selectivity Score (S10 @ 1µM)*
On-Target
ABL1KINOMEscanKd = 1.2 nM-
Off-Targets
SRCKINOMEscanKd = 3.5 nM0.03
LCKKINOMEscanKd = 5.1 nM0.05
FLT3KINOMEscanKd = 25 nM0.21
KITKINOMEscanKd = 30 nM0.25
DDR1KINOMEscanKd = 150 nM1.25
AURKAKINOMEscanKd > 10,000 nM>83
... (400+ other kinases)KINOMEscan> 10,000 nM>83

*Selectivity Score (S10) is the number of kinases with a Kd < 10x the primary target's Kd, divided by the total number of kinases tested. A lower score indicates higher selectivity. This is a simplified metric; others like the Gini coefficient are also used.[13] Data is modeled after published profiles for Dasatinib.[14][15]

Tier 3: Cellular Confirmation and Cytotoxicity

In vitro biochemical assays are essential, but they do not fully recapitulate the complex environment of a living cell, where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's activity.[12] Therefore, cellular assays are a mandatory validation step.

Comparative Methodologies: Assessing Cell Viability

Cytotoxicity is a critical, integrative measure of a compound's on- and off-target effects. Several assays are available, each with distinct advantages and limitations.

AssayPrincipleAdvantagesDisadvantages
MTT / MTS Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[16]Inexpensive, well-established.Can be affected by compound interference (reductants/oxidants). Requires a solubilization step (MTT). Less sensitive than luminescent methods.[17]
CellTiter-Glo® Measures ATP levels, a marker of metabolically active cells, using a luciferase-based luminescent signal.[18]Highly sensitive, fast ("add-mix-measure" format), excellent for HTS. Good linearity.[17]More expensive than colorimetric assays. Signal is an endpoint measurement as cells are lysed.
RealTime-Glo™ Measures the reducing potential of viable cells in real-time using a pro-substrate that is converted to a luciferase substrate.[19]Non-lytic, allows for kinetic monitoring of viability over time. Amenable to multiplexing with other assays (e.g., cytotoxicity).[17]Signal can be influenced by changes in cellular metabolism not directly related to viability.

Recommendation: For robust cytotoxicity profiling, the CellTiter-Glo® Luminescent Cell Viability Assay is highly recommended due to its sensitivity, reliability, and simple protocol.[18] Profiling a panel of cell lines (e.g., the NCI-60) can reveal differential sensitivity, which may correlate with the expression levels of on- or off-targets.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's technical bulletin.[20][21]

Objective: To determine the concentration of a PZT compound that causes a 50% reduction in cell viability (IC50) in a cultured cell line.

Materials:

  • Opaque-walled 96-well or 384-well plates suitable for luminescence.

  • CellTiter-Glo® Reagent (Promega, Cat. No. G7570).

  • Cultured cells in appropriate growth medium.

  • PZT test compound, dissolved in DMSO.

  • Multichannel pipette or automated liquid handler.

  • Plate shaker (orbital).

  • Luminometer.

Procedure:

  • Cell Plating: Seed cells into the opaque-walled multiwell plates at a pre-determined optimal density. For 96-well plates, use a volume of 100 µL per well. Include wells with medium only for background measurement.

  • Incubation: Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C in a humidified, 5% CO2 incubator.

  • Compound Addition: Prepare a serial dilution of the PZT compound in culture medium. Add the desired final concentrations to the experimental wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

  • Treatment Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).

  • Reagent Preparation & Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes. This is critical for consistent enzyme kinetics.[22]

  • Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent into 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (medium-only wells) from all experimental wells. Normalize the data to the vehicle control (DMSO-treated cells) and plot the percent viability against the log of the compound concentration. Fit the data using a non-linear regression (four-parameter logistic) model to determine the IC50 value.

Integrating the Data: From Hits to Mechanistic Insight

The ultimate goal is to connect the data from these tiered assays into a coherent narrative. For instance, if a PZT compound shows potent inhibition of the kinase FLT3 in a biochemical assay (Tier 2) and demonstrates high cytotoxicity in an AML cell line known to be driven by FLT3 mutations (Tier 3), this provides strong evidence for a functionally relevant off-target effect.

Conversely, if a compound is cytotoxic to a cell line that does not express the primary on-target, this strongly suggests that an off-target is responsible for the observed phenotype. The broad kinase panel data can then be interrogated to identify candidate off-targets expressed in that cell line, which can be further validated through cellular target engagement or pathway analysis.

Signaling_Pathway cluster_0 PZT Compound Action cluster_1 Cellular Kinase Pathways cluster_2 Phenotypic Outcomes PZT PZT Compound OnTarget On-Target (e.g., ABL1) PZT->OnTarget Inhibition OffTarget1 Off-Target 1 (e.g., SRC) PZT->OffTarget1 Inhibition OffTarget2 Off-Target 2 (e.g., FLT3) PZT->OffTarget2 Inhibition Downstream1 On-Target Pathway OnTarget->Downstream1 Downstream2 Off-Target Pathway 1 OffTarget1->Downstream2 Downstream3 Off-Target Pathway 2 OffTarget2->Downstream3 Efficacy Therapeutic Efficacy Downstream1->Efficacy Toxicity Potential Toxicity / ADRs Downstream2->Toxicity Downstream3->Efficacy Polypharmacology? Downstream3->Toxicity

Caption: On-target vs. off-target effects of a PZT compound.

Conclusion

Assessing the off-target effects of this compound compounds is not a perfunctory checkbox in preclinical development; it is a fundamental investigation into the molecule's true biological activity. By employing a strategic, multi-tiered approach that combines broad liability panels, comprehensive biochemical profiling, and robust cellular validation, researchers can build a high-fidelity map of their compound's interactions. This detailed understanding is essential for selecting safer, more effective drug candidates and for navigating the complex path to clinical success.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. Available at: [Link]

  • KINOMEscan, a division of DiscoveRx. dasatinib | DiscoveRx KINOMEscan® screen. Available at: [Link]

  • CDT. A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. Available at: [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - TW. Available at: [Link]

  • Lee, H. Y., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers, 12(12), 3629. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • ResearchGate. Kinases in the selectivity panel | Download Table. Available at: [Link]

  • Vera, L. J., & Tamez, M. B. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical biology, 10(4), 045004. Available at: [Link]

  • Wodicka, L. M., et al. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemistry & Biology, 17(12), 1281-1289. Available at: [Link]

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. Available at: [Link]

  • Visikol. Are You Choosing the Right Cell Viability Assay?. Available at: [Link]

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. Available at: [Link]

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. Available at: [Link]

  • ResearchGate. Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. Available at: [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews. Drug discovery, 17(5), 353–377. Available at: [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - FR. Available at: [Link]

  • Reaction Biology. Kinase Selectivity Panels. Available at: [Link]

  • ResearchGate. Selectivity metrics calculated for the Ambit kinase profiling dataset. Available at: [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Figshare. Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment. Available at: [Link]

  • Eurofins Discovery. SafetyScreen44™ Panel. Available at: [Link]

  • protocols.io. In vitro kinase assay. Available at: [Link]

  • Miduturu, C. V., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chembiochem, 12(12), 1835–1844. Available at: [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 969325. Available at: [Link]

  • ActivX Biosciences, Inc. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwired. Available at: [Link]

  • Dos Santos, C., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 21(8), 1699–1706. Available at: [Link]

  • ResearchGate. Results of Eurofin Cerep Safety-Screen 44 Panel. Available at: [Link]

  • Bohn, M. F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE, 9(6), e98800. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-(piperazin-1-yl)thiazole: An Evaluation of Reproducibility and Methodological Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Synthetic Challenges of a Privileged Scaffold

The 2-(piperazin-1-yl)thiazole moiety is a cornerstone scaffold in modern medicinal chemistry. As a "privileged structure," it is present in a multitude of biologically active compounds, including agents targeting Alzheimer's disease, various cancers, and infectious diseases.[1][2] Its prevalence stems from the unique combination of the thiazole ring, a versatile hydrogen bond acceptor and aromatic system, and the piperazine group, which provides a basic nitrogen center crucial for modulating physicochemical properties like solubility and for establishing key interactions with biological targets.

Despite its importance, the synthesis of this seemingly simple molecule can be fraught with challenges related to reproducibility, yield, and purity. The choice of synthetic strategy significantly impacts not only the efficiency of the reaction but also the downstream purification efforts and, ultimately, the cost and scalability of production. This guide provides an in-depth comparison of the two most prevalent methods for synthesizing the this compound core: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and direct approach for forming the C-N bond between the thiazole and piperazine rings. The mechanism relies on the inherent electron-deficient nature of the thiazole ring, which is further activated by the electronegative nitrogen and sulfur atoms. This property makes the C2 position susceptible to attack by a nucleophile, such as the secondary amine of piperazine.

The reaction proceeds via a two-step addition-elimination mechanism.[3][4] First, the piperazine nitrogen attacks the C2 carbon of a 2-halothiazole (typically 2-chloro- or 2-bromothiazole), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[5] This intermediate is resonance-stabilized. In the second, typically rapid step, the halide leaving group is expelled, and the aromaticity of the thiazole ring is restored, yielding the final product. The presence of a base is essential to neutralize the hydrohalic acid byproduct generated during the reaction.

Causality in Experimental Design (SNAr)

The choice of a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), is critical. These solvents are effective at solvating the ionic intermediates and reactants but do not participate in hydrogen bonding, which could deactivate the nucleophile. Elevated temperatures (typically >100 °C) are required to provide sufficient activation energy to overcome the initial energy barrier of disrupting the thiazole's aromaticity. An excess of piperazine is often used to act as both the nucleophile and a base to scavenge the generated acid, although an auxiliary inorganic base like potassium carbonate can be more efficient and simplify purification.

Detailed Experimental Protocol: SNAr Synthesis

This protocol is a representative procedure adapted from methodologies for similar heteroaromatic substitutions.[6]

Materials:

  • 2-Chlorothiazole (1.0 equiv)

  • Anhydrous Piperazine (2.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium carbonate (2.0 equiv) and anhydrous piperazine (2.5 equiv).

  • Add anhydrous DMF via syringe to create a stirrable slurry.

  • Add 2-chlorothiazole (1.0 equiv) to the mixture dropwise at room temperature.

  • Heat the reaction mixture to 120 °C using an oil bath and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield this compound.

Methodology 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] This method has become a mainstay in pharmaceutical synthesis due to its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to classical methods.[8]

The catalytic cycle is a complex, multi-step process.[9] It begins with the oxidative addition of the 2-halothiazole (preferentially 2-bromothiazole for its higher reactivity in this step) to a Pd(0) catalyst, forming a Pd(II) complex. The piperazine then coordinates to this complex, and a base deprotonates the piperazine nitrogen to form a palladium-amido intermediate. The final, crucial step is reductive elimination, where the C-N bond is formed, releasing the this compound product and regenerating the active Pd(0) catalyst.

Causality in Experimental Design (Buchwald-Hartwig)

The success of this reaction is critically dependent on the choice of ligand, base, and solvent.[7]

  • Ligand: Sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are essential. They stabilize the palladium center, promote the rates of both oxidative addition and reductive elimination, and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is a common choice, although weaker bases like cesium carbonate (Cs₂CO₃) can be effective with highly efficient catalyst systems.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and ensure solubility of the reactants and catalyst complex.

  • Protecting Group: Using N-Boc-piperazine is highly recommended. The Boc (tert-butyloxycarbonyl) group prevents di-arylation and other side reactions involving the second nitrogen of piperazine, simplifying the reaction outcome and subsequent purification. The Boc group can then be cleanly removed under acidic conditions.

Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification n1 Weigh Reactants: - 2-Bromothiazole - N-Boc-Piperazine - Base (e.g., NaOtBu) n3 Combine all solids in a flame-dried Schlenk tube n1->n3 n2 Weigh Catalyst System: - Pd Precursor (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) n2->n3 n4 Add anhydrous, degassed solvent (e.g., Toluene) n3->n4 n5 Heat mixture with stirring (e.g., 100 °C, 4-12h) n4->n5 n6 Cool & Dilute with Ethyl Acetate n5->n6 n7 Filter through Celite® to remove Pd catalyst n6->n7 n8 Aqueous Wash (Water, Brine) n7->n8 n9 Dry, Filter, Concentrate n8->n9 n10 Flash Column Chromatography n9->n10 n11 N-Boc-2-(piperazin-1-yl)thiazole n10->n11

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides with N-Boc-piperazine.[7][9]

Materials:

  • 2-Bromothiazole (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Anhydrous, degassed Toluene

  • Schlenk tube or sealable reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox, add 2-bromothiazole (1.0 equiv), N-Boc-piperazine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 4-12 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate.

  • (Optional Deprotection): The resulting Boc-protected product can be deprotected by dissolving it in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, this compound, typically as a hydrochloride salt.

Comparative Analysis: Reproducibility and Performance

The choice between SNAr and Buchwald-Hartwig amination is a trade-off between reagent cost, reaction robustness, and substrate scope. While specific yields for the parent this compound are sparsely reported in a head-to-head comparison, data from analogous reactions allow for a robust evaluation.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationRationale & Field Insights
Starting Halide 2-Chlorothiazole (preferred)2-Bromothiazole (preferred)2-chlorothiazole is typically cheaper, but the C-Br bond is more reactive in the oxidative addition step of the Pd cycle.
Typical Yield Moderate to Good (40-75%)Good to Excellent (70-95%)Buchwald-Hartwig reactions are generally higher-yielding and more reliable across a broader range of substrates.[10]
Reaction Temp. High (100-150 °C)Moderate (80-110 °C)The catalyzed reaction proceeds under milder thermal conditions, which can be beneficial for sensitive functional groups.
Reproducibility VariableHighSNAr reactions can be sensitive to impurities and solvent quality. The well-defined nature of the Buchwald-Hartwig catalyst system often leads to more consistent outcomes.
Reagent Cost Low (no catalyst/ligand)High (Palladium catalyst, phosphine ligand)This is the primary advantage of the SNAr approach. The cost of the catalyst system for Buchwald-Hartwig can be significant, especially at scale.
Setup Complexity LowHigh (requires strict inert atmosphere)The Pd(0) catalyst is oxygen-sensitive, mandating the use of a glovebox or rigorous Schlenk line techniques.[11]
Purification Moderate (excess amine removal)Moderate (catalyst/ligand removal)Filtration through Celite or silica is effective for removing Pd residues. Removing excess piperazine in SNAr may require more extensive washing or chromatography.
Best For Large-scale, cost-sensitive synthesisSmall-scale, discovery chemistry, complex moleculesFor producing large quantities of the basic scaffold where cost is a major driver, optimizing the SNAr is often preferred. For creating diverse libraries or working with delicate substrates, the reliability of the Buchwald-Hartwig is superior.

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination are viable pathways for the synthesis of this compound.

The SNAr method stands out for its operational simplicity and cost-effectiveness, making it an attractive option for large-scale synthesis where the starting materials are inexpensive and the reaction conditions can be rigorously optimized and controlled. However, researchers should be prepared for potentially lower yields and a higher degree of variability, which may necessitate more extensive process development to ensure reproducibility.

Conversely, the Buchwald-Hartwig amination offers superior yields, higher reproducibility, and milder reaction conditions. Its primary drawbacks are the high cost of the palladium catalyst and phosphine ligand, and the stringent requirement for an inert atmosphere. This method is highly recommended for research and discovery settings where material cost is less critical than obtaining the target compound reliably and in high purity. The use of N-Boc-piperazine is strongly advised to ensure a clean reaction profile, making this the gold-standard approach for producing derivatives and exploring the chemical space around this important scaffold.

Ultimately, the choice of method depends on a careful consideration of the project's specific goals, scale, budget, and the available laboratory infrastructure.

References

  • Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. (n.d.). CORE. Available from: [Link]

  • Rayala, R., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. International Journal of Molecular Sciences. Available from: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. Available from: [Link]

  • El-Metwally, A. M., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Available from: [Link]

  • Hartwig, J. F., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. Available from: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Wolfe, J. P., et al. (2007). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Organic Letters. Available from: [Link]

  • Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. (2024). PubMed. Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Processes. Available from: [Link]

  • Process for the preparation of chlorothiazole derivatives. (1993). Google Patents.
  • Rawal, V. H., & Montgomery, T. D. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters. Available from: [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Available from: [Link]

  • Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. (2021). RSC Advances. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Turan-Yücel, N., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules. Available from: [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

Sources

A Methodological Guide to the Comparative Analysis of ADMET Properties of 2-(Piperazin-1-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-(Piperazin-1-yl)thiazole Scaffold

In the landscape of medicinal chemistry, the fusion of a thiazole ring with a piperazine moiety has given rise to a privileged scaffold with significant therapeutic promise. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core component of numerous clinically approved drugs, including the anticancer agent Dasatinib and the vitamin Thiamine.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block in drug design.[2][3] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is another pharmacologically important functional group.[1][4] Its inclusion in drug candidates often enhances aqueous solubility and oral bioavailability, crucial pharmacokinetic properties.[4] The combination of these two pharmacophores in this compound derivatives has led to the exploration of these compounds for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5]

However, the journey of a promising bioactive compound from the laboratory to the clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A thorough and early assessment of these properties is therefore paramount in the drug discovery and development process. This guide provides a comprehensive framework for conducting a comparative analysis of the ADMET properties of novel this compound derivatives, enabling researchers to make data-driven decisions and select candidates with the highest potential for success.

In Silico ADMET Profiling: An Early Predictive Assessment

Before embarking on resource-intensive in vitro and in vivo studies, computational (in silico) modeling provides a rapid and cost-effective means to predict the ADMET properties of a series of compounds. These predictions are valuable for prioritizing which derivatives to synthesize and screen experimentally. Numerous software platforms and web-based tools are available for these predictions.[6][7][8]

Key In Silico ADMET Parameters for this compound Derivatives

A typical in silico ADMET screen for a library of this compound derivatives would include the parameters outlined in Table 1. These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of the compounds.[6][9]

Parameter Description Importance in Drug Discovery Exemplary Software/Server
Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule.Influences solubility, permeability, and diffusion. Generally, MW < 500 Da is preferred for oral bioavailability.SwissADME, pkCSM
LogP (Octanol/Water Partition Coefficient) A measure of a compound's lipophilicity.Affects solubility, permeability, and binding to plasma proteins. A LogP between 1 and 5 is often considered optimal.SwissADME, Molinspiration
Topological Polar Surface Area (TPSA) The sum of the surfaces of polar atoms in a molecule.Correlates with passive membrane permeability and blood-brain barrier penetration. TPSA < 140 Ų is generally desirable.SwissADME, Osiris Property Explorer
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (e.g., O, N).Influences solubility and membrane permeability. Generally, HBD ≤ 5 is preferred.SwissADME, Molinspiration
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (e.g., O, N).Influences solubility and membrane permeability. Generally, HBA ≤ 10 is preferred.SwissADME, Molinspiration
Aqueous Solubility (LogS) The logarithm of the molar solubility of a compound in water.Crucial for absorption and formulation. Poor solubility can lead to low bioavailability.SwissADME, pkCSM
Blood-Brain Barrier (BBB) Penetration Predicts the ability of a compound to cross the BBB.Essential for CNS-targeting drugs, but undesirable for peripherally acting drugs to avoid CNS side effects.pkCSM, PreADMET
CYP450 Inhibition Predicts the potential of a compound to inhibit major cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).Inhibition can lead to drug-drug interactions and altered drug metabolism.SwissADME, pkCSM
Hepatotoxicity Predicts the potential of a compound to cause liver damage.A major reason for drug withdrawal from the market.pkCSM, TOPKAT
Ames Mutagenicity Predicts the mutagenic potential of a compound.A key indicator of potential carcinogenicity.pkCSM, PreADMET

Experimental ADMET Assays: Generating Robust Comparative Data

While in silico predictions are a valuable starting point, experimental data is essential for a definitive comparative analysis. The following sections detail standard in vitro assays for evaluating the ADMET properties of this compound derivatives.

Absorption

The ability of a drug to be absorbed from its site of administration into the bloodstream is a critical first step. For orally administered drugs, this primarily involves crossing the intestinal epithelium.

The PAMPA assay is a high-throughput method for predicting passive intestinal absorption.

Principle: A filter plate with a lipid-infused artificial membrane separates a donor compartment containing the test compound from an acceptor compartment. The rate at which the compound diffuses across this membrane is measured.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare a solution of the lipid (e.g., lecithin in dodecane) and the buffer solutions for the donor and acceptor compartments (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Preparation: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Dilute the stock solutions in the donor buffer to the final desired concentration.

  • Plate Preparation: Coat the filter membrane of the donor plate with the lipid solution and allow it to impregnate the membrane.

  • Assay Procedure: Add the compound solutions to the donor wells and fresh buffer to the acceptor wells. Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells, as well as a reference well (initial concentration), using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): Calculate Pe using the following formula: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized monolayer with characteristics similar to the intestinal epithelium.

Principle: This assay measures the rate of transport of a compound across the Caco-2 cell monolayer, providing insights into both passive and active transport mechanisms.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for approximately 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Measurement:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) side and measure its appearance on the basolateral (lower) side over time. This mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and measure its appearance on the apical side. This helps to identify the involvement of efflux transporters (e.g., P-glycoprotein).

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate Papp using the formula: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C_0 is the initial concentration of the compound.

  • Efflux Ratio (ER): Calculate the ER as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux.

ADMET_Absorption_Workflow cluster_invitro In Vitro Absorption Assays cluster_data Data Output cluster_interpretation Interpretation PAMPA PAMPA Assay (Passive Permeability) Pe Permeability Coefficient (Pe) PAMPA->Pe Caco2 Caco-2 Assay (Passive & Active Transport) Papp Apparent Permeability (Papp) & Efflux Ratio (ER) Caco2->Papp Absorption_Prediction Prediction of Oral Absorption Pe->Absorption_Prediction Papp->Absorption_Prediction

Caption: Workflow for in vitro assessment of intestinal absorption.

Distribution

Once in the bloodstream, a drug distributes to various tissues and organs. The extent of distribution is influenced by its binding to plasma proteins and its ability to cross biological membranes.

Principle: This assay determines the fraction of a drug that binds to plasma proteins, primarily albumin. Only the unbound fraction is free to exert its pharmacological effect and be metabolized or excreted.

Step-by-Step Methodology:

  • Preparation: Prepare solutions of the test compounds and add them to plasma (human or animal).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Unbound Drug: Use techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation to separate the unbound drug from the protein-bound drug.

  • Quantification: Measure the concentration of the drug in the protein-free fraction and the total concentration using LC-MS/MS.

  • Calculation: Calculate the percentage of bound drug: % Bound = ((Total Concentration - Unbound Concentration) / Total Concentration) * 100

Metabolism

Metabolism refers to the biochemical modification of drugs by enzymes, primarily in the liver. It plays a crucial role in drug clearance and can lead to the formation of active or toxic metabolites.

Principle: This assay assesses the rate at which a compound is metabolized by drug-metabolizing enzymes present in liver microsomes (subcellular fractions containing cytochrome P450 enzymes).

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or animal), a buffered solution, and the test compound.

  • Initiation of Reaction: Start the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time-Course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: Analyze the remaining amount of the parent compound in each aliquot using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k).

  • Calculation of In Vitro Half-Life (t½) and Intrinsic Clearance (CLint): t½ = 0.693 / k CLint = (0.693 / t½) * (Volume of Incubation / Amount of Microsomal Protein)

Metabolic_Stability_Workflow Start Start: This compound Derivative Incubation Incubate with Liver Microsomes & NADPH at 37°C Start->Incubation TimePoints Sample at Multiple Time Points (0, 5, 15, 30 min) Incubation->TimePoints Quench Quench Reaction (e.g., Acetonitrile) TimePoints->Quench LCMS Quantify Parent Compound (LC-MS/MS) Quench->LCMS Analysis Plot ln(% Remaining) vs. Time LCMS->Analysis Results Calculate: - In Vitro Half-Life (t½) - Intrinsic Clearance (CLint) Analysis->Results

Sources

Validating Cellular Target Engagement of 2-(piperazin-1-yl)thiazole: A Comparative Guide to Modern Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unambiguous confirmation that a molecule interacts with its intended target within the complex milieu of a living cell is a critical milestone.[1][2][3] This principle of target engagement is paramount for establishing a clear mechanism of action, thereby de-risking downstream development and increasing the probability of clinical success.[3] For novel chemical entities such as 2-(piperazin-1-yl)thiazole, a scaffold associated with diverse biological activities including antimicrobial and anticancer effects, robust validation of its cellular targets is not merely a suggestion but a necessity.[4][5][6] This guide provides a comparative overview of two powerful and widely adopted cellular target engagement methodologies: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal strategy for their specific research questions surrounding this compound.

The Imperative of Cellular Target Engagement

Historically, drug discovery often relied on downstream phenotypic observations to infer a compound's activity.[7] However, this approach can be misleading, as a desired cellular outcome may not always be a direct consequence of on-target activity.[3] Direct measurement of a drug binding to its protein target in a physiological context provides a more accurate and actionable understanding of its pharmacological effects.[8][9] Such assays can quantify the extent of target binding, determine compound affinity and residence time in living cells, and offer insights into cellular permeability.[10][11]

Comparative Analysis of Leading Target Engagement Assays

Here, we compare two distinct yet powerful methods for confirming and quantifying the interaction of this compound with its putative cellular targets.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding-induced thermal stabilization of the target protein.[7][8][9]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10][11][12]
Target Modification Not required for endogenous proteins.Requires genetic fusion of the target protein with NanoLuc® luciferase.[10][12]
Compound Labeling Not required.Requires a fluorescently labeled tracer that binds to the target.
Readout Quantification of soluble protein remaining after heat treatment (e.g., Western Blot, Mass Spectrometry).[13]Ratiometric measurement of light emission at two wavelengths.[14]
Throughput Can be adapted for higher throughput formats.[15]Inherently high-throughput and suitable for multi-well plate formats.[11]
Live-Cell Kinetics End-point measurements at discrete temperatures.[13]Enables real-time kinetic measurements, including residence time.[10]
Applicability Broadly applicable to soluble and some membrane-associated proteins.Applicable to a wide range of intracellular proteins, including kinases and bromodomains.[11]

In-Depth Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization.[8][9] The binding of a compound, such as this compound, to its target protein can increase the protein's resistance to heat-induced denaturation and aggregation.[7] This change in thermal stability is then quantified to confirm target engagement.

Experimental Workflow

The general workflow for a CETSA experiment involves treating cells with the test compound, subjecting the cells to a temperature gradient, lysing the cells, separating soluble proteins from aggregated ones, and finally detecting the amount of soluble target protein.[8][9]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection A 1. Seed cells B 2. Treat with this compound or vehicle A->B C 3. Heat cells at varying temperatures B->C D 4. Lyse cells C->D E 5. Centrifuge to separate soluble and aggregated proteins D->E F 6. Quantify soluble target protein (e.g., Western Blot) E->F NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound A NanoLuc-Target B Fluorescent Tracer A->B Binding C BRET Signal B->C Energy Transfer D NanoLuc-Target E This compound D->E Binding G Reduced BRET Signal D->G F Fluorescent Tracer E->F Competition

Caption: Principle of the NanoBRET™ Assay.

Detailed Protocol
  • Cell Preparation:

    • Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase. [14] * Plate the transfected cells in a multi-well plate and incubate to allow for protein expression. [16]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the test compound to the cells, followed by the addition of the NanoBRET™ tracer at a fixed concentration. [12]

  • Signal Detection:

    • Add the Nano-Glo® substrate to initiate the luminescent reaction.

    • Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer). [14]

Data Analysis

The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive binding and allows for the determination of the compound's intracellular affinity (IC50).

Conclusion: Choosing the Right Tool for the Job

Both CETSA and NanoBRET™ are powerful techniques for validating the target engagement of this compound in a cellular context. The choice between them depends on the specific experimental goals and available resources.

  • CETSA is an excellent choice for validating engagement with endogenous proteins without the need for genetic modification. It is particularly valuable in the early stages of target identification and validation.

  • NanoBRET™ offers a high-throughput, quantitative, and real-time approach to measure compound affinity and residence time in live cells. It is ideal for structure-activity relationship studies and lead optimization.

By employing these state-of-the-art cellular target engagement assays, researchers can build a robust and data-driven understanding of the molecular mechanism of action of this compound, significantly advancing its potential as a therapeutic agent.

References

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 163–180.
  • Burke, T. J., Loniello, K. R., Beebe, J. A., & Ervin, K. M. (2025). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Methods in Molecular Biology, 2891, 1-17.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of Visualized Experiments, (114), 54426.
  • Sydow, D., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-15.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Biochemistry, 83, 141-166.
  • ResearchGate. (2012). How to experimentally validate drug-target interactions? Retrieved from [Link]

  • Celtarys Research. (n.d.). Fluorescence Polarization | FP. Retrieved from [Link]

  • Dai, L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Future Medicinal Chemistry, 5(13), 1531–1543.
  • MDC Connects. (2020, August 6). Target Validation and Efficacy [Video]. YouTube. Retrieved from [Link]

  • Digman, M. A., et al. (2013). Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging. Biophysical Journal, 104(7), 1598–1607.
  • IT Medical Team. (2023). Exploring Drug Targets: Advances in Identification and Validation. IT Medical Team. Retrieved from [Link]

  • Lee, E., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Antibiotics, 13(3), 254.
  • Hovakimyan, A., et al. (2020). Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines. Archiv der Pharmazie, 353(12), e2000208.
  • El-Naggar, A. M., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, 40, 116168.
  • Hovakimyan, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208.
  • Singh, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933.
  • El-Naggar, A. M., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, 40, 116168.
  • Ganesan, A. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031.
  • El-Gamal, M. I., et al. (2024). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Archiv der Pharmazie, e2400085.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-(Piperazin-1-yl)thiazole: A Protocol for Enhanced Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. The compound 2-(Piperazin-1-yl)thiazole, a heterocyclic amine, requires meticulous handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety principles and regulatory compliance.

Core Hazard Profile & Risk Assessment

Understanding the inherent hazards of this compound is the foundation of its safe management. While data for this specific molecule may not be exhaustively published, its structure—a combination of a piperazine and a thiazole moiety—allows for an informed risk assessment based on analogous compounds. Safety Data Sheets (SDS) for structurally related chemicals, such as 5-Bromo-2-(piperazin-1-yl)thiazole and 5-Methyl-2-(piperazin-1-yl)thiazole, consistently report a similar hazard profile.[1][2]

The primary risks are associated with direct contact and inhalation. The piperazine component contributes to its basicity and potential as a skin and respiratory sensitizer, a known characteristic of piperazine itself.[3][4]

Table 1: GHS Hazard Classification for Structurally Similar Piperazinyl-Thiazole Derivatives

Hazard Class Hazard Statement GHS Pictogram Primary References
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed GHS07 (Exclamation Mark) [1][2][5]
Skin Irritation (Category 2) H315: Causes skin irritation GHS07 (Exclamation Mark) [1][2]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation GHS07 (Exclamation Mark) [1][2]

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |[1][2] |

This hazard profile mandates that this compound be treated as a hazardous chemical waste, necessitating disposal through a licensed contractor and strictly prohibiting discharge into sanitary sewer systems or general refuse.[6][7]

Immediate Safety & Handling Precautions

Before beginning any work that will generate this compound waste, it is imperative to establish a safe handling environment.

  • Engineering Controls : All handling of the compound, whether in solid or solution form, must be conducted within a certified chemical fume hood. This is crucial to minimize inhalation of dust or vapors, which can cause respiratory irritation.[2][8]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required. This includes:

    • Eye Protection : Chemical safety goggles or a face shield.[2][9]

    • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[10]

    • Body Protection : A lab coat or chemical-resistant apron must be worn to prevent skin contact.[10]

Step-by-Step Disposal Protocol

The disposal process begins at the point of waste generation. Proper segregation is key to ensuring safe, compliant, and cost-effective disposal.

Treat all forms of this compound—including residual amounts, solutions, and contaminated materials—as hazardous waste.[6] This waste stream must be segregated as non-halogenated organic waste . Co-mingling with halogenated solvents or other incompatible waste streams can create dangerous reactions and significantly complicate the final disposal process.[6][11] Never mix this waste with strong oxidizing agents, acids, or bases to prevent potentially violent reactions.[11]

Container Selection and Labeling:

  • Solid Waste : Collect unused or waste this compound powder, along with contaminated consumables (e.g., weighing papers, gloves, wipes), in a dedicated, wide-mouth solid hazardous waste container made of a compatible material (e.g., HDPE).[12]

  • Liquid Waste : Collect solutions containing this compound in a dedicated liquid hazardous waste container with a secure, screw-top cap to prevent leaks and evaporation.[6]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and an approximate concentration or list of contents. The accumulation start date must also be clearly visible.

Storage Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6] This area should be well-ventilated, away from ignition sources, and clearly marked.

A container that has held this compound is not considered non-hazardous until it has been properly decontaminated. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [12] Subsequent rinses may also need to be collected depending on institutional policy. Puncture the decontaminated container to prevent reuse before disposal in the appropriate solid waste stream (e.g., glass or plastic recycling).[12]

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure : Alert personnel in the immediate vicinity and restrict access to the spill area. Ensure the fume hood is operational or that the area is well-ventilated.[12]

  • Don Appropriate PPE : Wear the full PPE ensemble described in Section 2.

  • Containment & Cleanup :

    • For solid spills , carefully sweep or scoop the material to avoid creating dust. Place it into a labeled hazardous waste container.[2] Do not dry sweep, as this can aerosolize the compound.[7]

    • For liquid spills , cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2] Once absorbed, scoop the material into a solid hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, pads) must be collected and disposed of as solid hazardous waste.[12]

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of size.

Final Disposal Pathway

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[2][6] The only acceptable disposal route is through your institution's hazardous waste management program.

  • Schedule a Pickup : Once your waste container is full or the accumulation time limit is approaching, contact your EHS office to schedule a hazardous waste collection.[6]

  • Documentation : Ensure all necessary paperwork is completed as required by your institution and provide the SDS to the disposal contractor if requested.

Following these procedures ensures that the disposal of this compound is handled in a manner that is safe, environmentally responsible, and compliant with all relevant regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_waste_type Waste Segregation start Waste Generated identify Identify Waste Form (Solid, Liquid, Contaminated Material) start->identify solid_waste Solid Waste (Powder, Gloves, Wipes) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) identify->liquid_waste Liquid container Select Correct, Labeled Hazardous Waste Container solid_waste->container liquid_waste->container store Store Sealed Container in Designated Satellite Accumulation Area (SAA) container->store spill Spill Occurs store->spill pickup Contact EHS for Hazardous Waste Pickup store->pickup Container Full or Time Limit Reached spill->store No spill_protocol Follow Spill & Decontamination Protocol (Section 4) spill->spill_protocol Yes spill_protocol->store end Compliant Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

  • Benchchem. (n.d.). Proper Disposal of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal Procedures for 2,7-Dichlorobenzo[d]thiazole: A Guide for Laboratory Professionals.
  • Biosynce. (2025, October 9). What safety precautions should be taken when using piperazine?
  • Fisher Scientific. (2012, May 9). Piperazine hexahydrate - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 5-Bromo-2-(piperazin-1-yl)thiazole.
  • Angene Chemical. (2024, November 1). Safety Data Sheet - 5-Methyl-2-(piperazin-1-yl)thiazole.
  • Sigma-Aldrich. (2024, December 28). SAFETY DATA SHEET - 3-Piperazin-1-yl-benzo[d]isothiazole.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET - Piperazine Anhydrous.
  • Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Piperazine, anhydrous.
  • Santa Cruz Biotechnology. (n.d.). Thiazole - Safety Data Sheet.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole.
  • Biosynce. (2025, June 13). What are the regulatory requirements for piperazine production?
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Piperazine.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Piperazine.
  • Occupational Safety and Health Administration (OSHA). (2021, January 8). PIPERAZINE DIHYDROCHLORIDE.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • The National Institute for Occupational Safety and Health (NIOSH). (1989, January 19). 1988 OSHA PEL Project - Piperazine Dihydrochloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Piperazin-1-ylthiophene-2-carbaldehyde.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals.

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Operational Guide: Personal Protective Equipment and Safe Handling of 2-(Piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive framework for handling 2-(Piperazin-1-yl)thiazole, a heterocyclic amine compound common in drug discovery and chemical synthesis. Understanding the causality behind each safety measure is critical for building a culture of proactive safety and ensuring reproducible, reliable results. This document serves as your core resource for risk assessment, personal protective equipment (PPE) selection, operational protocols, and waste management.

Hazard Assessment and Risk Profile

This compound (CAS RN: 42270-37-1) is a substance that demands careful handling due to its specific toxicological profile.[1][2][3] A thorough understanding of its hazards is the foundation of a robust safety plan. The compound is classified with multiple hazards that necessitate stringent control measures to prevent exposure.

The primary risks include toxicity if swallowed, severe irritation to the skin and eyes, and potential for respiratory irritation.[4][5][6] Furthermore, some data suggests it may cause an allergic skin reaction and, with prolonged or repeated exposure, could lead to organ damage or be suspected of damaging fertility.[7]

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Code Description Source(s)
Acute Toxicity, Oral H301 / H302 Toxic / Harmful if swallowed [1][4][6][7]
Skin Corrosion / Irritation H315 Causes skin irritation [1][4][5][6]
Serious Eye Damage / Irritation H319 Causes serious eye irritation [4][5][6][8]
Skin Sensitization H317 May cause an allergic skin reaction [7]
Acute Toxicity, Inhalation H332 Harmful if inhaled [1][6]
Specific Target Organ Toxicity H335 May cause respiratory irritation [6][8]
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child [7]

| Specific Target Organ Toxicity | H373 | May cause damage to organs through prolonged exposure |[7] |

Given this profile, all handling procedures must be designed to minimize direct contact, inhalation of dust or aerosols, and accidental ingestion.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk level. The following protocols are divided into baseline requirements for routine handling and enhanced measures for higher-risk operations.

Primary Protection (Required for all handling of this compound)
  • Eye and Face Protection: At a minimum, ANSI Z87.1-2003 or EN 166 compliant safety glasses with side shields must be worn.[9][10] However, due to the "serious eye irritation" classification (H319), chemical splash goggles are strongly recommended for all procedures.[4][7][10]

  • Hand Protection: Compatible, chemical-resistant gloves are mandatory.[7] Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use.[4] Double-gloving is recommended when handling the pure solid or concentrated solutions.

  • Body Protection: A flame-resistant laboratory coat is required to protect against incidental splashes and contact.[10] Clothing should cover all exposed skin; open-toed shoes are strictly prohibited in the laboratory.[10]

Enhanced Protection (For High-Risk Scenarios)

High-risk scenarios include handling large quantities (>5g), generating dust (e.g., during weighing), risk of splashing (e.g., during transfers or reactions under pressure), or responding to a spill.

  • Eye and Face Protection: When there is a significant splash hazard, a full-face shield must be worn in addition to chemical splash goggles.[10][11] A face shield alone does not provide adequate protection.[10]

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to minimize inhalation risk.[6] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required.[7][9]

  • Body Protection: For large-scale operations or spill cleanup, disposable chemical-resistant coveralls or a splash apron worn over the lab coat provides an additional barrier of protection.[12][13]

Table 2: Task-Based PPE Requirements

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage/Transport Safety Glasses Single Nitrile Gloves Lab Coat Not required (if sealed)
Weighing Solid Chemical Goggles Double Nitrile Gloves Lab Coat Required (Chemical Fume Hood)
Preparing Solutions Chemical Goggles & Face Shield Double Nitrile Gloves Lab Coat Recommended (Chemical Fume Hood)
Running Reaction Chemical Goggles & Face Shield Double Nitrile Gloves Lab Coat Required (Chemical Fume Hood)

| Small Spill Cleanup | Chemical Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat & Apron | Required (Fume Hood or Respirator) |

Standard Operating Procedure (SOP) for Handling

This SOP outlines the essential steps for safely weighing this compound and preparing a stock solution.

Step 1: Pre-Operation Area Preparation
  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Designate a specific area within the fume hood for the handling procedure.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatula, weighing boat, glassware, solvent, waste containers) inside the fume hood to minimize traffic in and out of the sash.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[9]

Step 2: Donning and Inspecting PPE
  • Put on your lab coat and ensure it is fully buttoned.

  • Don chemical splash goggles.

  • Don the first pair of nitrile gloves.

  • Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Weighing and Dissolution
  • Perform all operations with the fume hood sash at the lowest practical height.

  • Carefully open the container of this compound, avoiding any puff of powder.

  • Using a clean spatula, transfer the desired amount of solid to a weighing boat on a tared balance. Handle the material gently to avoid generating dust.

  • Once weighed, carefully add the solid to the designated glassware for dissolution.

  • Slowly add the desired solvent, pointing the opening of the vessel away from your face.

  • Securely cap the container of the stock compound and wipe it down with a damp cloth before removing it from the fume hood. The recommended storage condition is 2-8 °C under an inert, dry atmosphere.[4][14]

Step 4: Post-Operation and Decontamination
  • Segregate all waste. Place the used weighing boat, contaminated bench paper, and outer pair of gloves into a designated solid hazardous waste container.

  • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent and dispose of the wipes in the solid waste container.

  • Remove PPE in the correct order: lab coat, then goggles, then the final pair of gloves.

  • Wash hands and face thoroughly with soap and water after the procedure is complete.[4][7]

Emergency and Disposal Plan

Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][7]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][8][15]

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don enhanced PPE as described in Table 2.

  • Contain: Prevent the spill from spreading or entering drains.[4][6] For a solid, carefully sweep or scoop the material into a labeled hazardous waste container. For a liquid, cover with an inert absorbent material (e.g., vermiculite, sand), then scoop the absorbed material into the waste container.

  • Clean: Decontaminate the spill area thoroughly.

  • Dispose: Seal and label the waste container for disposal through your institution's environmental health and safety office.

Waste Disposal

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated gloves, wipes, bench paper, and excess solid chemical must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a labeled, sealed, and compatible hazardous waste container. Do not pour any material down the drain.[4]

  • Disposal Pathway: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Risk Mitigation Workflow

The following diagram provides a logical workflow for assessing the procedural risks and selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow PPE Selection Workflow for this compound start Start: Proposed Experiment with this compound check_solid Is the solid form being handled? start->check_solid weighing Action: Weighing or Transfer of Solid check_solid->weighing Yes solution_handling Action: Handling Solutions/Reactions check_solid->solution_handling No fume_hood Control: Use Chemical Fume Hood weighing->fume_hood ppe_double_glove Upgrade to: Double Nitrile Gloves fume_hood->ppe_double_glove check_splash Is there a significant splash risk? ppe_goggles Upgrade to: Chemical Splash Goggles check_splash->ppe_goggles No ppe_face_shield Add: Full Face Shield check_splash->ppe_face_shield Yes solution_handling->check_splash ppe_base Required PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves end Proceed with Experiment ppe_base->end ppe_goggles->ppe_base ppe_face_shield->ppe_goggles ppe_double_glove->check_splash

Caption: Decision workflow for selecting appropriate PPE.

References

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • This compound Product Page . AZA Mid-Year Meeting. [Link]

  • 1-(Thiazol-2-yl)piperazine Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for 5-Methyl-2-(piperazin-1-yl)thiazole . Angene Chemical. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1, Chemical Protective Clothing . Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment in Chemistry . Environmental Health and Safety, Dartmouth College. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • 1-(2-Thiazolyl)piperazine Summary . CAS Common Chemistry. [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% . Cole-Parmer. [Link]

Sources

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